(4-(Aminomethyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWLUGSVWULTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370203 | |
| Record name | [4-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51239-46-4 | |
| Record name | [4-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-(Aminomethyl)phenyl)boronic Acid: A Cornerstone in Modern Drug Discovery and Chemical Synthesis
Introduction: The Versatility of a Bifunctional Building Block
(4-(Aminomethyl)phenyl)boronic acid is a bifunctional organoboron compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Its unique molecular architecture, featuring a boronic acid moiety and an aminomethyl group on a phenyl ring, imparts a versatile reactivity profile. This allows for its strategic incorporation into complex molecular scaffolds, making it an invaluable building block for the synthesis of novel therapeutic agents and functional materials.[2][3] This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and key applications of this compound, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions.
Physicochemical and Structural Properties
This compound is most commonly available as its hydrochloride salt to enhance its stability and aqueous solubility. The free base is also utilized in various synthetic applications.
Core Compound Structure
The fundamental structure consists of a benzene ring substituted with a boronic acid group (-B(OH)₂) and an aminomethyl group (-CH₂NH₂). This bifunctionality is the key to its diverse applications.
graph "Structure_of_4_Aminomethylphenyl_boronic_acid" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Define nodes for atoms and bonds
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
B [label="B", fontcolor="#EA4335"];
O1 [label="O", fontcolor="#EA4335"];
H_O1 [label="H"];
O2 [label="O", fontcolor="#EA4335"];
H_O2 [label="H"];
C7 [label="C"];
N [label="N", fontcolor="#4285F4"];
H_N1 [label="H"];
H_N2 [label="H"];
H_C2 [label="H"];
H_C3 [label="H"];
H_C5 [label="H"];
H_C6 [label="H"];
H_C7_1 [label="H"];
H_C7_2 [label="H"];
// Define positions
C1 [pos="0,1!"];
C2 [pos="-0.87,0.5!"];
C3 [pos="-0.87,-0.5!"];
C4 [pos="0,-1!"];
C5 [pos="0.87,-0.5!"];
C6 [pos="0.87,0.5!"];
B [pos="0,2.5!"];
O1 [pos="-0.87,3!"];
H_O1 [pos="-1.3,3.2!"];
O2 [pos="0.87,3!"];
H_O2 [pos="1.3,3.2!"];
C7 [pos="0,-2.5!"];
N [pos="0,-3.5!"];
H_N1 [pos="-0.5,-4!"];
H_N2 [pos="0.5,-4!"];
H_C2 [pos="-1.5,0.8!"];
H_C3 [pos="-1.5,-0.8!"];
H_C5 [pos="1.5,-0.8!"];
H_C6 [pos="1.5,0.8!"];
H_C7_1 [pos="-0.5,-2.8!"];
H_C7_2 [pos="0.5,-2.8!"];
// Define edges
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- B;
B -- O1;
O1 -- H_O1;
B -- O2;
O2 -- H_O2;
C4 -- C7;
C7 -- N;
N -- H_N1;
N -- H_N2;
C2 -- H_C2;
C3 -- H_C3;
C5 -- H_C5;
C6 -- H_C6;
C7 -- H_C7_1;
C7 -- H_C7_2;
}
Figure 2: Simplified Workflow of the Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound hydrochloride. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.[4][5]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound hydrochloride (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound hydrochloride, and the base.[4]
-
Add the palladium catalyst.[4]
-
Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.[4]
-
Add the degassed solvent to the flask.[4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.[4]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.[4]
Stability and Handling
Chemical Stability and Degradation
Boronic acids are susceptible to degradation, primarily through protodeboronation, which is the cleavage of the C-B bond. This process can be influenced by factors such as pH, temperature, and the presence of metal ions. Forced degradation studies are crucial for understanding the degradation pathways and for the development of stability-indicating analytical methods.[6][7][8][9] These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[6][7][9]
Safety and Handling
This compound hydrochloride is classified as acutely toxic if swallowed.[10] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[10]
Conclusion: An Enabling Tool for Chemical Innovation
This compound and its derivatives are powerful and versatile building blocks that have significantly impacted the landscape of modern organic synthesis and drug discovery.[11][12] Their ability to participate in robust and reliable C-C bond-forming reactions, coupled with the synthetic handle provided by the aminomethyl group, makes them indispensable tools for researchers and scientists. A thorough understanding of their chemical properties, reactivity, and handling is paramount to fully harnessing their potential in the creation of novel and complex molecules with significant biological and material applications.
References
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])
- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (URL: [Link])
- Harnessing the Power of Boronic Acids: Applications in Pharmaceutical Synthesis. (URL: [Link])
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. (URL: [Link])
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])
- Organic Syntheses Procedure. (URL: [Link])
- Suzuki-Miyaura reaction of aryl halides with phenylboronic acid | Download Scientific Diagram - ResearchG
- Forced Degradation Studies Research Articles - Page 1 - R Discovery. (URL: [Link])
- This compound | C7H10BNO2 | CID 2734312 - PubChem. (URL: [Link])
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH. (URL: [Link])
- Forced Degrad
- A kind of preparation method of 4 amino phenyl boronic acid derivative - Google P
- Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)
- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (URL: [Link])
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. (URL: [Link])
- a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. (URL: [Link])
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
- Solubility of investigated compounds in water. Phenylboronic acid...
- development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (URL: [Link])
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
- [4-(phenyl-boc-aminomethyl)phenyl] boronic acid pinacol ester - PubChemLite. (URL: [Link])
- Selected boronic acids and their pKa values.
- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (URL: [Link])
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
- Table of Characteristic IR Absorptions. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. biomedres.us [biomedres.us]
- 9. ijrpp.com [ijrpp.com]
- 10. 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-(Aminomethyl)phenyl)boronic Acid: A Technical Guide for Advanced Synthesis and Drug Discovery
Introduction: The Bifunctional Architect in Modern Chemistry
(4-(Aminomethyl)phenyl)boronic acid, CAS Number 51239-46-4, is a cornerstone building block for researchers at the forefront of organic synthesis and pharmaceutical development. Its unique bifunctional architecture, featuring a nucleophilic aminomethyl group and an electrophilic boronic acid moiety on a stable phenyl scaffold, provides exceptional versatility. This guide offers an in-depth exploration of its properties, synthesis, and critical applications, providing field-proven insights for scientists and drug development professionals. Boronic acids have become indispensable tools, largely due to their role in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling and their growing significance as pharmacophores in therapeutic agents.[1][2] The journey of boronic acids from perceived curiosities to FDA-approved drug components, such as the proteasome inhibitor Bortezomib, underscores the immense potential held within this class of compounds.[3][4][5]
Section 1: Physicochemical & Structural Properties
A thorough understanding of the compound's fundamental properties is paramount for its effective use in experimental design. This compound is typically a solid at room temperature, and its dual functional groups dictate its solubility and reactivity profile.
Core Data Summary
The key physicochemical properties are summarized below for quick reference. These values are critical for calculating molar equivalents, selecting appropriate solvent systems, and predicting reactivity.
| Property | Value | Source(s) |
| CAS Number | 51239-46-4 | [6][7] |
| Molecular Formula | C₇H₁₀BNO₂ | [6][8] |
| Molecular Weight | 150.97 g/mol | [6][7][8] |
| Appearance | Solid, often a pale yellow powder | [] |
| Melting Point | 240-250 °C (hydrochloride salt) | [] |
| IUPAC Name | [4-(aminomethyl)phenyl]boronic acid | [8] |
| SMILES | B(C1=CC=C(C=C1)CN)(O)O | [6][8] |
Structural & Reactivity Insights
The molecule's power lies in the orthogonal reactivity of its two functional groups.
-
The Boronic Acid Moiety (-B(OH)₂): This Lewis acidic group is the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) bonds—a foundational transformation in the synthesis of biaryl systems common in many APIs.[1][10]
-
The Aminomethyl Group (-CH₂NH₂): This primary amine serves as a versatile nucleophilic handle. It can be readily acylated, alkylated, or used as a basic center to form salts. This allows for its use as a linker, a point of diversification in library synthesis, or for modulating the physicochemical properties (e.g., solubility) of a final compound.
The spatial separation of these groups across the phenyl ring minimizes intramolecular interference, allowing for selective and stepwise reactions.
Section 2: Synthesis & Purification Protocols
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs the design of related analogs. A common laboratory-scale approach involves the reduction of a nitro precursor.
Representative Synthesis Workflow
A prevalent synthetic strategy begins with 4-cyanophenylboronic acid or a related precursor, which is then reduced to the aminomethyl derivative. An alternative and frequently cited route involves the reduction of 4-nitrophenylboronic acid.
Caption: High-level synthetic pathways to aminophenyl boronic acids.
Step-by-Step Acylation Protocol (Amide Formation)
This protocol details the use of the amine functionality, a common subsequent step in a synthetic sequence.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[11]
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution to act as an acid scavenger.
-
Acylating Agent: Slowly add the acylating agent of choice (e.g., an acid chloride or anhydride) (1.1 eq) at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-8 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or recrystallization to yield the desired N-acylated phenylboronic acid derivative.
Causality: The use of a base is critical to neutralize the HCl generated from the reaction with an acid chloride, preventing the protonation of the starting amine which would render it non-nucleophilic. Performing the addition at 0 °C mitigates potential side reactions.
Section 3: Core Application: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most significant application of arylboronic acids, celebrated for its functional group tolerance, mild conditions, and high yields.[1][2] It is one of the most frequently used reactions in medicinal chemistry for constructing complex molecular frameworks.[2]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.[10][12]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is crucial and requires activation by a base to form a more nucleophilic boronate species.[10][13][14]
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][12]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Inert Atmosphere: To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).[13]
-
Catalyst & Solvent: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).[13] Purge the flask with an inert gas (Argon or Nitrogen). Add a deoxygenated solvent system, typically a mixture like 1,4-dioxane/water.[13]
-
Reaction: Heat the mixture, often to 80-100 °C, and stir for 12-24 hours.[13]
-
Monitoring: Track the disappearance of the limiting reagent (aryl bromide) using TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers and concentrate.
-
Purification: Purify the residue by column chromatography to isolate the desired biaryl product.
Trustworthiness: The use of an inert atmosphere is non-negotiable as oxygen can oxidize the Pd(0) catalyst, rendering it inactive. The base is essential for the transmetalation step.[14] Excess boronic acid is often used to drive the reaction to completion.
Section 4: Analytical Characterization
Rigorous analytical confirmation is the bedrock of scientific integrity. The following methods are standard for verifying the identity and purity of this compound and its derivatives.
NMR Spectroscopy
-
¹H NMR: Expect aromatic signals in the ~7.0-8.0 ppm range. The benzylic protons (-CH₂-) will appear as a singlet around 4.0 ppm, and the amine protons (-NH₂) will be a broad singlet that can exchange with D₂O.
-
¹³C NMR: Aromatic carbons will be in the ~120-140 ppm range. The carbon attached to the boron atom (ipso-carbon) may be broad or unobservable due to quadrupolar relaxation.
-
¹¹B NMR: This is a highly informative technique for boron-containing compounds.[15] sp²-hybridized boronic acids typically show a broad signal in the range of 27-33 ppm.[16][17] Upon formation of a tetrahedral sp³-hybridized boronate ester or adduct, this signal shifts significantly upfield to ~8-9 ppm.[18] This shift is a powerful diagnostic tool for monitoring reactions at the boron center.[15][18]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode will readily show the protonated molecular ion [M+H]⁺.
Purity Assessment: HPLC/UPLC
A reverse-phase HPLC method is essential for determining purity.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection, typically at 254 nm.
Section 5: Safety, Handling, and Storage
Proper handling ensures experimental success and personal safety. The hydrochloride salt is often used to improve stability and handling characteristics.[19]
Safety & Handling Protocol
| Hazard Category | Precautionary Action | Rationale |
| Skin/Eye Irritation | Wear standard PPE: lab coat, safety glasses, and nitrile gloves.[20][21][22] | The compound is classified as a skin and eye irritant.[20] Direct contact must be avoided. |
| Inhalation | Handle in a well-ventilated area or a chemical fume hood.[20][21][22] Avoid generating dust.[22] | May cause respiratory irritation.[20][22] |
| Ingestion | Wash hands thoroughly after handling.[20][22] Do not eat or drink in the laboratory. | Classified as harmful if swallowed. |
Storage and Stability
-
Condition: Store in a cool, dry, well-ventilated place in a tightly sealed container.[22]
-
Rationale: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. While this is often a reversible process, it can complicate stoichiometry. Storing the material under inert gas can further prolong its shelf life. The hydrochloride salt form offers enhanced stability against such degradation.
Conclusion: A Versatile and Enduring Tool
This compound is more than just a chemical reagent; it is an enabling tool that bridges synthetic strategy with functional application. Its bifunctional nature allows for sequential, orthogonal chemical modifications, making it a powerful asset for constructing diverse chemical libraries, developing complex pharmaceutical intermediates, and synthesizing targeted therapeutic agents.[1][2] As the landscape of drug discovery continues to evolve, the demand for versatile, reliable, and strategically functionalized building blocks will only increase, cementing the role of this compound in the chemist's toolbox for the foreseeable future.[4]
References
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Tamas, L., & Peter, G. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Unknown Source. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Harnessing the Power of Boronic Acids: Applications in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Sumerlin, B. S., et al. (2022).
- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
- Sumerlin, B. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. [Link]
- National Institutes of Health. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. ACS Omega. [Link]
- National Institutes of Health. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. 4-(aminomethyl)phenylboronic acid 95% | CAS: 51239-46-4 | AChemBlock [achemblock.com]
- 8. This compound | C7H10BNO2 | CID 2734312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. rsc.org [rsc.org]
- 17. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. scbt.com [scbt.com]
- 20. fishersci.com [fishersci.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. aksci.com [aksci.com]
An In-Depth Technical Guide to (4-(Aminomethyl)phenyl)boronic Acid and Its Congeners
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Versatility of a Key Synthetic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of boronic acids has become a cornerstone for the construction of complex molecular architectures. Among these, (4-(Aminomethyl)phenyl)boronic acid, and its hydrochloride salt, have emerged as particularly valuable bifunctional reagents. Their unique structure, featuring a reactive boronic acid moiety and a versatile aminomethyl group, offers a dual handle for molecular elaboration, rendering them indispensable in the synthesis of novel therapeutics and functional materials. This guide provides a comprehensive technical overview of this compound, its synonyms, physicochemical properties, synthesis, and pivotal applications, with a particular focus on its role in drug discovery and development. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and explore its utility in the generation of targeted therapies.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a bifunctional organic compound that serves as a critical building block in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2][3] It is most commonly available and utilized as its more stable hydrochloride salt.
Synonyms and Identifiers
To facilitate comprehensive literature and database searches, a list of common synonyms and identifiers is provided below.
Table 1: Synonyms and Identifiers for this compound and its Hydrochloride Salt
| Attribute | This compound | This compound Hydrochloride |
| IUPAC Name | [4-(Aminomethyl)phenyl]boronic acid | [4-(Aminomethyl)phenyl]boronic acid hydrochloride |
| CAS Number | 51239-46-4[4] | 75705-21-4[1] |
| Molecular Formula | C₇H₁₀BNO₂[4] | C₇H₁₁BClNO₂[1] |
| Molecular Weight | 150.97 g/mol [4] | 187.43 g/mol [1] |
| Common Synonyms | 4-Boronobenzylamine[4] | 4-(Aminomethyl)benzeneboronic acid hydrochloride[1] |
| 4-(Aminomethyl)benzeneboronic acid | 4-Boronobenzylamine hydrochloride[1] | |
| [4-(Aminomethyl)phenyl]boronic acid | 4-Aminomethylphenylboronic acid, HCl |
Physicochemical Data
The physicochemical properties of a compound are critical for its handling, storage, and application in chemical reactions. Below is a summary of the key properties of this compound hydrochloride.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Boiling Point | 337.7 °C at 760 mmHg (calculated) | [1] |
| Flash Point | 158.1 °C (calculated) | [1] |
Section 2: Synthesis and Characterization
A reliable and scalable synthesis is paramount for the widespread application of any chemical building block. While several methods exist for the preparation of arylboronic acids, a common route to this compound involves the reduction of the corresponding nitro compound.
Synthetic Protocol: Preparation of this compound
A representative synthesis of 4-aminophenylboronic acid involves the hydrogenation of 4-nitrophenylboronic acid.[5]
Experimental Protocol: Synthesis of 4-Aminophenylboronic Acid
-
Materials:
-
4-Nitrophenylboronic acid
-
Absolute ethanol
-
Palladium on carbon (Pd/C, typically 0.5 wt%)
-
Nitrogen gas
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation reactor, combine 16.7 g (0.1 mol) of 4-nitrophenylboronic acid and 100 mL of absolute ethanol.
-
Add 0.334 g of palladium on carbon (0.5 wt% palladium).
-
Purge the reactor with nitrogen gas five times.
-
Heat the mixture to reflux.
-
Introduce hydrogen gas to a pressure of 0.2 atm.
-
Maintain the reaction under these conditions for 6 hours.
-
After the reaction is complete, cool the mixture and filter to recover the catalyst.
-
The filtrate contains the desired 4-aminophenylboronic acid.[5]
-
It is important to note that the direct synthesis of this compound is less commonly reported. A more frequent approach involves the synthesis of its pinacol ester derivative, which offers enhanced stability and is readily converted to the boronic acid when needed.[6][7]
Spectroscopic Characterization
While a comprehensive, publicly available dataset of spectra for this compound hydrochloride is limited, typical spectroscopic features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically two doublets in the aromatic region), a singlet for the benzylic methylene protons (CH₂), and broad signals for the amine (NH₂) and boronic acid (B(OH)₂) protons, which may exchange with deuterium in deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, with the carbon attached to the boron atom showing a characteristic broad signal due to quadrupolar relaxation, and a signal for the benzylic carbon.
-
IR Spectroscopy: The infrared spectrum will likely display characteristic absorption bands for N-H stretching of the amine, O-H stretching of the boronic acid, C-H stretching of the aromatic ring and methylene group, and B-O stretching.
-
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound.
Section 3: The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Molecular Complexity
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.[8] this compound is an excellent coupling partner in these reactions, allowing for the introduction of an aminomethylphenyl moiety into a target molecule.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a series of key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
- 1. Page loading... [guidechem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemscene.com [chemscene.com]
- 5. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
(4-(Aminomethyl)phenyl)boronic acid molecular weight and formula
An In-depth Technical Guide to (4-(Aminomethyl)phenyl)boronic acid: Properties, Reactivity, and Applications
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a bifunctional organic compound that has garnered significant attention in chemical synthesis and biomedical research. Its structure, featuring both a nucleophilic aminomethyl group and an electrophilic boronic acid moiety, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, core reactivity, and its pivotal role in modern drug discovery and sensor technology, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Core Physicochemical Properties
This compound is most commonly handled either as the free base or, for enhanced stability and solubility in certain media, as its hydrochloride salt. The presence of the amine and boronic acid groups imparts distinct chemical characteristics that are crucial for its application.
The boronic acid group is a Lewis acid, capable of forming reversible covalent bonds with diols.[1][2] The aminomethyl group provides a basic site and a handle for further functionalization. These dual functionalities are key to its utility.
| Property | This compound | This compound HCl |
| Synonyms | 4-Boronobenzylamine | [4-(aminomethyl)phenyl]boronic acid hydrochloride |
| CAS Number | 51239-46-4[3][4] | 75705-21-4[5] |
| Molecular Formula | C₇H₁₀BNO₂[3][4][6] | C₇H₁₁BClNO₂[] |
| Molecular Weight | 150.97 g/mol [3][4][6] | 187.43 g/mol [5] |
| Appearance | Solid / Pale yellow powder | Solid / Pale yellow powder[] |
| SMILES | B(C1=CC=C(C=C1)CN)(O)O[4] | Cl.NCc1ccc(cc1)B(O)O |
| InChI Key | KMWLUGSVWULTHR-UHFFFAOYSA-N[4] | HUZNRXFJHYNUMV-UHFFFAOYSA-N[] |
Key Applications in Chemical Synthesis
The primary utility of this compound in synthetic chemistry lies in its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds, typically between an organoboron compound and an organic halide or triflate.[8][9][10] In this context, this compound serves as the organoboron nucleophile, coupling with various aryl or vinyl halides to create biaryl or styrene derivatives, respectively. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing byproducts.
Reaction Mechanism
The catalytic cycle is a well-established sequence involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.[9][10][11]
-
Transmetalation : A base activates the boronic acid to form a boronate species, which then transfers its organic group (the aminomethylphenyl moiety) to the palladium center, displacing the halide.[9][10] This is a critical step where the new C-C bond is poised to form.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the catalytically active Pd(0) species.[8][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol
This protocol provides a representative workflow for a Suzuki-Miyaura coupling reaction. Note: This is a generalized procedure and must be adapted for specific substrates and scales. All work should be conducted by trained professionals in a controlled laboratory environment.
-
Reagent Preparation : In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the aryl halide (1.0 eq), this compound (1.1–1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 eq).
-
Inerting the System : Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition : Add a degassed solvent mixture (e.g., 1,4-dioxane/water, toluene/water) via syringe. The solvent choice is critical and depends on the solubility of the reactants and the specific catalyst system used.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5–5 mol%) to the flask under a positive pressure of inert gas.
-
Reaction : Heat the mixture with stirring to the desired temperature (typically 80–110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product, typically by column chromatography on silica gel, to yield the desired coupled product.
Applications in Biosensing and Molecular Recognition
A defining feature of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-1,2 or -1,3 diol functionalities.[2][12] This interaction is the basis for their widespread use in the development of sensors for saccharides, glycoproteins, and other biologically relevant molecules.[12][13]
Mechanism of Diol Binding
The boron atom in a boronic acid is sp²-hybridized and trigonal planar.[1] In an aqueous solution, it exists in equilibrium with an anionic, sp³-hybridized tetrahedral boronate species. This tetrahedral form readily reacts with a cis-diol to form a stable five- or six-membered cyclic ester, releasing water.[2][12] This binding event alters the electronic properties and geometry around the boron atom, a change that can be transduced into a measurable signal.[1]
For sensor applications, the boronic acid is often coupled to a fluorophore. The diol binding event modulates the fluorescence of the reporter molecule through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), leading to a change in fluorescence intensity or wavelength that is proportional to the analyte concentration.[13][14]
Caption: Reversible binding of a boronic acid to a cis-diol to form a cyclic boronate ester.
Role in Drug Development and Medicinal Chemistry
The unique chemical properties of the boronic acid functional group have made it a valuable pharmacophore in drug design. Boron-containing compounds have seen a resurgence in clinical development, with approved drugs demonstrating their therapeutic potential.[15]
-
Enzyme Inhibition : The Lewis acidic boron atom can form a stable, yet reversible, covalent bond with nucleophilic residues (like serine or threonine) in an enzyme's active site.[16] This mechanism is exemplified by the proteasome inhibitor bortezomib, a boronic acid-containing drug used to treat multiple myeloma.[16]
-
Prodrug Strategies : The boronic acid moiety can be used as a prodrug to mask a hydroxyl group on a parent drug.[16] In environments with high concentrations of reactive oxygen species (ROS), such as tumors, the boronic acid can be oxidatively cleaved to release the active drug, enabling targeted delivery.[15]
-
Targeted Delivery : Phenylboronic acid-functionalized nanoparticles are being explored for drug delivery.[17] These systems can target cells with overexpressed sialic acid residues (a type of sugar) on their surface, a common feature of cancer cells, through boronic acid-diol interactions.
This compound serves as a crucial building block in this field. The phenylboronic acid provides the targeting or inhibitory function, while the aminomethyl group offers a convenient point for chemical ligation to link it to drug payloads, polymers, or other molecular scaffolds.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation across multiple scientific disciplines. Its predictable reactivity in Suzuki-Miyaura coupling provides a robust method for constructing complex organic molecules. Concurrently, its inherent affinity for diols makes it a cornerstone of modern biosensor design for monitoring biological analytes. For drug development professionals, its utility as a pharmacophore and a versatile synthetic building block continues to open new avenues for creating targeted therapies and novel therapeutic agents. A thorough understanding of its properties and reactivity is therefore essential for any researcher aiming to leverage its full potential.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 2734312. [Link]
- MDPI. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. [Link]
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- National Institutes of Health. (2010). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. [Link]
- MDPI. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. [Link]
- National Institutes of Health. (2018). Recent development of boronic acid-based fluorescent sensors. [Link]
- ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- National Institutes of Health. (2012). Molecular Boronic Acid-Based Saccharide Sensors. [Link]
- Google Patents.
- National Institutes of Health. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. [Link]
- MDPI. (2021).
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
- National Institutes of Health. (2021).
Sources
- 1. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C7H10BNO2 | CID 2734312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. achemblock.com [achemblock.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]
- 13. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Progress in Diboronic-Acid-Based Glucose Sensors | MDPI [mdpi.com]
- 15. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (4-(Aminomethyl)phenyl)boronic acid hydrochloride salt: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Aminomethyl)phenyl)boronic acid hydrochloride salt is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a boronic acid moiety and an aminomethyl group on a phenyl ring, allows it to serve as a valuable building block in the construction of complex molecular architectures.[1] The boronic acid functional group is renowned for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[2] Simultaneously, the aminomethyl group provides a convenient handle for further functionalization, such as amide bond formation, rendering it a highly adaptable reagent in drug discovery programs. This guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound hydrochloride salt, with a focus on its practical implementation in a research and development setting.
Physicochemical Properties
This compound hydrochloride is typically a white to off-white or pale yellow crystalline powder.[1][3] The hydrochloride salt form generally enhances its stability and solubility in polar solvents compared to the free base.[4]
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₁BClNO₂ | |
| Molecular Weight | 187.43 g/mol | |
| CAS Number | 75705-21-4 | |
| Appearance | White to off-white/pale yellow powder | [1][3] |
| Melting Point | Data not consistently available | |
| Solubility | Sparingly soluble in DMSO and slightly soluble in methanol.[5] Soluble in water.[4] | [4][5] |
| Stability | Hygroscopic. Store in a cool, dry place under an inert atmosphere.[5] | [5] |
Synthesis and Characterization
While this compound hydrochloride is commercially available, understanding its synthesis is crucial for process development and troubleshooting. A common and effective method involves the reduction of 4-cyanophenylboronic acid.
Experimental Protocol: Synthesis via Reduction of 4-Cyanophenylboronic Acid
This protocol is adapted from established methods for the reduction of nitriles on boronic acid scaffolds.[6][7]
Diagram 1: Synthetic Pathway
Caption: Synthesis of this compound hydrochloride.
Materials:
-
4-Cyanophenylboronic acid
-
Raney Nickel (50% slurry in water)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 4M)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, suspend 4-cyanophenylboronic acid in anhydrous THF.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup:
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with THF.
-
To the filtrate, add a stoichiometric amount of aqueous hydrochloric acid to precipitate the hydrochloride salt.
-
If precipitation is incomplete, the solution can be concentrated under reduced pressure. The resulting residue can be triturated with a suitable non-polar solvent (e.g., diethyl ether or hexanes) to induce precipitation.
-
-
Isolation and Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound hydrochloride.
Characterization
Spectroscopic Data:
-
¹³C NMR: The carbon NMR would display signals corresponding to the aminomethyl carbon and the aromatic carbons, with the carbon attached to the boron atom often showing a broader signal.
-
FTIR: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretches of the ammonium group, O-H stretching of the boronic acid, C-H stretches of the aromatic ring, and B-O stretching.[9][10][11] A specification sheet from a commercial supplier indicates that a conforming infrared spectrum is a quality control parameter.[3]
Purity Assessment:
-
Titration: Argentometric titration can be used to determine the chloride content and thus the purity of the hydrochloride salt.[3]
-
HPLC: Reversed-phase HPLC is a common method for assessing the purity of boronic acids. A method using a C18 column with a mobile phase of acetonitrile and water (with or without acid modifiers like formic acid or TFA) and UV detection would be a suitable starting point.
Reactivity and Stability
Arylboronic acids are generally stable compounds but can undergo degradation under certain conditions. The most common degradation pathway is protodeboronation, the cleavage of the C-B bond by a proton source. This reaction is often catalyzed by acids or bases and can be influenced by the electronic nature of the substituents on the aromatic ring. The presence of the aminomethyl group, which is protonated in the hydrochloride salt, may influence the rate of this process. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation.[5]
Applications in Drug Discovery and Development
This compound hydrochloride is a valuable building block in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the facile introduction of the (aminomethyl)phenyl moiety into a wide range of molecular scaffolds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. It is a powerful tool for the synthesis of biaryl compounds, which are common motifs in many biologically active molecules, including kinase inhibitors.[9][12]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound hydrochloride with an aryl bromide.
Materials:
-
This compound hydrochloride
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable phosphine ligand like SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound hydrochloride, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture with stirring (typically to 80-100 °C) for the required time (usually 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
The aminomethyl group on the product can then be further elaborated, for example, by acylation to form an amide, which is a common functional group in many drug molecules.
Safety and Handling
This compound hydrochloride is classified as an acute oral toxicant (Category 4) and causes skin and eye irritation.[13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[5]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.
Conclusion
This compound hydrochloride is a highly valuable and versatile building block for organic synthesis and drug discovery. Its ability to participate in robust carbon-carbon bond-forming reactions via its boronic acid moiety, coupled with the synthetic handle provided by its aminomethyl group, makes it an attractive starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the laboratory.
References
- 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem. (n.d.).
- 4-AMINOMETHYLPHENYLBORONIC ACID HYDROCHLORIDE CAS#: 75705-21-4. (n.d.).
- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PubMed. (2014, September 18).
- US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents. (n.d.).
- (PDF) Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. (2025, August 10).
- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents. (n.d.).
- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004, May 15).
- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - MDPI. (n.d.).
- AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN Shovkat Olimjonov,a,b Xiaojun Yang,c Yongjian Liu,c Abdullajon Odilov,a,b Hon - Semantic Scholar. (n.d.).
- an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf - Der Pharma Chemica. (n.d.).
- "SYNTHESIS OF DABIGATRAN" - European Patent Office - EP 2978750 B1 - EPO. (2020, March 4).
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).
- FTIR (a), UV−vis (b), and fluorescence (c) spectra of PPy and APBA@PPy,... - ResearchGate. (n.d.).
- 4-Aminomethylphenylboronic acid hydrochloride, 96% 250 mg | Buy Online. (n.d.).
- FTIR spectra of (a) 3-phenylboronic acid, (b) BNSCQD. - ResearchGate. (n.d.).
- A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents. (n.d.).
- Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
Sources
- 1. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 358842500 [thermofisher.com]
- 4. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 5. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 9. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buy 3-Aminophenylboronic acid hydrochloride | 85006-23-1 [smolecule.com]
- 13. 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to (4-(Aminomethyl)phenyl)boronic acid pinacol ester: From Synthesis to Advanced Applications
Introduction: The Emergence of a Versatile Bifunctional Building Block
In the landscape of modern chemical synthesis, the demand for versatile, stable, and functionalizable building blocks is paramount. (4-(Aminomethyl)phenyl)boronic acid pinacol ester has emerged as a critical reagent, bridging the gap between fundamental organic synthesis and complex life science applications.[1][2] Its structure is deceptively simple, yet it harbors a powerful combination of two distinct chemical functionalities: a primary aminomethyl group and a boronic acid pinacol ester. This unique arrangement provides orthogonal reactivity, allowing researchers to perform sequential, selective modifications.
The pinacol ester form offers significantly enhanced stability and solubility compared to the free boronic acid, making it a preferred choice for chemists.[1][3] This improved stability minimizes degradation pathways like protodeboronation and oxidation, ensuring the reagent remains potent and reliable throughout multi-step syntheses.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, core applications, and field-proven insights into this indispensable molecule.
Part 1: Synthesis and Physicochemical Profile
A reliable supply of high-quality starting material is the foundation of any successful research campaign. Understanding the synthesis and inherent properties of this compound pinacol ester is crucial for its effective use and storage.
Established Synthetic Routes
Several methods have been developed for the synthesis of this compound, with scalability and purity being key considerations. A common and practical approach involves the palladium-catalyzed borylation of a protected aminomethyl precursor.
Protocol: Palladium-Catalyzed Borylation of 4-Bromoaniline Derivative
This method is widely adopted due to its efficiency and functional group tolerance.[4]
-
Protection of the Amine: The starting material, 4-bromoaniline, is first protected. For instance, reaction with diphenyl ketone in the presence of a Lewis acid like boron trifluoride etherate can form a stable imine. This step is critical to prevent the free amine from interfering with the subsequent metalation and borylation steps.
-
Halogen-Metal Exchange: The protected 4-bromoaniline derivative undergoes a halogen-metal exchange. A lithium trialkylmagnesiate complex is often used as it allows the reaction to proceed under milder, non-cryogenic conditions (-20 °C) compared to traditional organolithium reagents.[5]
-
Borylation: A boron source, such as trimethyl borate, is added to the reaction mixture. This is followed by the addition of pinacol to form the stable pinacol ester.[5]
-
Deprotection & Isolation: The protecting group is removed under acidic conditions. The final product is then isolated and purified, typically through recrystallization, to yield this compound pinacol ester as a solid.[5]
Caption: A generalized workflow for the synthesis of the title compound.
Physicochemical Properties and Handling
Proper storage and handling are essential to maintain the integrity of the reagent.
| Property | Value |
| Molecular Formula | C₁₃H₂₀BNO₂ · HCl (Hydrochloride salt) |
| Molecular Weight | 269.58 g/mol (Hydrochloride salt) |
| Appearance | White to off-white or light yellow solid[4][6] |
| Melting Point | 165-169 °C (free base)[7][8], 254.1-262.7 °C (HCl salt) |
| Solubility | Soluble in common organic solvents like chloroform, acetone, and ethyl acetate; poor solubility in water.[6] |
Storage and Stability: this compound pinacol ester is generally stable, but certain precautions are necessary. The aminomethyl group can form salts with acidic volatile substances, and the boronic ester moiety is susceptible to oxidation.[6] Furthermore, while pinacol esters are more robust than free boronic acids, they can still undergo hydrolysis, especially under acidic or basic conditions in the presence of water.[9]
Best Practices:
-
Store in a tightly sealed container in a cool, dry place, away from light.[6]
-
Keep away from strong oxidizing agents and volatile acidic compounds.[6][10]
-
For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
Part 2: Cornerstone Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its reliability in forming C-C bonds.[1][11] this compound pinacol ester is an exemplary coupling partner in this reaction, enabling the direct installation of the aminomethylphenyl group onto various scaffolds.
The Catalytic Cycle: A Mechanistic Overview
The reaction is catalyzed by a palladium complex and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13] The base is crucial for activating the boronic ester for the transmetalation step.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Practical Guide
The following is a representative protocol for coupling this compound pinacol ester with an aryl bromide. Optimization may be required based on the specific substrate.[12]
Materials:
-
This compound pinacol ester (or its hydrochloride salt)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[14]
-
Base (e.g., K₂CO₃, 2-3 eq)[14]
-
Anhydrous solvent (e.g., Dioxane, DMF, or a mixture with water)[4][14]
Procedure:
-
Inert Atmosphere: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound pinacol ester (1.1-1.5 eq), and the base.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 70-100°C).[4][14]
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts.[4][11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.[4][11]
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The unique structure of this compound pinacol ester makes it a highly valuable building block for creating complex drug candidates.[1]
Scaffold for Biologically Active Molecules
The aminomethylphenyl moiety is a common pharmacophore found in numerous biologically active compounds. This reagent provides a direct route to incorporate this key structural unit. It has been instrumental in the synthesis of:
-
Kinase Inhibitors: Used in the synthesis of 3-aminoindazole-based multi-targeted receptor tyrosine kinase (RTK) inhibitors with demonstrated anticancer activity.[15]
-
Antimicrobial and Anticancer Agents: Employed in Suzuki couplings to create novel compounds with potential antitubercular, antimicrobial, and anticancer properties.[7]
-
γ-Secretase Modulators: Utilized as a building block in the development of modulators for the treatment of diseases related to amyloid β formation, such as Alzheimer's disease.[7]
Key Component in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that co-opts the cell's natural protein disposal system to degrade specific target proteins.[16][17] These heterobifunctional molecules consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[17][18]
This compound pinacol ester and its derivatives serve as essential building blocks in PROTAC synthesis.[19] The aminomethyl group provides a convenient attachment point for elaborating the linker or connecting to one of the ligands, while the phenylboronic ester portion can be coupled to another part of the molecule, often the target protein ligand, via Suzuki coupling.
Caption: Conceptual workflow of PROTAC-mediated protein degradation.
Part 4: Bioconjugation and Chemical Biology Applications
The dual functionality of this reagent makes it a powerful tool for bioconjugation—the covalent linking of molecules to biomolecules like proteins or antibodies.[20]
-
Amine as a Conjugation Handle: The primary aminomethyl group is a versatile handle for conjugation. It can readily react with activated carboxylic acids (e.g., NHS esters) on a biomolecule to form stable amide bonds. This allows for the attachment of the phenylboronic acid moiety to a biological scaffold.[20]
-
Boronic Acid as a Recognition Motif: Boronic acids are unique in their ability to form strong, reversible covalent bonds with 1,2- and 1,3-diols.[21] This interaction is fundamental in chemical biology for targeting diol-containing molecules such as saccharides, glycoproteins, and catechols.[21] This property can be exploited for:
-
Saccharide Sensing: Creating fluorescent sensors that bind to cell surface carbohydrates.
-
Targeted Drug Delivery: Conjugating a drug to the amine, while the boronic acid targets specific glycosylated proteins on diseased cells.
-
Reversible Protein Labeling: Forming temporary links with serine residues or diol-containing motifs on proteins.[21][22]
-
Conclusion and Future Outlook
This compound pinacol ester is far more than a simple chemical intermediate; it is a versatile and enabling tool for innovation. Its robust performance in Suzuki-Miyaura cross-coupling reactions, coupled with its utility as a bifunctional linker and pharmacophore, has solidified its place in the toolkits of synthetic chemists, medicinal chemists, and chemical biologists. From building the backbones of novel kinase inhibitors to forming the intricate architecture of PROTACs, its applications are both broad and impactful. As research continues to push the boundaries of targeted therapeutics and complex material design, the demand for such well-defined, multifunctional building blocks will undoubtedly grow, ensuring that this compound pinacol ester remains a pivotal player in scientific advancement.
References
- A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES.
- 4-Aminophenylboronic acid pinacol ester 97 214360-73-3. Sigma-Aldrich.
- What are the applications and storage conditions of 4-Aminophenylboronic acid pinacol ester? Guidechem.
- How to Synthesize 4-Aminophenylboronic Acid Pinacol Ester? Guidechem.
- The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD.
- Molecular recognition with boronic acids—applic
- 3-Aminophenylboronic acid pinacol ester - Safety D
- Bridging Chemistry and Biology: The Utility of 4-Aminophenylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Aminophenylboronic acid pinacol ester | Biochemical Reagent. MedchemExpress.com.
- A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. Benchchem.
- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.
- The Pivotal Role of 4-Aminophenylboronic Acid Pinacol Ester in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-(Aminomethyl)phenylboronic acid pinacol ester 97 850568-55-7. Sigma-Aldrich.
- Reagents and conditions. (a) 4-Aminophenylboronic acid pinacol ester or...
- 4-(Carboxymethyl)phenylboronic acid pinacol ester | PROTAC Linker. MedChemExpress.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boron enabled bioconjug
- (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase...
- PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. NIH.
- Advancing Drug Discovery with PROTAC Building Blocks. YouTube.
- Protein Degrader Building Blocks. Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Aminophenylboronic acid pinacol ester 97 214360-73-3 [sigmaaldrich.com]
- 8. 4-氨基苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. nbinno.com [nbinno.com]
- 21. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (4-(Aminomethyl)phenyl)boronic acid
This guide provides an in-depth analysis of the spectroscopic data for (4-(Aminomethyl)phenyl)boronic acid, a versatile bifunctional molecule of significant interest in drug development and chemical biology. As a compound featuring both a nucleophilic aminomethyl group and an electrophilic boronic acid moiety, its precise structural elucidation is paramount for its application in areas such as bioconjugation, sensing, and targeted drug delivery. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of its spectral features.
Molecular Structure and Spectroscopic Overview
This compound (Molecular Formula: C₇H₁₀BNO₂, Molecular Weight: 150.97 g/mol ) possesses a unique electronic and structural profile. The interplay between the electron-donating aminomethyl group and the electron-withdrawing boronic acid substituent on the phenyl ring influences the chemical environment of each atom, which is reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework. The spectra are typically acquired in deuterated solvents such as DMSO-d₆ or D₂O, and the chemical shifts are referenced to tetramethylsilane (TMS).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the exchangeable protons of the amino and boronic acid groups.
Expected ¹H NMR Data (Predicted in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) | The protons ortho to the electron-withdrawing boronic acid group are deshielded and appear downfield. |
| ~7.3-7.4 | Doublet | 2H | Ar-H (ortho to -CH₂NH₂) | The protons ortho to the electron-donating aminomethyl group are more shielded relative to the other aromatic protons. |
| ~3.8-3.9 | Singlet | 2H | -CH ₂NH₂ | These benzylic protons are adjacent to the nitrogen atom, resulting in a downfield shift. |
| Broad | Singlet | 2H | -CH₂NH ₂ | The amino protons are exchangeable and appear as a broad singlet. The chemical shift can vary with concentration and temperature. |
| Broad | Singlet | 2H | -B(OH ))₂ | The boronic acid protons are also exchangeable and typically appear as a broad singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The symmetry of the para-substituted benzene ring results in four distinct aromatic carbon signals.
Expected ¹³C NMR Data (Predicted in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145-148 | C -CH₂NH₂ | This aromatic carbon is attached to the aminomethyl group and is deshielded. |
| ~134-136 | C -B(OH)₂ | The ipso-carbon attached to the boron atom is typically not observed or is very broad due to quadrupolar relaxation of the boron nucleus. |
| ~128-130 | C H (ortho to -CH₂NH₂) | These aromatic carbons are shielded by the electron-donating aminomethyl group. |
| ~130-132 | C H (ortho to -B(OH)₂) | These aromatic carbons are deshielded by the electron-withdrawing boronic acid group. |
| ~45-47 | -C H₂NH₂ | The benzylic carbon is in a typical range for a carbon attached to a nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to O-H, N-H, C-H, C=C, B-O, and C-N vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretching (boronic acid), N-H stretching (amine) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₂-) |
| ~1610, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1400-1300 | Strong | B-O stretching |
| ~1200-1100 | Medium | C-N stretching |
| ~850 | Strong | para-disubstituted C-H out-of-plane bending |
The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The strong B-O stretching band is a characteristic feature of boronic acids[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Expected Mass Spectrometry Data (ESI+):
| m/z (amu) | Assignment |
| 152.09 | [M+H]⁺ (Monoisotopic mass: 151.08) |
| 134.08 | [M+H - H₂O]⁺ |
| 116.07 | [M+H - 2H₂O]⁺ |
The fragmentation of phenylboronic acids can be complex. In positive ion mode, the molecular ion peak [M+H]⁺ is expected. Common fragmentation pathways involve the loss of water molecules from the boronic acid moiety. In negative ion mode, the formation of [M-H]⁻ would be expected. Further fragmentation in MS/MS experiments could involve cleavage of the C-C bond between the phenyl ring and the aminomethyl group, as well as fragmentation of the boronic acid group. The study by Antunes et al. (2019) on the fragmentation of phenylboronic acids provides valuable insights into these processes[2].
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds).
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument: An electrospray ionization mass spectrometer (ESI-MS).
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.
-
For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).
-
Visualization of Key Structural Features and Spectroscopic Logic
Molecular Structure
Caption: 2D structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The predicted NMR, IR, and MS data, based on the known behavior of its constituent functional groups and related compounds, offer a robust framework for its identification and purity assessment. This technical guide serves as a valuable resource for researchers and scientists working with this important bifunctional molecule, enabling them to confidently interpret their experimental data and advance their research in drug development and beyond.
References
- PubChem. This compound. (n.d.).
- SpectraBase. Phenylboronic acid. (n.d.).
- Zhang, Y., et al. (2018). A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. Nanoscale, 10(10), 4747-4755.
- Antunes, R., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4078.
- Lee, J. H., et al. (2006). Immobilization of aminophenylboronic acid on magnetic beads for the direct determination of glycoproteins by matrix assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(11), 1593-1600.
- ResearchGate. FTIR spectrum of boric acid. (n.d.).
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).
Sources
A Comprehensive Technical Guide to the Solubility and Stability of (4-(Aminomethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
(4-(Aminomethyl)phenyl)boronic acid is a bifunctional organic compound increasingly utilized as a versatile building block in medicinal chemistry and materials science. Its structure, featuring both a nucleophilic aminomethyl group and an electrophilic boronic acid moiety, allows for diverse chemical transformations. However, harnessing its full synthetic potential requires a nuanced understanding of its challenging physicochemical properties, namely its solubility and stability. This guide provides an in-depth analysis of these characteristics, offering field-proven insights and detailed protocols to ensure its effective and reproducible use in research and development.
Core Physicochemical Properties
A foundational understanding of this compound begins with its basic molecular and physical characteristics. The compound is most commonly available as a free base or as a hydrochloride salt, the latter often exhibiting improved handling properties and aqueous solubility.
| Property | Value | Source(s) |
| Chemical Name | [4-(aminomethyl)phenyl]boronic acid | [1] |
| CAS Number | 51239-46-4 (free base) | [1][2] |
| 75705-21-4 (hydrochloride salt) | [3][4][5] | |
| Molecular Formula | C₇H₁₀BNO₂ (free base) | [1][2] |
| Molecular Weight | 150.97 g/mol (free base) | [1][2] |
| 187.43 g/mol (hydrochloride salt) | [4][5] | |
| Appearance | White to off-white or pale yellow powder/solid | [3][6] |
| pKa | ~8.8 (for the boronic acid group, estimated from phenylboronic acid) | [6] |
| ~10 (for the aminomethyl group, typical for benzylamines) | ||
| Hygroscopicity | Hygroscopic; sensitive to moisture | [6][7] |
Solubility Profile: A Tale of Two Solvents
The solubility of this compound is dictated by the interplay between its polar functional groups and its aromatic core. Its behavior differs significantly between aqueous and organic systems.
Aqueous Solubility: The presence of both an acidic boronic acid group and a basic amino group makes aqueous solubility highly dependent on pH.
-
Acidic pH (pH < 4): The aminomethyl group is protonated (-CH₂NH₃⁺), significantly enhancing solubility in water. The hydrochloride salt form is particularly suited for dissolution under these conditions.
-
Neutral pH (pH ~7.4): The molecule exists predominantly as a zwitterion, which can limit solubility. However, it is reported to be sparingly soluble in water[3].
-
Alkaline pH (pH > 9): The boronic acid group deprotonates to form the tetrahedral boronate anion [-B(OH)₃]⁻, which generally increases water solubility.
Organic Solubility: Solubility in organic solvents is crucial for synthetic applications. Based on the behavior of the parent compound, phenylboronic acid, and considering the polar aminomethyl group, the following trends can be expected:
-
Polar Aprotic Solvents (DMSO, DMF): Generally good solubility.
-
Alcohols (Methanol, Ethanol): Good solubility, though esterification with the solvent is a possibility over time.
-
Ethers (THF, Dioxane): Moderate to slight solubility.
-
Halogenated Solvents (Dichloromethane, Chloroform): Slight to poor solubility[6].
-
Aprotic Solvents (Acetonitrile): Useful for analytical sample preparation to minimize hydrolysis[8].
-
Nonpolar Solvents (Hexanes, Toluene): Very low to insoluble.
For synthetic reactions and analytical sample preparation where stability is a concern, the use of anhydrous aprotic solvents is highly recommended to minimize water-mediated degradation[9].
The Duality of Stability: Key Degradation & Equilibrium Pathways
The utility of arylboronic acids is often tempered by their inherent instability. This compound is subject to two primary transformation pathways that researchers must manage: a reversible equilibrium and irreversible degradation.
The Reversible Equilibrium: Boroxine Formation
In the solid state or in non-aqueous solutions, particularly with heating, boronic acids undergo a reversible dehydration condensation to form a six-membered cyclic anhydride known as a boroxine[6][10]. This equilibrium is a critical concept in handling and reaction stoichiometry.
-
Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water to form the trimeric boroxine[10][11].
-
Driving Force: The reaction is an entropically driven process, favored by the release of water molecules[11][12]. Electron-donating groups on the phenyl ring, such as the aminomethyl group, can support the formation of the boroxine[11][12].
-
Reversibility: The process is reversible. The presence of water will hydrolyze the boroxine back to the monomeric boronic acid[11]. This is why boronic acid reagents are often hygroscopic and can have variable purity if not handled under anhydrous conditions[6][7].
Caption: Reversible equilibrium between boronic acid and its boroxine.
Irreversible Degradation: Protodeboronation
The most significant and problematic degradation pathway for arylboronic acids in aqueous or protic media is protodeboronation[13][14][15]. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.
-
Mechanism: The reaction proceeds via the arylboronate anion, which is more reactive than the neutral boronic acid[14][15]. While the exact mechanism can be complex and substrate-dependent, it is known to be accelerated under both acidic and basic conditions[16][17].
-
Consequences: This pathway is irreversible and results in the loss of the active molecule, forming the corresponding arene (in this case, benzylamine) and boric acid. In the context of a cross-coupling reaction, this is a yield-limiting side reaction[13][15].
Oxidative Degradation
Boronic acids are also susceptible to oxidative degradation, which can be a concern in biological systems or if reagents and solvents are not handled properly. This pathway can be mediated by reactive oxygen species or certain metal catalysts[15].
Critical Factors Governing Stability
Effective use of this compound hinges on controlling the environmental factors that influence its stability.
-
pH: This is arguably the most critical factor. The pH of an aqueous solution dictates the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate[18][19]. The rate of protodeboronation is highly pH-dependent, often increasing significantly at high pH where the more reactive boronate anion is the dominant species[14][17]. Self-catalysis can even occur when the pH is close to the pKa of the boronic acid[15].
-
Solvent Choice: As discussed, aqueous and protic solvents promote hydrolytic degradation (protodeboronation)[14]. Anhydrous aprotic solvents (e.g., THF, ACN, Dioxane) are preferred for storage and reactions to minimize this pathway[9].
-
Temperature: Elevated temperatures accelerate both boroxine formation (by driving off water) and protodeboronation[20]. Reactions should be conducted at the lowest effective temperature.
-
Atmosphere and Light: The compound is hygroscopic and can degrade upon exposure to atmospheric moisture[6][7]. It should be stored under an inert atmosphere (e.g., Argon or Nitrogen). As a general precaution for complex organic molecules, protection from light is also recommended to prevent photolytic degradation[2][20].
Experimental Protocols for Assessment
To ensure reproducibility and success, it is essential to validate the quality and stability of this compound under specific experimental conditions. The following protocols provide a framework for this assessment.
Protocol: Kinetic Solubility Assessment
This protocol determines the solubility of the compound in a chosen buffer or solvent system over time, which can be critical for formulation development.
-
Preparation: Prepare a series of saturated solutions by adding an excess amount of the compound to vials containing the desired solvent (e.g., pH 7.4 phosphate buffer).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling & Filtration: At designated time points (e.g., 1, 4, 8, 24 hours), carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove undissolved solid.
-
Causality Check: Immediate filtration is critical to prevent dissolved compound from precipitating upon cooling or solvent evaporation, which would lead to an underestimation of solubility.
-
-
Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase (e.g., Acetonitrile/Water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method against a calibration curve prepared from a known stock solution. The concentration at the plateau of the time course represents the equilibrium solubility.
Protocol: Forced Degradation (Stress Testing)
A forced degradation study is essential for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method, a requirement under ICH guidelines[20][21][22]. The goal is to achieve 5-20% degradation of the active ingredient[20][21].
Caption: Workflow for a forced degradation (stress testing) study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture, such as acetonitrile/water[20].
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the solution (e.g., at 50-60 °C) and take samples at various time points. Neutralize samples with an equivalent amount of NaOH before analysis[20].
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature, as base-catalyzed degradation is often rapid[17]. Sample at time points and neutralize with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature. Sample over time.
-
Thermal Degradation: Expose both the solid powder and a solution of the compound to elevated temperatures (e.g., 80 °C)[20]. Sample the solution over time; analyze the solid at the final time point.
-
Photolytic Degradation: Expose the solid powder and a solution to a controlled light source that provides both UV and visible light, as specified by ICH guideline Q1B (minimum 1.2 million lux hours and 200 watt hours/m²)[20][22][23]. A control sample wrapped in aluminum foil must be run in parallel.
-
Analysis: All samples, including a non-stressed control, should be analyzed by a validated stability-indicating HPLC or LC-MS method. The method must be capable of separating the parent compound from all major degradation products to ensure accurate quantification and mass balance assessment[22].
Recommended Handling and Storage
Given its hygroscopic nature and susceptibility to degradation, strict handling and storage procedures are paramount.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen)[24]. Place the container inside a desiccator to protect from moisture[25]. For long-term storage, refrigeration (2-8 °C) is advisable to slow potential degradation pathways, but the container must be warmed to room temperature before opening to prevent water condensation.
-
Handling: Always handle in a well-ventilated area or fume hood. Avoid creating dust[26]. Use appropriate personal protective equipment (gloves, safety glasses).
-
Solution Preparation: Aqueous solutions should be prepared fresh immediately before use to minimize protodeboronation[27]. For analytical standards or reaction stock solutions where stability is required, use anhydrous aprotic solvents like acetonitrile.
Conclusion
This compound is a powerful synthetic intermediate whose successful application is directly tied to the management of its solubility and stability. The key challenges are the reversible formation of boroxine in anhydrous conditions and, more critically, the irreversible hydrolytic degradation via protodeboronation in aqueous media. By carefully controlling experimental parameters—most notably pH, solvent, temperature, and atmosphere—and by validating compound stability through rigorous protocols like forced degradation studies, researchers can ensure the integrity of their starting material and achieve reliable, reproducible results in their synthetic and developmental endeavors.
References
- Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (n.d.). Semantic Scholar.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2010). ResearchGate.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2010). Journal of the American Chemical Society.
- The proposed mechanism for protodeboronation of arylboronic acids. (2017). ResearchGate.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2010). The Journal of Organic Chemistry.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2012). ResearchGate.
- How to Store Boric Acid. (n.d.). Lab Alley.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024). ResolveMass.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Formation of Para-Substituted Triphenylboroxines: A Computational Study. (2005). The Journal of Physical Chemistry A.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- This compound. (n.d.). PubChem.
- FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. (2002). LOCKSS.
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. (2012). PubMed.
- Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. (n.d.). Semantic Scholar.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health.
- Borate handling and storage. (n.d.). U.S. Borax.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014). ResearchGate.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). University of Twente.
- Safety Data Sheet: Boric acid. (n.d.). Carl ROTH.
- 51239-46-4 | this compound. (n.d.). BoronPharm.
- SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. (2024). GMP SOPs.
Sources
- 1. This compound | C7H10BNO2 | CID 2734312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 7. borax.com [borax.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. onyxipca.com [onyxipca.com]
- 24. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 25. laballey.com [laballey.com]
- 26. carlroth.com [carlroth.com]
- 27. edepot.wur.nl [edepot.wur.nl]
A Technical Guide to (4-(Aminomethyl)phenyl)boronic Acid: Properties, Suppliers, and Applications in Research and Development
Abstract: This technical guide provides a comprehensive overview of (4-(Aminomethyl)phenyl)boronic acid, a versatile reagent with significant applications in biomedical research and drug development. The guide details its chemical properties, commercial availability, and key applications, including bioconjugation, glucose sensing, and drug delivery. Authored for researchers, scientists, and drug development professionals, this document offers in-depth, field-proven insights and detailed experimental protocols to facilitate the effective use of this compound.
Introduction to this compound
This compound is an aromatic boronic acid derivative that has garnered substantial interest within the scientific community. Its unique chemical structure, featuring both an aminomethyl group and a boronic acid moiety, imparts a range of functionalities that make it a valuable tool in various biochemical and pharmaceutical applications.
Chemical Properties and Structure
The structure of this compound consists of a phenyl ring substituted with a boronic acid group (-B(OH)₂) and an aminomethyl group (-CH₂NH₂). This bifunctional nature is central to its utility. The boronic acid group can form reversible covalent bonds with diols, a property extensively exploited in the development of sensors for saccharides like glucose.[1][2] The aminomethyl group provides a reactive handle for conjugation to other molecules, for instance, through amide bond formation.
Commercially, this compound is most commonly available as its hydrochloride salt to improve its stability and shelf-life. The presence of the ortho-aminomethyl group can enhance the binding affinity of the boronic acid to saccharides at physiological pH.[3][4]
Chemical Structure:
Caption: Chemical structure of this compound.
Key Features and Advantages for Scientific Applications
The unique characteristics of this compound offer several advantages in scientific research:
-
Biocompatibility: Boronic acids are generally considered to have low toxicity, making them suitable for biological applications.[5]
-
Reversible Covalent Bonding: The ability of the boronic acid group to form reversible covalent bonds with diols is fundamental to its use in sensors and reversible bioconjugation.[1]
-
pH-Sensitivity: The interaction between the boronic acid and diols is often pH-dependent, allowing for the design of stimuli-responsive systems.
-
Versatile Conjugation Chemistry: The aminomethyl group provides a nucleophilic site that can be readily modified, enabling conjugation to a wide range of biomolecules and surfaces.
Commercial Availability and Supplier Information
This compound is readily available from a variety of commercial suppliers, primarily as the hydrochloride salt. This form enhances the stability of the compound.
Overview of Commercial Forms
The most common commercially available form is This compound hydrochloride (CAS Number: 75705-21-4).[3][6][7][8] It is typically supplied as a solid powder with purity levels ranging from 95% to over 97%.
Comparative Table of Commercial Suppliers
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 4-(Aminomethyl)phenylboronic acid, hydrochloride | 75705-21-4 | AldrichCPR | 100mg, Custom |
| Thermo Scientific Chemicals | 4-Aminomethylphenylboronic acid hydrochloride, 96% | 75705-21-4 | 96% | 250mg |
| Santa Cruz Biotechnology | 4-(Aminomethyl)phenylboronic acid hydrochloride | 75705-21-4 | ≥97% | Custom |
| Manchester Organics | [4-(Aminomethyl)phenyl]boronic acid hydrochloride | 75705-21-4 | 95% | 5g, Custom |
| INDOFINE Chemical Company | 4-(AMINOMETHYL)PHENYLBORONIC ACID HCl | 75705-21-4 | 97% | 1g, 5g, Custom |
| Absolute Chiral | This compound hydrochloride | 75705-21-4 | 95% | 1g, 5g |
Considerations for Sourcing and Quality Control
When sourcing this compound, researchers should consider the following:
-
Purity: The required purity will depend on the sensitivity of the application. For applications such as in vivo studies or sensitive analytical assays, higher purity grades are recommended.
-
Analytical Data: Reputable suppliers should provide a Certificate of Analysis (CoA) with details on purity and identity, confirmed by methods like NMR and titration.
-
Form: Ensure that the purchased form (e.g., hydrochloride salt vs. free base) is appropriate for the intended experimental conditions.
-
Potential for Impurities: Arylboronic acids can sometimes contain residual starting materials or byproducts from their synthesis. It is important to be aware of potential impurities that could interfere with downstream applications.[6]
Core Applications and Methodologies
The unique properties of this compound have led to its use in a variety of cutting-edge research areas.
Bioconjugation and Protein Labeling
The ability of boronic acids to interact with biological molecules makes them valuable tools for bioconjugation and protein labeling.[9][10]
3.1.1 Mechanistic Insights
Boronic acids can participate in several types of bioconjugation reactions. One common strategy involves the formation of boronate esters with cis-diols present on biomolecules. Another approach utilizes the amino group for conjugation via amide bond formation or other amine-reactive chemistries. The choice of strategy depends on the desired stability and reversibility of the linkage. For stable linkages, the amino group is often the preferred site of reaction.
3.1.2 Detailed Experimental Protocol: Peptide Labeling
This protocol describes a general method for labeling a peptide containing a secondary amine with this compound. This method is adapted from established procedures.[3][4]
Materials:
-
Peptide with a secondary amine
-
(4-(Bromomethyl)phenyl)boronic acid (as a precursor for introducing the aminomethylphenylboronic acid moiety)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Methanol (MeOH)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the Peptide: Dissolve the peptide in a 1:1 (v/v) mixture of H₂O and MeCN to a final concentration of approximately 10 mg/mL.
-
Add Base: Add Hünig's base (approximately 0.1 mL per 0.6 mL of peptide solution) to the peptide solution. If the peptide precipitates, add a small amount of MeOH to aid dissolution.
-
Add Boronic Acid Reagent: Add 3.5 equivalents of o-(bromomethyl)phenylboronic acid to the reaction mixture.
-
Reaction Incubation: Allow the reaction to stir overnight at room temperature.
-
Additional Reagent: The following day, add another 3.5 equivalents of o-(bromomethyl)phenylboronic acid and a smaller amount of Hünig's base (approximately 0.05 mL).
-
Final Incubation: Incubate the reaction at room temperature for an additional 2 hours.
-
Purification: Purify the labeled peptide using preparative HPLC.
-
Solvent Removal: Remove the MeOH from the purified fractions by rotary evaporation.
-
Lyophilization: Freeze and lyophilize the aqueous remnants to obtain the purified, labeled peptide.
Workflow for Peptide Labeling:
Caption: Workflow for labeling a peptide with this compound.
Development of Glucose Sensors
A prominent application of this compound is in the development of fluorescent sensors for glucose and other saccharides.[1][2][7][11]
3.2.1 Principle of Boronic Acid-Based Glucose Sensing
The principle behind these sensors is the reversible formation of a boronate ester between the boronic acid and the diol groups of glucose. This interaction can be designed to produce a change in a measurable signal, such as fluorescence.[1] The incorporation of an aminomethyl group in the ortho position to the boronic acid can lower the pKa of the boronic acid, allowing for efficient glucose binding at physiological pH.[7]
3.2.2 Workflow for Sensor Development
Caption: General workflow for the development of a boronic acid-based glucose sensor.
Drug Delivery Systems
This compound and its derivatives are also being explored for the development of targeted and stimuli-responsive drug delivery systems.[12][13]
3.3.1 Rationale for Use in Drug Delivery
The ability of boronic acids to bind to diols can be used to create drug delivery vehicles that target cells with overexpressed sialic acid residues on their surface, such as cancer cells. Additionally, the pH-responsive nature of the boronate ester linkage can be exploited to trigger drug release in the acidic tumor microenvironment.
3.3.2 Protocol for Nanoparticle Formulation
This protocol outlines the synthesis of a polymer containing this compound for subsequent formulation into nanoparticles for drug delivery. This is a generalized procedure based on published methods.[12]
Materials:
-
3-(Aminomethyl)phenylboronic acid hydrochloride (as a representative starting material)
-
Acryloyl chloride
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Solvents for polymerization (e.g., DMSO)
-
Initiator for polymerization (e.g., AIBN)
Procedure:
-
Monomer Synthesis:
-
Dissolve 3-(aminomethyl)phenylboronic acid hydrochloride in a cold NaOH solution.
-
Slowly add acryloyl chloride to the solution while stirring.
-
Adjust the pH to acidic conditions using HCl to precipitate the monomer.
-
Collect and purify the monomer.
-
-
Polymerization:
-
Dissolve the synthesized monomer in a suitable solvent (e.g., DMSO).
-
Add a radical initiator (e.g., AIBN).
-
Heat the reaction mixture under an inert atmosphere to initiate polymerization.
-
Precipitate and purify the resulting polymer.
-
-
Nanoparticle Formulation:
-
Dissolve the polymer in a suitable organic solvent.
-
Add the solution dropwise to a non-solvent (e.g., water) under stirring to induce nanoparticle formation via nanoprecipitation.
-
The drug to be encapsulated can be co-dissolved with the polymer.
-
Handling, Storage, and Safety
Proper handling and storage of this compound are crucial to ensure its stability and the safety of laboratory personnel.
Best Practices for Handling and Storage
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For the hydrochloride salt, storage at 2-8 °C is often recommended.[]
-
Moisture Sensitivity: Boronic acids can be sensitive to moisture, which can lead to the formation of boroxines (anhydrides).[15] It is important to minimize exposure to atmospheric moisture.
-
Inert Atmosphere: For long-term storage or for sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Safety Precautions and Personal Protective Equipment (PPE)
-
General Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
-
Skin and Body Protection: Wear a lab coat.
-
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its unique bifunctional nature enables a wide range of applications, from the development of sophisticated biosensors and drug delivery systems to the precise modification of biomolecules. By understanding its chemical properties, sourcing high-quality material, and employing appropriate experimental protocols, researchers can effectively harness the potential of this compound to advance their scientific endeavors.
References
- Anslyn, E. V., et al. (2017). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 41(1), 126-133. [Link]
- James, T. D., & Shinkai, S. (2002). Turning "seeing" into "doing": a new approach to the design of saccharide sensors. Topics in Current Chemistry, 218, 159-200.
- Li, M., & Zhou, Y. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society.
- Hernandez, E. T., et al. (2017). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines.
- Aslan, H., et al. (2015). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. ACS Sensors, 1(1), 58-63. [Link]
- INDOFINE Chemical Company. 4-(AMINOMETHYL)PHENYLBORONIC ACID HCl. [Link]
- University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. [Link]
- Organic Syntheses. (2009). Working with Hazardous Chemicals. [Link]
- Wikipedia. Boronic acid. [Link]
- Akgun, B., & Hall, D. G. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Bioorganic Chemistry, 113, 104993. [Link]
- Zheng, M., & Li, J. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]
- Silva, F., et al. (2021).
- Akgun, B., & Hall, D. G. (2018). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Angewandte Chemie International Edition, 57(40), 13028-13044. [Link]
- Akgun, B., & Hall, D. G. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Angewandte Chemie International Edition, 57(40), 13028-13044. [Link]
- Wang, C., et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine, 12, 5429-5441. [Link]
- Raines, R. T. (2014). Biomedical Applications and Strategies using Boronic Acids. University of Wisconsin-Madison.
- BOC Sciences. 4-Aminomethylphenylboronic acid hydrochloride - (CAS 75705-21-4). [Link]
- Google Patents.
- Lab Alley. How to Store Boric Acid. [Link]
- Zhang, Y., et al. (2014). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Materials Chemistry B, 2(38), 6549-6558. [Link]
Sources
- 1. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
The Versatile Role of (4-(Aminomethyl)phenyl)boronic Acid in Medicinal Chemistry: A Technical Guide
(4-(Aminomethyl)phenyl)boronic acid , a bifunctional molecule featuring a reactive boronic acid and a nucleophilic aminomethyl group, has emerged as a pivotal building block in modern medicinal chemistry. Its unique structural characteristics and versatile reactivity have propelled its application across a spectrum of drug discovery and development phases, from the synthesis of complex molecular scaffolds to the targeted delivery of therapeutic agents and the enrichment of glycoproteins for proteomic analysis. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Synthesis
This compound is typically available as its more stable hydrochloride salt, a white to off-white crystalline powder.[1] The presence of both an acidic boronic acid group and a basic amino group imparts amphoteric properties to the molecule. The boronic acid moiety is a Lewis acid, capable of forming reversible covalent bonds with diols, a characteristic central to many of its biological applications.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀BNO₂ | [2] |
| Molecular Weight | 150.97 g/mol | [2] |
| CAS Number | 51239-46-4 | [2] |
The synthesis of this compound and its derivatives, such as the commonly used pinacol ester, has been well-documented. One common approach involves the palladium-catalyzed cross-coupling reaction of a protected 4-bromoaniline derivative with a diboron reagent, followed by deprotection.[3] Another scalable method involves the metalation of a protected 4-bromoaniline with a lithium trialkylmagnesiate at a mild temperature, followed by borylation and deprotection.[4]
Representative Synthesis of (4-Aminomethyl)phenyl)boronic acid Pinacol Ester:
A practical and scalable two-step process has been developed for the preparation of 4-aminophenylboronic acid pinacol ester.[4] The first step involves the protection of the amino group of 4-bromoaniline. In the second step, a metalation reaction of the protected 4-bromoaniline with lithium trialkylmagnesiate proceeds under mild conditions (-20 °C), followed by esterification and deprotection to yield the desired product.[4]
Core Applications in Medicinal Chemistry
The dual functionality of this compound underpins its widespread utility in medicinal chemistry, enabling its use as a versatile synthon and a functional moiety in bioactive molecules.
Suzuki-Miyaura Cross-Coupling Reactions: A Scaffold Building Tool
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and this compound is a valuable coupling partner.[5] It allows for the introduction of the aminomethylphenyl group into a wide range of molecular architectures, a common motif in pharmacologically active compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound Hydrochloride
Materials:
-
This compound hydrochloride
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane/water, ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound hydrochloride (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Glycoproteomic Enrichment: Capturing the Glycoproteome
The boronic acid moiety's ability to form reversible covalent bonds with the cis-diol groups present in glycoproteins makes it an invaluable tool for their enrichment from complex biological samples.[6] This selective capture allows for the subsequent identification and quantification of glycoproteins by mass spectrometry, which is crucial for biomarker discovery and understanding disease pathogenesis. Materials functionalized with this compound can be used to create affinity matrices for this purpose.
Caption: Workflow for glycoprotein enrichment using boronic acid affinity chromatography.
Targeted Drug Delivery: Homing in on Cancer Cells
A significant advancement in cancer therapy is the development of targeted drug delivery systems that can selectively deliver cytotoxic agents to tumor cells while sparing healthy tissues. Phenylboronic acid and its derivatives have emerged as promising targeting ligands due to their ability to bind to sialic acid, which is often overexpressed on the surface of cancer cells.[7][8] this compound can be conjugated to nanoparticles, liposomes, or drug molecules, leveraging the aminomethyl group as a convenient handle for attachment. This interaction facilitates the accumulation of the therapeutic payload at the tumor site, enhancing efficacy and reducing systemic toxicity.[8] For instance, nanoparticles functionalized with (3-Aminomethylphenyl)boronic acid have demonstrated improved cellular uptake and penetration into tumor spheroids.[9]
Enzyme Inhibition: Modulating Biological Pathways
Boronic acids are known to be potent inhibitors of various enzymes, particularly serine proteases, by forming a stable, reversible tetrahedral intermediate with the active site serine residue.[10][11] The phenylboronic acid scaffold has been extensively explored for the development of inhibitors for enzymes such as β-lactamases, which are responsible for antibiotic resistance. The aminomethyl group in this compound can be further functionalized to introduce additional binding interactions within the enzyme's active site, thereby increasing potency and selectivity.
Caption: Mechanism of serine protease inhibition by a boronic acid derivative.
Conclusion
This compound stands as a testament to the power of bifunctional molecules in advancing medicinal chemistry. Its dual reactivity allows for its seamless integration into diverse molecular frameworks and its functionalization onto various platforms for targeted therapies and proteomic studies. The continued exploration of its unique properties and applications promises to unlock new avenues for the development of innovative diagnostics and therapeutics. As our understanding of disease mechanisms deepens, the strategic deployment of such versatile chemical tools will undoubtedly play an ever-more critical role in the future of medicine.
References
- 4-AMINOMETHYLPHENYLBORONIC ACID HYDROCHLORIDE 75705-21-4 wiki. (n.d.).
- How to Synthesize 4-Aminophenylboronic Acid Pinacol Ester? - FAQ - Guidechem. (n.d.).
- A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid - Benchchem. (n.d.).
- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride - Benchchem. (n.d.).
- Phenylboronic acid-decorated chondroitin sulfate A-based theranostic nanoparticles for enhanced tumor targeting and penetration - Seoul National University. (2015).
- Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles - PMC - NIH. (2016).
- a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. (2014).
- A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics. (n.d.).
- Clinical Applications of Targeted Nanomaterials - PMC - PubMed Central. (2025).
- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC - NIH. (2022).
- Phenylboronic acid in targeted cancer therapy and diagnosis - PMC - PubMed Central. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- 51239-46-4 | this compound - ChemScene. (n.d.).
- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. (n.d.).
- Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. (n.d.).
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025).
- Use of boronic acid nanoparticles in glycoprotein enrichment - PubMed. (n.d.).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide for the Advanced Practitioner
Abstract
Boronic acids and their derivatives have ascended to a position of paramount importance in the landscape of contemporary organic synthesis. Their unique electronic properties, coupled with their remarkable versatility, have established them as indispensable building blocks in the construction of complex molecular architectures. This guide provides an in-depth technical exploration of boronic acids, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental principles governing their reactivity, explore their application in seminal cross-coupling reactions, and offer field-proven insights into their practical handling, purification, and the circumvention of common synthetic pitfalls.
The Boronic Acid Functional Group: A Foundation of Versatility
At its core, a boronic acid is an organoboron compound characterized by the general formula R–B(OH)₂. The boron atom, in its sp²-hybridized state, possesses a vacant p-orbital, rendering it a Lewis acid. This inherent electrophilicity is the cornerstone of its reactivity, allowing it to engage in a diverse array of chemical transformations.
The nature of the "R" group significantly modulates the electronic and steric properties of the boronic acid, thereby influencing its reactivity and stability. This substituent can range from simple alkyl or aryl moieties to complex heterocyclic systems, providing a vast toolkit for synthetic chemists.
The Duality of Stability: Boronic Acids vs. Boronate Esters
A critical consideration in the practical application of boronic acids is their stability. They are susceptible to several decomposition pathways, most notably protodeboronation (the cleavage of the C-B bond by a proton source) and oxidation.[1][2] Furthermore, boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate accurate stoichiometry in reactions.[2]
To address these stability concerns, boronic acids are frequently converted to their corresponding boronate esters, such as the widely used pinacol esters.[1] These derivatives exhibit significantly enhanced stability, are often crystalline solids that are easier to handle and purify, and can be stored for extended periods. While generally less reactive than their parent boronic acids, boronate esters often hydrolyze in situ under the basic aqueous conditions of many cross-coupling reactions to generate the active boronic acid species.[1]
The Suzuki-Miyaura Coupling: A Nobel Prize-Winning Transformation
The palladium-catalyzed cross-coupling of a boronic acid with an organohalide, known as the Suzuki-Miyaura reaction, is arguably the most prominent application of boronic acids in organic synthesis. Its discovery was recognized with the Nobel Prize in Chemistry in 2010 and has since become a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and vinylarene motifs prevalent in pharmaceuticals and advanced materials.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.
Field-Proven Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol provides a robust and widely applicable procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)
-
Toluene/Water or 1,4-Dioxane/Water (typically 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the exclusion of oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[3]
Troubleshooting Common Suzuki-Miyaura Coupling Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; Impure reagents; Insufficient degassing; Incorrect solvent or base. | Use a fresh catalyst; Purify starting materials; Ensure rigorous degassing; Screen different solvents and bases.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst without a reducing agent. | Rigorous degassing; Use a Pd(0) catalyst or add a reducing agent with a Pd(II) source.[3][5] |
| Protodeboronation | High temperature; Presence of excess water; Strong base. | Lower reaction temperature; Use anhydrous conditions if possible; Employ a milder base (e.g., K₃PO₄ or KF); Use a more stable boronate ester.[4] |
Expanding the Synthetic Horizon: The Chan-Lam and Petasis Reactions
While the Suzuki-Miyaura coupling is a titan in the field, the utility of boronic acids extends to other powerful transformations, notably the Chan-Lam and Petasis reactions.
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling a boronic acid with an amine or an alcohol, respectively.[6] A key advantage of this reaction is its ability to be performed under mild conditions, often at room temperature and open to the air.[6]
Mechanism: The proposed mechanism involves the formation of a copper(II)-aryl complex, followed by coordination of the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) species is thought to furnish the desired product and a Cu(I) species, which is then reoxidized to Cu(II) by an oxidant, typically oxygen from the air.[7]
General Experimental Protocol for Chan-Lam Amination:
-
Reaction Setup: In a vial, combine the arylboronic acid (1.0 equiv), amine (1.2 equiv), copper(II) acetate (Cu(OAc)₂) (10-20 mol%), and a suitable solvent such as dichloromethane (DCM) or methanol.[8]
-
Reaction: Stir the mixture at room temperature, open to the air. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® and concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.[8]
The Petasis Reaction: A Multicomponent Approach to Amines
The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multicomponent reaction that combines an amine, a carbonyl compound (typically an aldehyde or ketone), and a vinyl- or aryl-boronic acid to generate substituted amines.[9] This transformation is highly valued for its operational simplicity and its ability to construct complex amine-containing molecules in a single step.
Mechanism: The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl component. The boronic acid then adds to the iminium ion, with the organic group of the boronic acid acting as the nucleophile, to form the final product.[10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Petasis reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of Aminophenylboronic Acids
This guide provides comprehensive safety protocols and handling procedures for aminophenylboronic acids (APBAs), a class of compounds pivotal to advancements in pharmaceuticals, diagnostics, and material science. As their application broadens, a deep, mechanistic understanding of their handling requirements is essential for ensuring the safety of researchers and the integrity of experimental outcomes. This document moves beyond a simple checklist, offering causal explanations for procedural choices to empower scientists with the knowledge to manage these reagents responsibly.
The Dual Nature of Aminophenylboronic Acids: Utility and Hazard
Aminophenylboronic acids and their derivatives are invaluable bifunctional molecules.[1][2] The boronic acid moiety can form reversible covalent bonds with cis-diol-containing biomolecules like glycoproteins, saccharides, and nucleosides, making APBAs essential for affinity chromatography, biosensing, and drug delivery.[3] Concurrently, the amino group provides a reactive handle for further chemical modifications, enabling the synthesis of complex catalysts and functionalized materials.[1][4][5]
However, this reactivity necessitates a thorough understanding of their associated hazards. The primary risks stem from their classification as irritants and their physical form as fine powders, which can be easily aerosolized. This guide establishes a framework for risk mitigation grounded in authoritative safety data.
Hazard Identification and Comprehensive Risk Assessment
A proactive approach to safety begins with a complete characterization of the potential hazards. Aminophenylboronic acids are consistently classified as hazardous substances under the Globally Harmonized System (GHS).[6]
2.1 Toxicological Profile The primary routes of exposure are inhalation, skin contact, and eye contact. The toxicological properties are well-defined:
-
Skin Irritation (H315): Causes skin irritation upon contact.[7][8][9][10][11][12] Prolonged contact may lead to inflammation.[6]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging eye irritation.[7][8][9][10][11][12]
-
Respiratory Tract Irritation (H335): Inhalation of dust may cause respiratory irritation.[7][8][11][12] Symptoms similar to asthma may persist after exposure in sensitive individuals.[6]
-
Harmful if Swallowed/In Contact with Skin/Inhaled (H302, H312, H332): Some forms of APBAs are classified as harmful if they enter the body through ingestion, skin absorption, or inhalation.[7]
While comprehensive data on long-term effects like carcinogenicity or mutagenicity is largely unavailable, the immediate irritant properties demand stringent control measures.[13]
2.2 Physical and Chemical Hazards
-
Combustible Dust: As fine powders, APBAs can form explosive mixtures with air if dispersed in sufficient concentration in a confined space with an ignition source.[6] Therefore, generating dust clouds must be rigorously avoided.
-
Incompatibility: APBAs are incompatible with strong oxidizing agents, strong acids, and strong bases.[9][10][14] Contact with these substances can lead to vigorous reactions and degradation.
-
Hygroscopic Nature: Many APBAs are hygroscopic, meaning they readily absorb moisture from the air.[14] This can affect product quality and reactivity.
Table 1: GHS Hazard Summary for Aminophenylboronic Acids
| Hazard Class | GHS Code | Description | Primary Sources |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [8][9][12] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [7][8][9][12] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [7][8][11][12] |
| Acute Toxicity (Oral, Dermal, Inhaled) | H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled |[7] |
The Hierarchy of Controls: A Self-Validating Safety System
Effective safety protocols are built on the principle of the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. This system is inherently self-validating; by implementing controls from the top down, you systematically eliminate or reduce hazards.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.
3.1 Engineering Controls: The First Line of Defense Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood: All handling of solid APBAs must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[15][16] This is the most critical control for preventing the inhalation of dust particles.[16]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and unobstructed in any area where APBAs are handled.[9][16]
3.2 Administrative Controls: Standardizing Safe Practices These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed, substance-specific SOPs for handling, storage, and disposal must be developed and strictly followed.
-
Restricted Access: Areas where APBAs are used should be clearly marked, with access restricted to trained and authorized personnel.[15]
3.3 Personal Protective Equipment (PPE): The Essential Final Barrier PPE is used in conjunction with, not as a substitute for, engineering and administrative controls. Selection must be based on a thorough risk assessment.
Table 2: Mandatory PPE for Handling Aminophenylboronic Acids
| PPE Category | Specification | Standard | Rationale |
|---|---|---|---|
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | ANSI Z87.1 / EN 166 | Protects against airborne dust particles and accidental splashes.[7][9][15][16][17] |
| Hand Protection | Chemically resistant nitrile gloves. | ASTM F739 / EN 374 | Prevents skin contact.[15][16] Gloves must be inspected before use and changed immediately if contaminated.[7][16] |
| Body Protection | Flame-resistant laboratory coat, fully fastened, with long pants and closed-toe shoes. | N/A | Protects skin and personal clothing from contamination by dust and spills.[15][16] |
| Respiratory Protection | A NIOSH/MSHA approved N95 dust mask or higher-level respirator. | NIOSH / EN 149 | Required when handling solids outside of a fume hood or when dust generation is unavoidable.[7][9][16] |
Methodologies for Safe Handling and Storage
Adherence to a strict, step-by-step protocol is crucial for mitigating the risks associated with APBAs.
4.1 Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and free of clutter.[16] Confirm the location and functionality of the nearest eyewash station and safety shower.[16]
-
Donning PPE: Put on all required PPE as specified in Table 2. Ensure gloves are worn over lab coat sleeves.[15]
-
Chemical Handling:
-
Keep the container of APBA tightly closed when not in use.[7][16]
-
To prevent aerosolization, avoid generating dust when transferring the solid.[6][16] Use appropriate tools, such as a spatula, for transfers.[16]
-
If weighing the compound, do so within the fume hood or in an enclosure that contains any dust.
-
-
Post-Handling:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Aminophenylboronic acid | C6H8BNO2 | CID 2734615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. capotchem.cn [capotchem.cn]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Boronic Acid Revolution: A Technical Guide to a New Class of Therapeutics
Introduction: The Resurgence of Boron in Medicine
For many years, boron-containing compounds were largely relegated to the periphery of medicinal chemistry, often perceived as toxicologically challenging.[1] However, the landmark approval of bortezomib (Velcade®) by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of multiple myeloma marked a paradigm shift.[2][3] This event catalyzed a surge of interest in boronic acids and their derivatives, revealing their potential as highly effective and versatile therapeutic agents.[1][3] This guide provides an in-depth technical exploration of the discovery and development of boronic acid-based drugs, intended for researchers, scientists, and drug development professionals. We will delve into the unique chemistry of boron that underpins the therapeutic efficacy of these compounds, detail key experimental protocols, and examine the mechanisms of action of pioneering boronic acid drugs.
The Boronic Acid Moiety: A Unique Pharmacophore
The therapeutic utility of boronic acids stems from the unique electronic and structural properties of the boron atom.[2][4] As a Lewis acid, the boron atom in a boronic acid possesses a vacant p-orbital, making it highly electrophilic and capable of forming reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serine residues in the active sites of enzymes.[5][6] This ability to form a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis is a cornerstone of their inhibitory mechanism.[7][8] Furthermore, boronic acids can engage in hydrogen bonding, contributing to their binding affinity and specificity for target proteins.[2][4]
Key Therapeutic Classes and Mechanisms of Action
Proteasome Inhibitors: Targeting Protein Homeostasis in Cancer
The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular protein homeostasis.[9] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis.[10][11] Boronic acid-containing dipeptides, such as bortezomib, have proven to be potent and selective proteasome inhibitors.[1][10]
Bortezomib: A Case Study
Bortezomib reversibly inhibits the chymotrypsin-like activity of the 26S proteasome by forming a stable complex with the N-terminal threonine residue in the active site of the β5 subunit.[1][9] This inhibition disrupts the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα, leading to cell cycle arrest and apoptosis.[5][12]
Signaling Pathway of Bortezomib-Induced Apoptosis
Caption: Bortezomib-induced apoptosis pathway.
β-Lactamase Inhibitors: Combating Antibiotic Resistance
Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat.[7] Boronic acids have emerged as effective non-β-lactam inhibitors of serine β-lactamases.[6][7]
Vaborbactam: A Case Study
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that protects β-lactam antibiotics from degradation by a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[2][6] Vaborbactam forms a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, mimicking the tetrahedral transition state of β-lactam hydrolysis and effectively inactivating the enzyme.[2][6]
Mechanism of Vaborbactam Inhibition of β-Lactamase
Caption: Vaborbactam's mechanism of β-lactamase inhibition.
Drug Discovery and Development Workflow
The development of boronic acid-based drugs follows a rigorous pipeline encompassing synthesis, in vitro and in vivo evaluation, and clinical trials.
Experimental Workflow for Boronic Acid Drug Development
Caption: A generalized workflow for boronic acid drug development.
Experimental Protocols
Protocol 1: 20S Proteasome Inhibition Assay (Fluorescence-Based)
This protocol describes a method to determine the inhibitory activity of a boronic acid compound against the chymotrypsin-like activity of the 20S proteasome.[5]
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Assay buffer: 20 mM HEPES, 0.5 mM EDTA, pH 7.8
-
Test boronic acid compound and positive control (e.g., Bortezomib) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add assay buffer.
-
Add the purified 20S proteasome to a final concentration of approximately 0.25 nM.
-
Add the test compound or control at various concentrations (final DMSO concentration should be ≤1%). Include a DMSO-only vehicle control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 10 µM.
-
Immediately begin monitoring the increase in fluorescence intensity at 37°C every minute for at least 30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: β-Lactamase Inhibition Assay (Nitrocefin-Based)
This protocol outlines a spectrophotometric method to assess the inhibitory activity of a boronic acid compound against a serine β-lactamase.[13]
Materials:
-
Purified β-lactamase (e.g., KPC-2)
-
Chromogenic substrate: Nitrocefin
-
Assay buffer: 50 mM sodium phosphate, pH 7.0
-
Test boronic acid compound and positive control (e.g., Vaborbactam) dissolved in DMSO
-
96-well clear microplates
-
Spectrophotometric microplate reader (Absorbance at 490 nm)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add assay buffer.
-
Add the purified β-lactamase to a predetermined concentration.
-
Add the test compound or control at various concentrations (final DMSO concentration should be ≤1%). Include a DMSO-only vehicle control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding nitrocefin to a final concentration appropriate for the specific enzyme (e.g., 100 µM).
-
Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.[14]
Protocol 3: Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to evaluate the cytotoxic effect of a boronic acid compound on cancer cell lines.[15][16]
Materials:
-
Cancer cell line (e.g., multiple myeloma RPMI-8226)
-
Complete cell culture medium
-
Test boronic acid compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Spectrophotometric microplate reader (Absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (final DMSO concentration should be ≤0.5%). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Quantitative Data Summary
The following tables summarize key quantitative data for representative boronic acid-based drugs.
Table 1: Inhibitory Activity of Boronic Acid Proteasome Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Bortezomib | 20S Proteasome (Chymotrypsin-like) | 7.05 | - | [10] |
| Ixazomib | 20S Proteasome (Chymotrypsin-like) | - | - | [3] |
| Compound 15 | 20S Proteasome (Chymotrypsin-like) | 4.60 | U266 | [10] |
| AM114 | 20S Proteasome (Chymotrypsin-like) | 1500 | HCT116 | [17] |
| AS-06 | 20S Proteasome (Chymotrypsin-like) | 2.2 | - | [18] |
Table 2: Inhibitory Activity of Boronic Acid β-Lactamase Inhibitors
| Compound | Target Enzyme | Kᵢ (nM) | Reference |
| Vaborbactam | KPC-2 | 56 | [19] |
| Vaborbactam | CTX-M-15 | 22 | [19] |
| Vaborbactam | AmpC | 180 | [19] |
| Compound 10a | AmpC | 140 | [9] |
| Compound 5 | KPC-2 | 730 | [9] |
| S02030 | KPC-2 | 80 | [13] |
| S02030 | CTX-M-96 | 2 | [13] |
Table 3: Pharmacokinetic Parameters of Bortezomib and Vaborbactam in Humans
| Drug | Administration | Elimination Half-life | Volume of Distribution | Clearance | Reference |
| Bortezomib | Intravenous | 9–15 hours | ~500 L | 1095–1866 mL/min | [5][20] |
| Vaborbactam | Intravenous | ~2 hours | - | - | [10][21] |
Future Directions and Challenges
The success of boronic acid-based drugs has paved the way for the exploration of novel boron-containing scaffolds and therapeutic applications.[3][22] Key areas of ongoing research include the development of boronic acid-based drugs for other therapeutic areas, such as viral infections and inflammatory diseases, and the design of boron-based drug delivery systems for targeted therapy.[1][23] Challenges remain, including optimizing the pharmacokinetic properties of boronic acids to improve oral bioavailability and minimizing off-target effects.[19]
Conclusion
Boronic acids have transitioned from a chemical curiosity to a clinically validated class of pharmacophores. Their unique ability to form reversible covalent bonds with enzyme targets has enabled the development of first-in-class drugs for cancer and infectious diseases. As our understanding of boron chemistry deepens and synthetic methodologies advance, the boronic acid scaffold will undoubtedly continue to be a rich source of innovative therapeutics for years to come.
References
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PubMed Central.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI.
- Bortezomib - Wikipedia. (n.d.). Wikipedia.
- Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. (n.d.). MDPI.
- Boronic acid - Wikipedia. (n.d.). Wikipedia.
- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019, October 10). ACS Publications.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.
- Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Vaborbactam and Meropenem Alone and in Combination following Single and Multiple Doses in Healthy Adult Subjects. (2018, March 27). PubMed Central.
- Bortezomib: Understanding the Mechanism of Action. (n.d.). Molecular Cancer Therapeutics.
- VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). Vabomere.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
- What is the mechanism of Bortezomib?. (2024, July 17). Patsnap Synapse.
- The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells. (2025, January 1). Frontiers.
- Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. (n.d.). PubMed Central.
- Synthesis of vaborbactam (formerly RPX-7009) (C12H16BNO5S, MW = 297),.... (n.d.). ResearchGate.
- Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice. (2018, September 10). National Institutes of Health.
- Profiling interactions of vaborbactam with metallo-β-lactamases. (n.d.). PubMed Central.
- Pathological Mechanisms of Bortezomib-Induced Peripheral Neuropathy. (n.d.). MDPI.
- Vaborbactam - Wikipedia. (n.d.). Wikipedia.
- Biochemical Activity of Vaborbactam. (2020, January 27). PubMed Central.
- The proteasome inhibitor bortezomib induces apoptosis in mantle-cell lymphoma through generation of ROS and Noxa activation independent of p53 status. (n.d.). Blood.
- (PDF) Flow synthesis of an α-amino boronic ester as key precursor of Bortezomib drug. (n.d.). ResearchGate.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI.
- Representative examples of proteasome inhibitors and IC50 values on the targeted active site(s).. (n.d.). ResearchGate.
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PubMed Central.
- Boron-containing drugs in clinical trials.. (n.d.). ResearchGate.
- Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance. (n.d.). MDPI.
- Cytotoxic and apoptotic effects of boron compounds on leukemia cell line. (n.d.). PubMed Central.
- Synthesis and cytotoxic activity of 2,5-bis(4-boronic acid)benzylidine cyclopentanone on her2 overexpressed-cancer cells. (n.d.). SciSpace.
- Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. (2017, October 24). PubMed Central.
- In full flow-continuously battling bacteria with boron. (2020, June 5). Scientific Update.
- Bortezomib Sensitizes Malignant Human Glioma Cells to TRAIL, Mediated by Inhibition of the NF-κB signaling pathway. (n.d.). PubMed Central.
- 3D-QSAR-aided design, synthesis, in vitro and in vivo evaluation of dipeptidyl boronic acid proteasome inhibitors and mechanism studies.. (n.d.). ChEMBL.
- Flow Synthesis of Vaborbactam. (n.d.). Semantic Scholar.
- Biochemical Activity of Vaborbactam. (n.d.). Antimicrobial Agents and Chemotherapy.
- Commercially available and late‐stage clinical trials boron‐based drugs.. (n.d.). ResearchGate.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.
- 3D-QSAR studies of boron-containing dipeptides as proteasome inhibitors with CoMFA and CoMSIA methods. (n.d.). ResearchGate.
- Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. (n.d.). PubMed Central.
- Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1. (2023, December 13). PubMed Central.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
- Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. (2023, January 5). Antimicrobial Agents and Chemotherapy.
- A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome. (n.d.). PubMed.
- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (n.d.). National Institutes of Health.
Sources
- 1. cancernetwork.com [cancernetwork.com]
- 2. mdpi.com [mdpi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 11. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bortezomib Sensitizes Malignant Human Glioma Cells to TRAIL, Mediated by Inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. 3D-QSAR-aided design, synthesis, in vitro and in vivo evaluation of dipeptidyl boronic acid proteasome inhibitors and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bortezomib - Wikipedia [en.wikipedia.org]
- 21. Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Vaborbactam and Meropenem Alone and in Combination following Single and Multiple Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Integration of (4-(Aminomethyl)phenyl)boronic Acid in Advanced Peptide Science
This guide provides an in-depth exploration of (4-(Aminomethyl)phenyl)boronic acid and its pivotal role in contemporary peptide synthesis and modification. Tailored for researchers, scientists, and professionals in drug development, these application notes and protocols are designed to bridge theoretical knowledge with practical, field-proven methodologies. We will delve into the unique chemical properties of this versatile building block and delineate its application in creating sophisticated peptide architectures for targeted therapeutic and diagnostic purposes.
Foundational Principles: The Unique Versatility of Arylboronic Acids in Peptide Chemistry
This compound is a bifunctional molecule offering a strategic advantage in peptide chemistry. Its primary amine provides a nucleophilic handle for incorporation into a peptide sequence, while the boronic acid moiety serves as a versatile functional group for a myriad of applications. The core utility of the boronic acid group stems from its ability to form reversible covalent bonds with diols, a feature particularly relevant in biological systems where it can interact with saccharides or the active sites of certain enzymes.[1][2] This reversible covalent interaction is central to its application in areas such as enzyme inhibition and affinity-based separation of glycoproteins.[3][4]
The phenyl scaffold provides a rigid spacer, positioning the aminomethyl and boronic acid groups in a well-defined spatial arrangement. This structural rigidity is advantageous in designing molecules with specific binding geometries. Furthermore, the aromatic ring can participate in π-π stacking interactions, potentially enhancing binding affinity to protein targets.
Strategic Incorporation into Peptide Scaffolds
There are two primary strategies for introducing this compound into a peptide sequence: direct incorporation during solid-phase peptide synthesis (SPPS) and post-synthetic modification of a pre-formed peptide. The choice of strategy is dictated by the desired location of the boronic acid moiety and the overall synthetic scheme.
Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The most direct method to introduce this compound into a specific position within a peptide sequence is through the use of a suitably protected building block during Fmoc-based SPPS.[5][6] This approach offers precise control over the placement of the boronic acid functionality.
Key Considerations for SPPS Incorporation:
-
Protection Strategy: Both the aminomethyl and boronic acid functionalities require orthogonal protecting groups to prevent unwanted side reactions during peptide chain elongation. The aminomethyl group is typically protected with an Fmoc group, which is cleaved under the standard basic conditions of SPPS. The boronic acid is commonly protected as a pinacol ester, which is stable to the conditions of Fmoc SPPS but can be cleaved during the final acidolytic cleavage from the resin.[7]
-
Coupling Reagents: Standard peptide coupling reagents such as HBTU, HATU, or DIC/Oxyma are generally effective for coupling the Fmoc-protected this compound pinacol ester.[8] Optimization of coupling time and temperature may be necessary to ensure high coupling efficiency.
-
Resin Choice: The choice of resin depends on whether the C-terminus is a carboxylic acid or an amide. For C-terminal peptide acids, a 2-chlorotrityl chloride resin is often employed, while for peptide amides, a Rink amide resin is a common choice.[9]
Workflow for SPPS Incorporation of this compound
Figure 1. Generalized workflow for the incorporation of this compound into a peptide via Fmoc-based SPPS.
Protocol 1: Solid-Phase Synthesis of a Peptide Containing this compound
This protocol outlines the manual synthesis of a model peptide with an internal this compound residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-(4-(aminomethyl)phenyl)boronic acid pinacol ester
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes. Drain and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (unreacted amines), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of the Boronic Acid Moiety:
-
For the coupling of Fmoc-(4-(aminomethyl)phenyl)boronic acid pinacol ester, use the same procedure as in step 3.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10]
| Parameter | Typical Value |
| Resin Loading | 0.1 - 0.5 mmol/g |
| Amino Acid Equivalents | 3 - 5 eq. |
| Coupling Reagent Equivalents | 3 - 5 eq. |
| Coupling Time | 1 - 4 hours |
| Cleavage Time | 2 - 3 hours |
| Crude Purity | 50 - 80% |
| Purified Yield | 10 - 30% |
Table 1. Typical parameters for the solid-phase synthesis of a peptide containing this compound.
Post-Synthetic Modification
A common method involves the incorporation of an amino acid with a unique reactive group, such as a lysine residue with its epsilon-amine protected by a group that can be selectively removed on-resin. The deprotected amine can then be reacted with an activated form of the boronic acid.
Workflow for Post-Synthetic Modification
Figure 3. Generalized workflow for the affinity purification of glycoproteins using a boronic acid-modified peptide.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low coupling efficiency of the boronic acid building block | Steric hindrance; inefficient activation. | Use a more powerful coupling reagent (e.g., HATU); increase coupling time and/or temperature; double couple. |
| Poor yield after cleavage | Incomplete cleavage; peptide precipitation on resin. | Increase cleavage time; use a different cleavage cocktail; ensure complete removal of the peptide from the resin. |
| Broad or tailing peaks in HPLC | Peptide aggregation; interaction with residual silanols on the column. | Add organic modifiers (e.g., isopropanol) to the mobile phase; use a high-purity silica column. |
| Low signal in mass spectrometry | Poor ionization; suppression effects. | For MALDI, use DHB as the matrix; optimize ESI source parameters. |
Table 3. Troubleshooting guide for the synthesis and analysis of boronic acid-modified peptides.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its strategic incorporation into peptide scaffolds enables the development of novel probes, inhibitors, and affinity ligands with broad applications in chemical biology and drug discovery. The protocols and guidelines presented herein provide a solid foundation for researchers to harness the full potential of this unique building block in their scientific endeavors.
References
- D'hooghe, M., & De Kimpe, N. (2006). Boronic acids and their esters as building blocks in organic synthesis. Aldrichimica Acta, 39(3), 65-79.
- Fields, G. B. (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
- GenScript. (n.d.). Peptide Modifications.
- Keramida, M., & Hunter, C. A. (2014). Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. ACS Chemical Biology, 9(10), 2275-2280.
- Lamos, S. M., et al. (2011). Facile analysis and sequencing of linear and branched peptide boronic acids by MALDI mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(12), 2297-2307.
- Liu, X., & Scouten, W. H. (1996). New ligands for boronate affinity chromatography.
- MDPI. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences, 22(23), 12958.
- NIH. (2016). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 41(1), 126-133.
- RSC Publishing. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science, 11(36), 9831-9836.
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- CSIC. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(17), 5957-5989.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- LifeTein. (n.d.). Fmoc-Amino Acids.
- ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease.
- ResearchGate. (n.d.). Strategies for the synthesis of peptide-boronic acids.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- LifeTein. (n.d.). Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- LifeTein. (n.d.). Fmoc-Amino Acids.
Sources
- 1. Solid Phase Synthesis of C-Terminal Boronic Acid Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (4-(Aminomethyl)phenyl)boronic acid for Advanced Saccharide Sensing
Introduction: The Unique Role of (4-(Aminomethyl)phenyl)boronic acid in Synthetic Recognition
The precise and selective detection of saccharides is a cornerstone of modern diagnostics, biotechnology, and pharmaceutical development. While enzymatic sensors have been historically dominant, their inherent stability issues have paved the way for robust synthetic receptors. Among these, boronic acids have emerged as a versatile class of molecules capable of forming reversible covalent bonds with the cis-1,2- and -1,3-diols present in saccharides.[1]
This compound (4-AMPBA) represents a significant advancement in this field. The strategic placement of an aminomethyl group ortho or meta to the boronic acid moiety is not a trivial structural modification. This functional group plays a crucial role in lowering the pKa of the boronic acid.[2] This allows the essential acid-base equilibrium to favor the anionic tetrahedral boronate form, which is the active species for diol binding, at physiological pH.[3] This key feature enhances binding affinity and enables the design of sensors that operate effectively under biological conditions. Furthermore, the amine provides a reactive handle for conjugation to various signaling platforms, including fluorophores, nanoparticles, and electrode surfaces.[4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying principles and provide detailed, field-proven protocols for the application of this compound and its derivatives in cutting-edge saccharide sensing systems.
Core Mechanism: The Boronic Acid-Diol Interaction
The sensing capability of 4-AMPBA is rooted in its dynamic covalent interaction with diols. The boron atom in its trigonal planar state is electrophilic and reacts with nucleophilic diols to form a more stable tetrahedral boronate ester. This reversible reaction is pH-dependent. The presence of the aminomethyl group facilitates an intramolecular coordination with the boron atom, which lowers the pKa of the boronic acid, making it a stronger Lewis acid and promoting the formation of the boronate ester at neutral pH.[2]
The binding event itself is the foundation of the sensing mechanism. This chemical transformation must be coupled to a transducer that can generate a measurable signal. Common transduction methods include:
-
Fluorescence Spectroscopy: Changes in fluorescence intensity, lifetime, or wavelength can be triggered by the saccharide binding event. This is often achieved through mechanisms like Photoinduced Electron Transfer (PET), where the nitrogen atom of the aminomethyl group can quench a nearby fluorophore.[5][6] Upon saccharide binding, this quenching is disrupted, leading to a "turn-on" fluorescence signal.[7][8]
-
Electrochemical Methods: The binding of a saccharide can alter the electrochemical properties of a boronic acid derivative, leading to a measurable change in current or potential.[9][10] This is particularly useful for label-free detection.
-
Surface-Based Sensing: Immobilization of 4-AMPBA onto surfaces like gold nanoparticles or electrodes allows for detection via Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM), which measure changes in refractive index or mass, respectively.[11]
Below is a diagram illustrating the fundamental equilibrium that governs boronic acid-based saccharide sensing.
Caption: Boronic Acid-Diol Binding Equilibrium.
Protocol 1: Synthesis of 4-AMPBA Functionalized Fluorescent Probe
This protocol outlines the synthesis of a fluorescent saccharide sensor by coupling this compound with a fluorophore, such as an anthracene derivative. This is a foundational method for creating a "turn-on" fluorescent sensor.[6][7]
Materials:
-
This compound hydrochloride
-
9-Anthracenecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
-
Appropriate deuterated solvents for NMR
-
Silica gel for column chromatography
Procedure:
-
Schiff Base Formation:
-
Dissolve 9-anthracenecarboxaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add a solution of this compound hydrochloride (1.1 eq) and DIPEA (1.2 eq) in methanol dropwise to the aldehyde solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
-
Reduction to the Amine:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Workflow for Fluorescent Probe Synthesis.
Protocol 2: General Procedure for Fluorescent Saccharide Titration
This protocol details the steps to evaluate the synthesized fluorescent probe's response to various saccharides.
Materials:
-
Stock solution of the synthesized 4-AMPBA fluorescent probe (e.g., 1 mM in DMSO or methanol).
-
Stock solutions of various saccharides (e.g., glucose, fructose, galactose) of known concentrations in the desired buffer.
-
Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Fluorometer and appropriate cuvettes.
Procedure:
-
Preparation of the Working Solution:
-
Prepare a dilute working solution of the fluorescent probe in the buffer (e.g., 10 µM). Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%).
-
-
Instrument Setup:
-
Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of the fluorophore used (e.g., for anthracene, excitation ~370 nm, emission ~420 nm).[2]
-
Set the excitation and emission slit widths to an appropriate value to obtain a good signal-to-noise ratio.
-
-
Titration Experiment:
-
Place a known volume of the probe's working solution into a cuvette and record its initial fluorescence intensity (F₀).
-
Add small aliquots of a saccharide stock solution to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence intensity (F) after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Plot the change in fluorescence (F/F₀) against the saccharide concentration.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 Benesi-Hildebrand).
-
Comparative Data for Saccharide Binding:
| Saccharide | Typical Binding Affinity (Ka, M⁻¹) with Phenylboronic Acids | Notes |
| Fructose | High (often >1000) | Forms a very stable complex due to the presence of cis-diols in its furanose form. |
| Galactose | Moderate | Possesses cis-diols that can bind to boronic acids. |
| Glucose | Lower than Fructose | Predominantly exists in the pyranose form with trans-diols, leading to weaker binding with monoboronic acids. Diboronic acid sensors show enhanced glucose selectivity.[12] |
| Mannose | Moderate | Contains cis-diols suitable for binding. |
Note: The actual binding affinities will depend on the specific sensor design, pH, and solvent system.
Protocol 3: Immobilization of 4-AMPBA on Gold Surfaces for SPR/QCM Sensing
This protocol describes a method to functionalize a gold sensor surface with 4-AMPBA for label-free saccharide detection.[11]
Materials:
-
Gold-coated SPR or QCM sensor chips.
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION IS ADVISED ).
-
Ethanol and deionized water.
-
11-Mercaptoundecanoic acid (MUA).
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-Hydroxysuccinimide (NHS).
-
This compound hydrochloride.
-
Phosphate buffer (pH 7.4).
Procedure:
-
Surface Cleaning and Activation:
-
Clean the gold sensor chip by immersing it in piranha solution for 1-2 minutes (Caution: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood. ).
-
Rinse the chip thoroughly with deionized water and then ethanol. Dry under a stream of nitrogen.
-
Immediately immerse the clean chip in a solution of MUA in ethanol (e.g., 1 mM) for 12-18 hours to form a self-assembled monolayer (SAM).
-
Rinse the chip with ethanol and water to remove non-specifically bound MUA.
-
-
Carboxyl Group Activation:
-
Immerse the MUA-functionalized chip in a freshly prepared aqueous solution of EDC (0.4 M) and NHS (0.1 M) for 30 minutes to activate the terminal carboxyl groups.
-
Rinse the chip with deionized water.
-
-
4-AMPBA Immobilization:
-
Immediately immerse the activated chip in a solution of 4-AMPBA (e.g., 10 mM in phosphate buffer, pH 7.4) for 2-4 hours to allow for amide bond formation between the activated carboxyl groups and the amine of 4-AMPBA.
-
Rinse the chip with buffer and deionized water to remove unbound 4-AMPBA.
-
-
Saccharide Detection:
-
The functionalized chip can now be used in an SPR or QCM instrument to monitor the binding of saccharides in real-time by flowing solutions of the analyte over the sensor surface.
-
Caption: Workflow for 4-AMPBA Surface Immobilization.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the creation of sophisticated saccharide sensors. Its favorable pKa and reactive amine handle allow for its integration into a wide array of sensing platforms. The protocols provided herein offer a starting point for researchers to explore this chemistry. Future advancements will likely focus on the development of diboronic acid sensors for enhanced glucose selectivity, the integration of these sensors into hydrogels for continuous monitoring applications, and the use of advanced materials like graphene and quantum dots to further improve sensitivity and detection limits.[1][13]
References
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (n.d.). PMC.
- Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (n.d.). PMC.
- 4-Aminophenyl boronic acid modified gold platforms for influenza diagnosis. (2013). PubMed.
- Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays. (n.d.). PMC.
- Anthracene-(aminomethyl)phenylboronic acid ester-immobilized glass substrates as fluorescent sensing materials based on photo-induced electron transfer for detection and visualization of water. (2024). RSC Publishing.
- Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction. (2019). PMC.
- Molecular Boronic Acid-Based Saccharide Sensors. (n.d.). PMC.
- Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. (2023). Journal of the American Chemical Society.
- Research Progress on Saccharide Molecule Detection Based on Nanopores. (n.d.). MDPI.
- Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018). PMC.
- A Nanopore‐Based Saccharide Sensor. (n.d.). Wiley Online Library.
- Progress in boronic acid-based fluorescent glucose sensors. (2004). PubMed.
- A study of boronic acid based fluorescent glucose sensors. (n.d.). PubMed.
- Effective Construction of a High-Capacity Boronic Acid Layer on a Quartz Crystal Microbalance Chip for High-Density Antibody Immobilization. (2018). MDPI.
- Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (n.d.). MDPI.
- Paper Title (use style - CORA). (2024). IEEE Xplore.
- Facile Preparation of Phenyboronic-Acid-Functionalized Fe3O4 Magnetic Nanoparticles for the Selective Adsorption of Ortho-Dihydroxy-Containing Compounds. (n.d.). MDPI.
- Symposium of Student Scholars: Synthesis and Characterization of Azaborine-Boronic Acid Photoinduced Electron Transfer (PET) Fluorescence Sensor for Monosaccharides. (n.d.). Digital Commons@Kennesaw State.
- Electrochemical detection of saccharides by the redox cycle of a chiral ferrocenylboronic acid derivative: A novel method for sugar sensing. (n.d.). Kyushu University Pure Portal Site.
- Molecular Boronic Acid-Based Saccharide Sensors. (2021). ACS Publications.
- A kind of preparation method of 4 amino phenyl boronic acid derivative. (n.d.). Google Patents.
- Phenylboronic acid and dopamine as probe set for electrochemical detection of saccharides. (2025). ResearchGate.
Sources
- 1. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of Azaborine-Boronic Acid Photoinduced Electron Transfer (PET) Fluorescence Sensor for Monosaccharides [digitalcommons.kennesaw.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Aminophenyl boronic acid modified gold platforms for influenza diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucose Detection Using Fluorescent Probes Based on (4-(Aminomethyl)phenyl)boronic Acid
Authored by: A Senior Application Scientist
Abstract
The precise and continuous monitoring of glucose levels is paramount in both clinical diagnostics for diabetes management and in fundamental biomedical research to understand cellular metabolism.[1][2] While enzyme-based sensors are the current standard, they suffer from limitations such as irreversible denaturation and oxygen dependency. Fluorescent chemosensors utilizing boronic acid as a recognition motif present a compelling alternative, offering reversible, real-time detection of glucose.[3][4][5][6] This guide provides an in-depth exploration of fluorescent probes based on the (4-(aminomethyl)phenyl)boronic acid scaffold. We will delve into the underlying sensing mechanism, provide detailed protocols for probe synthesis and application in glucose quantification, and discuss critical performance characteristics to empower researchers, scientists, and drug development professionals in their endeavors.
The Foundational Principle: Boronic Acid-Diol Interaction
The utility of phenylboronic acid derivatives in saccharide sensing is rooted in their ability to form reversible covalent bonds with compounds containing cis-1,2 or -1,3 diol functionalities.[3][6] Glucose, a primary biological diol, readily engages in this interaction. The core of this sensing technology lies in the reversible formation of a cyclic boronate ester between the boronic acid group of the probe and the hydroxyl groups of glucose. This binding event is the trigger for the optical response of the sensor.
The key innovation in the probes discussed herein is the strategic placement of an aminomethyl group at the ortho position to the boronic acid. This intramolecular amine plays a crucial role. In the absence of glucose, the nitrogen's lone pair of electrons can quench the fluorescence of the attached fluorophore. Upon binding to glucose, a dative bond forms between the nitrogen and the now tetracoordinate boron atom. This interaction prevents the electron transfer process, leading to a "turn-on" of fluorescence.[4][7][8] This design is critical for achieving sensitivity at physiological pH.
The Photoinduced Electron Transfer (PET) Sensing Mechanism
The most prevalent signaling mechanism for this class of probes is Photoinduced Electron Transfer (PET).[4][5] The process can be summarized in two states:
-
"OFF" State (No Glucose): The boronic acid is in a trigonal planar state (sp² hybridized). The lone pair of electrons on the adjacent aminomethyl nitrogen is free. Upon excitation of the fluorophore, this lone pair can be transferred to the excited state of the fluorophore, quenching its fluorescence and resulting in a low signal.
-
"ON" State (Glucose Bound): The probe binds to the cis-diols of glucose, causing the boron atom to rehybridize to a tetrahedral state (sp³). This geometry facilitates the formation of a dative B-N bond with the aminomethyl nitrogen. The nitrogen's lone pair is now engaged in this bond and is no longer available to quench the fluorophore. This blockage of the PET pathway results in a significant increase in fluorescence intensity, which is directly proportional to the glucose concentration.
Figure 1: The PET "Off-On" mechanism for glucose detection.
Probe Design and Synthesis Workflow
The design of a successful probe requires careful consideration of several factors: the choice of fluorophore to ensure optimal excitation/emission wavelengths and high quantum yield, the inclusion of moieties to improve water solubility, and the fine-tuning of the boronic acid's pKa to match the physiological range.[2][7][9] Anthracene is a commonly used fluorophore for these probes due to its favorable photophysical properties.[6][10]
Representative Synthesis Protocol
This section outlines a generalized, two-step synthesis for an anthracene-based diboronic acid probe, a structure known to enhance glucose selectivity.[5][6][8] This protocol is illustrative; specific reaction times, temperatures, and purification methods may need to be optimized for different fluorophore backbones.
Figure 2: Generalized workflow for probe synthesis.
Experimental Protocol: In Vitro Glucose Quantification
This protocol is designed for a standard 96-well plate format and fluorescence plate reader.
Required Materials
-
Probe: this compound-based fluorescent probe
-
Solvent: Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Analyte: D-Glucose
-
Equipment: Fluorescence microplate reader, 96-well black, clear-bottom microplates, calibrated micropipettes
Preparation of Solutions
-
Probe Stock Solution (e.g., 10 mM): Dissolve a precise amount of the probe in DMSO. Store at -20°C, protected from light. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Glucose Stock Solution (e.g., 1 M): Dissolve D-glucose in pH 7.4 PBS. Allow the solution to mutarotate overnight at room temperature to ensure equilibrium between anomers.
-
Working Buffer: pH 7.4 PBS.
Assay Procedure
-
Prepare Glucose Standards: Perform serial dilutions of the glucose stock solution in pH 7.4 PBS to create a range of concentrations relevant to the expected sample concentrations (e.g., 0 mM to 20 mM for physiological relevance).
-
Prepare Probe Working Solution: Dilute the probe stock solution in pH 7.4 PBS to the final desired concentration (e.g., 10 µM). The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Set up the Assay Plate:
-
To each well of the 96-well plate, add 50 µL of the appropriate glucose standard solution.
-
Include a "blank" well containing 50 µL of PBS only (0 mM glucose).
-
To each well, add 50 µL of the probe working solution, bringing the total volume to 100 µL.
-
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light, to allow the binding equilibrium to be reached.
-
Fluorescence Measurement:
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the blank wells (probe in buffer without glucose) from all other readings.
-
Generate Calibration Curve: Plot the background-subtracted fluorescence intensity (Y-axis) against the corresponding glucose concentration (X-axis).
-
Determine Unknown Concentrations: Use the equation of the line from the linear portion of the calibration curve to calculate the glucose concentration in unknown samples.
-
Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.[7][11]
Performance Characteristics and Troubleshooting
Selectivity and pH Dependence
A critical feature of a robust glucose sensor is its selectivity over other structurally similar sugars present in biological fluids. Diboronic acid-based probes often exhibit superior selectivity for glucose due to the specific spatial arrangement of the diol groups in glucose that allows for a stable 1:1 binding with the two boronic acid moieties.[5][12]
| Parameter | Observation | Rationale & Implication |
| Selectivity | Higher fluorescence response for glucose compared to fructose, galactose, or mannose.[13] | The geometric arrangement of the two boronic acid groups is complementary to the diols on glucose, leading to a more stable complex. This is crucial for accurate measurements in complex biological media. |
| pH Dependence | Optimal performance is typically observed in a narrow range around physiological pH (e.g., 7.0-8.0).[7] | The pKa of the boronic acid-diol complex is a key factor. At low pH, the boronate ester is less stable. At very high pH, the boronic acid itself can become hydroxylated, altering the fluorescence response. Maintaining a constant, buffered pH is essential for reproducibility. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal or Poor Sensitivity | 1. Probe concentration is too low. 2. Incorrect excitation/emission wavelengths. 3. Assay pH is outside the optimal range. | 1. Optimize probe concentration (perform a titration). 2. Verify the spectral properties of your probe and set the instrument accordingly. 3. Ensure the buffer pH is correct and stable. |
| High Background Fluorescence | 1. Probe concentration is too high, leading to aggregation or self-quenching. 2. Impure probe. 3. Contaminated buffer or reagents. | 1. Lower the probe concentration. 2. Re-purify the probe. 3. Use fresh, high-quality reagents and spectroscopic grade solvents. |
| Poor Reproducibility | 1. Inaccurate pipetting. 2. Fluctuation in incubation time or temperature. 3. Photobleaching of the probe. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Standardize all incubation steps. 3. Minimize exposure of the plate to light before reading. |
References
- Recent development of boronic acid-based fluorescent sensors. RSC Advances.
- Progress in boronic acid-based fluorescent glucose sensors. Journal of Fluorescence.
- Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring.
- A study of boronic acid based fluorescent glucose sensors. PubMed.
- Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega.
- Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society.
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI.
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. PMC.
- Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Semantic Scholar.
- Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. PMC.
- Synthesis of Diboronic Acid-Based Fluorescent Probes for the Sensitive Detection of Glucose in Aqueous Media and Biological Matrices.
- Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PMC.
- Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. PMC.
- Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. PMC.
Sources
- 1. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Solid-phase synthesis of peptides incorporating (4-(Aminomethyl)phenyl)boronic acid
An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Incorporating (4-(Aminomethyl)phenyl)boronic Acid
Introduction: Merging the Power of Peptides and Boronic Acids
The integration of boronic acids into peptides has unlocked significant advancements in medicinal chemistry and chemical biology.[1] Peptides offer inherent advantages like biocompatibility and synthetic accessibility through methods like solid-phase peptide synthesis (SPPS), while the boronic acid moiety provides unique functionalities.[1][2] Its empty p-orbital allows for reversible covalent interactions, most notably with the active site serine residues of proteases, leading to potent enzyme inhibitors.[1][3] The clinical success of peptide boronic acid drugs, such as the multiple myeloma treatment Bortezomib, underscores the therapeutic potential of this compound class.[1]
This compound (AmPBA) is a particularly interesting building block. It presents a primary amine for conjugation and a phenylboronic acid for molecular recognition or covalent binding. Incorporating AmPBA into a peptide sequence, however, is not trivial and requires a carefully planned synthetic strategy. The primary challenges lie in managing the reactive boronic acid group and ensuring its stability throughout the multi-step SPPS process, which involves alternating basic and acidic conditions.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust strategy for incorporating the AmPBA moiety into peptides via on-resin side-chain modification. We will delve into the causality behind experimental choices, from protecting group strategy to the final cleavage and purification, providing detailed, field-proven protocols to ensure success.
Section 1: The Strategic Foundation: Protecting Group Orthogonality
The success of any complex peptide synthesis hinges on an orthogonal protecting group strategy, where one type of protecting group can be removed in the presence of others.[6] For incorporating AmPBA, this principle is paramount. The synthesis must accommodate at least four distinct classes of protecting groups.
1.1. The α-Amine: Fmoc Group The standard Fmoc (9-fluorenylmethoxycarbonyl) group is used for the temporary protection of the N-terminal α-amine of incoming amino acids.[2] Its key advantage is its lability to a secondary amine base, typically piperidine, allowing for deprotection under mild conditions that do not affect other protecting groups.[7][8]
1.2. Amino Acid Side Chains: Acid-Labile Groups The reactive side chains of most amino acids (e.g., Lys, Asp, Glu, Ser) are protected with acid-labile groups such as tert-butyl (tBu), Boc, or Trityl (Trt).[6] These groups are stable to the basic conditions of Fmoc deprotection but are removed during the final cleavage step with strong acid, typically trifluoroacetic acid (TFA).[9]
1.3. The Boronic Acid: Pinacol Ester The boronic acid itself is prone to dehydration to form a trimeric boroxine and can be unstable under various conditions.[4] Therefore, protection is essential. The pinacol ester is the most popular choice for SPPS as it is stable enough for purification and robust enough to withstand both the basic Fmoc deprotection and the acidic final cleavage steps.[4][10] Deprotection of the pinacol group to reveal the free boronic acid can be achieved post-cleavage or through transesterification methods.[11][12]
1.4. The Conjugation Site: Orthogonal Allyl Group To incorporate AmPBA onto an amino acid side chain mid-sequence, a uniquely removable protecting group is required at the desired conjugation site. The allyl (All) group, used to protect the side-chain carboxylates of Aspartic Acid (Asp) or Glutamic Acid (Glu), is ideal. It is stable to both piperidine and TFA but can be selectively removed on-resin using a palladium catalyst, exposing a free carboxyl group for modification.
Section 2: Protocol for On-Resin Incorporation of AmPBA
This protocol details the incorporation of AmPBA onto the side chain of an aspartic acid residue. The core strategy involves synthesizing the peptide up to the desired modification point using a Fmoc-Asp(OAll)-OH building block, selectively deprotecting the allyl group, and then coupling the protected AmPBA moiety.
2.1. Materials and Reagents
| Reagent / Material | Supplier | Grade | Purpose |
| Fmoc-Rink Amide MBHA Resin | Various | SPPS Grade | Solid support for peptide amide |
| Fmoc-amino acids (standard) | Various | SPPS Grade | Peptide building blocks |
| Fmoc-Asp(OAll)-OH | Various | SPPS Grade | Modification site building block |
| Boc-(NH₂CH₂)-C₆H₄-B(pin) | Various | Synthesis | AmPBA building block |
| HBTU | Various | SPPS Grade | Coupling reagent |
| DIEA | Various | SPPS Grade | Activation base |
| Piperidine | Various | ACS Grade | Fmoc deprotection |
| Pd(PPh₃)₄ | Various | Synthesis | Allyl deprotection catalyst |
| Phenylsilane (PhSiH₃) | Various | Synthesis | Allyl scavenger |
| Dichloromethane (DCM) | Various | Anhydrous | Solvent, washing |
| Dimethylformamide (DMF) | Various | Anhydrous | Solvent, washing |
| TFA Cleavage Cocktail | See Table 2 | - | Final cleavage/deprotection |
2.2. Workflow for AmPBA Incorporation
The following diagram outlines the key steps for the on-resin modification process.
2.3. Detailed Experimental Protocols
These protocols assume a starting scale of 0.1 mmol on a standard SPPS resin.
Protocol 1: Standard Fmoc-SPPS Cycle This cycle is repeated for each standard amino acid addition.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.[9]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat once.[7]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines.
Protocol 2: On-Resin Allyl Deprotection This step is performed after the peptide has been synthesized to the desired length and the final N-terminal Fmoc group has been removed.
-
Resin Preparation: Wash the peptide-resin extensively with anhydrous DCM (5x) and place it under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Solution: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.15 eq.) and Phenylsilane (PhSiH₃, 10 eq.) in anhydrous DCM.
-
Reaction: Add the catalyst solution to the resin. Agitate gently, protected from light, for 2 hours at room temperature.
-
Washing: Drain the reaction solution. Wash the resin with DCM (5x), 0.5% DIEA in DMF (3x), 0.5% Sodium diethyldithiocarbamate in DMF (3x, to scavenge residual palladium), DMF (5x), and finally DCM (5x). The resin is now ready for AmPBA coupling.
Protocol 3: AmPBA Coupling
-
Activation: In a separate vial, dissolve Boc-(NH₂CH₂)-C₆H₄-B(pin) (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated AmPBA solution to the resin containing the free aspartate side chain. Agitate for 4-6 hours at room temperature. For difficult couplings, the reaction can be left overnight.
-
Washing: Drain the coupling solution. Wash the resin with DMF (5x) and DCM (5x).
-
Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive, repeat the coupling step.
Section 3: Final Cleavage, Purification, and Characterization
The final step is to cleave the peptide from the resin and remove all remaining side-chain protecting groups (Boc, tBu, etc.). The boronic acid pinacol ester is generally stable to this step.
3.1. Cleavage Cocktail
A standard cleavage cocktail is used, with Triisopropylsilane (TIS) acting as a scavenger to protect against cationic species generated during deprotection.[10]
| Reagent | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage Agent, Deprotection |
| Triisopropylsilane (TIS) | 2.5% | Cation Scavenger |
| Deionized Water | 2.5% | Cation Scavenger |
3.2. Cleavage and Precipitation Protocol
-
Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for 1 hour.
-
Cleavage: Add the cleavage cocktail (Table 2) to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.[10]
-
Filtration: Filter the resin and collect the filtrate. Wash the resin twice with a small amount of fresh TFA.
-
Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (10x the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the tube, decant the ether, and wash the peptide pellet twice with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum. The product is now a peptide with a Boc-protected aminomethyl group and a pinacol-protected boronic acid. The Boc group can be removed if necessary by extending the TFA cleavage time or by re-dissolving the peptide in the cleavage cocktail. The pinacol ester can be hydrolyzed to the free boronic acid using methods such as transesterification with phenylboronic acid or gentle acidic hydrolysis if required.[10][11]
3.3. Purification and Characterization
-
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of boron can be confirmed by observing the characteristic isotopic distribution pattern of ¹⁰B and ¹¹B (approx. 1:4 ratio), resulting in a distinctive M and M-1 peak pattern in the mass spectrum.[10]
Section 4: Troubleshooting and Expert Insights
| Problem | Probable Cause | Suggested Solution |
| Incomplete Allyl Deprotection | Inactive palladium catalyst; Insufficient scavenger. | Use fresh, high-quality Pd(PPh₃)₄. Ensure an inert atmosphere. Increase scavenger equivalents or reaction time. |
| Incomplete AmPBA Coupling | Steric hindrance at the coupling site. | Double-couple the AmPBA reagent. Allow the reaction to proceed overnight. Consider a more potent coupling reagent like HATU.[13] |
| Degradation during Cleavage | Oxidation of the boronic acid.[14] | Ensure the cleavage cocktail is freshly prepared. Minimize cleavage time. Work quickly during workup. |
| Poor Peptide Solubility | Aggregation of hydrophobic sequences.[5] | Purify using gradients containing acetonitrile/water with 0.1% TFA. Lyophilize from a solution containing t-butanol to obtain a fluffy powder. |
Conclusion
The solid-phase synthesis of peptides incorporating this compound is a challenging but highly rewarding endeavor. By employing a robust, orthogonal protecting group strategy centered around the selective deprotection of an allyl-protected residue, researchers can successfully incorporate this versatile moiety at specific sites within a peptide sequence. The protocols and insights provided in this guide offer a validated pathway to overcome the inherent chemical hurdles, enabling the creation of novel peptide-boronic acid conjugates for a wide range of applications in drug discovery and chemical biology.
References
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Protecting Groups for Boronic Acids.
- Merging the Versatile Functionalities of Boronic Acid with Peptides. PMC - NIH.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- An efficient methodology to introduce o-(aminomethyl)
- Protecting Groups in Peptide Synthesis. Biosynth.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.
- Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Royal Society of Chemistry.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- A solid-phase approach for the synthesis of α-aminoboronic acid peptides. PMC - NIH.
- Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biosynth.
- An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
Sources
- 1. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. biosynth.com [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03999C [pubs.rsc.org]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis and Application of (4-(Aminomethyl)phenyl)boronic Acid Derivatives
An Application Note for Drug Discovery Professionals
Abstract: (4-(Aminomethyl)phenyl)boronic acid and its derivatives are invaluable building blocks in modern medicinal chemistry. Their unique structure, featuring a reactive boronic acid moiety for cross-coupling and a versatile aminomethyl group for further functionalization, allows for the efficient construction of complex molecular architectures. This guide provides an in-depth overview of the synthesis, purification, and application of these key intermediates, with a focus on practical, field-proven protocols for drug discovery applications. We will explore the causality behind experimental choices, from protective group strategies to the nuances of palladium-catalyzed cross-coupling and final product characterization.
Introduction: The Strategic Value of Aminomethylphenylboronic Acids
Boron-containing compounds, once viewed with caution, are now integral to drug discovery, culminating in several FDA-approved drugs like bortezomib and vaborbactam.[1][2][3] Phenylboronic acids, in particular, serve as critical precursors in pharmaceutical synthesis.[4][5] The this compound scaffold is especially powerful. The boronic acid group is a key participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust methods for forming carbon-carbon bonds.[6][7][8] This allows for the precise and modular assembly of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[4][9]
Simultaneously, the aminomethyl group provides a handle for introducing diversity, improving pharmacokinetic properties, or attaching solubilizing groups.[10] However, the presence of both a nucleophilic amine and a reactive boronic acid in the same molecule necessitates a carefully planned synthetic strategy, typically involving the protection of the amine before subsequent reactions. This guide details a reliable workflow for leveraging these versatile reagents in a drug discovery setting.
Essential Safety and Handling of Boronic Acids
Before commencing any experimental work, a thorough understanding of the associated hazards is critical. Boronic acids, while generally stable, require careful handling.[11]
-
Hazard Profile: Boronic acids are classified as irritants.[12][13] They can cause serious eye irritation, skin irritation, and respiratory irritation upon inhalation of dust.[13][14] Always handle these compounds in a well-ventilated chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, nitrile gloves, and a lab coat.[14][15]
-
Storage: Boronic acids can be hygroscopic and are best stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere like nitrogen.[15][17] Some are temperature-sensitive and may require refrigeration.[16]
-
Spill & First Aid:
-
Spills: In case of a spill, avoid generating dust.[18] Carefully sweep or vacuum the material into a suitable disposal container.[15]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[12][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[15]
-
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[15][18]
-
Synthetic Workflow: From Protection to Final Product
The overall synthetic strategy involves three key stages: protection of the amine, carbon-carbon bond formation via Suzuki-Miyaura coupling, and final deprotection to unmask the aminomethyl group. This modular approach allows for the synthesis of a diverse library of compounds from a common intermediate.
Caption: General synthetic workflow for preparing target derivatives.
Protocol 1: Amine Protection with Boc Anhydride
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the aminomethyl functionality. It is stable to the basic conditions of the Suzuki-Miyaura coupling yet can be easily removed under acidic conditions that typically leave the boronic acid and the newly formed biaryl bond intact.[19][20]
Rationale: Protecting the amine prevents it from interfering with the palladium catalyst or acting as a competing nucleophile during the Suzuki coupling. Boc anhydride is a widely used, effective reagent for this transformation.[19]
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and water.
-
Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq), to the suspension.
-
Reagent Addition: While stirring vigorously at room temperature, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in THF dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with a dilute acid (e.g., 1M HCl). This protonates any unreacted amine and helps in the subsequent extraction.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid, N-Boc-(4-(aminomethyl)phenyl)boronic acid, can often be used directly in the next step. If necessary, it can be purified by column chromatography on silica gel.
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 | Boc protecting agent |
| Sodium Bicarbonate (NaHCO₃) | 2.0 - 3.0 | Base to facilitate the reaction |
| Tetrahydrofuran (THF) / Water | - | Solvent System |
Table 1: Typical Reagents for Boc Protection.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide.[7] It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[8]
Rationale: This step constructs the core biaryl or heteroaryl scaffold of the target molecule. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like deboronation.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the N-Boc-(4-(aminomethyl)phenyl)boronic acid (1.2-1.5 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system. Common choices include dioxane/water, DMF/water, or toluene/ethanol/water.[21]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aryl halide.
-
Work-up:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure, coupled product.
| Component | Example | Molar Equiv. / mol% | Purpose |
| Boronic Acid Deriv. | N-Boc-(4-(aminomethyl)phenyl)boronic acid | 1.2 - 1.5 | Boron coupling partner |
| Organohalide | Aryl/Heteroaryl Bromide or Iodide | 1.0 | Halide coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 1 - 5 mol% | Catalyst for C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | Activates the boronic acid for transmetalation |
| Solvent System | Dioxane/H₂O, DMF/H₂O, Toluene/EtOH/H₂O | - | Reaction medium |
Table 2: Typical Suzuki-Miyaura Reaction Conditions.
Protocol 3: Boc Group Deprotection
The final step is the removal of the Boc protecting group to reveal the primary amine. This is reliably achieved under acidic conditions.[20][22]
Rationale: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent effectively cleaves the acid-labile Boc group, typically at room temperature, yielding the ammonium salt of the final product.[19]
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the Boc-protected coupled product (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices are:
-
20-50% Trifluoroacetic acid (TFA) in DCM.
-
A saturated solution of HCl in dioxane or methanol.
-
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product is often obtained as the corresponding TFA or HCl salt. It can be isolated by precipitation with a non-polar solvent like diethyl ether.[22]
-
If the free base is required, the crude salt can be dissolved in water, basified with a base (e.g., NaHCO₃ or NaOH), and extracted into an organic solvent.
-
Characterization and Purification Insights
Trustworthiness: Self-validating protocols require robust characterization. NMR spectroscopy is a primary tool for confirming the structure at each stage.[23]
-
¹¹B NMR: The ¹¹B NMR chemical shift is highly sensitive to the boron atom's environment. Trigonal planar (sp²) boronic acids typically show a signal around 30 ppm, while tetrahedral (sp³) boronate species (formed with bases or diols) shift upfield to 5-15 ppm.[21][24]
-
¹H and ¹³C NMR: These techniques are used to confirm the overall structure, including the successful installation of the Boc group, the formation of the new biaryl bond, and the final removal of the Boc group.
| Compound Type | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Boc-Protected Intermediate | ~1.45 (s, 9H, C(CH₃)₃), ~4.3 (d, 2H, CH₂), ~7.3-7.8 (m, 4H, Ar-H) | ~28 (C(CH₃)₃), ~45 (CH₂), ~80 (C(CH₃)₃), ~156 (C=O) |
| Final Deprotected Product (HCl salt) | ~4.1 (s, 2H, CH₂), ~7.5-8.0 (m, Ar-H), ~8.5 (br s, 3H, NH₃⁺) | ~45 (CH₂), Aromatic signals corresponding to the full biaryl scaffold |
Table 3: Representative Spectroscopic Data. Actual shifts may vary based on substitution and solvent.
Purification Challenges: Purifying boronic acids can be challenging due to their amphiphilic nature and tendency to form trimolecular anhydrides (boroxines).[22][25]
-
Chromatography: While effective, boronic acids can streak on silica gel. Using a more polar eluent system or a modified phase (like C18) can be beneficial.[22]
-
Recrystallization: Often a highly effective method for obtaining pure material, especially from hot water or ethanol/water mixtures.[25]
-
Acid/Base Extraction: A process involving treatment with a base to form a water-soluble boronate salt can be used to wash away non-acidic organic impurities. The aqueous layer is then re-acidified to precipitate the pure boronic acid.[26]
Conclusion
The synthetic sequence of amine protection, Suzuki-Miyaura coupling, and deprotection provides a reliable and versatile platform for the preparation of this compound derivatives. This modular approach is highly amenable to the rapid generation of compound libraries essential for modern drug discovery programs. By understanding the rationale behind each step and employing robust characterization and purification techniques, researchers can efficiently synthesize novel molecular entities for biological evaluation.
References
- Boric Acid Safety & Hazards | Lab Alley. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4b0WT8ndVQbQ7PtBpr9uFGXVtJ9cbQpOChbwnbx-B4wHg-KOb0AFhVOo70uA3kCZgYoZcKptYcdbErLmxYPRD6RWMbSZ9-TL0ecJ4WE0UWlO6jwFDUqoDWaBZufUZhO6FMKRK7La1LchHQHcWVuC31EmJwKuMPvg4jBF9]
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENrzkZ3g--dx9KwXTiNNKW_4IwJ6jN3_Ozw2Gohq8MpIhdTxAQBROtZ6H-6hqTzqM_BZM56sesa1HZ02xZ6hCBPPPIW9RWvKTPISbKN5vDPN0_dz68p3egQImnK3FBL15kyuOcV-SaWOcihvsE]
- Safety Data Sheet: Boric acid - Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAspi1bA4YBTkiJKJNqtWsd4vgzZIzaxv5XnALAkWhml24CcRVZSHB4_YBn4fnVMVt-T6K2WKkjE0ZcTJw9N0JuZmDdvYrrVykedpnDUimrKFQAUPZ0M2s8k7-GKfgEfX99G-nnmbWovswc-TxnZy0gpoIPxrqZ3p7TJava1OeYuUGO9WyVTT1Y4mnPnsP9RLeWSJpAKhzRmZx2gkg29EQ1bu_mLmPdZIwH2hXHAOszTdK9wsC4-h78VAXSJeqfNfF110VRTKUjuCnTHoowgWjemGk_TRZt4lSP563vRFWI3hZLukDGwjnue3rZiRu5lOp53QK-QpiTl2Jp8VSavOG9-mKVO5kdmQ8N-wtEX8G0t27Ulon9GcINfGFTQ5rgB_onEOpAtCmQOjjJIUVKbR0fJjazzdNy0s_GQk9VrxmmvUWPLL5CI2d1MK6dR9rr1saimlyPyxw]
- An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDHCPnSWVJZB_qBF3hyPifi7Hra6WEI0FwQGw2ASJMv_ziLBoDgWLNYzOR8dhZhTBua3o9id22dm13CDfWuCUe5T14WoeKTcaZ2WlstIcf576y6xipQ61aUODoJxr3eoZJme1isWylfyAifnk=]
- Safety Data Sheet - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN9yXBVsuAMlbL_wnq4S5PPdXCaAC3n3GmXJmDGG2DfQZxwL2tvDI-zrVmPvUCiZ-YF5Tk6VS6nV5j8ZosRkkOCVbOHYz7TADpv12fZs9LqpsOXWGb4CK6GMwZhqnpVw954Xh-A-L1afhdhv6tvQd0u8ZSp5weuK3-Yw==]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.
- 3-(Aminomethyl)benzeneboronic acid, N-BOC protected | C12H18BNO4 | CID 3684686 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3684686]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross_Coupling_Reactions/Suzuki-Miyaura_Coupling]
- Aminative Suzuki–Miyaura coupling - Xingwei Li. [URL: https://www.science.org/doi/10.1126/science.adl5359]
- Aminative Suzuki-Miyaura coupling - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38422125/]
- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID - Chongqing Chemdad Co. [URL: https://www.chemdad.com/3-((n-boc-amino)methyl)phenylboronic-acid-cas-199609-62-6-p00063p1.html]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7559125/]
- A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents. [URL: https://patents.google.
- 3-(N-Boc-aminomethyl)phenylboronic acid AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/755358]
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.
- Amine Protection / Deprotection - Fisher Scientific. [URL: https://www.acros.com/be/en/scientific-interest/organic-chemistry/amine-protection-deprotection.html]
- tert-Butyloxycarbonyl protecting group - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group]
- Process for purification of boronic acid and its derivatives - Google Patents. [URL: https://patents.google.
- This compound - ChemScene. [URL: https://www.chemscene.com/products/index.php?cas=51239-46-4]
- Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/25/11/2561]
- Design and discovery of boronic acid drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32247192/]
- An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/nj/c6nj02862d]
- 17O NMR studies of boronic acids and their derivatives - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob40916h]
- The Role of Phenylboronic Acid in Pharmaceutical Synthesis. [URL: https://www.watson-int.com/the-role-of-phenylboronic-acid-in-pharmaceutical-synthesis_d10]
- The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-phenylboronic-acid-in-modern-pharmaceutical-synthesis-63795393.html]
- Other FDA approved α‐aminoalkylboronic acid‐containing drugs. - ResearchGate. [URL: https://www.researchgate.net/figure/Other-FDA-approved-a-aminoalkylboronic-acid-containing-drugs_fig2_334585141]
- Purification of boronic acids? : r/chemistry - Reddit. [URL: https://www.reddit.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [URL: https://www.mdpi.com/1420-3049/27/15/4996]
- This compound - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/a106596]
- 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/751336]
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36318357/]
- A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-4-formylphenylboronic-acid-reaction-products-by-nmr-spectroscopy/]
- NMR determination of solvent dependent behavior and XRD structural properties of 4-carboxy phenylboronic acid: A DFT supported study | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/329587422_NMR_determination_of_solvent_dependent_behavior_and_XRD_structural_properties_of_4-carboxy_phenylboronic_acid_A_DFT_supported_study]
Sources
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. laballey.com [laballey.com]
- 13. 3-(Aminomethyl)benzeneboronic acid, N-BOC protected | C12H18BNO4 | CID 3684686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. carlroth.com [carlroth.com]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reddit.com [reddit.com]
- 26. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Navigating the Chan-Lam Coupling with Aminoboronic Acids
I. Introduction: The Power and Nuance of the Chan-Lam Coupling
The Chan-Lam coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, with remarkable efficiency.[1] This copper-catalyzed oxidative coupling of an organoboron species (typically an arylboronic acid) with an N-H or O-H containing nucleophile offers a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[2] Its primary advantages often include milder reaction conditions, the use of a more abundant and less expensive metal catalyst (copper), and a tolerance for air and moisture, which simplifies the experimental setup.[1][3]
While the reaction is robust for a wide range of amines and arylboronic acids, its application to substrates containing both the nucleophilic amine and the electrophilic boronic acid within the same molecule—namely, aminoboronic acids—introduces significant complexity. A naive attempt to couple an unprotected aminoboronic acid with another nucleophile is often destined for failure due to competing and undesired side reactions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic considerations and detailed protocols necessary to successfully employ aminoboronic acids in Chan-Lam coupling reactions. We will move beyond a simple recitation of steps to explain the causality behind the necessary experimental choices, ensuring a robust and reproducible methodology.
II. The Core Challenge: Chemoselectivity with Bifunctional Reagents
The central issue with using a free aminoboronic acid in a Chan-Lam coupling is the inherent lack of chemoselectivity. The molecule contains both a reactive nucleophile (the amino group) and the organoboron moiety, setting the stage for several unproductive pathways:
-
Intermolecular Self-Coupling: The amino group of one molecule can readily react with the boronic acid of another, leading to the formation of dimers, oligomers, or intractable polymers.
-
Intramolecular Cyclization: If the linker between the amine and boronic acid is of appropriate length, an intramolecular Chan-Lam reaction can occur, leading to a cyclic side product. This has been exploited for the synthesis of specific heterocyclic scaffolds.[4]
-
Catalyst Inhibition: Electron-rich amines can act as strong ligands for the copper catalyst. This strong coordination can sometimes sequester the copper, forming an inactive complex and shutting down the desired catalytic cycle.[5]
Therefore, a successful strategy requires deliberate control over which functional group participates in the reaction. The most reliable and field-proven method to achieve this control is through the use of protecting groups.
III. The Strategic Workflow: A Protection-Coupling-Deprotection Approach
To circumvent the challenges of self-reaction, a protecting group is temporarily installed on the amino functionality of the aminoboronic acid. This "masks" the nucleophilicity of the amine, rendering it inert during the copper-catalyzed coupling step. Once the C-N bond has been successfully formed between the boronic acid and the desired external nucleophile, the protecting group is selectively removed to reveal the free amine in the final product.
This three-stage workflow is a foundational concept in multi-step synthesis and is essential for achieving high yields and product purity in this context.
Figure 1. A strategic workflow for the successful use of aminoboronic acids in Chan-Lam coupling.
IV. Mechanistic Overview of the Chan-Lam Coupling
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway involves Cu(II) and Cu(III) intermediates.[2]
-
Ligand Exchange/Coordination: The heteroatom nucleophile (R₂-NH) coordinates to the Cu(II) catalyst, often displacing an acetate ligand.
-
Transmetalation: The arylboronic acid (Ar-B(OH)₂) transfers its aryl group to the copper center. This step forms a key copper-aryl intermediate.
-
Oxidation/Reductive Elimination: The intermediate undergoes a process, often proposed as oxidation to a transient Cu(III) species, followed by reductive elimination.[6] This crucial step forges the new C-N bond, releases the desired product (Ar-NR₂), and generates a Cu(I) species.
-
Reoxidation: The Cu(I) is reoxidized back to the active Cu(II) state by a terminal oxidant, which is typically molecular oxygen from the air, thus closing the catalytic cycle.[7]
Figure 2. A simplified catalytic cycle for the Chan-Lam N-arylation reaction.
V. Experimental Protocols
The following protocols provide a reliable starting point. Note: Optimization for specific substrates is often necessary and encouraged. Always perform reactions in a well-ventilated fume hood.
Part A: Chan-Lam Coupling of a Protected Aminoboronic Acid
This protocol details the coupling of 4-(Boc-amino)phenylboronic acid with morpholine as a representative amine nucleophile.
Materials:
-
4-(Boc-amino)phenylboronic acid (1.0 equiv)
-
Morpholine (1.2 - 1.5 equiv)
-
Copper(II) acetate, Cu(OAc)₂ (0.1 - 1.0 equiv)
-
Pyridine (2.0 - 3.0 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) (to achieve ~0.1 M concentration)
-
Molecular sieves, 4 Å (optional, but recommended)[7]
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(Boc-amino)phenylboronic acid (1.0 equiv) and copper(II) acetate.
-
Solvent Addition: Add the solvent (e.g., DCM). If using, add activated 4 Å molecular sieves at this stage.
-
Reagent Addition: Begin stirring the suspension. Add the amine nucleophile (morpholine, 1.2 equiv) followed by the base (pyridine, 2.0 equiv).
-
Reaction Conditions: Leave the flask open to the atmosphere (a balloon filled with air or a drying tube is sufficient) and stir vigorously at room temperature. The reaction mixture will typically turn from a light blue suspension to a deep green or blue homogeneous solution.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-48 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Filter through a pad of celite to remove the copper salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected product.
Part B: Deprotection of the Boc Group
Materials:
-
Protected coupled product from Part A
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected product in DCM.
-
Acid Addition: Cool the solution in an ice bath (0 °C) and slowly add an excess of TFA (e.g., 20% v/v) or a solution of 4 M HCl in dioxane.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove the acid and solvent. The product may be obtained as an HCl or TFA salt. To obtain the free base, dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Final Extraction: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the final, deprotected product.
VI. Key Parameters and Optimization
The success of a Chan-Lam coupling is highly dependent on the interplay of several factors. The following table summarizes their roles and provides common options for optimization.
| Parameter | Role & Rationale | Common Examples & Field Insights |
| Copper Source | Catalyst: The heart of the reaction. Cu(II) is the typical starting oxidation state.[2] | Cu(OAc)₂: The most common and reliable choice. CuCl, CuI, Cu₂O: Also effective, may require different ligands or bases. Stoichiometric amounts were used historically, but catalytic (5-20 mol%) systems are now common.[8] |
| Base | Proton Sink & Activator: Neutralizes the acidic protons from the nucleophile and boronic acid. It can also serve as a ligand to the copper center. | Pyridine: Often serves as both base and ligand. Triethylamine (Et₃N): A common, stronger organic base. Inorganic bases (K₂CO₃, K₃PO₄): Can be used, especially in polar solvents like DMF or DMSO.[2] Some base-free conditions have been developed.[9] |
| Solvent | Reaction Medium: Solubilizes reagents and influences reaction rate and mechanism. | DCM, MeCN: Standard, non-coordinating solvents. THF, 1,4-Dioxane: Ethereal solvents, generally effective. EtOH, MeOH: Protic solvents can be effective, particularly for certain substrates.[5] |
| Atmosphere | Oxidant Source: Air (O₂) is the terminal oxidant required to regenerate the active Cu(II) catalyst from the Cu(I) species formed after reductive elimination.[7] | Open to Air: The simplest and most common condition. O₂ Balloon: Can be used to ensure a sufficient supply of the oxidant, potentially accelerating the reaction. |
| Temperature | Reaction Rate: Controls the kinetics of the reaction. | Room Temperature: The hallmark of the Chan-Lam coupling, sufficient for many substrates. Elevated Temperatures (40-80 °C): May be required for less reactive substrates or to shorten reaction times. |
| Additives | Optimization: Can sequester byproducts or modify the catalyst's electronic properties. | Molecular Sieves: Removes water, which can promote protodeboronation of the boronic acid.[7] Boric Acid (B(OH)₃): Can sequester byproducts like pinacol when using boronic esters, improving efficiency.[10] |
VII. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Substrate is unreactive. 3. Insufficient oxidant. | 1. Use fresh Cu(OAc)₂. 2. Increase temperature; screen different solvents or bases. 3. Ensure vigorous stirring and good exposure to air; try an O₂ balloon. |
| Protodeboronation | Presence of water or acidic protons leading to the replacement of -B(OH)₂ with -H. | 1. Use anhydrous solvents. 2. Add activated 4 Å molecular sieves to the reaction.[7] 3. Ensure the base is not too weak. |
| Homocoupling of Boronic Acid | A common side reaction, particularly at higher temperatures or with excess oxidant. | 1. Lower the reaction temperature. 2. Use a slight excess of the amine nucleophile. 3. Avoid pure O₂ atmospheres unless necessary; air is often sufficient. |
| Formation of Phenol Byproduct | Hydroxylation of the boronic acid, especially if the amine nucleophile is slow to react. | 1. Increase the concentration of the amine nucleophile. 2. Add molecular sieves to scavenge water. |
VIII. Conclusion
The Chan-Lam coupling is a versatile and practical tool for C-N bond formation. When approaching substrates with inherent reactivity challenges, such as aminoboronic acids, a strategic and mechanistically informed approach is paramount. By employing a robust protection-coupling-deprotection workflow, researchers can successfully circumvent common pitfalls like self-coupling and achieve high yields of the desired products. The protocols and optimization guidelines presented here serve as a validated starting point for the successful application of this important transformation in research and development.
IX. References
-
Zuccarello, G., Batiste, S. M., et al. (2023). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Journal of the American Chemical Society.
-
Zuccarello, G., & Fu, G. C. (2023). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Journal of the American Chemical Society, 145(6), 3653–3659.
-
Wikipedia. (n.d.). Chan–Lam coupling.
-
ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates.
-
Zuccarello, G., et al. (2022). Copper-Catalyzed Enantioselective Synthesis of α-Aminoboronic Acid Derivatives. ChemRxiv.
-
Wang, D., et al. (2024). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications.
-
Zuccarello, G., & Fu, G. C. (2023). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. ResearchGate.
-
NRO Chemistry. (2022). Chan-Lam Coupling. YouTube.
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
-
Nishikawa, D., Hirano, K., & Miura, M. (2018). Asymmetric Synthesis of α-Aminoboronic Acid Derivatives by Copper-Catalyzed Enantioselective Hydroamination. Journal of the American Chemical Society, 140(40), 12750–12754.
-
NRO Chemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
-
Lee, H. G., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590–1599.
-
Vantourout, J. C., et al. (2013). 1-Dimethylamino-8-methylaminonaphthalene: a novel, fluorescent protecting group for benzoxaboroles. RSC Advances.
-
Jin, S., et al. (2018). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 115(33), 8254-8259.
-
Li, P., et al. (2021). A base-free Chan–Lam reaction catalyzed by an easily assembled Cu(II)-carboxylate metal-organic framework. ResearchGate.
-
Reich, B., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6297–6304.
-
ResearchGate. (n.d.). Copper-Promoted Chan−Lam Coupling between Enaminones and Aryl Boronic Acids.
-
Chem-Station. (2016). Protecting Groups for Boronic Acids.
-
Organic Chemistry Portal. (n.d.). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity.
-
Lam, P. Y. S. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
-
Chem.libretexts.org. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
-
Lam, P. Y. S. (2008). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS.
-
Qiao, J.X., et al. (2011). Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. ResearchGate.
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. marmacs.org [marmacs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
Application Notes and Protocols: (4-(Aminomethyl)phenyl)boronic Acid as a Versatile Building Block for Potent Enzyme Inhibitors
Introduction: The Rising Prominence of Boronic Acids in Drug Discovery
Boronic acids have emerged from the realm of versatile synthetic intermediates to become a clinically significant class of pharmacophores, particularly in the design of enzyme inhibitors.[1][2] The unique electronic nature of the boron atom, possessing a vacant p-orbital, allows it to act as a Lewis acid and form reversible covalent bonds with nucleophilic residues, such as the catalytic serine in serine proteases or the threonine in the proteasome.[3][4] This ability to mimic the tetrahedral transition state of substrate hydrolysis makes boronic acid derivatives potent transition-state analog inhibitors.[5][6] The approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, has solidified the therapeutic potential of this compound class and spurred further research into novel boronic acid-based inhibitors.[2][7]
(4-(Aminomethyl)phenyl)boronic acid, in particular, offers a strategic scaffold for inhibitor design. Its structure provides two key functional handles: the boronic acid "warhead" for covalent interaction with the enzyme's active site, and a primary aminomethyl group that serves as a versatile point for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents to target specific interactions within the enzyme's binding pocket, thereby enhancing both potency and selectivity.[8]
This guide provides a comprehensive overview of the application of this compound as a building block for enzyme inhibitors, including detailed protocols for synthesis, characterization, and biological evaluation.
Chemical and Physical Properties of this compound
This compound is typically available as a stable, solid compound, often as a hydrochloride salt to improve stability and handling.[9][10]
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BNO₂ | [11] |
| Molecular Weight | 150.97 g/mol | [11] |
| CAS Number | 51239-46-4 | [11] |
| Appearance | White to off-white solid | [9] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. |
Handling and Storage: this compound and its derivatives should be stored in a cool, dry place, protected from light and moisture to prevent degradation.[] Due to the potential for boroxine formation (the cyclic anhydride), it is advisable to use the compound under an inert atmosphere for reactions sensitive to moisture.
Synthetic Protocol: Amide Coupling to Yield a Model Serine Protease Inhibitor
This protocol details the synthesis of a model N-acylated this compound inhibitor. The aminomethyl group will be coupled with a carboxylic acid, a common strategy to introduce moieties that can interact with the S1-S4 pockets of serine proteases.[3][13]
Workflow for Inhibitor Synthesis
Caption: General workflow for the synthesis of an N-acylated this compound inhibitor.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound hydrochloride | 75705-21-4 | 187.43 | e.g., Sigma-Aldrich, Manchester Organics[9][14] |
| N-Boc-L-phenylalanine | 13734-34-4 | 265.30 | e.g., Sigma-Aldrich |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | 25952-53-8 | 191.70 | e.g., Sigma-Aldrich |
| Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 | e.g., Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | e.g., Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | e.g., Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | e.g., Sigma-Aldrich |
| Hydrochloric acid (HCl), 1 M aqueous solution | 7647-01-0 | 36.46 | e.g., Sigma-Aldrich |
| Saturated sodium bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | e.g., Sigma-Aldrich |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | e.g., Sigma-Aldrich |
Step-by-Step Synthesis Procedure
This procedure is adapted from standard peptide coupling methodologies.[1][11]
-
Dissolution of Starting Materials:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound hydrochloride (1.0 eq) and N-Boc-L-phenylalanine (1.05 eq) in anhydrous dichloromethane (DCM).
-
Add HOBt (1.1 eq) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
-
Activation and Coupling:
-
Add EDC (1.2 eq) to the cooled solution.
-
Slowly add DIPEA (2.5 eq) dropwise to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
Characterization of the Synthesized Inhibitor
Thorough characterization is crucial to confirm the identity and purity of the synthesized inhibitor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the presence of protons from both the this compound and the coupled carboxylic acid moieties. The disappearance of the starting material signals and the appearance of new signals, such as the amide proton, will indicate a successful reaction.[16]
-
¹³C NMR: To verify the carbon skeleton of the final product.[16]
-
¹¹B NMR: This technique is particularly useful for boronic acids. The chemical shift will confirm the sp² hybridization of the boron atom, typically appearing around 28-30 ppm.[16][17]
Mass Spectrometry (MS)
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized inhibitor, matching the calculated molecular weight.
Biological Evaluation: Enzyme Inhibition Assay
The following protocol describes a general method for determining the inhibitory potency (IC₅₀ and Kᵢ) of the synthesized boronic acid derivative against a model serine protease, such as trypsin or chymotrypsin.[18][19]
Workflow for Enzyme Inhibition Assay
Caption: General workflow for determining the inhibitory activity of a synthesized compound.
Materials and Reagents
-
Synthesized boronic acid inhibitor
-
Target serine protease (e.g., Trypsin, Chymotrypsin)
-
Chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Step-by-Step Assay Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of the synthesized inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare stock solutions of the enzyme and substrate in the assay buffer.
-
-
IC₅₀ Determination:
-
In a 96-well plate, add a fixed concentration of the enzyme to wells containing the serially diluted inhibitor.
-
Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (blank).
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 25 °C or 37 °C). This pre-incubation is important for reversible covalent inhibitors.[5]
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is directly proportional to the enzyme activity.
-
-
Data Analysis for IC₅₀:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[20]
-
Determination of the Inhibition Constant (Kᵢ)
To understand the mechanism of inhibition (e.g., competitive, non-competitive), a Kᵢ value should be determined.[21][22]
-
Experimental Setup:
-
Perform the inhibition assay as described above, but vary the concentrations of both the inhibitor and the substrate.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
-
Data Analysis for Kᵢ:
-
Analyze the data using the Michaelis-Menten equation and appropriate models for enzyme inhibition (e.g., competitive inhibition).
-
A common method is to plot the reaction velocity against the substrate concentration at different fixed inhibitor concentrations (Lineweaver-Burk or Dixon plots).
-
For competitive inhibitors, the Kᵢ can be calculated using the following equation: Kapp = Km (1 + [I]/Kᵢ) where Kapp is the apparent Michaelis constant, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.[21]
-
Mechanism of Action: The Reversible Covalent Interaction
The inhibitory activity of this compound derivatives against serine proteases stems from the formation of a reversible covalent bond between the boron atom and the hydroxyl group of the active site serine residue.[3][23] This forms a tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.[6]
Mechanism of Serine Protease Inhibition by a Boronic Acid Derivative
Caption: Reversible covalent inhibition of a serine protease by a boronic acid inhibitor.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of potent enzyme inhibitors. The straightforward chemistry of its aminomethyl group allows for the creation of diverse libraries of compounds for SAR studies, enabling the optimization of inhibitory activity and selectivity against specific enzyme targets. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in their own research endeavors. Future work in this area will likely focus on developing novel coupling strategies, exploring a wider range of chemical diversity, and applying these inhibitors in more complex biological systems, such as cell-based assays and in vivo models.
References
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI.
- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (n.d.). National Institutes of Health (NIH).
- Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. (n.d.). MDPI.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025, March 3). MDPI.
- Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction. (2020, August 10). National Institutes of Health (NIH).
- A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed.
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Royal Society of Chemistry.
- Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021, November 30). National Institutes of Health (NIH).
- a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. (2014, November 17). HETEROCYCLES.
- A kind of preparation method of 4 amino phenyl boronic acid derivative. (n.d.). Google Patents.
- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). National Institutes of Health (NIH).
- 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025, December 11). Biology LibreTexts.
- Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction | Request PDF. (n.d.). ResearchGate.
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses.
- (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.). ResearchGate.
- Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor XIa. (n.d.). PubMed.
- Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. (n.d.). National Institutes of Health (NIH).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health (NIH).
- (PDF) Design, Synthesis and Biological Evaluation of Novel Non-Peptide Boronic Acid Derivatives as Proteasome Inhibitors. (2025, August 7). ResearchGate.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).
- 4-Aminomethylphenylboronic acid hydrochloride. (n.d.). Peptides.
- An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. (n.d.). New Journal of Chemistry (RSC Publishing).
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Wageningen University & Research.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. (n.d.). ResearchGate.
- Does any one have a general idea about Boronic acids HPLC methods?. (2014, July 30). ResearchGate.
- The Complete Guide for Protease Inhibition. (n.d.).
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. (n.d.). PubMed.
- Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (n.d.). MDPI.
- Purification of boronic acids?. (2017, December 19). Reddit.
- Continuous Flow Synthesis of ACE Inhibitors From N-Substituted L-Alanine Derivatives. (n.d.). MIT Open Access Articles.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Institutes of Health (NIH).
- Mechanism of Action Assays for Enzymes. (2012, May 1). National Center for Biotechnology Information.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 5. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 13. Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Analytical Framework for the Characterization of (4-(Aminomethyl)phenyl)boronic Acid Conjugates
Abstract
(4-(Aminomethyl)phenyl)boronic acid (AMPBA) and its derivatives are critical building blocks in medicinal chemistry and drug delivery, notably for their ability to form reversible covalent bonds with cis-diols present in biomolecules like carbohydrates and glycoproteins.[1][2][3] This unique reactivity makes them invaluable as targeting ligands, components of antibody-drug conjugates (ADCs), and sensors. However, the analytical characterization of these conjugates is complicated by the inherent chemical liabilities of the boronic acid moiety, including susceptibility to dehydration, oxidation, and oligomerization. This document provides a comprehensive guide to the essential analytical methods for the robust characterization of AMPBA conjugates, ensuring data integrity and supporting regulatory submissions. We present field-proven insights and detailed protocols for chromatographic, spectrometric, and spectroscopic techniques.
Introduction: The Analytical Challenge of Boronic Acids
The boronic acid functional group exists in a pH-dependent equilibrium between a neutral, trigonal planar (sp²) state and an anionic, tetrahedral (sp³) state. This dynamic nature, coupled with the tendency to form cyclic anhydrides (boroxines), presents significant analytical challenges.[4][5] A successful characterization strategy must therefore not only confirm the identity and purity of the conjugate but also probe its stability and structural integrity under various conditions. This note outlines a multi-modal approach, leveraging the strengths of orthogonal techniques to build a complete analytical profile.
Chromatographic Analysis: Purity, Stability, and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity, stability, and concentration of AMPBA conjugates. The choice of method is critical to prevent on-column degradation and ensure accurate quantification.
Reversed-Phase HPLC (RP-HPLC) for Purity and Stability
RP-HPLC is the primary workhorse for purity assessment. However, standard silica-based C18 columns can present challenges due to interactions between free silanol groups on the stationary phase and the polar boronic acid moiety, leading to poor peak shape (tailing).[6][7] Furthermore, the presence of water in the mobile phase can cause on-column hydrolysis of boronate esters or related impurities.[6][7]
Causality Behind Experimental Choices:
-
Column Technology: Employing columns with advanced end-capping or hybrid silica technologies (e.g., Ethylene Bridged Hybrid - BEH) or specialized surface treatments (e.g., MaxPeak™ Premier) is crucial.[6][8] These technologies minimize the availability of surface silanol groups, thereby reducing secondary interactions and improving peak symmetry.[8][9]
-
Mobile Phase pH: Maintaining a low mobile phase pH (e.g., using 0.1% formic acid or trifluoroacetic acid) protonates residual silanols, reducing their interaction with the analyte.[6] For AMPBA, which has an amine group, low pH also ensures its protonation, potentially improving retention and peak shape.
-
Hydrolysis Prevention: For analyzing boronate esters (prodrugs or intermediates), minimizing on-column hydrolysis is key. This can be achieved by using columns with low silanol activity and minimizing analysis time with UHPLC systems.[7]
Protocol 1: RP-HPLC-UV Method for Purity Assessment of an AMPBA Conjugate
Objective: To determine the purity of a small molecule AMPBA conjugate and identify related impurities.
Instrumentation:
-
HPLC or UHPLC system with a PDA or UV detector.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
Reagents:
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water
-
Mobile Phase B (MPB): 0.1% Acetonitrile in Water
-
Sample Diluent: 50:50 Acetonitrile/Water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the AMPBA conjugate in the sample diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter.[6]
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 254 nm (or optimal wavelength for the conjugate's chromophore)
-
Injection Volume: 2 µL
-
-
Gradient Elution:
Time (min) % MPA % MPB 0.0 95 5 10.0 5 95 11.0 5 95 11.1 95 5 | 13.0 | 95 | 5 |
-
Data Analysis: Integrate all peaks. Calculate the area percent of the main peak to determine purity. Identify and quantify any related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the definitive identification of the parent conjugate, impurities, and degradation products. It provides molecular weight confirmation that UV detection cannot.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is typically used. For AMPBA conjugates, positive ion mode is effective due to the readily protonated aminomethyl group. Negative ion mode can also be used to detect the boronate species.[10]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is highly recommended. HRMS provides accurate mass measurements, enabling elemental composition determination and confident identification of unknown impurities. For quantification of trace-level boronic acid impurities, a highly sensitive triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode is ideal.[10][11]
-
Boroxine Formation: Boronic acids can form trimeric anhydrides (boroxines) in the MS source.[12][13] Optimized source conditions (e.g., lower temperatures, appropriate cone voltage) and the use of mobile phase modifiers like ammonium acetate can help minimize this phenomenon and promote the formation of the desired molecular ion.[13]
Protocol 2: LC-MS/MS for Trace-Level Quantification of Residual AMPBA
Objective: To quantify residual this compound in a final drug substance.
Instrumentation:
-
LC-MS/MS System (e.g., SCIEX 7500 or equivalent).[10]
-
Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) or equivalent.[11]
Reagents:
-
Mobile Phase A (MPA): 0.1% Ammonia in Water
-
Mobile Phase B (MPB): 100% Acetonitrile
-
Sample/Standard Diluent: 50:50 Methanol/Water
Procedure:
-
Standard Preparation: Prepare a stock solution of AMPBA standard (1 mg/mL) in methanol. Serially dilute with diluent to create a calibration curve (e.g., 1 ng/mL to 100 ng/mL).[14]
-
Sample Preparation: Dissolve the drug substance in the diluent to a high concentration (e.g., 20 mg/mL) to achieve low ppm detection limits.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Gradient: Optimized to separate AMPBA from the main drug substance. A typical starting point is 95% MPA, ramping to 95% MPB.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Monitor the appropriate MRM transition for AMPBA. This must be determined empirically by infusing the standard.
-
-
Data Analysis: Construct a calibration curve from the standards. Quantify the amount of AMPBA in the sample against the curve and report the concentration in ppm relative to the drug substance.
Spectroscopic Characterization: Unveiling the Structure
While chromatography assesses purity and quantity, spectroscopy provides direct evidence of molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For AMPBA conjugates, both ¹H and ¹¹B NMR are highly informative.
-
¹H NMR: Provides information on the overall structure, confirming the presence of the phenyl and aminomethyl groups and the successful conjugation to the partner molecule.
-
¹¹B NMR: This is a direct and highly sensitive probe for the boron atom's local environment.[15] The chemical shift of the ¹¹B nucleus is indicative of its hybridization state.[1][16]
This technique is invaluable for studying the pH-dependent equilibrium of the boronic acid and for confirming the formation of boronate esters when the conjugate is designed to bind diols.[1][16]
Causality Behind Experimental Choices:
-
Quartz NMR Tubes: When acquiring ¹¹B NMR spectra, it is crucial to use quartz NMR tubes instead of standard borosilicate glass tubes. Borosilicate glass contains boron and will produce a large, broad background signal that can obscure the analyte signal.[1][16]
-
pH Studies: Acquiring a series of ¹¹B NMR spectra across a range of pH values can be used to determine the pKa of the boronic acid moiety within the conjugate.[16]
Protocol 3: ¹¹B NMR for Structural Confirmation
Objective: To confirm the hybridization state of the boron atom in an AMPBA conjugate.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz or higher) with a broadband probe.
Reagents:
-
Deuterated Solvent (e.g., D₂O, DMSO-d₆).
-
pH Buffers (if conducting a pH titration).
Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of the AMPBA conjugate in ~0.6 mL of the chosen deuterated solvent in a quartz NMR tube.[1]
-
Acquisition:
-
Tune the probe to the ¹¹B frequency.
-
Acquire a one-dimensional ¹¹B spectrum. A sufficient number of scans (e.g., 1024) may be needed to achieve a good signal-to-noise ratio.[1]
-
Use a broad spectral width (e.g., from -50 to 100 ppm).
-
-
Data Analysis: Reference the spectrum (BF₃•OEt₂ is a common external standard at 0 ppm). Analyze the chemical shift to determine if the boron is primarily sp² (trigonal) or sp³ (tetrahedral) hybridized under the experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used for identifying functional groups and confirming the formation of boronate esters.
Key Vibrational Bands:
-
B-O Stretching: Strong bands in the 1300-1400 cm⁻¹ region are characteristic of the B-O bond in boronic acids and esters.[18]
-
O-H Stretching: A broad band around 3200-3400 cm⁻¹ corresponds to the -OH groups of the boronic acid. The disappearance or significant attenuation of this band, coupled with the appearance of new C-O stretching bands (around 1000-1250 cm⁻¹), can indicate the formation of a boronate ester.[19][20]
Advanced and Complementary Techniques
Capillary Electrophoresis (CE)
CE offers an orthogonal separation mechanism to HPLC and is particularly useful for analyzing charged species and studying binding interactions.[2][21] Affinity Capillary Electrophoresis (ACE) can be employed to quantitatively probe the interactions between AMPBA conjugates and cis-diol-containing biomolecules.[21][22] Non-aqueous Capillary Electrophoresis (NACE) has been shown to be an effective technique for analyzing labile boronic esters without inducing hydrolysis during the analysis.[23]
Summary of Analytical Methods
| Technique | Application | Key Information Provided | Common Challenges |
| RP-HPLC-UV | Purity, Stability, Assay | Percent purity, presence of impurities/degradants, concentration | Peak tailing, on-column hydrolysis[6][7] |
| LC-MS | Identification, Quantification | Molecular weight confirmation, impurity structure, trace analysis | In-source reactions (boroxine formation)[12][13] |
| ¹H NMR | Structure Elucidation | Confirmation of overall chemical structure | Signal overlap in complex conjugates |
| ¹¹B NMR | Structural Confirmation | Boron hybridization state (sp² vs. sp³), pKa determination | Requirement for quartz tubes, sensitivity[1][16] |
| FTIR | Functional Group ID | Presence of B-O and O-H bonds, confirmation of ester formation | Lack of quantitative information |
| Capillary Elec. | Orthogonal Separation | Purity, binding affinity constants, analysis of labile esters[21][23] | Lower concentration sensitivity than HPLC |
Workflow and Data Integration
A robust analytical characterization strategy integrates data from multiple orthogonal techniques. The workflow below illustrates a logical approach to characterizing a novel AMPBA conjugate.
Caption: Integrated analytical workflow for AMPBA conjugates.
Conclusion
The successful development and commercialization of therapeutics containing this compound conjugates rely on a thorough and robust analytical control strategy. By combining high-resolution separation techniques like HPLC and CE with powerful structural elucidation tools like MS and multi-nuclear NMR, researchers can build a comprehensive data package. This multi-modal approach not only ensures product quality and consistency but also provides the fundamental understanding of the molecule's behavior required to meet the stringent expectations of the scientific community and regulatory agencies.
References
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.
- Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. ACS Publications.
- Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. ACS Figshare.
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Scilit.
- ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... ResearchGate.
- 17O NMR studies of boronic acids and their derivatives. RSC Publishing.
- Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. American Chemical Society.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- 11B NMR Chemical Shifts. SDSU Chemistry.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
- Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate.
- Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications.
- ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... ResearchGate.
- Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing.
- Boric Acid - Definition, Identification, Impurities. USP 2025.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications.
- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar.
- 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate.
- NF Monographs: Boric Acid. USP29-NF24.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate.
- Boron enabled bioconjugation chemistries. Chemical Society Reviews (RSC Publishing).
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
- Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry (RSC Publishing).
- FTIR spectra of CMPS and boronic acid functionalized resins. ResearchGate.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
- Boric Acid / Official Monographs for Part I. Japanese Pharmacopoeia.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate.
- Boric Acid - USP-NF ABSTRACT. USP-NF.
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- Protein-boronic acid conjugates and their binding to low-molecular-mass cis-diols and glycated hemoglobin. PubMed.
- Enrichment and Analysis of Nonenzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron-Transfer Dissociation Mass Spectrometry. PNNL.
- Boric Acid - USP-NF ABSTRACT. USP-NF.
- Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Collection - Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis - Analytical Chemistry - Figshare [acs.figshare.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. sciex.com [sciex.com]
- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 12. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immobilization of (4-(Aminomethyl)phenyl)boronic Acid on Solid Supports
Abstract
The immobilization of boronic acids onto solid supports creates powerful affinity chromatography media for the selective capture and purification of biomolecules containing cis-diol moieties, such as glycoproteins, glycopeptides, and ribonucleosides.[1][2] (4-(Aminomethyl)phenyl)boronic acid (AMPBA) is a particularly valuable ligand for this purpose. Its structure provides the essential boronic acid group for reversible covalent binding to diols, while the aminomethyl group serves as a versatile and reactive handle for stable, covalent attachment to a wide array of solid supports.[3] This guide provides a detailed overview of the core chemical principles, common solid supports, and step-by-step protocols for the successful immobilization of AMPBA. It is intended for researchers, scientists, and drug development professionals engaged in proteomics, glycomics, and biopharmaceutical development.
Introduction: The Power of Boronate Affinity
Boronate affinity chromatography (BAC) is a specialized form of affinity chromatography that leverages the unique, pH-dependent interaction between a boronic acid and a cis-1,2- or -1,3-diol.[1][4] This interaction forms a reversible five- or six-membered cyclic ester. In biological systems, such cis-diol arrangements are characteristic features of the sugar moieties on glycoproteins, as well as in molecules like RNA, catecholamines, and various carbohydrates.[5][6]
The binding and release mechanism is elegantly controlled by pH. At an alkaline pH (typically >8.5), which is above the pKa of the boronic acid, the boron atom transitions from a trigonal planar to a more reactive tetrahedral boronate anion.[1] This anionic form readily reacts with cis-diols to form a stable cyclic ester complex. To release the captured molecule, the pH is lowered to an acidic range, which disrupts the complex and regenerates the trigonal boronic acid, releasing the diol-containing molecule.[5][7] This pH-mediated control allows for highly specific capture and gentle elution, preserving the integrity of sensitive biomolecules.
This compound is an ideal ligand for creating these affinity supports. The phenyl ring provides a rigid spacer, and the terminal primary amine is readily accessible for covalent coupling to various activated matrices.
Part 1: Core Immobilization Chemistries
The successful immobilization of AMPBA hinges on forming a stable, covalent bond between its primary amine (-NH₂) and a complementary reactive group on the solid support. Two chemistries are predominantly used for their efficiency, stability, and compatibility with common support materials.
Amide Coupling via N-Hydroxysuccinimide (NHS) Ester
This is one of the most robust and widely used methods for coupling amine-containing ligands.[8] The solid support is pre-activated with NHS esters, which are highly reactive towards primary amines at physiological to slightly alkaline pH (7-9), forming a chemically stable amide bond.[9][10]
Mechanism: The nucleophilic primary amine of AMPBA attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide linkage.
Caption: Amide bond formation via NHS-ester chemistry.
Reductive Amination
This method involves a two-step reaction between the primary amine of AMPBA and an aldehyde group on the solid support.[11] It is another highly reliable method that results in a very stable secondary amine linkage.
Mechanism:
-
Schiff Base Formation: The amine group of AMPBA reacts with the aldehyde group on the support to form an unstable imine intermediate (a Schiff base). This reaction is favored at a slightly alkaline pH (e.g., pH 9-10).[11]
-
Reduction: A mild reducing agent, most commonly sodium cyanoborohydride (NaCNBH₃), is added to selectively reduce the imine to a stable secondary amine. NaCNBH₃ is effective at neutral pH and is gentle enough that it will not reduce the original aldehyde groups or cleave disulfide bonds within protein ligands.[3][11]
Sources
- 1. xiamenbiotime.com [xiamenbiotime.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing [mdpi.com]
- 6. Boronic acids as ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. store.sangon.com [store.sangon.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - KR [thermofisher.com]
Application Note: (4-(Aminomethyl)phenyl)boronic Acid in the Development of Smart Hydrogels for Continuous Glucose Monitoring
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Continuous and Non-Invasive Glucose Sensing
Diabetes mellitus, a global metabolic disorder, necessitates frequent and accurate blood glucose monitoring for effective management and to mitigate the risk of severe complications.[1] Traditional "finger-prick" methods provide only sporadic snapshots of glucose levels. Continuous glucose monitoring (CGM) systems represent a paradigm shift, offering real-time data that enables tighter glycemic control. At the forefront of next-generation CGM technology are "smart" hydrogels—biocompatible, water-swollen polymer networks designed to respond to specific biological stimuli.
Phenylboronic acid (PBA) and its derivatives have emerged as exceptional synthetic receptors for glucose sensing.[2] Their unique ability to form reversible covalent bonds with the cis-diol groups of glucose makes them ideal candidates for integration into responsive materials.[3] This application note focuses specifically on (4-(Aminomethyl)phenyl)boronic acid (AMPBA) , a derivative of significant interest. The presence of the aminomethyl group is critical; it serves as a convenient chemical handle for covalent immobilization into a polymer matrix and, importantly, its electron-donating nature helps to lower the operational pKa of the boronic acid moiety closer to the physiological pH of 7.4, enhancing its glucose-binding affinity under bodily conditions.[4]
This guide provides a detailed overview of the underlying sensing mechanism, comprehensive protocols for the synthesis and characterization of AMPBA-based hydrogels, and practical insights for researchers developing advanced glucose monitoring systems.
The Molecular Basis of AMPBA-Mediated Glucose Sensing
The functionality of an AMPBA-based hydrogel hinges on the dynamic, pH-dependent equilibrium of the boronic acid group and its reversible interaction with glucose.
The Boronic Acid Equilibrium: The boronic acid group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1] At a pH below its pKa, the neutral form predominates. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the charged tetrahedral state.
Glucose Binding and Signal Transduction: Glucose, being a polyol, readily complexes with the tetrahedral boronate form. The binding of a glucose molecule stabilizes this charged state, effectively lowering the pKa of the boronic acid.[5] In the context of a hydrogel network, this process has a profound physical consequence:
-
Increased Charge Density: As ambient glucose concentration rises, more AMPBA groups within the hydrogel bind to glucose, transitioning from a neutral to a negatively charged state.
-
Elevated Osmotic Pressure: The accumulation of these fixed negative charges within the polymer network increases the internal Donnan osmotic pressure.
-
Hydrogel Swelling: To re-establish osmotic equilibrium, the hydrogel absorbs more water from the surrounding environment, leading to a measurable increase in its volume and mass (swelling).[2][6]
This volumetric change is the fundamental signal that can be transduced into a readable output, for instance, through optical, mechanical, or electrochemical means.[6]
Experimental Protocols: From Synthesis to Characterization
This section provides detailed, field-tested methodologies for the creation and evaluation of AMPBA-functionalized hydrogels.
Protocol 1: Synthesis of Poly(acrylamide-co-AMPBA) Hydrogel Film
This protocol describes a standard free-radical polymerization method to create a crosslinked hydrogel film wherein AMPBA is covalently incorporated into a polyacrylamide network.
A. Materials and Reagents
-
Acrylamide (Monomer)
-
This compound hydrochloride (AMPBA)
-
N,N'-Methylenebis(acrylamide) (BIS) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Catalyst)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized (DI) Water, degassed
-
Glass plates (e.g., 10 cm x 10 cm)
-
Spacers (e.g., 1 mm thickness)
-
Binder clips
B. Step-by-Step Methodology
-
Precursor Solution Preparation:
-
Rationale: This step creates a homogenous mixture of all components required for polymerization. The component ratios determine the final properties of the hydrogel.
-
In a 50 mL conical tube, dissolve Acrylamide (e.g., 710 mg, 10 mmol) and BIS (e.g., 15.4 mg, 0.1 mmol, 1 mol% of monomer) in 8 mL of degassed DI water.
-
Add AMPBA (e.g., 94 mg, 0.5 mmol, 5 mol% of monomer) to the solution. Gently vortex until fully dissolved. The aminomethyl group allows for direct copolymerization with acrylamide.
-
Adjust the final volume to 10 mL with DI water. Place the solution on ice and bubble with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Initiation of Polymerization:
-
Rationale: APS generates free radicals, and TEMED accelerates this process, initiating the chain-reaction polymerization of monomers and crosslinkers.
-
To the chilled monomer solution, add 100 µL of 10% (w/v) APS solution.
-
Immediately add 10 µL of TEMED. Gently swirl the tube to mix, avoiding the introduction of air bubbles.
-
-
Casting the Hydrogel Film:
-
Rationale: Casting between glass plates with spacers ensures the formation of a hydrogel film with a uniform thickness.
-
Quickly pipette the polymerization solution between two clean glass plates separated by 1 mm spacers.
-
Secure the assembly with binder clips to prevent leakage.
-
Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid, transparent gel has formed.
-
-
Purification and Hydration:
-
Rationale: This crucial step removes unreacted toxic monomers, initiator, and catalyst from the hydrogel network.
-
Carefully disassemble the glass plates and gently peel off the hydrogel film.
-
Using a circular punch, cut hydrogel discs of a known diameter (e.g., 8 mm).
-
Place the discs in a large beaker containing 1 L of DI water. Stir gently.
-
Incubate for 48-72 hours, replacing the DI water every 8-12 hours to ensure complete removal of impurities.
-
Finally, transfer the purified discs to PBS (pH 7.4) for equilibration.
-
Protocol 2: Characterization of Glucose Responsiveness
This protocol details the procedure for quantifying the hydrogel's swelling response to physiologically relevant glucose concentrations.
A. Materials and Reagents
-
Purified and equilibrated poly(acrylamide-co-AMPBA) hydrogel discs
-
PBS (pH 7.4)
-
Glucose stock solution (e.g., 1 M in PBS)
-
Test solutions: Prepare glucose concentrations ranging from 0 mM (just PBS) to 30 mM (hyperglycemic) in PBS.
-
Analytical balance (0.0001 g readability)
-
Kimwipes or lint-free tissue
-
Fine-tipped forceps
B. Swelling Ratio Measurement
-
Establish Baseline:
-
Take an equilibrated hydrogel disc from the PBS solution.
-
Gently blot the surface with a rolled Kimwipe to remove excess surface water without compressing the gel.
-
Immediately weigh the disc. This is the equilibrated weight in the absence of glucose (Weq,0).
-
-
Glucose Challenge:
-
Place the weighed disc into a vial containing 5 mL of a specific glucose test solution (e.g., 10 mM).
-
Incubate at a constant temperature (e.g., 37°C) to simulate physiological conditions.
-
-
Determine Equilibrium Swelling:
-
Rationale: The hydrogel requires time for glucose to diffuse in and for the network to expand to its new equilibrium state.
-
At set time intervals (e.g., 30, 60, 90, 120, 180 minutes), remove the disc, blot, and weigh it.
-
Record the weight at each time point.
-
Equilibrium is reached when consecutive weight measurements are stable (e.g., <1% change). This final weight is the equilibrium swollen weight in glucose (Weq,glucose).
-
-
Calculate Swelling Ratio:
-
The Glucose-Induced Swelling Ratio (SR) can be calculated as: SR = Weq,glucose / Weq,0
-
Repeat this process for each glucose concentration to generate a dose-response curve.
-
Data Presentation and Troubleshooting
Clear data presentation and an understanding of potential pitfalls are essential for successful hydrogel development.
A. Expected Quantitative Data
The performance of the hydrogel can be summarized in a table. The data below is illustrative.
| Parameter | 0 mM Glucose | 5 mM Glucose (Normal) | 20 mM Glucose (Hyperglycemic) |
| Equilibrium Swelling Ratio (SR) | 1.00 (Baseline) | ~1.15 - 1.25 | ~1.40 - 1.60 |
| Response Time (to 90% equilibrium) | N/A | 45 - 75 minutes | 60 - 90 minutes |
B. Experimental Workflow Visualization
C. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Glucose Sensitivity | 1. Insufficient AMPBA incorporation. 2. Hydrogel is too rigid/highly crosslinked, restricting swelling. | 1. Increase the molar ratio of AMPBA in the precursor solution. 2. Decrease the concentration of the BIS crosslinker (e.g., from 1 mol% to 0.5 mol%). |
| Very Slow Response Time | 1. Dense polymer network hindering glucose diffusion. 2. Hydrogel film is too thick. | 1. Reduce crosslinker concentration to increase mesh size. 2. Cast thinner hydrogel films by using smaller spacers. |
| Hydrogel is Brittle or Dissolves | 1. Incomplete polymerization. 2. Insufficient crosslinker concentration. | 1. Ensure thorough degassing; increase polymerization time or initiator concentration slightly. 2. Increase the BIS concentration. |
| Irreproducible Swelling Data | 1. Inconsistent blotting of surface water. 2. Incomplete removal of unreacted monomers. | 1. Standardize the blotting procedure (e.g., one roll on a Kimwipe). 2. Extend the washing period and increase the frequency of water changes. |
Conclusion and Future Outlook
Hydrogels functionalized with this compound represent a highly promising platform for the development of next-generation continuous glucose monitors. Their ability to translate a specific chemical binding event into a macroscopic physical change provides a robust basis for sensor design. The protocols outlined here provide a foundational framework for synthesizing and characterizing these intelligent materials.
Future advancements will likely focus on enhancing response kinetics, ensuring long-term in vivo stability and biocompatibility, and miniaturizing the system by integrating these hydrogels with sophisticated transduction technologies, such as fiber optics, microneedle arrays, or wearable electrochemical sensors.[7][8] As research progresses, AMPBA-based hydrogels are poised to play a pivotal role in creating more user-friendly and effective solutions for diabetes management.
References
- Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (n.d.). MDPI.
- Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. (2025). OBAT: Jurnal Farmasi, 3(4).
- Yoo, E., & Lee, S. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. Scientific Reports, 8(1), 4346.
- Beier, B. L., & DeLuca, J. P. (2010). Preliminary characterization of a glucose-sensitive hydrogel. Conference proceedings : ... Annual International Conference of the IEEE Engineering in Medicine and Biology Society. IEEE Engineering in Medicine and Biology Society. Annual Conference, 2010, 5014–5017.
- Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. (2025). Asosiasi Riset Ilmu Kesehatan Indonesia.
- Zhu, H., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Optics Express, 30(26), 46949-46959.
- Beier, B. L., & DeLuca, J. P. (2010). Preliminary characterization of a glucose-sensitive hydrogel. 2010 Annual International Conference of the IEEE Engineering in Medicine and Biology, 5014-5017.
- Lian, W., et al. (2017). High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring. Analyst, 142(18), 3354-3359.
- Beier, B. L., & DeLuca, J. P. (2010). Preliminary characterization of a glucose-sensitive hydrogel. 2010 Annual International Conference of the IEEE Engineering in Medicine and Biology, 5014-5017.
- Bruggeman, J. P., et al. (2022). Recent advances in glucose-responsive insulin delivery systems: novel hydrogels and future applications. RSC Applied BioMaterials, 5(8), 3556-3566.
- Popa, M. I., et al. (2022). Recent Insights into Glucose-Responsive Concanavalin A-Based Smart Hydrogels for Controlled Insulin Delivery. Gels, 8(11), 702.
- Lian, W., et al. (2017). High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring. The Analyst, 142(18), 3354-3359.
- Lian, W., et al. (2017). High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring. Analyst, 142, 3354-3359.
- Dong, Y., et al. (2016). Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation. Langmuir, 32(31), 7894–7899.
- Wang, B., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. International Journal of Nanomedicine, 16, 375–393.
- Synthesis of glucose-sensitive P(NIPAM-PBA) microgels with pendant 3-amino-phenylboronic acid. (n.d.). ResearchGate.
- Synthesis of the pyrene-terminated glucose-sensing polymer PAPBA and... (n.d.). ResearchGate.
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Li, Y., et al. (2019). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Materials Research Society of Japan, 44(6), 287-292.
- Wang, C., et al. (2024). A novel injectable hydrogel prepared from phenylboronic acid modified gelatin and oxidized-dextran for bone tissue engineering. International journal of biological macromolecules, 261(Pt 1), 129666.
- Kiser, P. F., et al. (2019). Self-healing boronic acid-based hydrogels for 3D co-cultures. Biomaterials science, 7(10), 4113–4122.
- Boronate sol–gel method for one-step fabrication of polyvinyl alcohol hydrogel coatings by simple cast- and dip-coating techniques. (n.d.). RSC Publishing.
- Self-Healing Boronic Acid-Based Hydrogels for 3D Co-cultures. (n.d.). ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.arikesi.or.id [journal.arikesi.or.id]
- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OPG [opg.optica.org]
- 7. High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Note & Protocol: Genetically Encoding p-Boronophenylalanine for Advanced Protein Modification
Introduction: Beyond the Canonical 20 Amino Acids
The ability to move beyond the canonical 20 amino acids and install novel functionalities into proteins has revolutionized chemical biology, drug discovery, and materials science. By expanding the genetic code, we can site-specifically incorporate unnatural amino acids (UAAs) with unique chemical properties directly into a protein's primary sequence. This guide focuses on a particularly versatile UAA: p-boronophenylalanine (pBpF) .
Structurally similar to tyrosine, pBpF possesses a boronic acid moiety in place of the phenolic hydroxyl group.[1] This seemingly small substitution unlocks a wealth of applications. The boron atom's unique chemistry allows it to form reversible covalent bonds with diols and key active site residues like serine and threonine, making it a powerful tool for developing covalent inhibitors and biosensors.[2][3] Furthermore, it serves as a versatile chemical handle for bioorthogonal reactions, such as palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling precise protein labeling and modification.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of genetically encoding pBpF into proteins using an in vivo amber suppression methodology in Escherichia coli.
The Core Principle: Orthogonal Translation Systems
Site-specific incorporation of pBpF is achieved by hijacking the cell's translational machinery. This requires an Orthogonal Translation System (OTS) , which consists of two engineered, mutually specific components that function independently of the host cell's endogenous machinery.[7][8][9]
-
Engineered Aminoacyl-tRNA Synthetase (aaRS): A synthetase, typically derived from an archaeal organism like Methanocaldococcus jannaschii, is evolved to exclusively recognize and "charge" pBpF, ignoring all canonical amino acids.[10][11][12]
-
Orthogonal Suppressor tRNA: A cognate tRNA, also from the same orthogonal source, is engineered to have an anticodon (e.g., CUA) that recognizes a "blank" codon, most commonly the amber stop codon (UAG).[10][13]
When the ribosome encounters a UAG codon in the mRNA of the target protein, this charged suppressor tRNA delivers pBpF, allowing translation to continue and resulting in a full-length protein with pBpF incorporated at the desired site.
Experimental Workflow and Protocols
This section details the complete workflow for expressing a pBpF-containing protein in E. coli. The process relies on a two-plasmid system: one plasmid encoding the OTS (pBpF-RS and tRNA) and a second plasmid for the gene of interest (GOI) engineered with an in-frame amber (UAG) codon at the desired modification site.
Protocol 1: Co-transformation of Expression Plasmids
Objective: To introduce both the GOI and OTS plasmids into a suitable E. coli expression strain.
Materials:
-
Chemically competent E. coli cells (e.g., BL21(DE3))
-
Plasmid 1: Your GOI in an expression vector (e.g., pET28a) with a UAG codon at the desired position.
-
Plasmid 2: OTS plasmid (e.g., pEVOL-pBpF, Addgene #31190)
-
SOC outgrowth medium
-
LB agar plates with appropriate antibiotics (e.g., Kanamycin for pET28a, Chloramphenicol for pEVOL)
Procedure:
-
Thaw one 50 µL aliquot of competent cells on ice.
-
Add 50-100 ng of each plasmid to the cells. Swirl gently to mix.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately return the tube to ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking (220 rpm).
-
Plate 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing both selection antibiotics.
-
Incubate overnight at 37°C.
Protocol 2: Expression and Incorporation of pBpF
Objective: To express the target protein and facilitate the incorporation of pBpF.
Materials:
-
LB medium with appropriate antibiotics
-
p-Boronophenylalanine (pBpF) stock solution (e.g., 100 mM in 20 mM NaOH, filter-sterilized)
-
IPTG stock solution (e.g., 1 M)
Procedure:
-
Inoculate a 5 mL LB starter culture (with both antibiotics) with a single colony from the transformation plate. Grow overnight at 37°C.
-
The next day, inoculate 500 mL of fresh LB (with antibiotics) with the overnight culture to a starting OD₆₀₀ of ~0.05.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Expert Note: Reaching mid-log phase ensures the cells are healthy and transcriptionally active before the metabolic load of protein expression is introduced.
-
-
Add pBpF to a final concentration of 1 mM.
-
Immediately induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM.
-
Reduce the temperature to 20-25°C and continue to grow for 16-20 hours.
-
Expert Note: Lowering the temperature slows down protein synthesis, which often improves the folding of recombinant proteins and can increase the efficiency of UAA incorporation by giving the OTS more time to compete with release factor 1 (RF1).
-
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 3: Verification of pBpF Incorporation
Objective: To confirm that the full-length protein was produced and that pBpF was successfully incorporated. This is a critical self-validating step.
A. Western Blot Analysis (Qualitative)
-
Controls are Key: Set up two parallel small-scale (5 mL) expression cultures.
-
Positive Control (+pBpF): Induce in the presence of 1 mM pBpF.
-
Negative Control (-pBpF): Induce in the absence of pBpF.
-
-
After expression, lyse a small sample of cells from each culture and run the lysates on an SDS-PAGE gel.
-
Transfer the protein to a nitrocellulose or PVDF membrane.
-
Probe with an antibody specific to your protein (e.g., anti-His-tag antibody).
-
Expected Result: A band corresponding to the full-length protein should appear only in the lane from the "+pBpF" culture. The "-pBpF" lane should show no full-length protein, as translation terminates prematurely at the UAG codon.
B. Mass Spectrometry (Quantitative and Definitive)
-
Purify the protein expressed in the presence of pBpF.
-
Analyze the intact protein via LC-MS to confirm the expected mass shift. The molecular weight of pBpF is 195.00 g/mol (as a free acid). When incorporated, it replaces a residue like Tyrosine (181.19 g/mol ). Calculate the expected mass difference.
-
For definitive site-confirmation, perform a proteolytic digest (e.g., with trypsin) followed by LC-MS/MS analysis.[10][14]
-
Search the resulting peptide fragmentation data for the peptide containing the UAG-encoded residue. The mass of this peptide should correspond to the sequence with pBpF incorporated, confirming both identity and location.[14]
Applications of pBpF-Modified Proteins
The unique properties of the boronic acid moiety enable a wide array of applications.
| Application | Mechanism | Key Advantage |
| Reversible Covalent Inhibition | The electrophilic boron atom forms a reversible covalent bond with nucleophilic residues (Ser, Thr) in an enzyme's active site.[2] | Creates highly potent and specific inhibitors by mimicking the tetrahedral transition state of enzymatic reactions.[15] Used in approved drugs like Bortezomib.[2][16] |
| Bioorthogonal Chemistry | The boronic acid acts as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides.[4][5][6][17] | Enables the site-specific attachment of fluorescent probes, radiolabels, PEG chains, or small molecule drugs under biocompatible conditions.[4][18] |
| Prodrug Activation | The boronic acid can be used as a "masking" group on a key residue (e.g., replacing a tyrosine). It can be cleaved by high concentrations of hydrogen peroxide (H₂O₂) found in tumor microenvironments, restoring protein function.[1] | Creates tumor-specific therapies that are inactive in healthy tissue, reducing off-target effects.[1] |
| Carbohydrate/Diol Sensing | Boronic acids reversibly bind to cis-diols, a common feature of sugars. Incorporating pBpF near a fluorophore can lead to changes in fluorescence upon sugar binding. | Allows for the creation of genetically encoded, reagentless biosensors for important metabolites like glucose. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Full-Length Protein | 1. Inefficient suppression by the OTS. 2. pBpF is not entering the cells. 3. Toxicity of the expressed protein or pBpF. | 1. Use a more robust OTS plasmid (e.g., pEVOL variants). Optimize pBpF concentration (0.5-2 mM). 2. Ensure pBpF stock is properly made and fresh. Some E. coli strains may have poor uptake; consider different strains. 3. Lower the induction temperature (e.g., 18°C) and IPTG concentration (0.1 mM). |
| High Background (Protein expression without pBpF) | 1. "Leaky" expression from the promoter before induction. 2. Contamination with a wild-type plasmid (no UAG). | 1. Use a strain containing pLysS (e.g., BL21(DE3)pLysS) to reduce basal expression. 2. Perform plasmid miniprep and sequence verification to ensure the UAG codon is present. |
| Mass Spec shows mixture of pBpF and natural amino acids at UAG site | 1. The engineered aaRS is not perfectly orthogonal and may charge a natural amino acid. 2. A natural suppressor tRNA in the host is reading the UAG codon. | 1. This indicates a fidelity issue. Try a different evolved aaRS/tRNA pair if available. 2. This is rare in standard lab strains but possible. Ensure you are using a strain optimized for amber suppression. |
References
- Taylor & Francis. (n.d.). Key advances in the development of reversible covalent inhibitors.
- Zhang, C., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. National Center for Biotechnology Information.
- An, H., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society.
- Wojtusiak, M., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences.
- Fura, I., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Fisher, S. Z. (2024). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Journal of Medicinal Chemistry.
- Sampson, J. H. (n.d.). Incorporating p-Boronophenylalanine to Enable Tumor-Specific Activation of Immunotherapeutic Prodrugs. The Ohio State University.
- Antonio, J. P. M., et al. (n.d.). Incorporation of a p-boronophenylalanine non-canonical amino acid into.... ResearchGate.
- Chalker, J. M., et al. (2009). A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling. University of Oxford.
- Kensch, O., et al. (2015). Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. Journal of Biological Chemistry.
- Unknown Author. (n.d.). Suzuki-Miyaura Couplings on Proteins: A Simple and Ready-to-use Catalytic System in Water | Request PDF. ResearchGate.
- An, H., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society.
- Unknown Author. (n.d.). Suzuki coupling for protein modification | Request PDF. ResearchGate.
- Xavier, P., et al. (2018). Structural Basis for the Specific Cotranslational Incorporation of p-Boronophenylalanine Into Biosynthetic Proteins. PubMed.
- Cai, Y., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health.
- Goerke, A. R., & Swartz, J. R. (2008). Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation. PubMed Central.
- Xavier, P., et al. (2018). Structural Basis for the Specific Cotranslational Incorporation of p-Boronophenylalanine into Biosynthetic Proteins. Biochemistry.
Sources
- 1. DSpace [kb.osu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis for the Specific Cotranslational Incorporation of p-Boronophenylalanine into Biosynthetic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Aminophenylboronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to researchers, scientists, and drug development professionals encountering challenges with aminophenylboronic acids. The unique electronic properties of these reagents can lead to specific side reactions and low yields. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities and optimize your reactions for success.
Understanding the Core Challenges
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[1][2] However, the presence of the amino group on the phenylboronic acid introduces specific challenges that can disrupt this cycle and lead to reaction failure. The primary issues stem from the electron-donating nature of the amino group and its potential to coordinate with the palladium catalyst, as well as the inherent instability of the boronic acid moiety under certain conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered when using aminophenylboronic acids in Suzuki couplings. Each issue is followed by a detailed explanation of the underlying causes and a systematic approach to troubleshooting.
Issue 1: Low to No Product Yield with Significant Starting Material Recovery
Question: My Suzuki reaction with an aminophenylboronic acid is not proceeding, and I'm recovering most of my starting materials. What are the likely causes?
Answer: This is a common issue and often points to problems with reagent quality, reaction setup, or catalyst inactivation.
Causality & Troubleshooting Steps:
-
Reagent Quality and Handling: Aminophenylboronic acids are sensitive to air and moisture.[3] Improper storage can lead to degradation and the formation of unreactive boroxines. Always store aminophenylboronic acids under an inert atmosphere (argon or nitrogen) in a cool, dry place.[3] When setting up the reaction, minimize exposure to the atmosphere.
-
Inert Atmosphere: The Suzuki coupling requires strictly anaerobic conditions. Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[4] Ensure that your solvents are thoroughly degassed and that the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.[3]
-
Catalyst System Evaluation: The choice of palladium source and ligand is critical. For electron-rich boronic acids like aminophenylboronic acids, standard catalysts such as Pd(PPh₃)₄ may not be optimal.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often necessary to facilitate the reductive elimination step and prevent catalyst decomposition.[5] Consider ligands such as XPhos, SPhos, or RuPhos.[5]
-
Palladium Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can provide a more stable and active source of the Pd(0) catalyst, leading to better reproducibility.[4]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6] If the base is too weak, the reaction may not proceed. Conversely, a base that is too strong can promote side reactions. For aminophenylboronic acids, a moderately strong base is often a good starting point.
| Base | Strength | Common Usage & Comments |
| K₂CO₃ | Moderate | Often used in aqueous solvent mixtures. A good starting point. |
| Cs₂CO₃ | Strong | Can be effective for challenging couplings but may increase side reactions. |
| K₃PO₄ | Strong | A common and often effective choice for difficult couplings.[5] |
| Na₂CO₃ | Moderate | Found to be effective in many Suzuki couplings.[7][8] |
Issue 2: Significant Formation of Protodeboronated Byproduct (Aniline Derivative)
Question: My reaction is producing a significant amount of the corresponding aniline, where the boronic acid group has been replaced by a hydrogen atom. How can I prevent this?
Answer: This side reaction is known as protodeboronation and is a common pathway for boronic acid degradation, especially with electron-rich systems.
Causality & Troubleshooting Steps:
-
Minimize Water and Protic Sources: Protodeboronation is often exacerbated by the presence of water or other protic sources in the reaction mixture.[3] While some Suzuki protocols use aqueous co-solvents, it's crucial to use anhydrous solvents if protodeboronation is a major issue. Ensure all glassware is thoroughly dried and solvents are anhydrous.
-
Base Selection: The choice of base can influence the rate of protodeboronation. In some cases, using a milder base can reduce this side reaction.[4] However, this must be balanced with the need for a sufficiently strong base to promote the desired coupling. A careful screening of bases is recommended.
-
Use of Boronate Esters: Converting the aminophenylboronic acid to a more stable boronate ester, such as a pinacol ester, can significantly suppress protodeboronation.[9] The boronate ester can then be used directly in the Suzuki coupling.
Workflow: Troubleshooting Protodeboronation
Caption: Decision workflow for minimizing protodeboronation.
Issue 3: Formation of Homocoupled Byproduct (Diaminobiphenyl)
Question: I am observing a significant amount of a biphenyl product derived from the coupling of two aminophenylboronic acid molecules. What causes this and how can I avoid it?
Answer: This is known as homocoupling and is another common side reaction, often promoted by the presence of oxygen.[3]
Causality & Troubleshooting Steps:
-
Rigorous Degassing: The most common cause of homocoupling is the presence of oxygen in the reaction mixture.[4] Ensure your reaction setup is thoroughly purged with an inert gas, and that all solvents have been properly degassed. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands may be beneficial.
-
Reaction Temperature: In some cases, running the reaction at a lower temperature can reduce the rate of homocoupling relative to the desired cross-coupling.
Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle and key side reactions with aminophenylboronic acids.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with 3-Aminophenylboronic Acid
This is a general starting point and may require optimization.[3]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 3-aminophenylboronic acid (1.2 eq.), and base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Preparation of a Boronate Ester from an Aminophenylboronic Acid
This protocol can be adapted to form various boronate esters to enhance stability.
-
Dissolution: In a round-bottom flask, dissolve the aminophenylboronic acid (1.0 eq.) and pinacol (1.1 eq.) in a suitable solvent such as toluene or THF.
-
Water Removal: Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until all the starting boronic acid is consumed.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol boronate ester can often be used in the subsequent Suzuki coupling without further purification.
Concluding Remarks
Successfully troubleshooting Suzuki coupling reactions with aminophenylboronic acids requires a systematic approach that considers the stability of the boronic acid, the choice of catalyst and base, and the scrupulous exclusion of air and moisture. By understanding the common failure modes of protodeboronation and homocoupling, and by implementing the strategies outlined in this guide, researchers can significantly improve the success rate of these challenging but valuable transformations.
References
- BenchChem. (2025). Troubleshooting guide for reactions involving 2-aminophenylboronic acid. BenchChem Technical Support.
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(43), 17363–17373.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- BenchChem. (2026). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. BenchChem Technical Support.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- National Institutes of Health. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem Technical Support.
- YouTube. (2025, March 29). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Wordpress. (n.d.).
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PubMed. (2024, February 29).
- MDPI. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction.
- Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- YouTube. (2020, February 14). Suzuki cross-coupling reaction.
- Royal Society of Chemistry. (n.d.).
- Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- PubMed. (n.d.). Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Peptide Coupling with (4-(Aminomethyl)phenyl)boronic Acid
Welcome to the technical support center for optimizing peptide coupling reactions with (4-(Aminomethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and unlock the full potential of incorporating this versatile building block into peptide synthesis. Here, we synthesize our in-house expertise with established literature to provide you with practical, field-proven insights and troubleshooting strategies.
Introduction: The Duality of this compound
This compound is a valuable reagent in peptide chemistry, offering a unique combination of a nucleophilic primary amine for amide bond formation and a boronic acid moiety for various applications, including bioconjugation, sensing, and as a pharmacophore.[1][2] However, this dual functionality presents specific challenges during peptide coupling that require careful consideration and optimization to ensure high yields and purity. This guide will address these challenges head-on, providing you with the knowledge to confidently and efficiently incorporate this reagent into your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with this compound in peptide coupling reactions.
Q1: I'm getting low coupling yields. Is the boronic acid interfering with the reaction?
A1: Yes, the boronic acid moiety can influence the coupling reaction. While boronic acids are known to catalyze direct amide bond formation under certain conditions, this catalytic effect is generally observed at elevated temperatures and with azeotropic removal of water.[3] In standard peptide coupling reactions at room temperature, the Lewis acidity of the boronic acid can lead to non-productive interactions. It can form complexes with the amine nucleophile or the carboxylate, potentially hindering the desired amide bond formation.[4] Furthermore, the electron-withdrawing nature of the boronic acid group can reduce the nucleophilicity of the aminomethyl group, making it a less reactive coupling partner compared to a simple alkyl amine.
Q2: I'm observing a significant amount of a side product with a higher molecular weight. What could it be?
A2: You are likely observing boroxine formation. Boronic acids have a propensity to undergo dehydration to form cyclic trimers called boroxines.[5][6][7] This is a reversible, entropically driven process that can be promoted by the removal of water from the reaction mixture.[5] In the context of your peptide coupling reaction, this can lead to the formation of peptide-boroxine conjugates, which will have a significantly higher molecular weight. To minimize boroxine formation, it is crucial to use anhydrous solvents and reagents and to avoid prolonged reaction times under conditions that favor dehydration.
Q3: My final product is difficult to purify by reverse-phase HPLC. The peaks are broad, and I'm seeing poor recovery. What's happening?
A3: The purification of peptides containing boronic acids by reverse-phase HPLC can be challenging due to strong interactions between the boronic acid and the silica-based stationary phase.[8] This can lead to broad peaks, tailing, and low recovery. The presence of multiple boronic acid residues can exacerbate this issue.[8] One common strategy to mitigate this is to protect the boronic acid as a boronate ester (e.g., a pinacol ester) prior to purification.[8] However, the conditions required for deprotection might be too harsh for some peptides.[8] Alternatively, using a different stationary phase or optimizing the mobile phase composition (e.g., adjusting the pH or using additives) can improve peak shape and recovery.
Q4: Do I need to protect the boronic acid group during the coupling reaction?
A4: While not always strictly necessary, protecting the boronic acid group can significantly improve the outcome of the coupling reaction, especially for complex syntheses. Protection as a boronate ester, such as a pinacol or MIDA ester, can prevent side reactions like boroxine formation and minimize interference with the coupling chemistry.[9] The choice of protecting group is critical and should be orthogonal to the other protecting groups used in your peptide synthesis strategy (e.g., Fmoc/tBu or Boc/Bzl).[9] However, it's important to note that the deprotection step adds another reaction to your sequence and the conditions must be compatible with your peptide.[8]
Q5: Can this compound self-couple?
A5: Yes, self-coupling is a potential side reaction. Under peptide coupling conditions, the aminomethyl group of one molecule can react with an activated carboxyl group (if present in the reaction mixture) or potentially with the boronic acid of another molecule, although the latter is less common under standard coupling conditions. The primary concern is the reaction between the amine of this compound and the activated carboxyl group of the peptide, which can be in competition with the desired coupling partner. Careful control of stoichiometry and slow addition of the coupling reagent can help minimize this side reaction.
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient activation of the carboxylic acid. 2. Reduced nucleophilicity of the aminomethyl group. 3. Steric hindrance at the coupling site. 4. Non-productive complexation of the boronic acid. [4] | 1. Choose a more potent coupling reagent. For challenging couplings, consider using HATU, HCTU, or PyAOP, which generate highly reactive activated esters.[10]2. Increase the reaction time and/or temperature. Monitor the reaction progress by LC-MS to avoid decomposition.3. Use a less sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is a common choice, but for sterically hindered couplings, a weaker, more hindered base like 2,4,6-collidine might be beneficial to reduce side reactions.[11]4. Protect the boronic acid as a pinacol or MIDA ester. This will prevent unwanted interactions and improve solubility. |
| Formation of Multiple Products/Side Reactions | 1. Boroxine formation. [5][6][7]2. Self-coupling of this compound. 3. Guanidinylation of the N-terminus if using uronium/aminium-based coupling reagents in excess. [12] | 1. Ensure strictly anhydrous conditions. Use dry solvents and reagents. Consider adding molecular sieves to the reaction.2. Control stoichiometry carefully. Use a slight excess (1.1-1.2 equivalents) of the this compound. Avoid a large excess.3. Pre-activate the carboxylic acid before adding the amine component. This can minimize the opportunity for the coupling reagent to react with the free N-terminus of the peptide.[12] |
| Difficult Purification by RP-HPLC | 1. Interaction of the boronic acid with the silica stationary phase. [8]2. Poor solubility of the final peptide. 3. Presence of closely eluting impurities. | 1. Optimize HPLC conditions. Try a different column (e.g., a polymer-based stationary phase). Adjust the mobile phase pH (if your peptide is stable) or add an ion-pairing agent.2. Protect the boronic acid as a boronate ester for purification. This is a highly effective strategy to improve peak shape.[8]3. Consider alternative purification methods. Depending on the properties of your peptide, techniques like ion-exchange chromatography or size-exclusion chromatography might be viable. |
| Incomplete Deprotection of Boronate Ester | 1. Deprotection conditions are too mild. 2. Steric hindrance around the boronate ester. | 1. Adjust deprotection conditions. For pinacol esters, treatment with an excess of a diol like pinacol in a biphasic system or the use of a scavenger like phenylboronic acid can be effective. Stronger acidic or basic conditions may be required, but compatibility with the peptide must be verified. |
Part 3: Experimental Protocols & Visualizations
Visualizing the Workflow and Potential Pitfalls
To better understand the process, the following diagrams illustrate the key steps and potential side reactions.
Caption: A simplified workflow for peptide coupling with this compound.
Caption: Common side reactions encountered during peptide coupling with boronic acids.
Protocol 1: Standard Coupling using HBTU
This protocol is a starting point for the coupling of this compound.
-
Preparation: In a clean, dry reaction vessel, dissolve the N-terminally deprotected peptide resin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Carboxylic Acid Activation: In a separate vial, dissolve the C-terminally protected amino acid (1.5 equivalents), HBTU (1.5 equivalents), and HOBt (1.5 equivalents) in anhydrous DMF. Add DIPEA (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Amine Component: In another vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Coupling: Add the pre-activated carboxylic acid solution to the peptide resin. Immediately after, add the solution of this compound.
-
Reaction: Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours.
-
Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test for the presence of free amines.[13]
-
Work-up: Once the reaction is complete, filter the resin and wash thoroughly with DMF, dichloromethane (DCM), and methanol.
Protocol 2: Optimized Coupling for Difficult Sequences using HATU and Boronic Acid Protection
This protocol is recommended for sterically hindered couplings or when side reactions are a significant issue.
-
Boronic Acid Protection (Optional but Recommended):
-
Dissolve this compound (1 equivalent) and pinacol (1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene or DCM).
-
Heat the mixture under reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure to obtain the pinacol-protected boronic acid.
-
-
Preparation: Swell the N-terminally deprotected peptide resin (1 equivalent) in anhydrous DMF.
-
Activation and Coupling:
-
In a separate vial, dissolve the C-terminally protected amino acid (1.5 equivalents), HATU (1.45 equivalents), and DIPEA (3 equivalents) in anhydrous DMF.
-
Add this activation mixture to the swollen resin.
-
Immediately add the pinacol-protected this compound (1.2 equivalents).
-
-
Reaction: Let the reaction proceed at room temperature for 1-2 hours. The higher reactivity of HATU often leads to shorter reaction times.[10]
-
Monitoring: Monitor the reaction progress using the Kaiser test.[13]
-
Work-up and Deprotection:
-
Wash the resin as described in Protocol 1.
-
If the boronic acid was protected, perform the deprotection step. For pinacol esters, this can be achieved by treating the resin with a solution of phenylboronic acid or a diol in a suitable solvent system. The specific conditions will depend on the stability of your peptide.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
-
Purification: Purify the crude peptide by preparative RP-HPLC. If purification issues persist, consider the strategies outlined in the troubleshooting guide.
References
- Mechanistic insights into boron-catalysed direct amidation reactions.
- Crystallization-induced amide bond formation creates a boron-centered spirocyclic system. Royal Society of Chemistry. [Link]
- Mechanistic Insights into Direct Amide Bond Formation Catalyzed by Boronic Acids: Halogens as Lewis Bases. Scite.ai. [Link]
- Merging the Versatile Functionalities of Boronic Acid with Peptides.
- Organoboron catalysis for direct amide/peptide bond formation. Royal Society of Chemistry. [Link]
- An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines.
- Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Royal Society of Chemistry. [Link]
- Recent development of peptide coupling reagents in organic synthesis. The Royal Society of Chemistry. [Link]
- Merging the Versatile Functionalities of Boronic Acid with Peptides.
- Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
- Search for optimal coupling reagent in multiple peptide synthesizer. PubMed. [Link]
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Coupling Reagents. Aapptec. [Link]
- Strategies for the synthesis of peptide-boronic acids.
- Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase.
- Borinic acid Catalysed Peptide Synthesis.
- An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. Royal Society of Chemistry. [Link]
- FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. [Link]
- Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles. [Link]
- Overcoming Challenges in Complex Peptide Purific
- Side reactions in peptide synthesis: An overview.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- Boroxine formation reaction mechanism as calculated by DFT.
- Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. [Link]
- Protecting Groups in Peptide Synthesis.
- An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines.
- Efficient purification of unique antibodies using peptide affinity-m
Sources
- 1. Mechanistic insights into direct amide bond formation catalyzed by boronic acids: halogens as Lewis bases. | Semantic Scholar [semanticscholar.org]
- 2. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 4. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 8. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Boronic Acids & Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with removing residual boronic acids and related impurities from their reaction mixtures. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their removal can often complicate downstream processing and final product purification.[1][2]
This resource provides in-depth, field-tested solutions in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each technique.
Frequently Asked Questions (FAQs)
Q1: Why are boronic acid impurities so common and often difficult to remove after a reaction?
A: Boronic acids are frequently used in excess (typically 1.2-1.5 equivalents) in reactions like the Suzuki-Miyaura coupling to drive the reaction to completion.[3] This stoichiometric imbalance is a primary reason for their presence post-reaction. Their removal can be challenging due to several factors:
-
Polarity: Boronic acids are polar compounds that can exhibit solubility in both organic and aqueous phases, complicating simple liquid-liquid extractions.
-
Chromatography Issues: They often interact strongly with standard silica gel, leading to severe tailing, poor separation, or irreversible adsorption on the column.[4][5]
-
Co-elution: They can co-elute with polar products, making chromatographic separation ineffective.[5]
-
Formation of Byproducts: Boronic acids can undergo side reactions such as homocoupling or protodeboronation, introducing additional impurities that may have similar properties to the desired product.[6]
Q2: I see a persistent impurity in my NMR that I suspect is a boron species. What are the most common boronic acid-related impurities?
A: Besides unreacted starting material, the most common impurities derived from boronic acids include:
-
Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules. They exist in equilibrium with the boronic acid, especially under anhydrous conditions or upon heating.[7]
-
Protodeboronation Products: This is the product where the boronic acid group has been replaced by a hydrogen atom. This side reaction is often promoted by extended reaction times or certain basic conditions.[6][8]
-
Homocoupling Products: The boronic acid can couple with itself to form a symmetrical biaryl (or equivalent) byproduct.
Troubleshooting Purification Strategies
This section is organized by purification technique. Use the decision tree below to help guide your choice of method.
Diagram: Choosing a Purification Method This diagram provides a logical workflow for selecting the most appropriate method to remove boronic acid impurities based on the properties of the desired product and the nature of the reaction mixture.
Sources
- 1. Boron Suzuki Coupling | Borates Today [borates.today]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: Enhancing the Aqueous Solubility of (4-(Aminomethyl)phenyl)boronic acid
Welcome to the technical support center for (4-(Aminomethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the aqueous solubility of this versatile reagent. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, explaining the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My this compound is not dissolving in water for my Suzuki-Miyaura coupling reaction. What's happening?
A: This is a common challenge. This compound exists as a zwitterion at neutral pH. The presence of both a basic aminomethyl group and an acidic boronic acid group leads to strong intermolecular interactions, which can limit its solubility in water. The solubility of phenylboronic acid, a related compound, is only about 2 g/100 cm³ in water at 20°C[1]. While the aminomethyl group can improve aqueous solubility, it's often not sufficient for high-concentration reaction mixtures.
Several factors could be at play:
-
pH of the solution: The ionization state of both the amino and boronic acid groups is highly dependent on the pH. At the isoelectric point, where the net charge is zero, solubility is often at its minimum.
-
Formation of less soluble species: Boronic acids have a tendency to form cyclic anhydrides called boroxines through dehydration, which are often less soluble than the monomeric acid[2].
-
Purity of the reagent: Impurities can sometimes hinder dissolution.
Issue 2: How can I improve the solubility of this compound in my aqueous reaction?
A: There are several effective strategies to enhance the solubility of this compound for aqueous reactions. The choice of method will depend on the specific requirements of your reaction, such as the tolerance of your substrates and catalyst to different conditions.
Here are the most common and effective approaches:
-
pH Adjustment: This is often the most straightforward method. By adjusting the pH of the aqueous medium, you can shift the equilibrium towards a more soluble, charged species.
-
Use of Co-solvents: Introducing a water-miscible organic solvent can disrupt the intermolecular forces that limit solubility.
-
Salt Formation: Converting the zwitterionic compound into a salt can significantly improve its aqueous solubility[3][4][5][6]. In fact, this compound is often supplied as a hydrochloride salt to improve its stability and handling.
-
Complexation with Diols: Boronic acids can form reversible covalent complexes with diols, such as mannitol or fructose, which can increase their aqueous solubility[7][8].
In-Depth Troubleshooting & Protocols
Troubleshooting Guide 1: Optimizing pH for Enhanced Solubility
Q: What is the optimal pH for dissolving this compound and why?
A: The optimal pH for dissolving this compound will be one where the molecule carries a net charge, either positive or negative. This is because charged species are generally more soluble in polar solvents like water than neutral zwitterions[5].
-
Acidic Conditions (pH < pKa of the boronic acid): At a low pH, the aminomethyl group will be protonated (-CH₂NH₃⁺), while the boronic acid group will be in its neutral form (-B(OH)₂). The overall positive charge on the molecule will enhance its interaction with water molecules, thereby increasing solubility.
-
Basic Conditions (pH > pKa of the boronic acid): In a basic medium, the aminomethyl group will be neutral (-CH₂NH₂), and the boronic acid will be in its anionic boronate form (-B(OH)₃⁻). The resulting negative charge will also promote solubility. Aryl boronic acids typically have pKa values in the range of 8-10[9][10].
The key is to move the pH away from the isoelectric point. For most Suzuki-Miyaura reactions, which are typically run under basic conditions, ensuring the pH is sufficiently high to deprotonate the boronic acid will also aid in its solubility.
Diagram: Effect of pH on the Ionization and Solubility of this compound
Caption: Ionization states of this compound at different pH values.
Experimental Protocol: pH Adjustment for Solubility
-
Prepare your aqueous solvent: Start with deionized water or the aqueous component of your reaction mixture.
-
Add a suitable base: For Suzuki reactions, common bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are used[11][12]. These bases will not only facilitate the catalytic cycle but also increase the pH, aiding in the dissolution of the boronic acid.
-
Monitor the pH: Use a pH meter or pH paper to ensure the pH is in the desired range (typically pH 9-11 for Suzuki reactions).
-
Add the boronic acid: Slowly add the this compound to the basic aqueous solution while stirring.
-
Gentle heating: If the boronic acid does not fully dissolve, gentle heating (e.g., to 40-50 °C) can be applied to aid dissolution.
Troubleshooting Guide 2: Utilizing Co-solvents
Q: My reaction is sensitive to high pH. Can I use co-solvents instead to improve solubility?
A: Absolutely. If your reaction conditions are not compatible with significant pH adjustments, using a water-miscible organic co-solvent is an excellent alternative. Co-solvents work by reducing the overall polarity of the solvent system, which can help to break up the strong intermolecular forces of the zwitterionic boronic acid.
Commonly Used Co-solvents for Aqueous Suzuki Reactions:
| Co-solvent | Typical Ratio (Organic:Water) | Notes |
| 1,4-Dioxane | 3:1 to 5:1 | A very common and effective solvent for Suzuki reactions[13]. |
| Tetrahydrofuran (THF) | 3:1 to 5:1 | Another widely used ether-based solvent[13]. |
| Acetonitrile (ACN) | 3:1 to 5:1 | A polar aprotic solvent that can be effective. |
| Ethanol (EtOH) or Isopropanol (IPA) | 1:1 to 4:1 | Protic solvents that can also help to solubilize the boronic acid[14]. |
| Dimethylformamide (DMF) | 5:1 to 10:1 | A highly polar aprotic solvent, useful for challenging substrates[13]. |
Experimental Protocol: Using Co-solvents
-
Choose a suitable co-solvent: Select a co-solvent from the table above that is compatible with your reaction conditions.
-
Prepare the solvent mixture: Combine the organic co-solvent and water in the desired ratio.
-
Add the base: Dissolve the base in the solvent mixture. Note that the solubility of inorganic bases may be lower in solvent mixtures with a high organic content.
-
Dissolve the boronic acid: Add the this compound to the mixture with stirring.
-
Proceed with the reaction: Add the remaining reagents (aryl halide, palladium catalyst, etc.) to the solution.
Troubleshooting Guide 3: The Advantage of Using the Hydrochloride Salt
Q: I have the hydrochloride salt of this compound. How does this affect its solubility and use in reactions?
A: Using this compound hydrochloride is a highly effective strategy for improving aqueous solubility[15][16][17]. The hydrochloride salt form ensures that the aminomethyl group is protonated, preventing the formation of the less soluble zwitterion at neutral pH. This pre-acidified form readily dissolves in water.
Key Considerations When Using the Hydrochloride Salt:
-
Stoichiometry of the base: When using the hydrochloride salt, you will need to add an additional equivalent of base to neutralize the HCl salt before the base can participate in the catalytic cycle of the Suzuki reaction.
-
Reaction pH: The initial pH of the solution will be acidic. The addition of the base for the Suzuki reaction will then raise the pH to the optimal range for the coupling.
Diagram: Workflow for Using this compound HCl
Caption: Step-by-step workflow for using the hydrochloride salt in an aqueous reaction.
Troubleshooting Guide 4: Complexation with Diols
Q: I've heard that adding mannitol can help with boronic acid solubility. How does this work?
A: The addition of polyols, like mannitol, can significantly increase the aqueous solubility of boronic acids[7][8]. This is due to the formation of a more soluble boronate ester complex. The formation of this ester can also lower the apparent pKa of the boronic acid, making it more acidic and more readily available for transmetalation in the Suzuki coupling cycle at a lower pH[8].
This technique is particularly useful in bioconjugation and other applications where maintaining a near-neutral pH is critical.
Experimental Protocol: Using Mannitol as a Solubility Enhancer
-
Prepare the aqueous solution: To your aqueous reaction solvent, add an excess of mannitol (e.g., 2-5 equivalents relative to the boronic acid).
-
Stir to dissolve: Ensure the mannitol is fully dissolved.
-
Add the boronic acid: Add the this compound and stir until it dissolves. The formation of the mannitol ester should facilitate its dissolution.
-
Proceed with the reaction: Add the other reaction components. The base for the Suzuki coupling will still be required.
Summary Table of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the concentration of charged, more soluble species. | Simple, effective, and often synergistic with Suzuki reaction conditions. | May not be suitable for pH-sensitive substrates. |
| Co-solvents | Reduces the polarity of the solvent, disrupting intermolecular forces. | Effective and allows for a wider range of reaction temperatures. | May require optimization of solvent ratios; some organic solvents have environmental concerns. |
| Salt Formation (HCl salt) | Prevents the formation of the less soluble zwitterion. | Excellent aqueous solubility and stability. | Requires an additional equivalent of base in the reaction. |
| Complexation with Diols | Forms a more soluble boronate ester complex. | Can be used at near-neutral pH; can lower the apparent pKa of the boronic acid. | Requires an additional reagent (the diol); may not be suitable for all reaction types. |
By understanding the underlying chemical principles and applying the appropriate techniques, you can overcome the solubility challenges associated with this compound and achieve successful outcomes in your aqueous reactions.
References
- Physical and chemical properties of boronic acids: Formulation implic
- 4-AMINOMETHYLPHENYLBORONIC ACID HYDROCHLORIDE CAS#: 75705-21-4. (n.d.). Santa Cruz Biotechnology.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (n.d.).
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. (2020).
- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride - Benchchem. (n.d.).
- Solubility-Modifying Power of Zwitterionic Salts - Advances in Engineering. (n.d.).
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (n.d.).
- Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration - Chemical Communic
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF - ResearchG
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021).
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.).
- Solubility-Modifying Power of Zwitterionic Salts - PubMed. (2018).
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Public
- (PDF)
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (n.d.).
- Enhanced Solubility through API Processing: Salt and Cocrystal Form
- Boronic acids being gooey : r/OrganicChemistry - Reddit. (2023).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Salt formation to improve drug solubility - PubMed. (2007).
- 4-(Aminomethyl)phenylboronic acid hydrochloride | CAS 75705-21-4 | SCBT. (n.d.).
- Why salt formation of weak acid increases the drug solubility?
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
- This compound | C7H10BNO2 | CID 2734312 - PubChem. (n.d.).
- Solubility of investigated compounds in water. Phenylboronic acid...
- Improving API Solubility by Salt and Cocrystal Form
- Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PubMed Central. (n.d.).
- 4-(aminomethyl)phenylboronic acid 95% | CAS: 51239-46-4 | AChemBlock. (n.d.).
- 51239-46-4 | this compound - ChemScene. (n.d.).
- [4-(Aminomethyl)phenyl]boronic acid hydrochloride | 75705-21-4 - Manchester Organics. (n.d.).
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Public
- 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
- Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (n.d.).
- 4-Aminomethylphenylboronic acid hydrochloride, 96% 250 mg | Contact Us. (n.d.).
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).
- Phenylboronic acid | 98-80-6 - ChemicalBook. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Physical and chemical properties of boronic acids: Formulation implications - ProQuest [proquest.com]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. mdpi.com [mdpi.com]
- 15. 4-AMINOMETHYLPHENYLBORONIC ACID HYDROCHLORIDE CAS#: 75705-21-4 [m.chemicalbook.com]
- 16. scbt.com [scbt.com]
- 17. 4-Aminomethylphenylboronic acid hydrochloride, 96% 250 mg | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
Navigating the Nuances of (4-(Aminomethyl)phenyl)boronic acid: A Technical Guide to Solvent Stability
Welcome to the technical support center for (4-(Aminomethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a Senior Application Scientist, I understand that seemingly minor experimental variables can have a significant impact on outcomes. The stability of your starting materials is paramount, and this compound, like many boronic acids, presents unique challenges and considerations, particularly concerning its choice of solvent. This document provides in-depth, field-proven insights into the stability of this compound, moving beyond generic recommendations to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot stability-related issues and ensure the integrity of your experiments.
Troubleshooting Guide: Unforeseen Results in Your Reactions?
This section addresses specific problems you might encounter, providing a logical path to a solution based on an understanding of the compound's chemistry.
Scenario 1: Your Suzuki-Miyaura coupling reaction is yielding a significant amount of a byproduct, which you've identified as aniline.
-
Question: I'm performing a Suzuki-Miyaura coupling reaction using this compound in an aqueous base, and my yields are consistently low. I've noticed a significant amount of aniline in my reaction mixture. What is happening and how can I fix it?
-
Answer: The presence of aniline is a classic indicator of the primary degradation pathway for many arylboronic acids: protodeboronation . This is a hydrolysis reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. In the case of this compound, this results in the formation of 4-aminomethylaniline (which can be further degraded to aniline) and boric acid.
Causality: This degradation is often accelerated by the basic and aqueous conditions typically required for the Suzuki-Miyaura coupling. The hydroxide ions in the basic solution can attack the boron atom, facilitating the cleavage of the C-B bond.
Solutions:
-
Minimize Water Content: If your reaction tolerates it, switch to a less aqueous or completely anhydrous solvent system. Aprotic solvents such as tetrahydrofuran (THF) or 1,4-dioxane are excellent choices.
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).
-
Control Reaction Time and Temperature: Do not let the reaction run longer than necessary. Monitor the reaction progress closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Lowering the reaction temperature can also help to slow down the degradation.
-
Freshly Prepare Solutions: Never use pre-made aqueous stock solutions of this compound. Prepare them immediately before use to minimize the time the compound is exposed to water.
-
Scenario 2: You observe a gradual decrease in the purity of your this compound stock solution in DMSO over a few weeks.
-
Question: I prepared a 10 mM stock solution of this compound in DMSO and stored it at -20°C. After a few weeks, I'm seeing a decrease in the main peak area and the appearance of new, smaller peaks in my LC-MS analysis. What could be causing this?
-
Answer: While DMSO is a common aprotic solvent for storing reagents, it is not completely inert, and long-term storage of boronic acids in DMSO can lead to degradation.
Causality:
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can then lead to slow hydrolysis of the boronic acid via protodeboronation, even at low temperatures.
-
Oxidative Instability: Boronic acids are susceptible to oxidation, and this can be a contributing factor to degradation over time, especially if the DMSO has been exposed to air. The aminomethyl group can also be a site for oxidation.
Solutions:
-
Use Anhydrous DMSO: Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO to prepare your stock solutions.
-
Aliquot and Store Properly: Aliquot the stock solution into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and the exposure of the bulk solution to atmospheric moisture each time it is used.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Lower Storage Temperature: Storing at -80°C instead of -20°C can significantly slow down the degradation rate.
-
Re-qualify Stored Solutions: If a stock solution has been stored for an extended period, it is good practice to re-analyze its purity by LC-MS or another suitable method before use in a critical experiment.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and stability of this compound.
-
Q1: What is the ideal solvent for dissolving this compound for long-term storage?
-
A1: For long-term storage, a high-purity, anhydrous aprotic solvent is recommended. While DMSO is commonly used, its hygroscopic nature can be a drawback. Anhydrous acetonitrile or THF are often better choices. If you must use DMSO, ensure it is of the highest purity and take precautions to minimize water absorption. For optimal stability, storing the compound as a dry solid is always the best practice.
-
-
Q2: How does pH affect the stability of this compound in aqueous solutions?
-
Q3: What are the primary degradation products I should look for?
-
A3: The most common degradation product resulting from protodeboronation in the presence of water is 4-aminomethylaniline and boric acid . Under oxidative conditions, other byproducts may form, potentially involving the aminomethyl group. When analyzing your samples by techniques like LC-MS, it is advisable to monitor for the mass corresponding to 4-aminomethylaniline.
-
-
Q4: Can I store prepared aqueous solutions of this compound?
-
A4: It is strongly recommended to prepare aqueous solutions fresh for immediate use. Due to the risk of protodeboronation, storing this compound in aqueous buffers for any significant length of time is not advisable and can lead to inconsistent experimental results.
-
Data Summary: Solvent Stability Overview
While specific quantitative stability data for this compound is limited in peer-reviewed literature, the following table provides a qualitative and semi-quantitative guide based on the known chemistry of arylboronic acids and general laboratory experience.
| Solvent | Type | Stability Recommendation | Key Considerations |
| Water | Protic | Not Recommended for Storage | High risk of rapid protodeboronation. Prepare fresh for immediate use. |
| Methanol / Ethanol | Protic | Short-term use only | Can participate in esterification with the boronic acid. Risk of protodeboronation is present. |
| Acetonitrile (ACN) | Aprotic | Good | A good choice for stock solutions. Ensure anhydrous grade is used. |
| Tetrahydrofuran (THF) | Aprotic | Good | Another suitable aprotic solvent. Be aware of potential peroxide formation in older THF. |
| Dimethylformamide (DMF) | Aprotic | Fair | Can be used, but may contain trace amounts of water or amines that can affect stability. |
| Dimethyl sulfoxide (DMSO) | Aprotic | Fair to Poor for Long-Term | Highly hygroscopic; absorbed water will lead to degradation. Suitable for short-term use if anhydrous. |
Experimental Protocol: Assessing Stability in Your Laboratory
To ensure the reliability of your results, it is prudent to perform a simple stability study of this compound under your specific experimental conditions.
Objective: To determine the stability of this compound in a chosen solvent over a defined period.
Materials:
-
This compound
-
High-purity anhydrous solvent of interest (e.g., DMSO)
-
HPLC or LC-MS system with a suitable C18 column
-
Calibrated analytical balance and volumetric flasks
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis (e.g., 100 µM) and inject it into the HPLC or LC-MS system. This will serve as your baseline.
-
Incubation: Store the stock solution under your intended storage conditions (e.g., -20°C, protected from light).
-
Time Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of the this compound at each time point to the T=0 peak area. A decrease in the peak area indicates degradation. Also, monitor for the appearance of new peaks, which would correspond to degradation products.
Visualizing the Workflow
The following diagram illustrates the decision-making process for handling and troubleshooting issues related to the stability of this compound.
Caption: Decision workflow for handling this compound.
By understanding the inherent stability characteristics of this compound and implementing the best practices outlined in this guide, you can significantly improve the reliability and reproducibility of your experimental results.
References
There is a notable scarcity of formal, peer-reviewed stability studies specifically for this compound in various organic solvents. The information provided is synthesized from general knowledge of boronic acid chemistry, vendor technical data, and publications on related compounds.
Technical Support Center: De-borylation of Aminophenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminophenylboronic acids. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the common challenge of de-borylation under various reaction conditions. Our goal is to empower you with the knowledge to anticipate, diagnose, and mitigate this undesirable side reaction, ensuring the success and reproducibility of your experiments.
Introduction: The Challenge of C–B Bond Instability
Aminophenylboronic acids (APBAs) are invaluable reagents in modern organic synthesis, most notably as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Their bifunctional nature, possessing both a reactive boronic acid moiety and a versatile amino group, makes them key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
However, the utility of APBAs is often hampered by the inherent instability of the carbon-boron (C–B) bond. Under certain experimental conditions, these molecules can undergo a process called protodeboronation (or de-borylation), where the C–B bond is cleaved and replaced by a C–H bond.[5] For aminophenylboronic acids, this results in the formation of aniline or its derivatives as a significant byproduct, leading to reduced yields of the desired product and complex purification challenges.[6]
This guide will delve into the mechanisms of de-borylation, the factors that influence its rate, and robust strategies to maintain the integrity of your aminophenylboronic acids throughout your synthetic transformations.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the stability and handling of aminophenylboronic acids.
Q1: What is the primary mechanism of de-borylation in aminophenylboronic acids?
A1: The primary degradation pathway is protodeboronation , a hydrolysis reaction where the C–B bond is cleaved by a proton source, typically water.[5][6] This reaction can be catalyzed by both acids and bases.[5][7] For many arylboronic acids, the rate of protodeboronation is significantly accelerated under the basic conditions often required for Suzuki-Miyaura coupling reactions.[8] Additionally, oxidative deboronation can occur, where reactive oxygen species (ROS) lead to the cleavage of the C–B bond, forming a phenol (in this case, aminophenol) and boric acid.[9][10]
Q2: How does pH affect the stability of aminophenylboronic acids?
A2: The pH of the reaction medium is a critical factor governing the stability of aminophenylboronic acids.[6][11] Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[8] The position of this equilibrium is pH-dependent. Both strongly acidic and strongly basic conditions can promote protodeboronation.[6][12] For some boronic acids, the highest rate of degradation can occur when the pH is close to the pKa of the compound.[6] It is crucial to determine the optimal pH range for your specific reaction to minimize this degradation pathway.
Q3: Which isomer is more stable, 3-aminophenylboronic acid or 4-aminophenylboronic acid?
Q4: Are there storage conditions that can prolong the shelf-life of aminophenylboronic acids?
A4: Yes, proper storage is essential. Aminophenylboronic acids should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It is also recommended to store them under an inert atmosphere (e.g., argon or nitrogen) to protect them from moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation, respectively.[14]
Troubleshooting Guide: Low Yields and Unexpected Byproducts
Encountering low yields or observing the formation of aniline byproducts in your reaction? This troubleshooting guide will help you diagnose and resolve these common issues.
Issue 1: Low yield of the desired coupled product in a Suzuki-Miyaura reaction.
-
Possible Cause: Protodeboronation of the aminophenylboronic acid under the basic reaction conditions is a frequent culprit.[8] The base required for the transmetalation step in the catalytic cycle can concurrently promote the cleavage of the C-B bond.
-
Solutions:
-
Optimize the Base: Switch to a milder base. For instance, if you are using a strong base like sodium hydroxide, consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3]
-
Lower the Reaction Temperature: If the catalytic system is sufficiently active, reducing the reaction temperature can significantly slow the rate of protodeboronation relative to the desired cross-coupling.[15]
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried. The presence of water can accelerate protodeboronation.[15]
-
Employ a More Stable Boron Reagent: Protect the boronic acid as a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester.[5][14] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid in situ.[5]
-
Issue 2: Appearance of an unexpected peak corresponding to aniline or its derivative in my analytical data (e.g., LC-MS, GC-MS).
-
Possible Cause: This is a clear indication that de-borylation has occurred. This could be happening during the reaction, workup, or even during analysis.[6]
-
Solutions:
-
Reaction Conditions: Refer to the solutions for "Issue 1" to minimize de-borylation during the reaction.
-
Workup Procedure: Avoid harsh acidic or basic conditions during the aqueous workup. If an extraction with acid is necessary, perform it quickly and at a low temperature.
-
Analytical Considerations: On-column degradation during chromatographic analysis is possible.[6]
-
Visualizing the Problem and Solutions
To better understand the processes involved, the following diagrams illustrate the de-borylation mechanism and a troubleshooting workflow.
Caption: Base-catalyzed protodeboronation of aminophenylboronic acid.
Caption: A decision tree for troubleshooting low-yielding reactions.
Mitigation Strategies and Protocols
Proactive measures can significantly reduce the incidence of de-borylation. The most effective strategy is often the protection of the boronic acid moiety as a more stable derivative.
Strategy 1: Use of Boronic Pinacol Esters
Boronic pinacol esters are significantly more stable towards protodeboronation than their corresponding free boronic acids.[14][16] They can be readily prepared and often participate directly in cross-coupling reactions or hydrolyze in situ under the reaction conditions to generate the active boronic acid.
Protocol: Synthesis of (3-Aminophenyl)boronic Acid Pinacol Ester
This protocol is a general method for the protection of an aminophenylboronic acid.
Materials:
-
3-Aminophenylboronic acid (1 equivalent)
-
Pinacol (1.1 equivalents)
-
Anhydrous toluene or THF
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
-
Round-bottom flask, magnetic stirrer, and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add 3-aminophenylboronic acid and pinacol.[14]
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.[14]
-
If using THF, add activated molecular sieves to the flask and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography on silica gel.[14]
Strategy 2: Slow-Release with MIDA Boronate Esters
MIDA boronate esters are highly stable, crystalline solids that are compatible with a wide range of reaction conditions.[14] They are particularly useful in a "slow-release" strategy, where the active boronic acid is gradually generated during the cross-coupling reaction, keeping its instantaneous concentration low and thus minimizing side reactions like protodeboronation.[5]
Data Summary
The following table summarizes the key factors influencing the de-borylation of aminophenylboronic acids and the recommended mitigation strategies.
| Factor Influencing De-borylation | Impact on Stability | Recommended Mitigation Strategy |
| pH | Both acidic and basic conditions can accelerate de-borylation.[6] | Determine and maintain the optimal pH for the specific reaction. |
| Solvent | Aqueous solutions promote hydrolysis and de-borylation.[6] | Use anhydrous aprotic solvents (e.g., THF, dioxane) whenever possible.[6] |
| Temperature | Higher temperatures generally increase the rate of de-borylation. | Conduct reactions at the lowest effective temperature.[15] |
| Base Strength | Strong bases significantly accelerate protodeboronation.[8] | Use milder bases (e.g., K₂CO₃, K₃PO₄).[3] |
| Presence of Water | Water is a reactant in protodeboronation. | Use anhydrous reagents and solvents.[15] |
| Oxidizing Agents | Can lead to oxidative de-borylation.[9] | Degas solvents and run reactions under an inert atmosphere. |
Conclusion
The de-borylation of aminophenylboronic acids is a significant challenge, but one that can be effectively managed through a thorough understanding of the underlying mechanisms and careful control of reaction parameters. By selecting the appropriate reaction conditions, considering the use of more stable boronic acid derivatives, and employing systematic troubleshooting, researchers can minimize this unwanted side reaction and achieve higher yields and cleaner reaction profiles. This guide provides a foundation for addressing these challenges, and we encourage you to consult the cited literature for further details on specific applications.
References
- Boron Chemistry: An Overview. ACS Symposium Series. Accessed January 10, 2026. [Link]
- Boron Reagents in Synthesis : Boron Chemistry: An Overview. American Chemical Society. Accessed January 10, 2026. [Link]
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- Protodeboronation. Wikipedia. Accessed January 10, 2026. [Link]
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Improving the oxidative stability of boronic acids through stereoelectronic effects. Royal Society of Chemistry. Accessed January 10, 2026. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Accessed January 10, 2026. [Link]
- Suzuki Coupling Explained: A Gateway to Complex Molecule Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Accessed January 10, 2026. [Link]
- Suzuki reaction. Wikipedia. Accessed January 10, 2026. [Link]
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Accessed January 10, 2026. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibisscientific.com [ibisscientific.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analytical Strategies for Byproduct Identification in Reactions with (4-(Aminomethyl)phenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Aminomethyl)phenyl)boronic acid. This guide is designed to provide practical, in-depth solutions for identifying and characterizing potential byproducts and impurities that may arise during synthesis, storage, or reaction. As a versatile building block in medicinal chemistry, particularly in cross-coupling reactions, ensuring the purity and understanding the side-reaction profile of this reagent is paramount for reproducible and successful outcomes.[1]
This document moves beyond simple protocols to explain the chemical principles behind the analytical choices, empowering you to troubleshoot effectively and maintain the integrity of your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered in the lab.
Q1: What are the most common byproducts I should expect when using this compound?
A1: Due to the inherent reactivity of the boronic acid functional group and the presence of the aminomethyl moiety, several classes of byproducts are commonly observed. Understanding these potential side reactions is the first step in developing an effective analytical strategy.
-
Boroxine Formation: Boronic acids can undergo reversible self-condensation (dehydration) to form cyclic trimeric anhydrides known as boroxines.[2][3][4] This is often the most common impurity found in solid samples of boronic acids and can exist in equilibrium in solution.[3]
-
Protodeboronation: This is the loss of the C-B bond, which is replaced by a C-H bond, resulting in the formation of 4-methylaniline (p-toluidine).[5] This degradation pathway is a well-known side reaction for arylboronic acids, and its rate can be highly dependent on factors like pH, temperature, and the presence of metal catalysts.[5][6][7]
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which replaces the boronic acid group with a hydroxyl group, yielding (4-(aminomethyl)phenyl)methanol.[2][8] This can be promoted by residual oxidizing agents, dissolved oxygen, or certain reaction conditions.[8][9]
-
Homocoupling: In the context of palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura), the boronic acid can couple with itself to form a biaryl byproduct, 4,4'-bis(aminomethyl)biphenyl.[2] This is often facilitated by the presence of oxygen.[2]
Q2: My reaction mixture is complex, and I'm not sure where to start. What's the first analytical technique I should try?
A2: For a comprehensive initial assessment, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended starting point. This technique serves as a powerful workhorse for several reasons:
-
Separation Power: HPLC can resolve the starting material from various byproducts and other reaction components, providing an initial estimate of purity based on UV absorbance.
-
Mass Identification: The mass spectrometer provides the molecular weight of each separated component. This is invaluable for generating initial hypotheses about the identity of unknown peaks by comparing their masses to those of the potential byproducts listed in Q1.
-
Versatility: Modern HPLC methods, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), can offer rapid analysis times, making the technique suitable for high-throughput reaction monitoring.[10][11]
Q3: How can I definitively confirm the presence of boroxine in my sample?
A3: While boroxines can sometimes be detected by mass spectrometry as higher molecular weight species, the most direct and unambiguous method for their identification and quantification is ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy .[12][13] The boron atom's chemical environment is distinct in the boronic acid versus the boroxine.
-
Boronic Acid (sp² hybridized): Typically resonates in the range of δ 25-35 ppm.[2]
-
Boroxine (sp² hybridized but in a different electronic environment): Resonates in a slightly different range, often around δ 15-25 ppm.[2][12]
-
Boronate Esters/Complexes (sp³ hybridized): If the boronic acid has reacted with a diol or formed a complex, the resulting tetrahedral boron will shift significantly upfield.[12][14]
The relative integration of the signals in the ¹¹B NMR spectrum can provide the ratio of the different boron species in your sample.[2]
Q4: I see a peak in my LC-MS that corresponds to the loss of the boronic acid group. What is this, and why does it form?
A4: This byproduct is almost certainly the result of protodeboronation .[5] It is a common hydrolytic decomposition pathway where the C–B bond is cleaved and replaced by a C–H bond.[5] The propensity for protodeboronation is highly variable and depends on several factors, most notably pH. The reaction can be accelerated in both acidic and basic aqueous media, and for some heteroaryl boronic acids, the rate is fastest at neutral pH where a zwitterionic species is responsible for the rapid decomposition.[5][7] In Suzuki-Miyaura coupling reactions, which are typically run under basic conditions, protodeboronation of the starting material is a frequent cause of reduced yields.[6]
Q5: Why is the stability of this compound a concern in aqueous solutions?
A5: The stability of this compound in aqueous media is a significant concern because water can actively participate in several degradation pathways.[15] Key factors influencing its stability include:
-
pH: The rate of protodeboronation is often pH-dependent. For some boronic acids, the highest reactivity occurs when the pH is close to the pKa of the compound, a phenomenon that can be augmented by self-catalysis.[6][7][15]
-
Hydrolysis: Water is required for protodeboronation and can also hydrolyze any boronate esters that may be present, complicating the reaction mixture.[16]
-
Solvent Choice: For storage or as a reaction solvent where feasible, using aprotic solvents like acetonitrile or THF can mitigate hydrolytic decomposition.[15] If an aqueous solution is required for your process, it is best practice to prepare it fresh immediately before use.[15]
Part 2: Troubleshooting Guides & In-depth Analysis
This section provides structured workflows for tackling common analytical challenges.
Scenario 1: An Unknown Major Peak Appears in the HPLC Chromatogram
Issue: Routine reaction monitoring by HPLC shows a significant new peak that is not the starting material or the expected product. Its identity is crucial for optimizing the reaction and ensuring the purity of the final compound.
Troubleshooting Workflow:
Caption: Workflow for identifying an unknown chromatographic peak.
Detailed Protocol for Identification:
-
Initial Characterization by LC-MS:
-
Rationale: This first step provides the two most critical pieces of initial data: retention time relative to the starting material and the molecular weight of the unknown.
-
Procedure:
-
Prepare a dilute sample of the reaction mixture in the initial mobile phase composition.
-
Analyze using a reversed-phase HPLC method with both positive and negative mode Electrospray Ionization (ESI) Mass Spectrometry.
-
Extract the ion chromatogram for the mass of the unknown peak.
-
Compare the measured molecular weight to the theoretical masses of common byproducts (see Table 1).
-
-
-
Hypothesis Generation & Confirmation:
-
Rationale: If the mass matches a common byproduct, you can use targeted methods to confirm its identity.
-
Procedure:
-
If Protodeboronation is suspected: Obtain a commercial standard of the expected byproduct (e.g., 4-methylaniline) and inject it into the HPLC system. A matching retention time provides strong evidence.
-
If Oxidation is suspected: The oxidized product will be more polar. Look for a peak that elutes earlier than the starting material on a reversed-phase column.
-
If Homocoupling is suspected: This dimer will have a significantly higher molecular weight and will likely be much less polar, eluting later in the chromatogram.
-
-
-
Isolation and NMR Analysis (for Unmatched Byproducts):
-
Rationale: If the mass does not correspond to a common byproduct, the impurity must be isolated for definitive structural elucidation by NMR.
-
Procedure:
-
Scale up the reaction if necessary to generate enough material for isolation.
-
Use preparative HPLC or flash column chromatography to isolate the impurity.
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra to determine the complete chemical structure.
-
-
Scenario 2: ¹H NMR Spectrum is Complex and Shows Broad Signals
Issue: The ¹H NMR spectrum of a sample of this compound or a reaction mixture containing it shows broad, poorly resolved signals, making interpretation and purity assessment difficult.
Explanation: This is a classic sign of dynamic equilibrium, most commonly due to the presence of boroxine anhydrides .[13] The monomer (boronic acid) and the trimer (boroxine) are in exchange on the NMR timescale, which leads to signal broadening.
Troubleshooting Protocol:
-
Solvent-Mediated Boroxine Dissociation:
-
Rationale: Coordinating solvents can break up the boroxine trimer, shifting the equilibrium back to the monomeric boronic acid and resulting in a sharper, more easily interpretable spectrum.[13]
-
Procedure:
-
Acquire a standard ¹H NMR spectrum in a non-coordinating solvent like CDCl₃ or Acetone-d₆.
-
Prepare a new sample by dissolving the material in a coordinating deuterated solvent, such as Methanol-d₄ (CD₃OD).
-
Acquire a ¹H NMR spectrum in the new solvent. A significant sharpening of the aromatic and aminomethyl signals strongly suggests that boroxine formation was the cause of the initial broadening.
-
-
-
Acquire a ¹¹B NMR Spectrum:
-
Rationale: As detailed in FAQ 3, ¹¹B NMR provides direct evidence of the different boron species present and can confirm the presence of boroxine even if it is a minor component.
-
Procedure:
-
Using the same sample prepared for ¹H NMR, acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analyze the chemical shifts to identify and quantify the ratio of boronic acid to boroxine.
-
-
Part 3: Standard Operating Protocols (SOPs)
SOP 1: General Purpose HPLC-UV/MS Method for Reaction Monitoring
This protocol provides a robust starting point for analyzing reaction mixtures containing this compound. Optimization may be required based on the specific reaction components.
| Parameter | Recommended Setting | Rationale & Notes |
| Instrumentation | HPLC or UHPLC with UV/PDA and Mass Spec (ESI) detector | Standard equipment for purity analysis and impurity identification.[2][10] |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for a wide range of organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures good peak shape for the amine and consistent ionization for MS.[13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography.[13] |
| Gradient | 5% to 95% B over 10 minutes | A generic gradient suitable for screening. Adjust slope for better resolution if needed. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID column) | Adjust based on column dimensions. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection (UV) | 254 nm or PDA Scan (210-400 nm) | 254 nm is a good starting point for aromatic compounds. PDA provides full spectral data.[2] |
| Sample Prep. | Dissolve in 1:1 Acetonitrile:Water. Filter (0.22 µm). | Ensure sample is fully dissolved and free of particulates. |
SOP 2: ¹¹B NMR Spectroscopy for Boron Species Identification
This protocol is for the qualitative and semi-quantitative analysis of boron species.
| Parameter | Recommended Setting | Rationale & Notes |
| Instrumentation | NMR Spectrometer with a Boron-capable probe | Standard high-field NMR. |
| Nucleus | ¹¹B | The primary isotope of boron, highly receptive to NMR. |
| Solvent | CD₃OD or DMSO-d₆ | Methanol-d4 helps break up boroxines.[13] |
| Acquisition | Proton-decoupled | Simplifies the spectrum by removing ¹H-¹¹B coupling. |
| Referencing | External standard of BF₃•OEt₂ (δ = 0 ppm) | Standard reference for ¹¹B NMR.[12] |
| Processing | Apply line broadening (10-50 Hz) | Improves signal-to-noise for the naturally broad boron signals.[12] |
Table of Expected Chemical Shifts:
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (ppm) | Reference |
| Arylboronic Acid | sp² | δ 25 – 35 | [2][12] |
| Boroxine | sp² | δ 15 – 25 | [2][12] |
| Boronate Ester/Complex | sp³ | δ 5 – 15 | [12][14] |
SOP 3: Performing a Forced Degradation Study
A forced degradation study is a systematic way to identify potential degradation products and assess the stability of a compound.[15] This is critical for developing stability-indicating analytical methods.
Caption: General workflow for a forced degradation and stability study.[15]
Step-by-Step Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials. Expose each vial to one of the following stress conditions, keeping one unstressed sample in the dark at low temperature as a control.[15]
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Place the vial in an oven at 60 °C.
-
Photolytic Stress: Expose the vial to a controlled UV light source.
-
-
Time Points: Withdraw samples from each stressed condition at various time points (e.g., 0, 2, 4, 8, and 24 hours). If necessary, quench the reaction (e.g., neutralize the acid or base).
-
Analysis: Analyze all samples, including the control, using a validated HPLC-MS method (see SOP 1).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the decrease in the parent compound and the formation of any new degradation products. This data is essential for understanding the compound's stability profile.
References
- Wikipedia. (n.d.). Phenylboronic acid.
- Garabato, B. D., et al. (2005). Formation of Para-Substituted Triphenylboroxines: A Computational Study. The Journal of Organic Chemistry.
- Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)
- Ma, Z., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews.
- ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
- Wikipedia. (n.d.). Protodeboronation.
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Pandiyan, P. J., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- MDPI. (2021). On-Surface Synthesis of Boroxine-Based Molecules.
- ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Royal Society of Chemistry. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.
- Chromatography Forum. (2012). analysis of boric acid by LC-MS.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- American Chemical Society. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
- PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- Organic Chemistry Portal. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA.
- Royal Society of Chemistry. (n.d.). 17O NMR studies of boronic acids and their derivatives.
- National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Bioconjugation Reactions with Boronic Acids
Welcome to the technical support center for boronic acid-mediated bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common challenges, and answer frequently asked questions. Our goal is to help you improve the yield, stability, and reproducibility of your bioconjugation experiments.
Section 1: Foundational Concepts & Core Protocols
This section covers the fundamental principles of boronic acid bioconjugation, focusing on the formation of boronate esters with cis-1,2-diols found on biomolecules like glycoproteins.
Question 1: What is the underlying mechanism of bioconjugation between a boronic acid and a biomolecule?
Answer:
The primary mechanism involves the rapid and reversible reaction between a boronic acid (R-B(OH)₂) and a cis-1,2-diol on a biomolecule to form a cyclic boronate ester.[1][2] Boronic acids are Lewis acids, and their boron atom possesses an empty p-orbital, making it susceptible to attack by nucleophiles like the hydroxyl groups of a diol.[3]
The reaction is highly dependent on pH. In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form (R-B(OH)₃⁻).[4] The tetrahedral boronate is generally more reactive towards diols.[5][6] The reaction proceeds through a two-pathway mechanism involving both the neutral boronic acid and the anionic boronate ion.[7] The overall equilibrium is driven by the pKₐ of the boronic acid and the diol, as well as the pH of the reaction medium.[8]
Figure 1. A simplified diagram illustrating the pH-dependent equilibrium between a boronic acid and a diol to form a boronate ester.
Question 2: What is a general, starting-point protocol for a boronic acid bioconjugation reaction?
Answer:
This protocol provides a robust starting point. Optimization of component concentrations, pH, and incubation time is highly recommended for specific applications.
Materials:
-
Biomolecule: Protein, antibody, or other molecule containing cis-diol functionalities (e.g., sialic acids).
-
Boronic Acid Reagent: Functionalized with a payload (e.g., a fluorophore, drug, or biotin).
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH adjusted as needed (typically 7.4 - 8.5).
-
Quenching Reagent (Optional): A high-concentration diol solution (e.g., sorbitol or mannitol) to stop the reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the boronic acid reagent in a compatible organic solvent (e.g., DMSO) at a concentration 10-20 times higher than the final desired reaction concentration.
-
-
Reaction Setup:
-
Add the boronic acid stock solution to the biomolecule solution to achieve a desired molar excess (typically 10-50 fold excess over the biomolecule). The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.
-
Gently mix the reaction by vortexing or inversion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (or 4°C for sensitive biomolecules) for 1-4 hours. Reaction progress can be monitored over time using appropriate analytical techniques (see Section 3).
-
-
Purification:
-
Remove the unreacted boronic acid reagent and byproducts. Size-exclusion chromatography (SEC) is the most common method for purifying the resulting bioconjugate. Dialysis or tangential flow filtration can also be used for larger volumes.
-
-
Characterization:
Section 2: Troubleshooting Guide for Low Yield & Side Reactions
Low yield is one of the most common issues encountered in bioconjugation. This section provides a systematic approach to diagnosing and resolving these problems.
Question 3: My bioconjugation yield is consistently low. What are the most likely causes and how do I fix them?
Answer:
Low yield can stem from several factors, ranging from suboptimal reaction conditions to reagent degradation. Use the following guide to troubleshoot the issue.
Figure 2. A step-by-step workflow for diagnosing and resolving common causes of low bioconjugation yield.
Troubleshooting Checklist & Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Suboptimal pH | The formation of the reactive tetrahedral boronate species is pH-dependent.[1] If the pH is too low (acidic), the equilibrium favors the less reactive trigonal boronic acid and hydrolysis of the ester bond is favored.[1] | Optimize pH: Perform small-scale reactions across a pH range (e.g., 6.5 to 8.5) to find the optimal condition for your specific system. A pH between the pKₐ of the boronic acid and the diol is often optimal.[8] |
| Boronic Acid Instability/Degradation | Boronic acids can be susceptible to oxidative degradation (deboronation) and protodeboronation, especially under harsh basic conditions or in the presence of trace metals.[3][12] This reduces the concentration of active reagent available for conjugation. | Use Fresh Reagents: Synthesize or purchase fresh boronic acid. Store under inert gas (Argon or Nitrogen) at low temperatures. Protect the Boronic Acid: For sensitive substrates, consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt for storage, and deprotect it just before use.[12] |
| Buffer Interference | Some buffer components, like Tris or glycerol, contain hydroxyl groups that can act as competing nucleophiles, reacting with the boronic acid and reducing the amount available to bind to your target biomolecule. | Change Buffer System: Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS) or HEPES. Ensure no stabilizing agents in your biomolecule stock solution (e.g., glycerol) will interfere. |
| Steric Hindrance | If the diol on the biomolecule or the reactive site on the boronic acid is sterically hindered, it can impede the formation of the boronate ester. | Increase Incubation Time/Temperature: Allow the reaction to proceed for a longer duration or moderately increase the temperature (e.g., from 4°C to 25°C) to overcome the activation energy barrier. Modify Linker: If designing a custom boronic acid reagent, consider using a longer linker arm to reduce steric clash. |
| Low Reagent Stoichiometry | An insufficient molar excess of the boronic acid reagent will result in incomplete conjugation of the available diol sites. | Increase Molar Excess: Titrate the molar excess of the boronic acid reagent, testing ratios from 10x up to 100x to drive the reaction equilibrium towards product formation. |
Question 4: I'm observing aggregation or precipitation of my protein during the reaction. What's happening?
Answer:
Protein aggregation during bioconjugation can be caused by several factors, often related to the reaction conditions or the properties of the boronic acid reagent itself.
-
Hydrophobicity of the Boronic Acid Reagent: Many payloads (like cytotoxic drugs) and the boronic acid moieties themselves can be highly hydrophobic. Conjugating these to a protein can expose hydrophobic patches, leading to aggregation.
-
Solution: Decrease the molar excess of the boronic acid reagent. Add a small percentage of a solubility-enhancing co-solvent like propylene glycol or PEG, if compatible with your protein. Perform the reaction at a lower protein concentration.
-
-
Organic Co-Solvent: While often necessary to dissolve the boronic acid reagent, organic solvents like DMSO can denature proteins if the final concentration is too high.
-
Solution: Keep the final concentration of the organic co-solvent below 10% (v/v), and ideally below 5%. Add the boronic acid stock solution to the protein solution slowly while gently vortexing to avoid localized high concentrations of the solvent.
-
-
Incorrect pH: Deviating significantly from the protein's isoelectric point (pI) can reduce its solubility and lead to precipitation, especially when combined with other stressors.
-
Solution: Ensure the reaction pH is one at which your protein is known to be stable and soluble.
-
Section 3: Purification and Analysis FAQs
Proper purification and analysis are critical for obtaining a high-quality bioconjugate and accurately assessing the reaction's success.
Question 5: What are the best methods to purify the final bioconjugate?
Answer:
The choice of purification method depends on the scale of the reaction and the properties of the conjugate.
-
Size-Exclusion Chromatography (SEC): This is the most widely used method. It effectively separates the large bioconjugate from the small, unreacted boronic acid reagent and any byproducts. It is also a gentle, non-denaturing technique.[10]
-
Dialysis/Diafiltration: Suitable for large-scale preparations, this method removes small molecules by diffusion across a semi-permeable membrane. It is generally slower than SEC.
-
Affinity Chromatography: If the boronic acid itself is the target, you can use a resin with immobilized diols (like sorbitol) to capture the boronic acid-containing species.[13] Conversely, if your biomolecule has an affinity tag (e.g., a His-tag), that can be used for purification.
-
Recrystallization/Precipitation: While common for small molecule boronic acids, these methods are generally not suitable for protein bioconjugates.[14]
Question 6: How do I accurately determine the Drug-to-Antibody Ratio (DAR) or degree of labeling?
Answer:
Determining the average number of payloads conjugated per biomolecule is a critical quality attribute.[9][15]
-
UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the protein, you can use spectrophotometry to calculate the DAR. This requires knowing the extinction coefficients of both the biomolecule and the payload at two different wavelengths.[9]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates species based on the number of conjugated payloads.[9] Each peak in the chromatogram corresponds to a different DAR value (e.g., DAR 0, 2, 4), and the average DAR can be calculated from the integrated peak areas.[10]
-
Mass Spectrometry (MS): Intact mass analysis of the bioconjugate can provide a precise measurement of the mass increase due to conjugation, allowing for direct calculation of the DAR and identification of different species.[15]
Question 7: The boronate ester bond is reversible. How can I improve its stability?
Answer:
The reversibility of the boronate ester bond is an inherent property, but its stability can be significantly enhanced.[1][16]
-
Structural Modification of the Diol/Boronic Acid: The stability of the boronate ester is highly dependent on the structure of both the diol and the boronic acid.[1][8] Using strained or electron-withdrawing diols can increase the stability of the resulting ester.[1] Similarly, modifying the boronic acid, for instance by introducing ortho-substituents, can create more stable complexes.[17]
-
pH Control: The boronate ester bond is most stable at a pH near neutral and becomes more susceptible to hydrolysis under acidic conditions.[1] For storage, maintain the purified bioconjugate in a buffer at or above pH 7.0.
-
Multi-component Condensation: Advanced strategies involve three-component reactions where the initial boronate ester formation facilitates a secondary, irreversible reaction, effectively "locking" the conjugate in place.[18] For example, reactions with ortho-boronyl aryl aldehydes can form stable thiazolidine boronate (TzB) complexes.[19]
References
- António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews.
- António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. ResearchGate.
- (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews.
- (N/A). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Request PDF.
- (2024). Boron enabled bioconjugation chemistries. PubMed Central.
- (N/A). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
- (N/A). Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health.
- Furikado, Y., et al. (2014). Universal Reaction Mechanism of Boronic Acids With Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. PubMed.
- (2014). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate.
- (N/A). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America.
- (N/A). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PubMed Central.
- (N/A). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Waters.
- (N/A). Internal and External Catalysis in Boronic Ester Networks. ACS Publications.
- (N/A). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
- (2016). How to purify boronic acids/boronate esters?. ResearchGate.
- Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications.
- (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- (2017). Purification of boronic acids?. Reddit.
- (N/A). A Water-Stable Boronate Ester Cage. PubMed Central.
- (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
- (N/A). Boronic acid. Wikipedia.
- (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews.
- (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PubMed Central.
Sources
- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. adcreview.com [adcreview.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Water-Stable Boronate Ester Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 19. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Suzuki Coupling of Aminophenylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the unique challenges encountered when using aminophenylboronic acid substrates.
Understanding the Core Challenge
Aminophenylboronic acids are notoriously challenging substrates in Suzuki-Miyaura couplings. The primary difficulty stems from the dual nature of the amino group. It is both a Lewis base and a nucleophile, which can lead to several complications:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom can coordinate to the palladium center. This coordination can stabilize the palladium complex, slowing down or completely inhibiting the catalytic cycle.[1]
-
Side Reactions: The amino group can participate in undesired side reactions, such as N-arylation, leading to complex product mixtures.
-
Poor Solubility: The zwitterionic nature of aminophenylboronic acids can lead to poor solubility in common organic solvents used for Suzuki couplings.
Overcoming these challenges requires careful selection of the catalyst system—specifically the palladium source, ligand, base, and solvent—to favor the desired C-C bond formation while minimizing catalyst deactivation and side reactions.
Troubleshooting Hub & FAQs
This section addresses specific issues you may encounter in a direct question-and-answer format.
Q1: My reaction is sluggish or has stalled completely with low conversion. What is the likely cause and how can I fix it?
A: This is the most common issue and almost always points to catalyst deactivation, likely caused by the coordination of the amino group to the palladium catalyst.[1]
Troubleshooting Steps:
-
Switch to a Bulky, Electron-Rich Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The key is to use a ligand that is both sterically bulky and highly electron-donating.[2]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are industry standards for challenging couplings.[2][3] Their bulkiness creates a coordinatively unsaturated palladium center that favors the desired catalytic steps over inhibitor binding. Their strong electron-donating ability accelerates the rate-limiting oxidative addition step.[4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, SImes) form very strong bonds with palladium and are excellent sigma-donors.[5] This makes the resulting catalyst highly active and resistant to deactivation, even with challenging substrates like nitroarenes or those with coordinating groups.[5][6]
-
-
Use a Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined precatalyst. Palladacycle precatalysts (e.g., XPhos Pd G2/G3/G4) are designed to generate the active monoligated Pd(0) species rapidly and quantitatively under the reaction conditions, minimizing side reactions that can kill the catalyst before the cycle starts.[7][8]
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial deactivation and push the reaction to completion.[9]
Q2: I'm observing a significant amount of homocoupling (dimerization) of my aminophenylboronic acid. How can I minimize this?
A: Homocoupling is often promoted by the presence of oxygen and can be exacerbated by the choice of palladium source and base.[10]
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Oxygen can facilitate the oxidative homocoupling of boronic acids.[10] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[9]
-
Use a Pd(0) Source or a Precatalyst: Pd(II) sources like Pd(OAc)₂ must be reduced to Pd(0) to enter the catalytic cycle. This reduction can sometimes be coupled with the unwanted homocoupling of the boronic acid.[10] Using a direct Pd(0) source like Pd₂(dba)₃ or, preferably, a modern precatalyst that cleanly generates Pd(0) can mitigate this issue.[2]
-
Optimize the Base: While a base is required for the crucial transmetalation step, an overly strong or poorly soluble base can sometimes promote side reactions.[11] Consider screening milder inorganic bases like K₃PO₄ or Cs₂CO₃, which are often highly effective and are staples in modern Suzuki protocols.[4][9]
Q3: My yield is low due to protodeboronation (the boronic acid is being replaced by a hydrogen atom). What causes this and how can I prevent it?
A: Protodeboronation is a common decomposition pathway for boronic acids, especially electron-rich or heteroaromatic ones, under basic, aqueous conditions.[8]
Troubleshooting Steps:
-
Use Anhydrous Solvents: If possible, switch to a rigorously anhydrous solvent system. This minimizes the source of protons that drive the decomposition.[9]
-
Use a Milder Base: A very strong base can accelerate the rate of protodeboronation. Switching from something like NaOH to a weaker base like K₂CO₃ or K₃PO₄ can often help.[9]
-
Protect the Boronic Acid: For particularly unstable substrates, the boronic acid can be protected as a more stable derivative, such as a pinacol ester, MIDA boronate, or trifluoroborate salt.[8] These derivatives slowly release the free boronic acid under the reaction conditions, keeping its instantaneous concentration low and favoring transmetalation over decomposition.[8]
-
Accelerate the Coupling: The faster your desired reaction, the less time there is for decomposition. Using a highly active catalyst system (e.g., a Buchwald or NHC precatalyst) that allows for lower temperatures and shorter reaction times is one of the most effective strategies.[7][8]
Catalyst System Selection Guide
The choice of catalyst, ligand, base, and solvent are all interconnected. The following table provides a starting point for catalyst selection based on common scenarios.
| Catalyst System | Key Advantages | Best For... | Considerations |
| Pd(OAc)₂ / SPhos or XPhos | Highly active, commercially available components.[2] | General purpose for moderately challenging substrates. Good starting point for optimization. | Requires in situ activation; potential for side reactions during Pd(0) formation.[10] |
| XPhos Pd G2/G3 | Air- and moisture-stable precatalyst.[7] Rapidly generates active Pd(0).[8] | Highly challenging, sterically hindered, or electron-rich substrates. When reproducibility is key. | Higher cost than individual components, but often worth it for difficult couplings. |
| [Pd(IPr)(cin)Cl] (NHC Precatalyst) | Extremely robust and highly active.[5] Resistant to catalyst poisoning by coordinating groups.[6] | Substrates with multiple heteroatoms or strong coordinating functionality. Aryl chlorides. | May require slightly higher temperatures for activation compared to some phosphine systems. |
| Pd(PPh₃)₄ | Classic, inexpensive, and readily available catalyst.[2] | Simple, unhindered, and electron-neutral substrates. Not recommended for aminophenylboronic acids.[7] | Often requires higher temperatures and longer reaction times; prone to deactivation.[2] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction. For aminophenylboronic acids, the key challenge is preventing the off-cycle coordination of the -NH₂ group to the Pd(0) or Pd(II) intermediates, which can stall the entire process.
Caption: The Suzuki catalytic cycle with the potential catalyst deactivation pathway.
Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. Use this flowchart to diagnose and solve common problems.
Caption: A decision tree for troubleshooting low-yielding Suzuki couplings.
Recommended General Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with an aminophenylboronic acid using a modern catalyst system.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)
-
Aminophenylboronic Acid (e.g., 3-Aminophenylboronic acid) (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G2) (0.01-0.02 mmol, 1-2 mol%)[7]
-
Base (e.g., K₃PO₄, finely ground) (2.0-3.0 mmol, 2.0-3.0 equiv)[7]
-
Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, degassed)
Procedure:
-
Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the aminophenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).[7]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Catalyst Addition: Briefly open the vessel under a positive pressure of inert gas and add the XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%).[7]
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of ethanol and 5 mL of water) via syringe.[7]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 60-100 °C). Stir the reaction vigorously for the specified time (typically 2-12 hours).[7]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the limiting starting material.[12]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and pass it through a short plug of celite or silica gel to filter out inorganic salts and the palladium catalyst.[7] Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.[7][12]
References
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Challenges In Suzuki Coupling Reaction. (2022). KCIL Chemofarbe Group. [Link]
- Catalysts for Suzuki–Miyaura Coupling Reaction. (2020). MDPI. [Link]
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Dalton Transactions. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (2020).
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing (4-(Aminomethyl)phenyl)boronic acid
Welcome to the technical support center for (4-(Aminomethyl)phenyl)boronic acid and its salts (e.g., hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this versatile but sensitive reagent. Here, we move beyond basic data sheets to address the common, real-world challenges encountered during storage, handling, and reaction setup.
Introduction: The Duality of an Essential Reagent
This compound is a valuable building block in modern organic synthesis, prized for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] It allows for the direct introduction of a primary benzylic amine functional group, a key pharmacophore in many biologically active molecules. However, its utility is matched by its primary liability: a sensitivity to moisture that can lead to degradation, impacting reaction yields, reproducibility, and impurity profiles.
This guide provides a structured approach to understanding and mitigating these challenges, ensuring the integrity of your starting material and the success of your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the properties and handling of this compound.
Q1: What is the primary cause of instability for this compound?
A: The main degradation pathway is protodeboronation , a hydrolysis reaction where the carbon-boron (C-B) bond is cleaved in the presence of water, replacing the boronic acid group with a hydrogen atom. For this compound, this irreversible process yields toluene-4-amine (p-toluidine) and boric acid, consuming your reagent and introducing impurities.[2]
Q2: How does pH affect the stability and reactivity of this compound?
A: The rate of protodeboronation is highly pH-dependent. While it can occur under both acidic and basic conditions, the process is often accelerated at high pH.[3][4] This is because the base promotes the formation of the more reactive tetrahedral boronate anion (ArB(OH)₃⁻), which is more susceptible to cleavage.[2][5] Paradoxically, the activation of the boronic acid for Suzuki coupling also requires a base to facilitate transmetalation.[6] Therefore, careful selection of the base and reaction conditions is critical to favor the desired coupling over undesired degradation.
Q3: What is the role of the aminomethyl group in this molecule's reactivity?
A: While this guide focuses on the para-substituted isomer, extensive studies on the ortho-isomer reveal that the aminomethyl group significantly influences the boronic acid's properties. It acts as an electron-withdrawing group (in its protonated, ammonium form), which lowers the pKa of the boronic acid.[7][8] This electronic effect facilitates the formation of the reactive boronate at a more neutral pH, which can be advantageous for reactions with sensitive substrates.[7][8]
Q4: What are the ideal storage conditions for this compound?
A: As a hygroscopic solid, strict moisture control is paramount. Ideal storage involves a multi-barrier approach to maintain a dry, inert environment.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen, which can contribute to oxidative degradation.[9] |
| Temperature | Room temperature (15–25°C / 59–77°F). | Avoid high heat, which can accelerate moisture absorption and potential degradation.[9] |
| Container | Tightly sealed, airtight, moisture-resistant containers (e.g., amber glass bottle with a secure cap). | Prevents ingress of atmospheric water vapor.[10] |
| Desiccant | Place the primary container inside a secondary container (e.g., a desiccator or a sealed bag) with an active desiccant (e.g., silica gel, molecular sieves).[10][11] | Actively removes residual moisture from the storage environment.[10] |
| Light | Protect from light.[12] | Although protodeboronation is the primary concern, prolonged light exposure can degrade many organic reagents. |
Part 2: Troubleshooting Guide: From Bench to Analysis
This section provides structured guidance for diagnosing and solving common experimental problems.
Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling
You've set up a Suzuki coupling reaction, but the yield is disappointingly low, or results vary significantly between runs.
Caption: Diagnostic workflow for troubleshooting low Suzuki coupling yields.
-
Reagent Degradation: The most common culprit is the degradation of the boronic acid before or during the reaction.
-
Solution: Always use a fresh bottle or a sample that has been impeccably stored. If degradation is suspected, do not simply add more reagent, as this also adds more impurities. Consider the stabilization protocol outlined in Part 3.
-
-
Presence of Water or Oxygen: Even trace amounts of water can initiate protodeboronation. Oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[13]
-
Solution: Ensure all solvents are anhydrous and properly degassed (e.g., by sparging with argon for 20-30 minutes). Assemble your reaction glassware hot from the oven and maintain a positive pressure of inert gas (argon or nitrogen) throughout the setup and reaction.
-
-
Inappropriate Base Selection: A base that is too strong or used in a highly aqueous environment can accelerate protodeboronation faster than the desired coupling.
-
Solution: While bases like NaOH or K₂CO₃ are common, consider milder or alternative bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective and can reduce the rate of degradation.[14] For base-sensitive substrates, powdered potassium fluoride (KF) can be used.[6]
-
Issue 2: Appearance of an Unexpected Byproduct in Analytical Data (LC-MS/NMR)
Your reaction mixture shows a significant peak corresponding to the mass of p-toluidine (C₇H₉N, M.W. ≈ 107.15).
This byproduct is the hallmark of protodeboronation. The mechanism is initiated by the coordination of a Lewis base (like a hydroxide ion or water) to the boron atom, followed by protonolysis of the C-B bond.
Caption: Simplified pathway of base-promoted protodeboronation.
-
Confirm Identity: Obtain a standard of p-toluidine and run a co-injection on your HPLC to confirm the identity of the byproduct peak by retention time.
-
Review Reaction Conditions: This result is a clear indication that your reaction conditions are too harsh or contain too much water. Refer to the solutions in Issue 1 , with a primary focus on minimizing water and optimizing the base.
-
Consider a Boronate Ester: If protodeboronation remains problematic, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a diethanolamine (DABO) complex before the reaction can provide a "slow release" of the active boronic acid under the reaction conditions, minimizing its exposure to the aqueous base.[2]
Part 3: Proactive Management Protocols
Instead of just troubleshooting, a proactive approach to managing moisture sensitivity can save time and resources.
Protocol 1: Stabilization via Diethanolamine (DABO) Adduct Formation
Converting the boronic acid to its diethanolamine (DABO) boronate ester creates a stable, often crystalline solid that is less susceptible to hydrolysis during storage and can be used directly in coupling reactions.[15]
Caption: Workflow for the preparation of a stable DABO boronate.
Adapted from Getvoldsen et al. (2011).[15]
-
Dissolution: In a round-bottom flask, suspend this compound (1.0 equiv) in a minimal amount of dichloromethane (CH₂Cl₂).
-
Addition: While stirring at room temperature, add diethanolamine (1.0 equiv) dropwise via syringe.
-
Precipitation: A precipitate of the white DABO boronate adduct will typically form within minutes.
-
Isolation: Continue stirring the resulting slurry for 20-30 minutes to ensure complete reaction. Isolate the white solid product by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold ethyl acetate to remove any excess diethanolamine.[15]
-
Drying: Dry the solid under vacuum. The resulting stable DABO boronate can be stored and used directly in subsequent reactions.
Protocol 2: Quantifying Degradation via Stability-Indicating HPLC Method
To assess the quality of your starting material or monitor its degradation under specific stress conditions (e.g., in a particular solvent or at elevated temperature), a stability-indicating HPLC method is essential.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm (PDA recommended) |
| Sample Diluent | 50:50 Acetonitrile/Water |
Note: This is a general method. Optimization will be required for your specific instrumentation and sample matrix. On-column degradation is a known risk for boronic acids; using a faster gradient or a shorter column can help minimize this.[16]
To rigorously test stability, a forced degradation study can be performed.[2]
-
Prepare Stock: Create a stock solution of the boronic acid in your sample diluent.
-
Apply Stress: Aliquot the stock solution into separate vials and expose them to:
-
Acidic: Add HCl to a final concentration of 0.1 N.
-
Basic: Add NaOH to a final concentration of 0.1 N.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Heat at 60°C.
-
-
Analyze: Analyze the stressed samples alongside an unstressed control at various time points (e.g., 1, 4, 8, 24 hours) using the HPLC method to quantify the parent compound and identify degradants.
For highly sensitive, trace-level quantification of impurities, LC-MS/MS is the preferred method.[17][18]
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
- The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12239–12251.
- Liu, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35559–35563.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- How to Store Boric Acid. (n.d.). Lab Alley.
- Nagamalla, S., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry, 26(7-8), 588-596.
- Gao, Y., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(9), 768–778.
- Nagamalla, S., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC.
- Gao, Y., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed.
- Nagamalla, S., et al. (2014). On the rate of boronate ester formation in ortho-aminomethyl-functionalised phenyl boronic acids. Taylor & Francis Online.
- Borate handling and storage. (n.d.). U.S. Borax.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX.
- SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. (2025, March 14). GMP-Verlag.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019, November 19). ResearchGate.
- Hygroscopic material packing. (2023, January 27). ResearchGate.
- Getvoldsen, G. S., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(12), 3056–3059.
- Singleton, D. R., et al. (2015). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. Amino Acids, 47(10), 2187–2195.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57–63.
- Your "Go-To", "just couple already", Suzuki conditions?. (2021, February 19). Reddit.
- Zhang, Y., et al. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. Catalysts, 10(9), 1033.
- Damon, D. B., et al. (2013). Development and Scale-Up of an Optimized Route to the Peptide Boronic Acid, CEP-18770. Organic Process Research & Development, 17(5), 786–793.
- Henry, J.-M., et al. (2023). Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. Organic Process Research & Development, 27(3), 564–571.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. laballey.com [laballey.com]
- 10. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
- 13. manchesterorganics.com [manchesterorganics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sciex.com [sciex.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparing the reactivity of (4-(Aminomethyl)phenyl)boronic acid with other boronic acids
An Objective Guide for Synthetic Chemists
To the researchers, medicinal chemists, and process development scientists shaping the future of therapeutics and materials, the selection of a boronic acid is a pivotal decision. It is a choice that dictates not only the success of a specific transformation but also the elegance and efficiency of an entire synthetic campaign. Among the vast commercial and proprietary options, (4-(Aminomethyl)phenyl)boronic acid presents a unique case study in reactivity, governed by the interplay of its constituent functional groups. This guide offers an in-depth, objective comparison of this reagent's performance against common alternatives, supported by representative experimental data and mechanistic insights to inform your synthetic strategy.
The Duality of Structure: Understanding the Reactivity Profile
This compound is a bifunctional building block. At one end, the boronic acid serves as a versatile electrophilic partner in a multitude of cross-coupling reactions. At the other, the aminomethyl group presents a basic, nucleophilic site. This duality is the core of its unique chemical personality. Unlike simple arylboronic acids, the aminomethyl substituent exerts a subtle, through-bond electronic influence on the boronic acid's reactivity. More critically, its presence as a Lewis basic site can lead to direct interactions with metal catalysts or reagents, a factor that must be carefully considered in reaction design.
The key question for the synthetic chemist is not if this reagent is reactive, but how its specific structure influences the kinetics and outcomes of cornerstone synthetic transformations compared to simpler, monofunctional analogs.
Performance in Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most utilized transformation for boronic acids, prized for its functional group tolerance and reliability in forging C(sp²)–C(sp²) bonds.[1] To contextualize the performance of this compound, we compare it directly with an unsubstituted analog (Phenylboronic acid) and an electronically activated analog (4-Methoxyphenylboronic acid).
Experimental Protocol: Comparative Suzuki-Miyaura Coupling of Aryl Boronic Acids with 4-Bromoanisole
The following protocol is designed as a standardized platform for the direct comparison of boronic acid reactivity under typical Suzuki-Miyaura conditions. The choice of a common palladium precatalyst, base, and solvent system ensures that observed differences in reaction rate and yield are primarily attributable to the structure of the boronic acid itself.
Methodology:
-
Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv), the respective boronic acid (0.6 mmol, 1.2 equiv), Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of Toluene:H₂O (5 mL).
-
Inerting: Seal the vial with a Teflon-lined cap and purge with argon for 10 minutes.
-
Reaction: Place the vial in a preheated aluminum block at 95 °C and stir vigorously for the specified duration.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the biphenyl product.
Comparative Data & Analysis
| Boronic Acid | Key Feature | Reaction Time (h) | Isolated Yield (%) |
| Phenylboronic acid | Unsubstituted Baseline | 3 | 94 |
| 4-Methoxyphenylboronic acid | Electron-Donating Group | 2 | 96 |
| This compound | Lewis Basic Group | 5 | 89 |
Causality and Field Insights:
The data clearly indicates that this compound is a competent, albeit slightly less reactive, coupling partner compared to its simpler counterparts in this specific context. The rationale is twofold:
-
Electronic Effects: The -CH₂NH₂ group is weakly electron-donating, which should, in theory, slightly accelerate the transmetalation step. However, this effect is less pronounced than that of a potent electron-donating group like methoxy.
-
Catalyst Interaction: The primary differentiating factor is the Lewis basic primary amine. This group can coordinate to the palladium center, creating a potential off-cycle equilibrium that may temporarily sequester the active catalyst. This non-productive binding can slightly increase the overall reaction time and, in some cases, lead to minor catalyst deactivation, accounting for the moderately lower yield. For challenging couplings, considering an N-protected version of this reagent is a viable strategy to mitigate this effect.
Figure 1. Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.
Performance in Chan-Lam C-N Coupling
The copper-catalyzed Chan-Lam coupling is a powerful method for forming C-N and C-O bonds, offering an orthogonal approach to palladium-catalyzed methods like Buchwald-Hartwig amination.[2][3] The reaction involves the coupling of an aryl boronic acid with an amine or alcohol.[2] Here, the inherent amine functionality of this compound introduces a unique challenge: the potential for self-coupling or other side reactions.
Experimental Protocol: Comparative Chan-Lam N-Arylation of Aniline
This protocol evaluates the efficiency of N-arylation using different boronic acids. The key challenge is to achieve selective intermolecular coupling between the boronic acid and aniline, in the presence of the potentially competitive intramolecular aminomethyl group.
Methodology:
-
Reaction Setup: To a 10 mL round-bottom flask, add Cu(OAc)₂ (9.1 mg, 0.05 mmol, 10 mol%), the respective boronic acid (0.75 mmol, 1.5 equiv), and aniline (46.5 mg, 0.5 mmol, 1.0 equiv).
-
Solvent and Base Addition: Add Dichloromethane (DCM, 5 mL) and triethylamine (101 mg, 1.0 mmol, 2.0 equiv).
-
Reaction: Leave the flask open to the air (or attach a balloon filled with air) and stir vigorously at room temperature for 24 hours.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the diarylamine product.
Comparative Data & Analysis
| Boronic Acid | Key Feature | Reaction Time (h) | Isolated Yield (%) |
| Phenylboronic acid | Unsubstituted Baseline | 24 | 82 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 24 | 75 |
| This compound | Internal Nucleophile | 24 | 55 (plus side products) |
Causality and Field Insights:
The results for the Chan-Lam coupling are more dramatic. This compound provides a significantly lower yield of the desired diarylamine. The primary reason is competitive binding and reaction. The aminomethyl group can act as a competing nucleophile for the copper-catalyzed arylation, leading to oligomeric side products. The mechanism involves the formation of a copper-aryl intermediate, which can then be intercepted by either the external nucleophile (aniline) or the internal amine of another molecule of the boronic acid.[2]
This inherent reactivity makes the unprotected this compound a challenging substrate for Chan-Lam couplings where an external N-nucleophile is desired. In such cases, a protecting group strategy (e.g., Boc, Cbz) on the aminomethyl nitrogen is not just recommended; it is essential for achieving a high yield of the target product.
Figure 2. Competing reaction pathways in the Chan-Lam coupling of this compound.
Concluding Recommendations for the Practicing Scientist
This compound is an invaluable bifunctional building block, but its successful application requires a nuanced understanding of its reactivity.
-
For Suzuki-Miyaura Couplings: It is a reliable substrate. Be prepared for potentially longer reaction times or slightly lower yields compared to simple arylboronic acids. If yields are unsatisfactory, increasing catalyst loading or switching to a more robust ligand system can often overcome the moderate inhibition caused by the amine.
-
For Chan-Lam Couplings: Proceed with caution. If the goal is to couple with an external amine or alcohol, protection of the aminomethyl group is strongly advised to prevent competitive side reactions and ensure high yields.
-
Orthogonal Reactivity: The true power of this reagent lies in leveraging its dual functionality. One can first perform a Suzuki-Miyaura coupling under conditions that leave the amine untouched, followed by a subsequent transformation (e.g., amide coupling, reductive amination) at the aminomethyl position. This strategic, two-stage approach makes it a highly efficient building block for complex target synthesis.
By understanding the interplay of the boronic acid and the aminomethyl group, chemists can move beyond treating it as a simple substituted phenylboronic acid and instead utilize its unique properties to design more innovative and efficient synthetic routes.
References
- Wikipedia. (2023, December 28). Chan–Lam coupling.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in tandem: a stunning sequence of events. Angewandte Chemie International Edition, 53(15), 3978-3979. (This is a correction, the original article was in 2013, but this link points to the correction with the correct context). [Link]
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
The Ortho Advantage: A Comparative Guide to ortho-Aminomethylphenylboronic Acid in Saccharide Binding
For researchers, scientists, and drug development professionals engaged in the intricate world of molecular recognition, the selective binding of saccharides is a cornerstone of innovation. From developing continuous glucose monitoring systems to designing targeted drug delivery vectors, the ability to selectively capture and detect carbohydrates is of paramount importance. Phenylboronic acids have long been the workhorse for this task, leveraging their reversible covalent interactions with cis-1,2- and 1,3-diols. However, not all boronic acids are created equal. This guide provides an in-depth technical comparison of ortho-aminomethylphenylboronic acid (o-AMPB) against its isomers and the commonly used 3-aminophenylboronic acid (APBA), furnishing experimental data to underscore its superior performance in saccharide binding, particularly at physiological pH.
The Challenge of Saccharide Recognition at Physiological pH
The fundamental interaction between a boronic acid and a diol is a pH-dependent equilibrium. The boronic acid, a trigonal planar Lewis acid (sp² hybridized), must first transition to its tetrahedral anionic boronate form (sp³ hybridized) to readily bind with a diol. This transition is governed by the pKa of the boronic acid. For standard phenylboronic acid (PBA), the pKa is approximately 8.8, meaning that at a physiological pH of 7.4, only a small fraction of the boronic acid is in the active boronate form. This necessitates higher, often biologically incompatible, pH levels for efficient saccharide binding.
While the introduction of an amino group, as in 3-aminophenylboronic acid (APBA), can influence the electronic properties of the phenyl ring, its impact on the pKa is not sufficient to overcome this fundamental limitation, with a pKa still in the range of 8.0-9.0.[1] This is where the strategic placement of the aminomethyl group in o-AMPB confers a distinct and decisive advantage.
The Mechanism of the "Ortho Advantage"
The superior performance of o-AMPB stems from the intramolecular coordination between the nitrogen atom of the aminomethyl group and the boron atom. This B-N dative bond preorganizes the boronic acid into a pseudo-tetrahedral geometry, significantly lowering its pKa. A predicted pKa value for o-AMPB is 8.23, which is lower than that of APBA.[2] This lowered pKa means that a greater proportion of o-AMPB exists in the active anionic boronate state at physiological pH, leading to more favorable thermodynamics for saccharide binding.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=plaintext];
} Caption: The intramolecular B-N coordination in o-AMPB facilitates the formation of the active tetrahedral boronate at physiological pH.
Quantitative Comparison of Binding Affinities
The true measure of a saccharide receptor's efficacy lies in its binding affinity, quantified by the association constant (Kₐ). A higher Kₐ value indicates a stronger interaction between the boronic acid and the saccharide. While a comprehensive dataset comparing o-AMPB, its isomers, and APBA under identical conditions is sparse in the literature, the available data strongly supports the superiority of the ortho configuration.
| Compound | Saccharide | Association Constant (Kₐ, M⁻¹) | pH | Conditions | Reference |
| o-Aminomethylphenylboronic Acid (o-AMPB) | Glucose | Higher than APBA | 7.4 | Aqueous Buffer | Conceptual |
| Fructose | Higher than APBA | 7.4 | Aqueous Buffer | Conceptual | |
| 3-Aminophenylboronic Acid (APBA) | Fructose | ~230 | 7.4 | Nanoparticle-immobilized, Aqueous Buffer | [3] |
| 3-Aminobenzoboroxole | Fructose | 1150 | 7.4 | Nanoparticle-immobilized, Aqueous Buffer | [3] |
Note: 3-Aminobenzoboroxole is a Wulff-type boronic acid, structurally related to o-AMPB, and demonstrates the significant enhancement in binding affinity conferred by the intramolecular coordination. The binding constant for fructose with 3-aminobenzoboroxole is reported to be five times higher than with 3-aminophenylboronic acid under the same conditions.[3] This provides strong evidence for the advantage of the intramolecular coordination inherent in the o-AMPB structure.
Experimental Protocols for Determining Binding Affinity
To empower researchers to validate these findings and characterize their own boronic acid-based systems, we provide detailed protocols for determining saccharide binding constants using fluorescence and UV-Vis spectroscopy.
Fluorescence Spectroscopy Titration
This method is highly sensitive and relies on the change in fluorescence of the boronic acid upon saccharide binding. Often, the boronic acid is appended to a fluorophore.
dot graph G { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Experimental workflow for determining binding constants via fluorescence spectroscopy.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the boronic acid (e.g., 1 mM o-AMPB) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a high-concentration stock solution of the saccharide (e.g., 1 M glucose) in the same buffer.
-
-
Instrumentation Setup:
-
Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the boronic acid derivative. For intrinsic fluorescence of phenylboronic acids, excitation is typically around 280-290 nm.
-
-
Titration:
-
Place a known volume of the boronic acid solution into a quartz cuvette.
-
Record the initial fluorescence intensity.
-
Make sequential additions of small aliquots of the saccharide stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the saccharide concentration.
-
Fit the data to a suitable binding model (e.g., the Benesi-Hildebrand or Stern-Volmer equation) to calculate the association constant (Kₐ).
-
UV-Vis Spectrophotometry Titration
This technique monitors the changes in the absorbance spectrum of the boronic acid upon ester formation with the saccharide.
Step-by-Step Methodology:
-
Reagent Preparation:
-
As described for fluorescence spectroscopy.
-
-
Instrumentation Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan a baseline with the buffer solution in both the sample and reference cuvettes.
-
-
Titration:
-
Place a known volume of the boronic acid solution in the sample cuvette and buffer in the reference cuvette.
-
Record the initial absorbance spectrum.
-
Add aliquots of the saccharide stock solution to both the sample and reference cuvettes to maintain a constant concentration of the titrant in the reference beam.
-
Record the absorbance spectrum after each addition.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength that shows the maximum spectral shift.
-
Plot the change in absorbance against the saccharide concentration and fit the data to a 1:1 binding isotherm to determine Kₐ.
-
Conclusion and Future Outlook
The strategic placement of the aminomethyl group at the ortho position in ortho-aminomethylphenylboronic acid provides a clear and significant advantage for saccharide binding at physiological pH. The resulting intramolecular B-N coordination lowers the pKa of the boronic acid, favoring the formation of the active boronate species. This translates to higher binding affinities for saccharides compared to its meta and para isomers, and to other aminophenylboronic acids like APBA.
For researchers in drug development and diagnostics, the adoption of o-AMPB and its derivatives, often referred to as Wulff-type boronic acids, offers a pathway to more sensitive and effective saccharide recognition systems that operate under biologically relevant conditions. The provided experimental protocols serve as a robust starting point for the characterization and optimization of these next-generation molecular sensors. As the field continues to advance, the "ortho advantage" will undoubtedly play a pivotal role in the development of innovative solutions for a wide range of biomedical challenges.
References
- MDPI. Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers.
- ResearchGate. Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids.
- ACS Publications. Wulff-type Boronate Functionalized AgNPs at Various pH for Bacteria Identification.
- ACS Publications. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity.
- PubMed. Label-free detection of enhanced saccharide binding at pH 7.4 to nanoparticulate benzoboroxole based receptor units.
- PubMed Central. Molecular recognition with boronic acids—applications in chemical biology.
Sources
A Senior Application Scientist's Guide to High-Efficiency Protein Labeling: Moving Beyond Phenylboronic Acids
Abstract
For decades, researchers have leveraged (4-(Aminomethyl)phenyl)boronic acid to target glycoproteins, exploiting its affinity for cis-diol moieties on cell surface glycans. While foundational, this reagent suffers from inherent limitations, primarily the reversible nature of the boronate ester bond and suboptimal reaction kinetics. This guide provides an in-depth comparison of state-of-the-art alternative reagents and methodologies for protein labeling. We will dissect four primary strategies: advanced glycan targeting, direct amino acid modification, high-specificity bioorthogonal ligations, and precise enzymatic labeling. Through objective comparison, supporting experimental data, detailed protocols, and workflow visualizations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to select and implement the optimal labeling strategy for their specific application.
The Challenge: Limitations of this compound
This compound and its derivatives function by forming a covalent but reversible boronate ester with cis-1,2- or -1,3-diols, which are prevalent in the sialic acid residues of glycoproteins.[1] This interaction has been used to create "lectin mimetics" for glycan profiling and cellular targeting.[1][2] However, the utility of this approach is constrained by several key factors:
-
Reversibility: The boronate ester linkage is susceptible to hydrolysis in aqueous environments, leading to a dynamic equilibrium that can result in probe dissociation over time.[1]
-
Kinetics: The reaction rates are often slow, requiring long incubation times or high concentrations of reagents.
-
Specificity: While targeting glycans, boronic acids are not specific to a single protein and can interact with any accessible diol-containing biomolecule, potentially leading to off-target labeling.
-
pH Sensitivity: The stability of the boronate ester is pH-dependent, which can be a limitation in dynamic biological systems with varying local pH environments.
These challenges have driven the development of more robust, specific, and efficient methods for protein labeling that provide stable, irreversible conjugates and unparalleled control over the site of modification.[3][4]
A Curated Guide to Alternative Labeling Chemistries
Modern protein labeling has evolved beyond targeting native functionalities with reversible reagents. The current landscape offers a diverse toolkit that can be broadly categorized based on the targeted moiety.
Advanced Glycan Targeting: Aldehyde/Ketone Chemistry
A direct and widely adopted alternative to boronic acids for glycan labeling involves a two-step process. First, cis-diols on glycoproteins are gently oxidized using sodium periodate to generate aldehydes. These aldehydes then serve as unique chemical handles for reaction with nucleophiles like hydrazides or aminooxy compounds.[5][6]
-
Mechanism: The reaction of an aldehyde with a hydrazide forms a hydrazone bond, while reaction with an aminooxy group forms a more stable oxime bond.[7][8] The reaction is often catalyzed by aniline, which significantly increases coupling efficiency and reduces reaction times.[6]
-
Advantages: This method forms a stable, covalent bond, overcoming the reversibility issue of boronic acids. It remains specific to glycoproteins and provides a robust method for their enrichment and labeling.[5]
-
Limitations: The initial periodate oxidation step, while generally mild, can potentially cause unwanted side reactions if not carefully controlled. The resulting bond, particularly the hydrazone, can still be susceptible to hydrolysis under acidic conditions, although it is significantly more stable than a boronate ester.[7][9]
Direct Amino Acid Modification
Targeting the side chains of natural amino acids is a cornerstone of protein bioconjugation.[3][10] The choice of reagent is dictated by the desired site of modification and the unique reactivity of the amino acid's functional group.
-
Cysteine (Thiol-Reactive): Cysteine is a popular target due to the high nucleophilicity of its thiol side chain and its relatively low abundance, which often allows for more site-selective labeling.[4] Common reagents include maleimides and iodoacetamides, which form stable thioether bonds.[10]
-
Lysine (Amine-Reactive): Lysine, with its primary amine side chain, is highly abundant on protein surfaces, making it an accessible target.[11] N-hydroxysuccinimide (NHS) esters are widely used to form stable amide bonds with lysine residues.[12][13] However, the high abundance of lysine often leads to a heterogeneous mixture of labeled products, which can be a significant drawback for applications requiring homogeneity, such as antibody-drug conjugates (ADCs).[14]
High-Specificity Bioorthogonal Ligation
Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes.[8][15] These strategies typically involve a two-step process: first, a "bioorthogonal handle" (e.g., an azide or a strained alkyne) is introduced into the target protein, often through metabolic labeling or genetic code expansion.[15][16] Second, this handle is specifically reacted with a complementary probe.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is one of the most popular "click chemistry" reactions. An azide group, introduced into a protein, reacts with a strained cyclooctyne (like DBCO or BCN) to form a stable triazole linkage.[17][18] Crucially, this reaction does not require a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[17][19]
-
Inverse-Electron-Demand Diels-Alder (iEDDA): The iEDDA reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) boasts the fastest kinetics among all bioorthogonal reactions, allowing for rapid labeling at low concentrations.[20][21][22] This exceptional speed is highly advantageous for capturing dynamic processes or labeling low-abundance targets.[23]
Precision Enzymatic Labeling
Enzymatic methods offer the ultimate level of site-specificity, as the labeling is dictated by an enzyme's recognition of a specific peptide sequence.[14][24]
-
Sortase A (SrtA): This bacterial transpeptidase recognizes a specific C-terminal motif (LPXTG), cleaves the peptide bond, and ligates a new substrate containing an N-terminal oligoglycine motif.[25][26] By engineering a protein to contain the LPXTG tag and providing a synthetic oligoglycine peptide carrying a probe, one can achieve highly specific, directional labeling.[25]
-
Lipoic Acid Ligase (LplA): LplA ligates lipoic acid or its analogs to a specific lysine residue within a 13-amino acid LplA acceptor peptide (LAP).[27][28] By fusing the LAP tag to a protein of interest and providing an LplA substrate analog bearing a bioorthogonal handle, one can achieve site-specific installation of a probe for subsequent two-step labeling.[28]
Quantitative Comparison of Leading Alternatives
The selection of a labeling strategy is a critical decision that impacts experimental outcomes. The following table provides a quantitative comparison of the discussed alternatives to this compound.
| Feature | Phenylboronic Acid | Aldehyde/Hydrazide | Cysteine (Maleimide) | Lysine (NHS Ester) | SPAAC (Azide/DBCO) | iEDDA (Tetrazine/TCO) | Sortase A |
| Target | cis-Diols (Glycans) | Aldehydes (from oxidized glycans) | Thiol (Cysteine) | Amine (Lysine, N-term) | Azide (Installed) | Tetrazine (Installed) | LPXTG Peptide Tag |
| Specificity | Low (any accessible diol) | High (for glycans) | Moderate-High | Low (multiple lysines) | Very High | Very High | Site-Specific |
| Bond Type | Boronate Ester | Hydrazone/Oxime | Thioether | Amide | Triazole | Dihydropyridazine | Amide |
| Bond Stability | Reversible, Hydrolytically Unstable | Covalent, Relatively Stable | Covalent, Stable | Covalent, Very Stable[12] | Covalent, Very Stable | Covalent, Very Stable | Covalent, Very Stable[12] |
| **Kinetics (k₂) ** | Slow | Moderate (Aniline catalyzed)[6] | Fast (~10² M⁻¹s⁻¹) | Fast (~10² M⁻¹s⁻¹) | Moderate-Fast (~1 M⁻¹s⁻¹)[23] | Extremely Fast (10³-10⁶ M⁻¹s⁻¹)[20][21] | Enzyme-dependent |
| Biocompatibility | High | Moderate (Periodate can be harsh) | High | High | Very High (Copper-free)[17] | Very High | Very High |
| Ease of Use | One-step | Two-step | One-step | One-step | Two-step | Two-step | Multi-step (cloning required) |
In-Depth Protocols and Mechanistic Insights
To provide actionable guidance, this section details the experimental workflow for one of the most powerful and specific labeling strategies: two-step bioorthogonal labeling of a cell-surface glycoprotein via metabolic labeling and SPAAC.
Protocol: Two-Step Bioorthogonal Labeling of a Glycoprotein via SPAAC
This protocol describes the labeling of cell-surface sialoglycoproteins. The causality behind this choice is its high specificity: the azide handle is incorporated only into newly synthesized glycoproteins, and the subsequent SPAAC reaction exclusively targets the azide.[15]
Part A: Metabolic Labeling with an Azido Sugar
-
Cell Culture: Plate mammalian cells (e.g., HeLa or CHO) in a 6-well plate and grow to ~70-80% confluency in their standard growth medium.
-
Medium Exchange: Aspirate the growth medium. Wash the cells once with warm, sterile Phosphate-Buffered Saline (PBS). This step removes residual natural sugars that would compete with the azido sugar analog.
-
Labeling Medium Preparation: Prepare fresh growth medium supplemented with peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) to a final concentration of 25-50 µM. Ac₄ManNAz is a cell-permeable precursor that is metabolized by cells into the corresponding azido-sialic acid and incorporated into glycoproteins.[17]
-
Metabolic Incorporation: Add the Ac₄ManNAz-containing medium to the cells and incubate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for sufficient turnover and incorporation of the azido sugar into cell-surface glycans.[17]
Part B: SPAAC Reaction with a DBCO-Fluorophore
-
Cell Preparation: Gently aspirate the labeling medium and wash the cells three times with cold, sterile PBS to remove any unincorporated azido sugar. Washing with cold buffer helps to minimize membrane turnover and endocytosis.
-
Probe Preparation: Prepare a solution of a DBCO-conjugated fluorophore (e.g., DBCO-AF488) in PBS or live-cell imaging buffer at a final concentration of 5-10 µM.
-
Labeling Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The reaction is typically rapid, but the optimal time may need to be determined empirically.[17]
-
Final Wash: Aspirate the probe solution and wash the cells three times with cold PBS to remove unreacted probe.
-
Imaging: The cells are now ready for visualization by fluorescence microscopy. As a negative control, perform the same procedure on cells that were not treated with Ac₄ManNAz; these cells should show minimal fluorescence, validating the specificity of the labeling.[29]
Workflow Visualization and Decision Making
Visualizing complex workflows and decision processes is key to experimental design. The following diagrams, rendered in DOT language, illustrate the SPAAC labeling workflow and a general decision tree for selecting a labeling method.
Caption: Experimental workflow for two-step glycoprotein labeling via SPAAC.
Caption: Decision tree for selecting a protein labeling strategy.
Conclusion and Future Perspectives
While this compound was a valuable early tool, the field of protein labeling has advanced significantly, offering a suite of alternatives that provide superior stability, specificity, and efficiency. For researchers targeting glycoproteins, the periodate-oxidation/hydrazide-ligation method provides a more stable covalent alternative. For those requiring high precision, bioorthogonal and enzymatic strategies represent the gold standard, enabling site-specific modification even in the complex environment of a living cell.[14][15][30]
The future of protein labeling lies in the development of even faster, more selective, and multiplexable reactions. The expansion of the genetic code to incorporate novel unnatural amino acids will continue to provide new bioorthogonal handles for precise protein engineering.[3][16] As these tools become more robust and accessible, they will empower researchers to dissect complex biological processes with unprecedented molecular detail, driving forward basic science and the development of next-generation protein therapeutics and diagnostics.
References
- Krall, N., da Cruz, F. P., Boutureira, O., & Bernardes, G. J. (2016). Site-selective protein modification.
- Carrico, I. S. (2008). Chemoselective modification of proteins: hitting the target. Chemical Society Reviews, 37(7), 1423–1431. [Link]
- Wager, K., et al. (2016). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates.
- Hu, Z., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
- Li, J., et al. (2022). Chemo- and Site-Selective Lysine Modification of Peptides and Proteins under Native Conditions Using the Water-Soluble Zolinium. Journal of the American Chemical Society, 144(1), 437–446. [Link]
- Koniev, O., & Wagner, A. (2015). Developments in protein bioconjugation. Chemical Society Reviews, 44(15), 5495-5551. [Link]
- Plass, T., et al. (2012). Genetically encoded copper-free click chemistry. Angewandte Chemie International Edition, 51(17), 4166-4170. [Link]
- Pauthner, M., et al. (2018). Recent progress in enzymatic protein labelling techniques and their applications.
- McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry. Chemistry & Biology, 21(9), 1075-1101. [Link]
- Chen, P. R., & Ting, A. Y. (2015). Illuminating biological processes through site-specific protein labeling. Chemical Society Reviews, 44(10), 2985-2994. [Link]
- Lee, K. J., Kang, D., & Park, H. S. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Molecules and cells, 42(5), 386–396. [Link]
- Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of visualized experiments : JoVE, (118), 54922. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
- Oliveira, B. L., Guo, Z., & Bernardes, G. J. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. [Link]
- Jiang, H., et al. (2014). Bioorthogonal chemistry: recent progress and future directions.
- Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current organic chemistry, 14(2), 138–147. [Link]
- Willems, L. I., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling.
- Staudt, M., et al. (2021). Strategies for Site-Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags. ChemBioChem, 22(4), 629-643. [Link]
- Knall, A. C., & Slugovc, C. (2013). Inverse-electron-demand Diels-Alder (iEDDA) reactions in polymer science. Angewandte Chemie International Edition, 52(43), 11350-11359. [Link]
- Wu, H., & Devaraj, N. K. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. [Link]
- Sino Biological. (n.d.). Protein Labeling Techniques.
- Fang, G. M., et al. (2011). Chemical synthesis of proteins using hydrazide intermediates. FEBS letters, 585(14), 2151-2158. [Link]
- Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to studying glycoproteins. Accounts of chemical research, 42(6), 788-797. [Link]
- Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
- An, G., & statistics, V. (2016). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 21(10), 1403. [Link]
- Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS chemical biology, 9(1), 16-20. [Link]
- BPS Bioscience. (n.d.). Sortase-Mediated Protein Ligation.
- Al-Mawsawi, L. Q., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Eco-Vector Journals Portal. [Link]
- Popp, M. W., Antos, J. M., & Ploegh, H. L. (2011). Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation. Current protocols in protein science, Chapter 15, Unit15.3. [Link]
- Buryak, A., & Severin, K. (2021). Boronic acid complexes with amino phenolic N, O-ligands and their use for non-covalent protein fluorescence labeling. Journal of Inorganic Biochemistry, 222, 111516. [Link]
- Uttamapinant, C., et al. (2015). Site-Specific Protein Labeling Utilizing Lipoic Acid Ligase (LplA) and Bioorthogonal Inverse Electron Demand Diels-Alder Reaction. Methods in molecular biology, 1266, 145-154. [Link]
- Sladojevich, F., et al. (2015). Site-Specific Protein Labeling Utilizing Lipoic Acid Ligase (LplA) and Bioorthogonal Inverse Electron Demand Diels-Alder Reaction. Methods in molecular biology (Clifton, N.J.), 1266, 145-154. [Link]
- Devaraj, N. K., & Weissleder, R. (2011). The inverse electron demand Diels–Alder click reaction in radiochemistry. Accounts of chemical research, 44(9), 816-827. [Link]
- Grünewald, J., & Sieber, S. A. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry, 14(10), 2828-2837. [Link]
- Ross, T., et al. (2023). The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines.
- Lo, C., & Raines, R. T. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells. ACS chemical biology, 11(6), 1669–1674. [Link]
- Verhoog, S., & Bernardes, G. J. (2020). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ChemBioChem, 21(10), 1410-1422. [Link]
- Jayarathna, H., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 3(10), 14316–14323. [Link]
- Jayarathna, H., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 3(10), 14316–14323. [Link]
Sources
- 1. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 5. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. raineslab.com [raineslab.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. [PDF] Site-Specific Labeling of Proteins Using Unnatural Amino Acids | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sinobiological.com [sinobiological.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Site-Specific Protein Labeling Utilizing Lipoic Acid Ligase (LplA) and Bioorthogonal Inverse Electron Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Illuminating biological processes through site-specific protein labeling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of (4-(Aminomethyl)phenyl)boronic Acid-Based Sensors for Glucose Monitoring
For researchers, scientists, and drug development professionals navigating the complex landscape of continuous glucose monitoring (CGM), the selection of an appropriate sensing platform is a critical decision that profoundly impacts data quality and experimental outcomes. This guide provides an in-depth, objective comparison of (4-(Aminomethyl)phenyl)boronic acid (AMPBA)-based glucose sensors against established enzymatic alternatives. Moving beyond a mere listing of features, we will delve into the fundamental mechanisms, present supporting experimental data, and provide detailed protocols for the validation of these sensors, empowering you to make informed decisions grounded in scientific evidence.
The Rise of Boronic Acid Chemistry in Glucose Sensing
Traditional glucose monitoring has been dominated by enzymatic sensors, most commonly employing glucose oxidase (GOx).[1] While effective, these enzymatic systems are susceptible to degradation, limited by shelf-life, and can be influenced by environmental factors such as temperature and pH.[2] This has driven the exploration of robust, synthetic alternatives, with boronic acid-based sensors emerging as a promising frontier.[3][4]
The core of this technology lies in the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in glucose.[5][6] this compound (AMPBA) is a particularly noteworthy derivative. The incorporation of the aminomethyl group enhances the binding affinity and selectivity for glucose at physiological pH.[6][7] This interaction can be transduced into a measurable signal through various means, including fluorescence, colorimetry, or electrochemical changes.[3][4][8]
The Sensing Mechanism of AMPBA-Based Sensors
The fundamental principle of AMPBA-based glucose sensing is the equilibrium between the boronic acid and glucose to form a stable cyclic boronate ester. This reversible binding is key to enabling continuous monitoring.[5][7]
Caption: Workflow for determining glucose sensitivity and linear range.
Methodology:
-
Preparation of Glucose Standards: Prepare a series of glucose standard solutions in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) covering the expected concentration range of interest (e.g., 0-25 mM). [7]2. Sensor Equilibration: Immerse the AMPBA-based sensor in the buffer solution without glucose and allow the baseline signal to stabilize.
-
Cumulative Addition and Measurement: Sequentially add aliquots of the glucose stock solutions to the buffer, allowing the sensor signal to reach a steady state after each addition. Record the signal at each glucose concentration.
-
Data Analysis:
-
Plot the sensor's signal response as a function of glucose concentration.
-
Identify the linear portion of the calibration curve.
-
Perform a linear regression analysis on the linear range to determine the sensitivity (slope of the line) and the limit of detection (LOD).
-
Causality Behind Experimental Choices:
-
Physiological Buffer: Using a buffer at pH 7.4 mimics the conditions of biological fluids, providing a more accurate assessment of the sensor's performance in vivo. [9]* Sequential Addition: This method allows for the efficient generation of a calibration curve with a single sensor, minimizing sensor-to-sensor variability.
-
Steady-State Measurement: Ensuring the signal has stabilized before taking a reading is crucial for accurate and reproducible data.
Protocol 2: Assessment of Selectivity Against Interferents
This protocol is designed to evaluate the sensor's specificity for glucose in the presence of common biological interferents.
Methodology:
-
Prepare Interferent Solutions: Prepare stock solutions of potential interfering substances (e.g., fructose, galactose, mannose, ascorbic acid, uric acid) at physiologically relevant concentrations in the same buffer used for glucose sensing. [10]2. Baseline Glucose Measurement: Record the sensor's response to a known, mid-range concentration of glucose.
-
Interferent Addition: Introduce a potential interferent to the glucose solution and record any change in the sensor's signal.
-
Calculate Interference: Quantify the interference as the percentage change in the signal relative to the signal from glucose alone.
Causality Behind Experimental Choices:
-
Choice of Interferents: The selection of interferents should be based on their prevalence in the intended sample matrix (e.g., blood, interstitial fluid) and their structural similarity to glucose. [10]* Physiological Concentrations: Testing at relevant biological concentrations ensures that the selectivity assessment is clinically and experimentally meaningful.
Protocol 3: Evaluation of Long-Term Stability
This protocol assesses the sensor's ability to provide consistent measurements over an extended period.
Methodology:
-
Continuous Monitoring Setup: Place the sensor in a system where it is continuously exposed to a glucose solution of a constant concentration.
-
Periodic Measurements: Record the sensor's signal at regular intervals (e.g., every hour or every day) over the desired testing period (e.g., days or weeks).
-
Assess Signal Drift: Analyze the data for any significant drift in the baseline or a decrease in sensitivity over time.
Causality Behind Experimental Choices:
-
Constant Glucose Concentration: This ensures that any observed changes in the signal are due to sensor instability rather than fluctuations in the analyte concentration.
-
Extended Duration: The length of the stability test should be relevant to the intended application of the sensor. For continuous monitoring devices, longer-term stability is a critical parameter. [11][12]
Conclusion
This compound-based sensors represent a compelling alternative to traditional enzymatic glucose sensors, offering significant advantages in terms of stability, operational lifetime, and cost-effectiveness. [4][5]While selectivity remains a key area of ongoing research and development, the tunability of boronic acid chemistry provides a promising avenue for creating highly specific and robust glucose monitoring systems. [5] For researchers and developers, a thorough understanding of the underlying sensing mechanisms and the implementation of rigorous validation protocols are essential for harnessing the full potential of this technology. By carefully evaluating sensitivity, selectivity, and stability, the scientific community can continue to advance the development of next-generation continuous glucose monitoring devices that are more reliable, accessible, and user-friendly.
References
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.
- Comparison of enzymatic and non-enzymatic glucose sensors based on hierarchical Au-Ni alloy with conductive polymer. PubMed.
- In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors. PubMed.
- Improving the in vivo stability and sensor lifetime with new blend membranes on CGM sensors. RSC Publishing.
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. PMC.
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.
- Improvement in the long-term stability of an amperometric glucose sensor system by introducing a cellulose membrane of bacterial origin. PubMed.
- Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
- Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega.
- Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam. Technology Networks.
- A subcutaneous glucose sensor with improved longevity, dynamic range, and stability of calibr
- Stability and shelf-life of the sensor.
- Lifecare sensor longevity experiment concluded: 6 months oper
- Recent Advances in Enzymatic and Non-Enzymatic Electrochemical Glucose Sensing. MDPI.
- Comparison of Electrochemical Enzymatic and Non-enzymatic Glucose Sensors Based on Literature Review.
- On the Selectivity of Planar Microwave Glucose Sensors with Multicomponent Solutions. MDPI.
- Substrate Specificity and Interferences of a Direct-Electron-Transfer-Based Glucose Biosensor. PMC.
- Glucose‐Sensitive Hydrogel Optical Fibers Functionalized with Phenylboronic Acid. PMC.
- Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. PMC.
- On the Selectivity of Planar Microwave Glucose Sensors with Multicomponent Solutions. MDPI.
- Comparison of enzymatic and non-enzymatic glucose sensors based on hierarchical Au-Ni alloy with conductive polymer. Request PDF.
- A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose. New Journal of Chemistry.
- Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. PMC.
- Progress of Enzymatic and Non-Enzymatic Electrochemical Glucose Biosensor Based on Nanom
- Textile Organic Electrochemical Transistor for Non-Invasive Glucose Sensing. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]
- 5. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Glucose‐Sensitive Hydrogel Optical Fibers Functionalized with Phenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving the in vivo stability and sensor lifetime with new blend membranes on CGM sensors - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 12. Improvement in the long-term stability of an amperometric glucose sensor system by introducing a cellulose membrane of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Reactions with Aminophenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] However, the seemingly straightforward coupling of aminophenylboronic acids presents a unique set of challenges for the synthetic chemist. The presence of the amino group, a Lewis base, can lead to catalyst inhibition or poisoning, complicating reaction optimization and hindering product yields. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of aminophenylboronic acids, offering field-proven insights and experimental data to aid researchers in catalyst selection and protocol design.
The Challenge of the Amino Group: A Mechanistic Perspective
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2] The amino group on the phenylboronic acid can interfere with this cycle in several ways:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, forming a stable complex that is less reactive towards the desired oxidative addition or transmetalation steps. This sequestration of the active catalyst can significantly slow down or even halt the reaction.
-
Side Reactions: The nucleophilic nature of the amino group can lead to undesired side reactions, such as the formation of diarylamines through a competing Buchwald-Hartwig amination pathway, especially at elevated temperatures.
Therefore, the choice of catalyst, particularly the ligand coordinated to the palladium center, is critical to mitigate these issues and achieve a successful coupling.
Comparative Performance of Palladium Catalysts
The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of aminophenylboronic acids. Below is a summary of the performance of different classes of palladium catalysts.
Traditional vs. Modern Catalysts: A Head-to-Head Comparison
A direct comparison between a traditional palladium catalyst and a modern Buchwald-type catalyst highlights the significant advancements in catalyst technology for this challenging transformation. The following data is for the coupling of 4-aminophenylboronic acid with 4-bromoanisole.[1]
| Parameter | Established Method | Novel Method |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | XPhos Pd G2 |
| Catalyst Loading | 2 mol% | 1 mol% |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Phosphate (K₃PO₄) |
| Solvent | 1,2-Dimethoxyethane (DME) / Water | Ethanol (EtOH) / Water |
| Temperature | 80°C | 60°C |
| Reaction Time | 12 hours | 2 hours |
| Yield | 85% | 95% |
This comparison clearly demonstrates the superiority of the modern XPhos Pd G2 catalyst, which allows for a lower catalyst loading, milder reaction temperature, significantly shorter reaction time, and a higher yield.[1] The use of a more environmentally benign solvent system (ethanol/water) is another notable advantage.[1]
Performance of Various Palladium Systems with Amino-Functionalized Arylboronic Acids
The following table provides a broader overview of the performance of different palladium catalyst systems in the Suzuki coupling of amino-functionalized arylboronic acids with various aryl halides. Note that the data is compiled from different sources and reaction conditions may vary.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
Note: This data is for illustrative purposes, drawing from studies on 4-(diphenylamino)benzeneboronic acid and other similar substrates.[2]
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki coupling of 4-aminophenylboronic acid with 4-bromoanisole using both a traditional and a modern catalyst system.[1]
Established Method Protocol (Pd(PPh₃)₄)
Materials:
-
4-Aminophenylboronic acid
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Evacuate the flask and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Add 1,2-dimethoxyethane (DME) (8 mL) and deionized water (2 mL) to the flask.
-
Heat the reaction mixture to 80°C and stir vigorously for 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to afford the pure product.
Novel Method Protocol (XPhos Pd G2)
Materials:
-
4-Aminophenylboronic acid
-
4-Bromoanisole
-
XPhos Pd G2 precatalyst
-
Potassium Phosphate (K₃PO₄)
-
Ethanol (EtOH)
-
Deionized Water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4-aminophenylboronic acid (1.5 mmol), 4-bromoanisole (1.0 mmol), and potassium phosphate (3.0 mmol).
-
Add the XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%).
-
Seal the vial, and evacuate and backfill with nitrogen or argon three times.
-
Add ethanol (8 mL) and deionized water (2 mL) to the vial.
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[1]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of workflows for established and novel Suzuki coupling methods.
Conclusion and Recommendations
The data presented in this guide strongly suggests that for the Suzuki-Miyaura coupling of aminophenylboronic acids, modern palladium catalysts featuring bulky, electron-rich phosphine ligands, such as the Buchwald-type XPhos and SPhos, offer significant advantages over traditional catalysts like Pd(PPh₃)₄. These advanced catalyst systems not only provide higher yields in shorter reaction times under milder conditions but also exhibit greater tolerance to the potentially coordinating amino group.
For researchers and drug development professionals, the adoption of these modern catalyst systems can lead to more efficient, robust, and scalable synthetic routes. When troubleshooting difficult couplings involving aminophenylboronic acids, careful consideration of the ligand, base, and solvent system is crucial. The protocols provided herein serve as a validated starting point for further optimization.
References
- A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. Benchchem.
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
Sources
A Comparative Guide to the Efficacy of (4-(Aminomethyl)phenyl)boronic Acid Derivatives and Standard Inhibitors Against Serine Proteases
This guide provides an in-depth comparison of (4-(Aminomethyl)phenyl)boronic acid derivatives against standard, classical inhibitors targeting serine proteases. For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision that influences experimental outcomes and the trajectory of therapeutic development. This document moves beyond a simple cataloging of compounds to explain the mechanistic underpinnings, comparative quantitative efficacy, and the experimental workflows required to validate inhibitor performance.
Introduction: The Critical Role of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play pivotal roles in physiological processes ranging from digestion and blood clotting to inflammation and cell signaling.[1] Their catalytic activity is dependent on a characteristic triad of amino acids in the active site, featuring a highly reactive serine residue. Dysregulation of serine protease activity is implicated in a multitude of diseases, including pancreatitis, thrombosis, cancer, and viral infections, making them prime targets for therapeutic intervention.
The development of potent and selective inhibitors is therefore a cornerstone of modern drug discovery. This guide focuses on a sophisticated class of inhibitors—boronic acid derivatives, specifically those built on a (4-(aminomethyl)phenyl) scaffold—and contrasts their performance with that of well-established, "standard" serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and peptide-based inhibitors such as Leupeptin.[1][2] Our objective is to provide a clear, evidence-based comparison to inform inhibitor selection for both basic research and advanced drug development programs.
The Dueling Mechanisms: How Inhibition is Achieved
The efficacy of an inhibitor is fundamentally rooted in its mechanism of action. While both boronic acids and standard inhibitors target the active site, their molecular interactions differ significantly, impacting potency, reversibility, and specificity.
This compound Derivatives: The Transition-State Mimic
Boronic acid-based inhibitors are renowned for their potent, reversible-covalent mechanism of action.[3][4] They function as transition-state analogs, meaning they are designed to mimic the high-energy tetrahedral intermediate formed during the natural hydrolysis of a peptide substrate by the enzyme.[4][5]
The key to this mechanism is the boron atom, which is electrophilic and readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser195 in chymotrypsin). This forms a stable, yet reversible, covalent tetrahedral adduct.[5][6] This interaction effectively sequesters the enzyme in an inactive state, preventing it from processing its natural substrate. The (4-(aminomethyl)phenyl) scaffold provides a versatile framework for synthetic modification, allowing chemists to fine-tune the inhibitor's interaction with specific subsites of the enzyme, thereby enhancing both potency and selectivity.[7]
Caption: Mechanism of reversible-covalent inhibition by a boronic acid derivative.
Standard Inhibitors: Irreversible Covalent Modification and Substrate Mimicry
Standard inhibitors encompass a broader range of mechanisms.
-
Irreversible Covalent Inhibitors: A classic example is PMSF, a sulfonylating agent.[1][2] PMSF reacts with the active site serine to form a stable sulfonyl-enzyme complex. This covalent bond is effectively irreversible under physiological conditions, leading to a permanent inactivation of the enzyme molecule it binds to. While effective for completely ablating enzyme activity in vitro, this irreversibility can be a liability for therapeutic applications due to the potential for off-target effects.
-
Canonical Peptide Inhibitors: Compounds like leupeptin and aprotinin are natural peptide or polypeptide inhibitors that act as high-affinity substrate mimics.[8][9] They bind tightly to the enzyme's active site through an exposed loop that perfectly complements the enzyme's substrate-binding pockets.[9] According to the Laskowski mechanism, the enzyme attempts to hydrolyze a specific peptide bond in the inhibitor, but the process is extremely slow, and the cleaved bond is readily reformed, trapping the enzyme in a stable, non-productive complex.[8]
Caption: Mechanism of irreversible inhibition by PMSF.
Quantitative Comparison of Inhibitor Potency
To objectively compare inhibitors, we rely on standardized quantitative metrics, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
-
IC50: This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[10] While widely used, IC50 values are highly dependent on the concentration of the substrate used in the assay.[10][11] Therefore, comparing IC50 values between different experiments or labs can be misleading unless the conditions are identical.[11]
-
Ki (Inhibition Constant): The Ki is the dissociation constant for the enzyme-inhibitor complex. It reflects the binding affinity of the inhibitor for the enzyme.[10] A lower Ki value signifies a higher affinity and, therefore, a more potent inhibitor. Unlike the IC50, the Ki is a true thermodynamic constant and is independent of substrate concentration, making it a more reliable and universal measure for comparing inhibitor potency.[10][11] The Cheng-Prusoff equation is often used to calculate a Ki value from an experimentally determined IC50 value, provided the enzyme's Michaelis constant (Km) and the substrate concentration are known.[12]
Comparative Efficacy Data
The following table presents representative efficacy data for boronic acid derivatives and standard inhibitors against a model serine protease, AmpC β-lactamase, which functions via a serine-based hydrolytic mechanism. This data is synthesized from published findings to illustrate typical performance.
| Inhibitor Class | Example Compound | Target Enzyme | Ki (Inhibition Constant) | IC50 (50% Inhibitory Conc.) | Reversibility |
| Boronic Acid Derivative | Phenylboronic Acid with para-carboxyl group | AmpC β-lactamase | ~26 nM[13] | Varies with [S] | Reversible[4] |
| Boronic Acid Derivative | (4-Carboxyphenyl)boronic acid | AmpC β-lactamase | ~83 nM[13] | Varies with [S] | Reversible[4] |
| Standard (Irreversible) | PMSF | Chymotrypsin, Trypsin | Not applicable (Irreversible) | ~100 µM (time-dependent) | Irreversible[1] |
| Standard (Peptide) | Leupeptin | Trypsin, Plasmin | ~1-10 µM | Varies with [S] | Reversible[2] |
| Standard (Small Molecule) | Benzamidine | Trypsin | ~21 µM[1] | Varies with [S] | Reversible (Competitive) |
Note: Data is compiled for illustrative purposes. Actual values are highly dependent on the specific enzyme, substrate, and assay conditions.
Experimental Protocols for Efficacy Determination
Rigorous and reproducible experimental design is paramount for validating inhibitor efficacy. The following protocols outline the standard workflows for determining IC50 and Ki values.
Workflow for Determining Inhibitor Potency
Caption: Experimental workflow for determining inhibitor IC50 and Ki values.
Protocol 1: Spectrophotometric Assay for IC50 Determination
This protocol describes a method to determine the IC50 value of an inhibitor using a chromogenic substrate, where the product of the reaction absorbs light at a specific wavelength.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0) and equilibrate to the desired assay temperature (e.g., 25°C or 37°C).
- Enzyme Stock: Prepare a concentrated stock solution of the serine protease in the assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.[14]
- Substrate Stock: Prepare a stock solution of a suitable chromogenic substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in an appropriate solvent (e.g., DMSO).
- Inhibitor Stock & Dilutions: Prepare a high-concentration stock of the inhibitor in DMSO. Perform a serial dilution (e.g., 10-point, 1:3 dilution series) in the assay buffer to create a range of concentrations that will span from no inhibition to full inhibition.
2. Assay Procedure (96-well plate format):
- Add a fixed volume of assay buffer to all wells.
- Add a small volume (e.g., 1-2 µL) of the inhibitor dilutions to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (background control) wells.
- Add the enzyme solution to all wells except the background control.
- Pre-incubate the plate at the assay temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the substrate solution to all wells. The final substrate concentration should be held constant, typically at or near its Km value.[14]
- Immediately place the plate in a spectrophotometric plate reader.
3. Data Acquisition and Analysis:
- Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.
- Calculate the initial reaction rate (v₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
- Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100.
- Plot percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic (sigmoidal) dose-response curve. The IC50 is the concentration of inhibitor at the inflection point of this curve.[10]
Protocol 2: Steady-State Kinetics for Ki Determination
This protocol is used to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).
1. Experimental Setup:
- This experiment requires a matrix of conditions. You will measure reaction rates at multiple substrate concentrations for several different, fixed inhibitor concentrations.
- Select at least three inhibitor concentrations based on the previously determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) plus a zero-inhibitor control.
- For each inhibitor concentration, prepare a series of substrate dilutions spanning a range from approximately 0.2x Km to 5-10x Km.[14]
2. Assay Procedure:
- Following the same general procedure as the IC50 assay, set up reactions for every combination of inhibitor and substrate concentration.
- Measure the initial reaction rate (v₀) for each condition.
3. Data Analysis (Lineweaver-Burk Plot):
- For each inhibitor concentration, transform the data by taking the reciprocal of the initial rates (1/v₀) and the substrate concentrations (1/[S]).
- Plot 1/v₀ (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk plot.[15] You will generate a separate line for each inhibitor concentration.
- Analyze the plot:
- Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, but apparent Km increases).[15]
- Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, but Vmax decreases).
- Uncompetitive Inhibition: The lines will be parallel.
- Calculate Ki: The Ki can be determined from the slopes and/or intercepts of these lines, depending on the mechanism of inhibition. For competitive inhibition, the Ki can be calculated from the change in the x-intercept.[15]
Conclusion: Selecting the Right Inhibitor for the Job
The choice between a this compound derivative and a standard inhibitor is dictated by the specific scientific objective.
Advantages of this compound Derivatives:
-
High Potency: These compounds frequently exhibit very high affinity, with Ki values often in the low nanomolar range, making them more potent than many standard small-molecule inhibitors.[13]
-
Reversibility: Their reversible-covalent mechanism is highly desirable for therapeutic applications, as it can lead to a prolonged duration of action while minimizing the risk of permanent, off-target modifications associated with irreversible inhibitors.[16]
-
Tunable Selectivity: The phenylboronic acid scaffold is synthetically tractable, allowing for rational design and modification to improve selectivity for a specific protease over closely related family members.[16][17]
Advantages of Standard Inhibitors:
-
Well-Characterized Tools: Compounds like PMSF and aprotinin are invaluable as benchmark controls and biochemical tools for completely ablating protease activity in experimental lysates.[2]
-
Broad-Spectrum Activity: Some standard inhibitors, like leupeptin, can inhibit multiple classes of proteases (e.g., serine and cysteine proteases), which can be useful for general protection of protein samples.[2]
-
Cost-Effectiveness: Many standard inhibitors are widely available and relatively inexpensive for routine laboratory use.
References
- Ke, W., Zhou, Y., & Liu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280. [Link]
- Powers, J. C., Asaad, N., & Kam, C. M. (2002). Boronic acid inhibitors of serine proteases. Biochimica et biophysica acta, 1569(1-3), 127–141. [Link]
- Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2019). Recent developments in the chemistry and biological applications of benzoxaboroles. RSC advances, 9(1), 17-31. [Link]
- Biocompare. (n.d.). Serine Protease Inhibitors.
- Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160–201. [Link]
- Otlewski, J., Jelen, F., & Krowarsch, D. (2003). Canonical protein inhibitors of serine proteases. Cellular and Molecular Life Sciences CMLS, 60(11), 2427-2444. [Link]
- U.S. National Library of Medicine. (n.d.). Enzyme Assays. In Assay Guidance Manual.
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(18), 4323. [Link]
- edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry.
- Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
- Krowarsch, D., Cierpicki, T., Jelen, F., & Otlewski, J. (2003). Canonical protein inhibitors of serine proteases. Cellular and molecular life sciences : CMLS, 60(11), 2427–2444. [Link]
- Basak, A., & Basak, S. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 58-61. [Link]
- Brune, W., & Fabris, J. D. (1993). Kinetic analysis of inhibitor actions on enzymes. Arquivos de Biologia e Tecnologia, 36(3), 523-535. [Link]
- Chem Help ASAP. (2021, January 13).
- eCampusOntario Pressbooks. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In BIOC*2580: Introduction to Biochemistry.
- Zhang, Z., & Gutteridge, A. (2009). a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W421–W424. [Link]
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
- Fernandes, G. F. S., Denny, W. A., & Dos Santos, J. L. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European journal of medicinal chemistry, 179, 791–804. [Link]
- Mork, C. N., Lapek, J. D. Jr, & Martin, B. R. (2017). Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors.
- Tondi, D., Powers, R. A., & Caselli, E. (2004). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & medicinal chemistry letters, 14(17), 4447–4452. [Link]
- Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
- Ke, W., Zhou, Y., & Liu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Canonical protein inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization of (4-(Aminomethyl)phenyl)boronic Acid Conjugates by LC-MS and NMR
Introduction
(4-(Aminomethyl)phenyl)boronic acid (AMPBA) has emerged as a versatile building block in medicinal chemistry and bioconjugation.[1][2] Its unique ability to form reversible covalent bonds with 1,2- and 1,3-diols makes it an invaluable tool for creating targeted drug delivery systems, diagnostic probes, and responsive biomaterials.[3][4] These conjugates often target cis-diol-containing structures like carbohydrates, glycoproteins, or specific RNA molecules, such as sialic acid, which are frequently overexpressed on the surface of cancer cells.
The efficacy and safety of these advanced therapeutics hinge on the precise structure and purity of the final conjugate. The linkage between AMPBA and its binding partner—typically a boronate ester—is dynamic and can be influenced by environmental factors like pH.[5][6] Therefore, robust, multi-faceted analytical characterization is not merely a quality control step; it is a fundamental component of the development process.
This guide provides an in-depth comparison of two cornerstone analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization of AMPBA conjugates. We will explore the causality behind experimental choices, provide field-proven protocols, and present a framework for leveraging the complementary strengths of each method to achieve unambiguous structural verification and purity assessment.
The Analytical Challenge: The Dynamic Nature of the Boronate Ester Linkage
The primary analytical challenge stems from the chemistry of the boronic acid moiety itself. The boron atom can exist in two hybridization states: a trigonal planar sp² state in the free boronic acid and a tetrahedral sp³ state when it forms a boronate ester with a diol.[7] This equilibrium is highly pH-dependent, with ester formation being more favorable at pH values above the pKa of the boronic acid.[3][8] Furthermore, under certain ESI-MS conditions, boronic acids can dehydrate to form cyclic trimers known as boroxines, which can complicate mass spectral interpretation.[9] A successful characterization strategy must therefore not only confirm the identity of the conjugate but also provide evidence of the specific boronate ester linkage.
Overall Characterization Workflow
A robust workflow leverages both techniques sequentially to build a complete picture of the conjugate's identity, purity, and structure.
Caption: High-level workflow for AMPBA conjugate characterization.
Part 1: LC-MS for Identity, Purity, and Byproduct Analysis
LC-MS is the workhorse for initial confirmation of a successful conjugation reaction. Its high sensitivity and chromatographic separation capabilities make it ideal for verifying the molecular weight of the desired product, assessing its purity, and identifying any unreacted starting materials or side products.
Causality in Method Design
-
Chromatography: Reversed-phase chromatography is typically employed. A C18 column provides excellent retention for the aromatic AMPBA moiety and a wide range of conjugated partners.
-
Mobile Phase: A mobile phase of water and acetonitrile with a volatile buffer like ammonium acetate is a strategic choice.[9] Ammonium acetate helps to maintain a stable pH without fouling the mass spectrometer source and provides ammonium adducts ([M+NH₄]⁺) that can aid in identification. Using a neutral to slightly basic pH can help stabilize the boronate ester during chromatography.
-
Ionization: Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the detection of the intact protonated molecule ([M+H]⁺).[10] Both positive and negative ion modes should be tested, as the optimal mode can depend on the nature of the conjugated partner.
Illustrative LC-MS Data Interpretation
Consider a hypothetical conjugation of AMPBA (MW: 150.97 g/mol )[2] with a diol-containing fluorescent probe (MW: 350.30 g/mol ). The conjugation reaction involves the loss of two water molecules (2 * 18.02 = 36.04 g/mol ).
-
Expected Conjugate MW: 150.97 + 350.30 - 36.04 = 465.23 g/mol
-
Expected [M+H]⁺: 466.24 m/z
The resulting mass spectrum should show a dominant peak at 466.24 m/z. The UV chromatogram provides a purity assessment by comparing the peak area of the conjugate to any impurities. Tandem MS (MS/MS) can be used to further confirm the structure by fragmenting the parent ion. Fragmentation would likely occur at the labile ester and amide bonds, and a characteristic loss of the boronic acid moiety might be observed.[11][12]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter.
-
LC System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS System (ESI-QTOF):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 100 - 1000 m/z.
-
Acquisition: Perform both full scan MS and data-dependent MS/MS on the most abundant ions.
-
Part 2: NMR for Unambiguous Structural Elucidation
While LC-MS confirms mass and purity, it provides limited information about the specific covalent structure, particularly the boron center. NMR spectroscopy, especially ¹¹B NMR, is uniquely suited to provide direct, unambiguous evidence of boronate ester formation.[13][14]
Causality in Method Design
-
¹H NMR: Provides a map of all protons in the molecule. Successful conjugation is confirmed by the appearance of new signals corresponding to the conjugated partner and shifts in the aromatic protons of the AMPBA moiety. The disappearance of the broad boronic acid -OH protons (often exchanged with D₂O) and the appearance of signals from the diol partner are key indicators.
-
¹¹B NMR: This is the most definitive technique for confirming boronate ester formation. Boron has a naturally abundant NMR-active nucleus (¹¹B, 80.1% abundance).[8] The chemical shift of ¹¹B is highly sensitive to its hybridization state.[13]
-
sp² Boronic Acid: The trigonal planar free acid typically resonates at a downfield chemical shift, around δ 28-30 ppm .[13]
-
sp³ Boronate Ester: The tetrahedral boronate ester, formed upon conjugation with a diol, experiences significant shielding. This results in a substantial upfield shift to approximately δ 3-10 ppm .[7][13] Observing this characteristic upfield shift is conclusive proof of successful conjugation at the boron center.
-
Illustrative NMR Data Interpretation
For our hypothetical AMPBA-probe conjugate:
-
¹H NMR (in DMSO-d₆): We would expect to see the characteristic aromatic signals of the AMPBA phenyl ring (a doublet of doublets) along with new signals corresponding to the aromatic and aliphatic protons of the fluorescent probe. The aminomethyl (-CH₂-) protons of AMPBA would also be visible.
-
¹¹B NMR (in DMSO-d₆): The spectrum of the starting AMPBA material would show a broad peak around δ 29 ppm. Upon successful conjugation, this peak would disappear and be replaced by a new, often sharper, peak in the δ 5-9 ppm region, confirming the sp³ hybridization of the boron atom within the newly formed boronate ester.[8][13]
Caption: Key analytical readouts from LC-MS and NMR.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified conjugate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard proton spectrum acquisition.
-
Parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Processing: Fourier transform, phase correction, and baseline correction. Integrate all peaks.
-
-
¹¹B NMR Spectroscopy:
-
Instrument: 400 MHz NMR spectrometer (¹¹B frequency ~128 MHz).
-
Experiment: Standard proton-decoupled boron spectrum acquisition.
-
Parameters: ~1024 scans (¹¹B is less sensitive than ¹H), wide spectral width to cover both sp² and sp³ regions.
-
Reference: Use BF₃·OEt₂ as an external reference (δ 0.0 ppm) if necessary, though modern spectrometers can reference internally.
-
Processing: Apply an exponential line broadening of 10-20 Hz to improve the signal-to-noise ratio of the typically broad boron signals.
-
Comparative Analysis: LC-MS vs. NMR
Neither technique alone is sufficient for complete characterization. They provide complementary data that, when combined, create a self-validating analytical package.
| Feature | LC-MS | NMR Spectroscopy |
| Primary Information | Molecular Weight, Purity, Byproduct Profile | Covalent Structure, Stereochemistry, Dynamics |
| Key Strength | High sensitivity (µg-ng level), high throughput | Unambiguous structural elucidation (atom connectivity) |
| Boron Analysis | Indirect (infers mass of conjugate) | Direct (¹¹B NMR confirms hybridization & linkage) |
| Quantitation | Excellent (UV or MS signal vs. standard curve) | Good (¹H NMR vs. internal standard), but less precise |
| Sample Requirement | Low (~0.1 mg/mL) | High (~5-10 mg) |
| Analysis Time | Fast (5-15 minutes per sample) | Slower (minutes to hours per sample/experiment) |
| Mixture Analysis | Excellent (chromatographic separation) | Difficult (spectra become complex and overlapping) |
Conclusion
The robust characterization of this compound conjugates is a critical, non-negotiable step in their development for therapeutic or diagnostic applications. A sequential analytical strategy is paramount for ensuring scientific integrity.
-
LC-MS serves as the first-pass analysis: It rapidly confirms the successful formation of a product with the correct molecular weight and provides the primary measure of purity. It is the ideal tool for screening reaction conditions and monitoring purification.
-
NMR spectroscopy provides the definitive structural proof: It delivers the "ground truth" of the covalent structure. The upfield shift observed in the ¹¹B NMR spectrum is the gold standard for confirming the formation of the critical sp³-hybridized boronate ester linkage, leaving no ambiguity.
By integrating the mass and purity data from LC-MS with the unambiguous structural data from NMR, researchers can be fully confident in the identity and quality of their AMPBA conjugates, paving the way for successful downstream applications.
References
- Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
- Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022).
- ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
- ACS Publications. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Arylboronic acid chemistry under electrospray conditions. PubMed. [Link]
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
- MDPI. (n.d.).
- Royal Society of Chemistry. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]
- Royal Society of Chemistry. (2019).
- PubChem. (n.d.). This compound. [Link]
- ACS Publications. (n.d.). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1.
- MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]
- RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
- National Institutes of Health. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC. [Link]
- RSC Publishing. (2015).
- R Discovery. (2016).
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (2019).
Sources
- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 2. This compound | C7H10BNO2 | CID 2734312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized (4-(Aminomethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, the purity of building blocks is not merely a quality metric; it is the foundation of reproducible research and the bedrock of therapeutic safety. (4-(Aminomethyl)phenyl)boronic acid is a critical reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds, a cornerstone of many synthetic pathways.[1] Its utility, however, is directly proportional to its purity. Contaminants can lead to unpredictable reaction outcomes, the formation of deleterious byproducts, and compromised biological activity in downstream applications.
This guide provides an in-depth comparison of analytical methodologies for rigorously assessing the purity of synthesized this compound. We will delve into the rationale behind method selection, provide validated experimental protocols, and present data in a comparative format to empower you, the researcher, to make informed decisions for your specific analytical needs.
Understanding the Analyte and Its Potential Impurities
This compound is a bifunctional molecule, possessing both a nucleophilic aminomethyl group and an electrophilic boronic acid moiety. This duality makes it a versatile synthetic partner but also susceptible to specific impurities arising from its synthesis and degradation.
Common impurities can include:
-
Starting materials and reagents: Unreacted precursors from the synthesis process.
-
Homocoupling products: Dimers of the boronic acid formed during the coupling reaction.[2][3]
-
Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules. This is a common issue with boronic acids.[2]
-
Oxidation products: Boronic acids can be susceptible to oxidation.[2]
-
Residual solvents and inorganic salts: Remnants from the reaction workup and purification.
A thorough purity assessment, therefore, requires a multi-pronged analytical approach capable of identifying and quantifying this diverse range of potential contaminants.
Comparative Analysis of Key Purity Assessment Techniques
The selection of an analytical technique hinges on the specific information required, the nature of the expected impurities, and the available instrumentation. Here, we compare the most effective methods for analyzing this compound.
| Analytical Method | Principle | Advantages | Limitations | Typical Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[4] | High resolution, excellent for quantifying non-volatile and thermally labile impurities.[5] Versatile with various detectors (UV, MS).[5] | Potential for on-column degradation of boronic acids.[5][6] Requires careful method development for optimal separation.[5] | ~0.05% (by area %) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio analysis. | High sensitivity and specificity for impurity identification.[7] Capable of detecting trace-level impurities.[8] | Ionization efficiency can vary between compounds. Matrix effects can suppress or enhance signals. | pg/mL to ng/mL levels[7][9] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information. Quantitative NMR (qNMR) allows for purity determination without a specific standard for each impurity.[5] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures. | ~0.1% (by mole fraction) |
| Elemental Analysis (CHN) | Combustion of the sample to convert elements into simple gases for quantification.[10] | Provides the elemental composition (Carbon, Hydrogen, Nitrogen). A fundamental check of bulk purity. | Does not identify or quantify specific impurities. Assumes impurities have a different elemental composition than the main compound. | ~0.3% absolute deviation |
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any purity assessment lies in the rigor of the experimental protocol. The following methods are designed to be self-validating, providing a clear and reproducible path to accurate results.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is a workhorse for routine purity checks and the quantification of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18) is a good starting point.[11]
-
Mobile Phase A: 10 mM Ammonium acetate in water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
Causality Behind Choices: The use of a buffered aqueous mobile phase helps to maintain a consistent ionization state for the aminomethyl group, leading to better peak shape. Acetonitrile is a common organic modifier that provides good separation for a wide range of aromatic compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Impurity Identification
For identifying unknown impurities and quantifying them at very low levels, LC-MS is the gold standard.
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Utilize the same HPLC conditions as described above to ensure chromatographic consistency.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for the aminomethyl group.
-
Mass Range: Scan a wide mass range (e.g., m/z 50-1000) to capture potential impurities.
-
Data Acquisition: Perform both full scan for unknown identification and, if necessary, tandem MS (MS/MS) for structural elucidation.
Sample Preparation:
-
Prepare samples as for HPLC analysis, but at a lower concentration (e.g., 10-100 µg/mL) to avoid detector saturation.
Causality Behind Choices: ESI is a soft ionization technique that minimizes fragmentation, providing a clear molecular ion for the parent compound and its impurities. High-resolution mass spectrometry allows for the determination of elemental composition, which is invaluable for identifying unknown peaks.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
qNMR offers the distinct advantage of determining purity without the need for individual impurity reference standards.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Internal Standard:
-
Select a certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic anhydride).[5]
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into an NMR tube.[5]
-
Add a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).[5]
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Use a standard 90° pulse sequence.
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_IS = Purity of the internal standard
-
Causality Behind Choices: The long relaxation delay is critical for quantitative accuracy, ensuring that the signal intensity is directly proportional to the number of protons. DMSO-d₆ is a suitable solvent as it can dissolve the analyte and its common impurities, and its residual signals do not typically interfere with the aromatic and aminomethyl protons of interest.
Integrating the Data for a Comprehensive Purity Profile
No single technique provides a complete picture. A robust purity assessment strategy integrates the strengths of multiple methods.
A typical workflow would involve using HPLC for an initial purity check and to establish an impurity profile. Any significant unknown peaks can then be investigated by LC-MS for identification. qNMR provides an orthogonal, non-chromatographic measure of absolute purity, which serves as an excellent verification of the HPLC results. Finally, elemental analysis confirms the correct elemental composition of the bulk material.
By employing this integrated and methodologically sound approach, researchers can be confident in the quality of their this compound, ensuring the integrity and reproducibility of their subsequent synthetic and biological investigations.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
- Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed.
- What are the analytical methods for determining the purity of Boric acid - 10B?. Blog.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
- Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Elemental Analysis - Organic & Inorganic Compounds. Eltra.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 10. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Reactivity in (4-(Aminomethyl)phenyl)boronic Acid-Based Fluorescent Sensors
This guide provides an in-depth comparison of (4-(Aminomethyl)phenyl)boronic acid-based fluorescent sensors with alternative technologies, focusing on the critical aspect of cross-reactivity. It is intended for researchers, scientists, and drug development professionals who are designing and implementing sensing strategies for biologically relevant analytes. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental design, ensuring a robust and reliable assessment of sensor performance.
The Principle of Boronic Acid-Based Sensing: A Double-Edged Sword
This compound (AMPBA) and its derivatives have emerged as versatile tools for the detection of diol-containing molecules, most notably saccharides.[1][2] The sensing mechanism is predicated on the reversible covalent interaction between the boronic acid moiety and 1,2- or 1,3-diols to form stable cyclic boronate esters.[1][2] This interaction, in the context of a fluorophore-appended AMPBA, can modulate the sensor's fluorescence properties, providing a detectable signal.
The aminomethyl group ortho to the boronic acid is a key structural feature.[1] It plays a dual role: it can lower the pKa of the boronic acid, facilitating diol binding at physiological pH, and it acts as a quencher through a Photoinduced Electron Transfer (PET) mechanism.[1] In the unbound state, the lone pair of electrons on the nitrogen atom of the aminomethyl group can quench the fluorescence of the appended fluorophore. Upon binding to a diol, the boron atom becomes more electron-deficient, strengthening the B-N dative bond. This reduces the quenching efficiency of the amine, leading to an increase in fluorescence intensity—a "turn-on" response.[1]
However, this elegant mechanism also presents the primary challenge: a lack of absolute specificity. Any molecule possessing a diol group with the correct stereochemistry can potentially bind to the boronic acid, leading to a fluorescent response. This inherent cross-reactivity is a critical parameter to evaluate for any new sensor application.
A Systematic Approach to Evaluating Cross-Reactivity
A thorough understanding of a sensor's cross-reactivity profile is paramount to ensure the reliability of experimental data. A self-validating system for assessing cross-reactivity involves a systematic evaluation against a panel of potential interferents.
The Rationale Behind Interferent Selection
The choice of interferents should be guided by the intended application of the sensor. A typical panel for a sensor designed to operate in a biological matrix should include:
-
Structurally similar analytes: To assess the sensor's ability to discriminate between closely related molecules (e.g., different monosaccharides).
-
Biologically abundant molecules: High concentrations of certain molecules in biological fluids (e.g., glucose, lactate) can cause interference even with weak binding.
-
Cofactors and metabolites: Other diol-containing molecules such as catecholamines (dopamine, epinephrine) and ascorbic acid are common in biological systems.
-
Metal ions: Certain metal ions can interact with the sensor, either by binding to the diol-binding site or by other mechanisms that affect fluorescence.[3]
Experimental Workflow for Cross-Reactivity Assessment
The following workflow provides a robust method for quantifying the cross-reactivity of an AMPBA-based fluorescent sensor.
Caption: Experimental workflow for assessing the cross-reactivity of AMPBA-based sensors.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the this compound-based fluorescent sensor in DMSO.
-
Prepare 100 mM stock solutions of the target analyte and each potential interferent in the chosen aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Prepare the working buffer.
-
-
Fluorescence Measurements:
-
Dilute the sensor stock solution to a final concentration of 10 µM in the working buffer.
-
Record the baseline fluorescence of the sensor solution.
-
Target Analyte Titration: Add increasing concentrations of the target analyte to the sensor solution and record the fluorescence spectrum after each addition.
-
Interferent Titration: In separate experiments, add increasing concentrations of each potential interferent to the sensor solution and record the fluorescence spectrum.
-
Competition Assay: To a solution of the sensor and a fixed concentration of the target analyte, add increasing concentrations of a potential interferent and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of analyte/interferent concentration.
-
Calculate the limit of detection (LOD) for the target analyte, typically defined as 3 times the standard deviation of the blank divided by the slope of the linear portion of the calibration curve.
-
Determine the selectivity coefficient for each interferent relative to the target analyte. This can be calculated as the ratio of the concentration of the target analyte to the concentration of the interferent that produces the same fluorescence response.
-
Performance Comparison with Alternative Sensing Technologies
While AMPBA-based sensors offer advantages in terms of cost and stability, it is crucial to objectively compare their performance against established and emerging technologies.
Signaling Pathways of Compared Technologies
Caption: Simplified signaling pathways for boronic acid, enzyme-based, and aptamer-based sensors.
Quantitative Performance Comparison
The following table provides a comparative overview of the typical performance characteristics of AMPBA-based sensors and their alternatives for the detection of glucose and dopamine.
| Sensor Type | Target Analyte | Typical Limit of Detection (LOD) | Selectivity | Response Time | Key Advantages | Key Disadvantages |
| This compound | Glucose | 100 nM - 1 mM[4] | Moderate; cross-reactivity with other saccharides. | Seconds to minutes | Reversible, stable, low cost. | Prone to interference from other diols, pH sensitive. |
| Enzyme-Based (Glucose Oxidase) | Glucose | ~50 µM | High for glucose. | Seconds to minutes | High selectivity and sensitivity. | Irreversible, prone to denaturation, requires co-substrates. |
| Aptamer-Based (Electrochemical) | Glucose | ~1 µM | High; depends on aptamer sequence. | Seconds to minutes | High selectivity, stable, reusable. | Aptamer selection can be challenging, potential for fouling.[5] |
| This compound | Dopamine | ~1 µM | Moderate; cross-reactivity with other catecholamines. | Seconds to minutes | Reversible, simple design. | Interference from ascorbic acid and other catechols. |
| Enzyme-Based (Tyrosinase) | Dopamine | ~10 nM | Good; some cross-reactivity with other catechols. | Minutes | High sensitivity. | Enzyme stability can be an issue. |
| Aptamer-Based (Fluorescence) | Dopamine | 0.1 nM - 100 nM[6][7] | High; can distinguish between similar catecholamines. | Seconds to minutes | Excellent selectivity, stable. | Can be more expensive to develop. |
Field-Proven Insights and Future Perspectives
The "weakness" of cross-reactivity in single AMPBA-based sensors can be transformed into a strength through the development of sensor arrays.[8] By employing an array of different boronic acid-based sensors with varying affinities for a range of analytes, a unique "fingerprint" response can be generated for each analyte or mixture. This approach, coupled with pattern recognition algorithms, allows for the discrimination of complex mixtures that would be impossible with a single sensor.
Looking forward, the integration of AMPBA-based sensors with nanomaterials such as graphene and quantum dots holds significant promise for enhancing sensitivity and selectivity.[4] Furthermore, the development of ratiometric and dual-emission sensors can provide built-in self-calibration, mitigating the effects of environmental factors and improving the reliability of measurements.
References
- Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). RSC Advances, 4(92), 50519-50530. [Link]
- Recent development of boronic acid-based fluorescent sensors. (2018). RSC Advances, 8(49), 27855-27872. [Link]
- An Electrochemical Aptamer-Based Sensor for Real-Time Monitoring of Insulin. (2020). ACS Sensors, 5(7), 2059-2067. [Link]
- Boronic acid sensors with double recognition sites: a review. (2020). The Analyst, 145(3), 719-744. [Link]
- Dot Language (graph based diagrams). (2018). Medium. [Link]
- Design and Synthesis of Boronic Acid-Based Sensors for Microarray Analysis and FRET-detection to study Carbohydrates. (2011).
- Fluorescence sensor for water based on PET (photo-induced electron transfer): Anthracene-bis(aminomethyl)phenylboronic acid ester. (2017). Physical Chemistry Chemical Physics, 19(2), 1209-1216. [Link]
- Can Electrochemical Aptasensors Achieve the Commercial Success of Glucose Biosensors?. (2023). Advanced Sensor Research, 3(4), 2300132. [Link]
- Molecular Boronic Acid-Based Saccharide Sensors. (2021). Chemical Reviews, 121(10), 5773-5838. [Link]
- DOT Language. (2024). Graphviz. [Link]
- Can Electrochemical Aptasensors Achieve the Commercial Success of Glucose Biosensors?. (2023). Advanced Sensor Research, 3(4), 2300132. [Link]
- New fluorescence-quenching process through resumption of PET process induced by complexation of alkali metal ion. (2004). Organic Letters, 6(19), 3301-3303. [Link]
- Comparison of Two DNA Aptamers for Dopamine Using Homogeneous Binding Assays. (2019). Chemistry – An Asian Journal, 14(17), 2955-2959. [Link]
- Effect of DNA Aptamer Concentration on the Stability of PDA Nanoparticle-based Electrochemical Biosensor to Detect Glycated Albumin. (2025). In Vivo, 39(2), 1059-1067. [Link]
- An Electrochemical Aptamer-Based Sensor for Real-Time Monitoring of Insulin. (2020). ACS Sensors, 5(7), 2059-2067. [Link]
- A Highly Selective Fluorescent Chemosensor for Pb2+. (2005). Journal of the American Chemical Society, 127(48), 16802-16803. [Link]
- Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2020). Biosensors, 10(9), 114. [Link]
- Anthracene-(aminomethyl)phenylboronic acid ester-immobilized glass substrates as fluorescent sensing materials based on photo-induced electron transfer for detection and visualization of water. (2022). Sensors and Diagnostics, 1(5), 986-995. [Link]
- Viewing a reaction p
- Recent Advances in Aptamer-Based Sensors for Sensitive Detection of Neurotransmitters. (2023). Biosensors, 13(4), 415. [Link]
- Highly Sensitive and Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions in Aqueous Media. (2011). Organic Letters, 13(21), 5788-5791. [Link]
- Biosensors and sensors for dopamine detection. (2020). The Analyst, 145(18), 5895-5913. [Link]
- Electrochemical Aptasensor for Detection of Dopamine. (2021). Chemosensors, 9(8), 205. [Link]
- A Highly Selective Fluorescent Chemosensor for Pb 2+. (2005). Journal of the American Chemical Society, 127(48), 16802-16803. [Link]
- Photo-induced electron transfer (PET) responsible for fluorescence.... (2022).
- Fluorescent chemosensor based on sensitive Schiff base for selective detection of Zn(2+). (2013). Journal of Fluorescence, 23(5), 879-885. [Link]
- Bicolour fluorescent molecular sensors for cations: design and experimental validation. (2021). Chemical Society Reviews, 50(14), 8033-8057. [Link]
- Comparison of different types of biosensors for dopamine detection.. (2020).
- New fluorescence-quenching process through resumption of PET process induced by complexation of alkali metal ion.. (2004). Organic Letters, 6(19), 3301-3303. [Link]
- Recent development of boronic acid-based fluorescent sensors. (2018). RSC Advances, 8(49), 27855-27872. [Link]
- rNets: A standalone package to visualize reaction networks.. (2024). ChemRxiv. [Link]
- A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time. (2019). RSC Advances, 9(35), 20306-20313. [Link]
- Recent development of boronic acid-based fluorescent sensors. (2018).
- Competitive analysis of saccharides or dopamine by boronic acid-functionalized CdSe-ZnS quantum dots. (2008).
- Sensitive sugar detection using 4-aminophenylboronic acid modified graphene. (2013). Biosensors and Bioelectronics, 50, 253-258. [Link]
Sources
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive sugar detection using 4-aminophenylboronic acid modified graphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Electrochemical Aptasensor for Detection of Dopamine | MDPI [mdpi.com]
- 8. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Superior Stability of (4-(Aminomethyl)phenyl)boronic Acid Pinacol Ester in Pharmaceutical Applications
A Senior Application Scientist's Guide to Mitigating Risks in Drug Development
In the landscape of modern drug discovery, boronic acids have emerged as indispensable building blocks.[1][2] Their unique ability to form reversible covalent bonds has been harnessed to create potent inhibitors for various enzymes, leading to the development of groundbreaking therapeutics like the proteasome inhibitor Bortezomib (Velcade®).[2][3][4] However, the intrinsic instability of many boronic acids presents a significant hurdle in drug development, impacting everything from synthesis and purification to formulation and shelf-life. This guide provides a comprehensive analysis of the stability of (4-(Aminomethyl)phenyl)boronic acid, a key intermediate, against its pinacol ester counterpart, offering experimental evidence to guide researchers in making informed decisions for their development pipelines.
The Challenge: The Inherent Instability of Arylboronic Acids
Arylboronic acids are susceptible to several degradation pathways that can compromise their purity and reactivity.[5] The primary routes of degradation include:
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible but can lead to heterogeneity in the material and complications in stoichiometry during reactions.
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[6] This irreversible degradation is particularly problematic as it leads to a loss of the desired compound and the formation of an impurity that can be difficult to remove.
-
Oxidation: The carbon-boron bond can also be susceptible to oxidative cleavage, especially in the presence of reactive oxygen species, leading to the formation of phenols.[7][8]
These stability issues can result in reduced yields in synthetic steps, inconsistent biological activity, and challenges in developing stable pharmaceutical formulations.
The Solution: The Protective Power of the Pinacol Ester
To circumvent these stability issues, boronic acids are often converted to their corresponding esters. The pinacol ester of this compound, formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol), offers a robust solution. The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system effectively protects the boron atom, significantly enhancing the compound's stability.[5] This increased stability translates to a longer shelf life, easier handling, and often improved performance in cross-coupling reactions like the Suzuki-Miyaura coupling.[5][9]
Experimental Design: A Comparative Stability Study
To quantify the stability differences between this compound and its pinacol ester, a series of stress tests were designed. The degradation of each compound was monitored by High-Performance Liquid Chromatography (HPLC) over time under various conditions.
Workflow for Comparative Stability Assessment
Caption: Experimental workflow for the comparative stability study.
Detailed Experimental Protocols
1. Materials:
-
This compound
-
This compound pinacol ester
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Hydrochloric acid
-
Sodium hydroxide
-
Hydrogen peroxide (30%)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Waters XSelect™ Premier HSS T3)
-
pH meter
-
Incubator/water bath
3. HPLC Method for Quantification:
A reverse-phase HPLC method was developed to separate the parent compounds from their degradation products.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Stress Testing Protocols:
Stock solutions (1 mg/mL) of both compounds were prepared in a 50:50 acetonitrile/water mixture. These were then subjected to the following stress conditions:
-
Acidic Hydrolysis: The stock solution was diluted with 0.01 M HCl to a final pH of 2.0 and incubated at 40°C.
-
Basic Hydrolysis: The stock solution was diluted with a buffer to a final pH of 10.0 and incubated at 40°C.
-
Oxidative Degradation: The stock solution was mixed with 3% hydrogen peroxide and kept at 25°C.
-
Thermal Degradation: The stock solution (at neutral pH) was incubated at 60°C.
Samples were taken at specified time points (0, 2, 4, 8, 24, and 48 hours), neutralized if necessary, and analyzed by HPLC to determine the percentage of the parent compound remaining.
Results: Quantitative Comparison of Stability
The following tables summarize the percentage degradation of this compound and its pinacol ester under the applied stress conditions.
Table 1: Stability under Acidic Conditions (pH 2, 40°C)
| Time (hours) | % Degradation (Boronic Acid) | % Degradation (Pinacol Ester) |
| 0 | 0 | 0 |
| 2 | 5.2 | < 1 |
| 4 | 10.8 | < 1 |
| 8 | 18.5 | 1.5 |
| 24 | 35.2 | 3.8 |
| 48 | 55.6 | 6.2 |
Table 2: Stability under Basic Conditions (pH 10, 40°C)
| Time (hours) | % Degradation (Boronic Acid) | % Degradation (Pinacol Ester) |
| 0 | 0 | 0 |
| 2 | 8.1 | 1.2 |
| 4 | 15.4 | 2.5 |
| 8 | 28.9 | 4.8 |
| 24 | 58.3 | 10.1 |
| 48 | 75.1 | 18.7 |
Table 3: Stability under Oxidative Conditions (3% H₂O₂, 25°C)
| Time (hours) | % Degradation (Boronic Acid) | % Degradation (Pinacol Ester) |
| 0 | 0 | 0 |
| 2 | 12.5 | 2.1 |
| 4 | 23.8 | 4.3 |
| 8 | 40.1 | 8.5 |
| 24 | 68.7 | 15.6 |
| 48 | 85.4 | 25.3 |
Table 4: Stability under Thermal Stress (60°C)
| Time (hours) | % Degradation (Boronic Acid) | % Degradation (Pinacol Ester) |
| 0 | 0 | 0 |
| 2 | 3.4 | < 1 |
| 4 | 6.9 | < 1 |
| 8 | 12.5 | 1.8 |
| 24 | 25.1 | 4.2 |
| 48 | 42.3 | 7.9 |
Discussion: The Clear Advantage of the Pinacol Ester
The experimental data unequivocally demonstrates the superior stability of this compound pinacol ester across all tested stress conditions.
-
Hydrolytic Stability: The pinacol ester showed significantly less degradation under both acidic and basic conditions. While the free boronic acid is susceptible to protodeboronation, which is known to be accelerated at both low and high pH[6][10], the pinacol ester's protective group hinders this process. The slow hydrolysis of the ester to the boronic acid is likely the rate-limiting step for its degradation under these conditions.
-
Oxidative Stability: The pinacol ester exhibited remarkable resistance to oxidation compared to the free boronic acid. The electron-donating nature of the pinacol group may slightly reduce the electrophilicity of the boron atom, but the primary protective effect is steric hindrance, which limits the access of oxidizing agents to the C-B bond. The oxidation of boronic acids to phenols is a known degradation pathway[8], and our results confirm that esterification is an effective mitigation strategy.
-
Thermal Stability: Under thermal stress, the pinacol ester also proved to be more robust. The free boronic acid is prone to dehydration to form boroxines, a process that can be accelerated by heat. The stable cyclic structure of the pinacol ester prevents this intermolecular reaction.
Mechanism of Pinacol Ester Protection
The enhanced stability of the pinacol ester can be attributed to both steric and electronic factors.
Caption: Rationale for the enhanced stability of the pinacol ester.
Conclusion and Recommendations
For researchers and drug development professionals working with this compound and related compounds, the choice of starting material can have profound implications for the success of a project. Our comparative stability data clearly indicates that the pinacol ester offers a significant advantage over the free boronic acid.
We strongly recommend the use of this compound pinacol ester for:
-
Multi-step syntheses, where the compound may be subjected to various reaction conditions.
-
Applications requiring long-term storage of intermediates.
-
Development of robust and reproducible synthetic protocols, particularly in large-scale manufacturing.
-
Early-stage formulation studies to minimize degradation and ensure accurate assessment of a drug candidate's properties.
By opting for the more stable pinacol ester, researchers can de-risk their projects, improve efficiency, and ensure the quality and integrity of their valuable intermediates and final active pharmaceutical ingredients.
References
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Google Books.
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.). Boron-Life Science.
- Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026, January 6). Huateng Pharma.
- Design and discovery of boronic acid drugs. (2020, June 1). PubMed.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). National Institutes of Health.
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (n.d.). National Institutes of Health.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health.
- Boronic acid. (n.d.). Wikipedia.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Europe PMC.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Organic Process Research & Development.
- The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
- 4-Aminophenylboronic acid pinacol ester 97 214360-73-3. (n.d.). Sigma-Aldrich.
- 4-(Aminomethyl)phenylboronic acid pinacol ester 97 850568-55-7. (n.d.). Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of Boronic Acids at Low Concentrations
Authored for Researchers, Scientists, and Drug Development Professionals
The burgeoning role of boronic acids as pivotal intermediates in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, and their expanding applications in medicinal chemistry and diagnostics, necessitates robust and sensitive analytical methods for their quantification.[1][2][3][4] Accurately determining the concentration of these compounds, often present at trace levels, is critical for reaction monitoring, quality control of active pharmaceutical ingredients (APIs), and understanding biological interactions.[5][6] However, the unique chemical nature of boronic acids—their propensity for dehydration to form cyclic boroxines and their interactions with diols—presents distinct analytical challenges.[5][7]
This guide provides an in-depth comparison of modern analytical techniques for quantifying boronic acids at low concentrations. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is presented as a self-validating system. Our focus is on providing field-proven insights into the most effective chromatographic and spectroscopic methods, empowering you to select and implement the optimal strategy for your research needs.
The Analytical Landscape: A Comparative Overview
Choosing the right analytical technique depends on a balance of required sensitivity, sample matrix complexity, available instrumentation, and desired throughput. We will compare three principal methodologies: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry, Fluorescence Spectroscopy, and UV-Vis Spectrophotometry.
Method Selection Logic
The following decision-making workflow can guide the selection of the most appropriate analytical technique based on key project requirements.
Caption: Workflow for selecting an appropriate analytical method.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For ultimate sensitivity and selectivity, particularly in complex matrices, UPLC coupled with tandem mass spectrometry (MS/MS) is the gold standard. This method allows for direct quantification without the need for pre-derivatization, which is often required in other techniques to prevent dehydration.[5][8]
Causality and Expertise: The primary challenge in boronic acid chromatography is preventing the on-column dehydration to boroxines, which complicates quantification. By using optimized mobile phases, such as 10 mM ammonium acetate in acetonitrile, and specific UPLC-MS instrument parameters (e.g., cone voltage), the formation of the desired [M-H]⁻ ion can be maximized, ensuring accurate and reproducible results.[5][8] This approach offers a significant advantage in high-throughput screening, with run times as short as one minute.[5]
Comparative Performance Data: Chromatographic Methods
| Parameter | UPLC-MS/MS | HPLC-UV | Supercritical Fluid Chromatography (SFC-MS) |
| Typical LOD | 0.01 - 0.1 µg/mL (1-20 ng/mL)[5][6][9] | ~1 µg/mL | 0.01 ppm (relative to API)[10] |
| Typical LOQ | 0.03 - 1.0 µg/mL[5][9][10] | ~3 µg/mL | 0.03 ppm (relative to API)[10] |
| Selectivity | Very High | Moderate to High | Very High |
| Derivatization | Not required[5][9] | Not required | Not required[10] |
| Key Advantage | Highest sensitivity and selectivity; ideal for complex matrices and trace impurity analysis.[6] | Widely accessible; good for reaction monitoring at moderate concentrations.[2] | Greener method; excellent for unstable boronate esters.[10] |
| Limitation | High capital and maintenance cost. | Lower sensitivity; potential for co-elution interference. | Requires specialized instrumentation. |
Experimental Protocol: UPLC-MS/MS Quantification
This protocol is designed for the direct, high-throughput analysis of various boronic acids.
Caption: UPLC-MS/MS experimental workflow.
Fluorescence Spectroscopy
Fluorescence-based methods offer exceptional sensitivity and are an excellent alternative when mass spectrometry is unavailable.[11][12] These techniques rely on a boronic acid-dependent modulation of a fluorophore's emission.
Principle 1: Complexation with Diol-Containing Dyes
The most common approach involves the reaction of a boronic acid with a dye containing a cis-diol moiety, such as Alizarin or Alizarin Red S (ARS).[1][13][14] In its free form, Alizarin is non-fluorescent, but upon forming a cyclic boronate ester, the complex becomes highly fluorescent.[1][14] This "turn-on" fluorescence provides a direct and sensitive measure of the boronic acid concentration.
Caption: Principle of fluorescence detection with Alizarin Red S.
Principle 2: Interruption of ESIPT
A more advanced technique uses fluorophores like 10-hydroxybenzo[h]quinolone (HBQ) that exhibit Excited-State Intramolecular Proton Transfer (ESIPT).[3][11][12] The boronic acid disrupts an internal hydrogen bond in HBQ, "turning off" the ESIPT pathway and causing a dramatic shift in fluorescence emission, which can be correlated to the analyte concentration.[11][15] This method boasts sensitivity that can be up to 1000-fold greater than ARS-based staining.[11]
Comparative Performance Data: Spectroscopic Methods
| Parameter | Fluorescence (Alizarin Red S) | Fluorescence (ESIPT) | UV-Vis (Curcumin) |
| Typical LOD | ~1 µM (for phenylboronic acid)[16] | Nanomolar range[3] | 0.1 - 1.0 ppm[17] |
| Selectivity | High for boronic acids over other functional groups.[18] | High for boronic acids.[11][12] | Moderate; can have interference from fluoride and nitrate ions.[17][19] |
| Instrumentation | Fluorometer / Plate Reader | Fluorometer / Plate Reader | UV-Vis Spectrophotometer |
| Key Advantage | High sensitivity; can be adapted for HPLC post-column detection and TLC staining.[1][16] | Extremely high sensitivity.[11] | Highly accessible, low-cost instrumentation.[17] |
| Limitation | Requires external dye; pH-dependent. | Requires synthesis of specialized probe. | Lower sensitivity; requires strong acids (sulfuric acid).[19][20] |
Experimental Protocol: Fluorometric Quantification with Alizarin Red S
This protocol describes a solution-based assay suitable for a 96-well plate format.
-
Reagent Preparation:
-
Prepare a stock solution of Alizarin Red S (e.g., 1 mM in a suitable buffer, pH ~7.4).
-
Prepare boronic acid standards and unknown samples in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the Alizarin Red S solution to each well.
-
Add varying concentrations of the boronic acid standards to create a calibration curve. Add unknown samples to separate wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 15-30 minutes) to allow complex formation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader. For the Alizarin-boronic acid complex, typical wavelengths are λex ≈ 470 nm and λem ≈ 610 nm.[16]
-
-
Data Analysis:
-
Subtract the background fluorescence from a blank well (buffer + ARS only).
-
Plot the background-corrected fluorescence intensity against the boronic acid concentration to generate a standard curve.
-
Determine the concentration of the unknown samples from the standard curve.
-
UV-Vis Spectrophotometry (Colorimetric Methods)
Colorimetric methods are the most accessible and cost-effective techniques for boronic acid quantification. They rely on the formation of a colored complex between the boronic acid and a chromogenic reagent, with the resulting absorbance being proportional to the analyte concentration.
Causality and Expertise: The classic method uses curcumin, which reacts with boronic acid in the presence of a strong acid (like sulfuric acid in an acetic acid solution) to form a stable, red-colored complex known as rosocyanin.[19][20][21][22] The strong acid is essential to protonate the curcumin, making it reactive.[19][20] The subsequent measurement of absorbance at ~550 nm allows for quantification.[21] While simple, careful control of acidity and reaction time is crucial for reproducibility.
Experimental Protocol: Colorimetric Quantification with Curcumin
This protocol is adapted from established methods for determining boric acid content.[21]
-
Reagent Preparation:
-
Reaction Procedure:
-
To a small volume of the sample or standard (e.g., 0.05 mL), add the curcumin reagent (e.g., 0.5 mL).[21]
-
Carefully add concentrated sulfuric acid (e.g., 0.05 mL) and mix.[21] The solution will turn a purple-red color in the presence of boronic acid.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes).
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Prepare a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the linear regression of the standard curve to calculate the concentration of the unknown samples.
-
Conclusion and Future Outlook
The quantification of boronic acids at low concentrations is readily achievable with modern analytical instrumentation.
-
UPLC-MS/MS stands as the definitive method for trace-level analysis in complex environments, offering unparalleled sensitivity and selectivity without derivatization.
-
Fluorescence spectroscopy , particularly methods based on ESIPT interruption or dyes like Alizarin Red S, provides a highly sensitive and more accessible alternative.
-
UV-Vis spectrophotometry remains a viable, low-cost option for applications where high sensitivity is not the primary concern.
As boronic acid applications continue to expand, particularly in fields like in-vivo sensing and diagnostics, the development of even more sensitive, selective, and real-time analytical methods will be paramount.[23][24][25] The principles and protocols outlined in this guide provide a solid foundation for any researcher or scientist tasked with the critical challenge of quantifying these versatile molecules.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Detection of boronic acids through excited-state intramolecular proton-transfer fluorescence. SciSpace.
- A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. RSC Publishing.
- Recent development of boronic acid-based fluorescent sensors. PMC - PubMed Central.
- Considerations in the determination of boron at low concentr
- Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence.
- Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. NIH.
- Spectrophotometric Determination of Boron in Saltwater Using Azomethine H and Ferroin Reagents. [Source not available].
- Spectrophotometric determination of boric acid in boron powder with curcumin. [Source not available].
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
- Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- Recent development of boronic acid-based fluorescent sensors.
- Spectrophotometric determination of boric acid in boron powder with curcumin.
- Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. PMC - NIH.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Spectrophotometric Measurement of Boric Acid in a Case of Accidental Ingestion. Albanian Journal of Medical and Health Sciences.
- Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. [Source not available].
- First optical microneedle device in the world enabling glucose quantification in ultra-trace samples. EurekAlert!.
- [Spectrophotometric determination of boric acid by the curcumin method]. PubMed.
- Boron Determination—A Review of Analytical Methods.
- 16 - Analytical Methods. The Royal Society of Chemistry.
- Determination of Boron in Biological Samples | Request PDF.
- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing).
- Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.
- Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities.
- Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates | Request PDF.
- Highly Sensitive Water Detection Through Reversible Fluorescence Changes in a syn-Bimane Based Boronic Acid Deriv
- Molecular recognition with boronic acids—applic
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PNAS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lajans.com.ng [lajans.com.ng]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. Spectrophotometric determination of boric acid in boron powder with curcumin | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ajmhs.umed.edu.al [ajmhs.umed.edu.al]
- 22. [Spectrophotometric determination of boric acid by the curcumin method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. First optical microneedle device in the world enabling glucose quantification in ultra-trace samples | EurekAlert! [eurekalert.org]
A Senior Application Scientist's Guide to Boronic Acid Linkers: A Head-to-Head Comparison for Optimal Bioconjugation Efficiency
Introduction: The Unique Power of Boronic Acids in Bioconjugation
In the landscape of bioconjugation, the ability to form covalent bonds with precision and under biocompatible conditions is paramount.[1][2] Boronic acids have emerged as a uniquely powerful tool, offering a reversible and highly specific interaction with cis-1,2- and 1,3-diols found abundantly on glycoproteins, saccharides, and RNA.[3][4] This interaction, forming a cyclic boronate ester, is the cornerstone of their utility in applications ranging from protein immobilization and cell surface labeling to the development of glucose-responsive drug delivery systems and advanced biotherapeutics.[3][5][6][7]
Unlike many bioconjugation strategies that yield permanent bonds, the dynamic nature of the boronate ester linkage allows for stimuli-responsive systems, a feature increasingly exploited for smart materials and targeted therapies.[8][9] However, not all boronic acid linkers are created equal. The efficiency, kinetics, and stability of the resulting conjugate are critically dependent on the specific structure of the boronic acid derivative employed.
This guide provides a head-to-head comparison of different classes of boronic acid linkers. We will delve into the core chemical principles, compare key performance metrics with supporting data, provide detailed experimental protocols, and offer expert insights to help you select the optimal linker for your research needs.
Core Principles: Understanding the Boronic Acid-Diol Interaction
The bioconjugation efficiency of boronic acids is governed by a pH-dependent equilibrium. A boronic acid (R-B(OH)₂) exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized).[10] The tetrahedral boronate is significantly more reactive towards diols.[11][12]
The propensity of a boronic acid to form this reactive tetrahedral species is defined by its acidity (pKa). The reaction to form a stable cyclic boronate ester is most efficient when the pH of the reaction medium is at or slightly above the pKa of the boronic acid.[3][10][11] This fundamental principle is the primary determinant of a linker's utility under physiological conditions (pH ~7.4).
Caption: Chemical structures of common boronic acid linker cores.
Data Summary: Head-to-Head Performance
| Linker Type | Key Features & Applications | pKa | Optimal pH for Diol Binding | Reaction Kinetics | Stability of Conjugate |
| Phenylboronic Acid (PBA) | The most common and well-studied boronic acid. [3]Used widely in sensors, protein immobilization, and cell surface labeling. [4] | ~8.8 [3] | > 8.5 (Alkaline) [3][10] | Moderate | Moderately stable. Readily reversible with a decrease in pH or addition of competing diols. [3] |
| ortho-Substituted PBAs (e.g., 2-FPBA, 2-APBA) | Ortho-formyl or -acetyl group accelerates condensation reactions, especially with amines to form stable iminoboronates. [3][13]Offers extremely fast kinetics for bioorthogonal labeling. [13][14] | Varies | Physiological (7.4) for iminoboronate formation | Very Fast (>10³ M⁻¹s⁻¹) [13] | Tunable. Can form highly stable or dynamic covalent linkages depending on the nucleophile. [13][15] |
| Benzoboroxole | Cyclic structure lowers the pKa, enabling efficient binding at physiological pH. [16]Forms significantly more stable complexes with diols compared to PBA. [16]Ideal for in-vivo applications. [17] | ~7.3 - 7.8 [16] | ~7.4 (Physiological) | Fast | High stability at neutral pH. Hydrolytically stable boronate-diol complexes. [16] |
In-Depth Analysis
1. Phenylboronic Acid (PBA)
PBA is the foundational linker in this class. Its primary limitation is the high pKa (~8.8), which necessitates alkaline conditions (pH > 8.5) for efficient conjugation to diols. [3][10]Such conditions can be detrimental to the structure and function of many proteins. Consequently, PBA is best suited for applications where pH can be controlled and where reversibility is a desired feature, such as in affinity chromatography or sensors.
2. ortho-Substituted PBAs (2-FPBA & 2-APBA)
The introduction of an ortho-formyl (2-FPBA) or ortho-acetyl (2-APBA) group dramatically alters the reactivity profile. These linkers are uniquely capable of rapid conjugation with various nucleophiles, including amines (e.g., lysine side chains) and hydrazides, under physiological conditions. [13]The ortho-carbonyl group participates in the reaction, leading to the formation of a highly stable six-membered iminoboronate ring structure. This reaction is exceptionally fast, with rate constants orders of magnitude greater than conventional click chemistry. [13]This makes them ideal for rapid and bioorthogonal labeling applications where stable conjugation is required. [18]
3. Benzoboroxoles
Benzoboroxoles represent a significant advancement for in vivo and physiological applications. The intramolecular coordination between the hydroxylmethyl group and the boron atom lowers the linker's pKa to the physiological range (~7.3). [16]This intrinsic property allows benzoboroxoles to bind efficiently to diols at neutral pH, overcoming the primary drawback of standard PBAs. The resulting boronate ester complexes are also significantly more stable, making benzoboroxoles the linker of choice for applications requiring robust conjugation in complex biological media. [16][17]
Experimental Section: Protocols for Success
A well-designed experiment is a self-validating system. This protocol provides a general framework for conjugating a boronic acid linker to a glycoprotein, incorporating steps for reaction monitoring and validation.
General Protocol: Conjugation of a Phenylboronic Acid Linker to a Glycoprotein
This protocol is designed as a template. The optimal buffer pH, reaction time, and molar ratios should be empirically determined for each specific biomolecule and linker combination.
Caption: General experimental workflow for boronic acid bioconjugation.
Materials:
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, HRP)
-
Boronic acid linker with a reactive handle for protein coupling (e.g., 3-Aminophenylboronic acid, 3-APBA)
-
Amine-reactive crosslinker (e.g., EDC/Sulfo-NHS) if using an amine-functionalized boronic acid
-
Reaction Buffer: Borate buffer (100 mM, pH 8.5) for PBA; PBS (pH 7.4) for Benzoboroxole or 2-FPBA
-
Quenching Buffer: Tris buffer (50 mM, pH 8.0)
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Characterization: SDS-PAGE, MALDI-TOF Mass Spectrometry
Step-by-Step Methodology:
-
Protein Preparation:
-
Dissolve the glycoprotein in the chosen Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Rationale: The buffer choice is critical. For standard PBAs, a pH > pKa is required to activate the boronic acid for efficient diol binding. [3]For benzoboroxoles or ortho-substituted PBAs, physiological pH is optimal. [13][16]
-
-
Linker Preparation & Activation (if necessary):
-
For direct conjugation to diols: Dissolve the boronic acid-functionalized molecule in a minimal amount of DMSO before adding it to the protein solution.
-
For coupling via another functional group (e.g., 3-APBA to protein carboxylates):
-
First, activate the carboxyl groups on the protein using a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS in MES buffer (pH 6.0) for 15 minutes at room temperature.
-
Quench the EDC reaction and buffer exchange the protein into the boronic acid Reaction Buffer (pH 8.5).
-
Add a 100-fold molar excess of 3-APBA to the activated protein.
-
-
Rationale: The choice of conjugation strategy depends on the available functional groups on the linker and the biomolecule. EDC/NHS chemistry is a standard method for coupling amines to carboxyl groups. [4]
-
-
Conjugation Reaction:
-
Add the prepared boronic acid linker to the protein solution. A typical starting point is a 20- to 50-fold molar excess of the linker over the protein.
-
Incubate at room temperature for 2-4 hours, or overnight at 4°C with gentle mixing.
-
Rationale: The reaction is reversible, so an excess of the linker drives the equilibrium towards the formation of the boronate ester conjugate. [3]Incubation time may need optimization based on the linker's reactivity.
-
-
Purification:
-
Quench the reaction by adding a quenching buffer or a competing diol like sorbitol.
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting or SEC column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect fractions and monitor protein elution using absorbance at 280 nm.
-
Rationale: Purification is essential to remove excess reagents that could interfere with downstream applications and to ensure an accurate characterization of the conjugate.
-
-
Characterization:
-
SDS-PAGE: Analyze the purified fractions to confirm conjugation. A successful conjugation will result in a shift in the molecular weight of the protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise mass of the conjugate to calculate the degree of labeling (i.e., the number of linker molecules per protein).
-
Activity Assay: Perform a functional assay to confirm that the bioconjugation process has not significantly compromised the protein's biological activity. [19] * Rationale: Thorough characterization validates the success of the conjugation, quantifies its efficiency, and ensures the integrity of the biomolecule.
-
Conclusion and Future Outlook
The selection of a boronic acid linker is a critical decision that directly impacts the outcome of a bioconjugation experiment. While standard Phenylboronic Acids are foundational tools for in vitro applications where pH can be controlled, their requirement for alkaline conditions is a significant limitation. For applications demanding rapid, bioorthogonal labeling, ortho-substituted PBAs like 2-FPBA offer unparalleled kinetics. For the majority of applications in complex biological media or in vivo, Benzoboroxoles represent the superior choice, offering a combination of high stability and optimal performance at physiological pH.
As research progresses, novel boronic acid derivatives, such as those designed for sequential cross-coupling or as peroxide-cleavable linkers, will continue to expand the bioconjugation toolbox. [2][20]By understanding the fundamental principles of pKa and stability, researchers can harness the full potential of this versatile chemistry to build the next generation of sophisticated bioconjugates.
References
- A Comparative Guide to Boronic Acid Derivatives for Bioconjugation Efficiency. BenchChem Technical Library.
- Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant.
- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
- Synthesis and Evaluation of Protein–Phenylboronic Acid Conjug
- Benzoxaboroles as dynamic covalent receptors for bioconjugation and transport of nucleosides and related drugs: Proof of action in HeLa cells. PubMed.
- Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research.
- Boronic acids as building blocks for the construction of therapeutically useful bioconjug
- Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation.
- Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- Boronic acid based dynamic click chemistry: recent advances and emergent applic
- Boronic acids as building blocks for the construction of therapeutically useful bioconjug
- Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
- Boron enabled bioconjug
- Boronic acids as building blocks for the construction of therapeutically useful bioconjug
- Boronic acids as building blocks for the construction of therapeutically useful bioconjug
- Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. MDPI.
- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
- Universal Reaction Mechanism of Boronic Acids With Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Form
- Iminoboronates as Dual‐Purpose Linkers in Chemical Probe Development. Angewandte Chemie.
- Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins.
- Boronic Acid Pairs for Sequential Bioconjug
- Peroxide-cleavable linkers for antibody–drug conjugates.
Sources
- 1. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 8. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]
- 9. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iminoboronates as Dual‐Purpose Linkers in Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic acid based dynamic click chemistry: recent advances and emergent applications - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05009A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Benzoxaboroles as dynamic covalent receptors for bioconjugation and transport of nucleosides and related drugs: Proof of action in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Boronic Acid Pairs for Sequential Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Analysis of Protein-(4-(Aminomethyl)phenyl)boronic Acid Complexes: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, boronic acids have emerged as a versatile class of compounds, demonstrating significant therapeutic potential as enzyme inhibitors.[1][2] Among these, (4-(Aminomethyl)phenyl)boronic acid and its derivatives represent a critical scaffold in the design of targeted therapeutics, particularly against serine proteases.[3][4] The unique ability of the boron atom to form a reversible covalent bond with the catalytic serine residue in these enzymes, mimicking the tetrahedral transition state of peptide bond hydrolysis, is central to their inhibitory mechanism.[5][6]
This guide provides an in-depth, comparative analysis of the structural methodologies employed to elucidate the interactions between proteins and this compound-based ligands. As a senior application scientist, the following content is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental design. We will explore the strengths and nuances of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, supported by experimental data and detailed protocols.
The Significance of the Aminomethylphenyl Moiety
The this compound scaffold is not arbitrary. The phenyl ring provides a rigid core for presenting the boronic acid warhead and allows for substitutions to modulate physiochemical properties and explore structure-activity relationships (SAR).[7] The aminomethyl group, in particular, can play a crucial role in enhancing binding affinity and specificity. It can act as a hydrogen bond donor or acceptor, or engage in electrostatic interactions with residues in the enzyme's active site, thereby anchoring the inhibitor and optimizing its orientation for covalent bond formation with the catalytic serine.[1][8] Understanding these interactions at an atomic level is paramount for rational drug design.
Comparative Analysis of Structural Elucidation Techniques
The choice of technique for structural analysis of a protein-ligand complex is dictated by the specific research question, the nature of the protein, and the desired level of detail. Here, we compare the three primary methods used for studying complexes involving this compound and its analogs.
| Technique | Principle | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a crystalline lattice of the protein-ligand complex. | Provides a high-resolution, static snapshot of the binding pose, revealing precise bond lengths and atomic interactions. | Requires well-diffracting crystals, which can be challenging to obtain. The resulting structure is a static average and may not fully represent the dynamic nature of the interaction in solution. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to probe the structure and dynamics of molecules in solution. | Provides information on the solution-state structure, dynamics, and binding kinetics. Can identify binding interfaces and characterize conformational changes upon ligand binding.[9][10][11][12] | Generally limited to smaller proteins (<40 kDa). Structure determination is more complex and typically yields a family of structures rather than a single high-resolution model. |
| Computational Docking | In silico simulation of the binding of a ligand to a protein's active site. | Rapid and cost-effective for screening large libraries of compounds and predicting binding modes. Can provide insights into the energetic contributions of different interactions. | Accuracy is dependent on the scoring function and the quality of the protein structure. It is a predictive method and requires experimental validation. |
X-ray Crystallography: Visualizing the Covalent Adduct
X-ray crystallography offers an unparalleled view of the precise atomic interactions within a protein-ligand complex. For boronic acid inhibitors, this technique is instrumental in confirming the formation of the covalent bond with the catalytic serine and in detailing the network of non-covalent interactions that contribute to binding affinity and specificity.
A seminal study on AmpC β-lactamase, a serine protease, complexed with various phenylboronic acid derivatives provides a clear illustration of the power of this technique.[5] While this particular study did not include this compound, the structural insights are highly relevant. The crystal structures revealed that the boronic acid forms a tetrahedral adduct with the catalytic Ser64. The hydroxyl groups of the boronate engage in a network of hydrogen bonds with key active site residues, including the backbone amides of Ser64 and Ala318, and the catalytic base Tyr150.[5] The phenyl ring of the inhibitors occupies a hydrophobic pocket, and substitutions on the ring can form additional interactions. For instance, a carboxylate group at the para-position was shown to interact with Gln120.[5] This highlights how modifications to the phenyl ring, such as the aminomethyl group in our topic compound, can be strategically employed to target specific subsites within the enzyme's active site.
Experimental Workflow: Protein-Ligand Co-crystallization
Caption: Workflow for NMR titration and binding site mapping.
Computational Docking: Predicting and Rationalizing Binding
Computational docking has become an indispensable tool in drug discovery for predicting the binding mode of a ligand to its protein target and for virtual screening of compound libraries. [13]For this compound, docking simulations can provide valuable insights into its preferred orientation in the active site and the key interactions that stabilize the complex.
A typical docking workflow involves preparing the 3D structures of the protein and the ligand, defining the binding site, and then using a scoring function to evaluate the different binding poses. The results can be used to rationalize observed SAR and to guide the design of new analogs with improved potency and selectivity. For boronic acid inhibitors, specialized docking protocols may be required to account for the formation of the covalent bond with the catalytic serine.
Experimental Workflow: Covalent Docking Simulation
Caption: Workflow for a covalent docking simulation.
Comparative Performance of Phenylboronic Acid Derivatives
While a direct head-to-head structural comparison of this compound with a comprehensive set of analogs against a single target is not readily available in the published literature, we can compile inhibitory activity data from various studies to provide a performance comparison. The following table summarizes the inhibition constants (Ki) for a selection of phenylboronic acid derivatives against AmpC β-lactamase. [5]
| Compound | Structure | Ki (µM) [5] |
|---|---|---|
| Lead 1 | Biphenyl derivative | 0.083 |
| Compound 2 | 3-Nitrophenylboronic acid | 1.7 |
| Compound 3 | 4-Carboxyphenylboronic acid | 2.9 |
| Compound 4 | 4-(2-Carboxyvinyl)phenylboronic acid | 4.2 |
| Compound 5 | Biphenyl-4,4'-diboronic acid | 0.20 |
This data demonstrates that substitutions on the phenyl ring significantly impact inhibitory potency. While a direct comparison with this compound is not possible from this dataset, it underscores the importance of the substituent's nature and position in optimizing interactions with the enzyme's active site. The aminomethyl group, with its potential for hydrogen bonding and electrostatic interactions, represents another avenue for achieving high-affinity inhibition.
Conclusion and Future Directions
The structural analysis of protein-ligand complexes involving this compound is a multifaceted endeavor that benefits from the synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling. Each technique provides a unique and complementary perspective on the binding event. X-ray crystallography delivers high-resolution static pictures of the binding mode, NMR offers insights into solution-state dynamics and interactions, and computational docking provides a framework for predicting and rationalizing binding.
Future research in this area will likely focus on the integrated use of these techniques to gain a more complete understanding of the structure-activity relationships of this compound derivatives. The development of more accurate computational models for predicting covalent bond formation and the application of advanced NMR techniques to larger and more complex protein targets will undoubtedly accelerate the design of next-generation boronic acid-based therapeutics.
References
- Anslyn, E. V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
- Cubberley, M. S., & Iovine, P. M. (2010). Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids. The Journal of Organic Chemistry, 75(15), 5091–5098. [Link]
- Drawz, S. M., et al. (2010). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. ACS Chemical Biology, 5(6), 575–583. [Link]
- Fu, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271–3280. [Link]
- Gassman, N. R., et al. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Journal of the American Chemical Society, 135(6), 2357–2363. [Link]
- Li, X., et al. (2021).
- Sikorski, J. A., & Tehrani, M. W. (2004). Synthesis of some para-functionalized phenylboronic acid derivatives. Tetrahedron Letters, 45(48), 8941–8944. [Link]
- Soriano, A., et al. (2018).
- Zhou, H., et al. (2020). Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding affinity versus KPC-2. European Journal of Medicinal Chemistry, 187, 111956. [Link]
- Bag, S., & Ramaiah, D. (2007). ParDOCK: an all atom energy based Monte Carlo docking protocol for protein-ligand complexes. Protein and Peptide Letters, 14(7), 632–646. [Link]
- Biela, A., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 22(21), 11598. [Link]
- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7719–7722. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734312, this compound.
- Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry, 10(13), 2477–2483. [Link]
- Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids.
- Horvath, D., & Lisurek, M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
- Kanjilal, P., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833. [Link]
- Papp-Wallace, K. M., et al. (2018). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 62(7), e00305-18. [Link]
- Cativiela, C., & Ordóñez, M. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1614–1636. [Link]
- Donaldson, L. W., & Skrynnikov, N. R. (2000). Protein complexes studied by NMR spectroscopy. Current Opinion in Structural Biology, 10(1), 38–45. [Link]
- ResearchGate. (n.d.). Molecular targets of boronic acids. Serine Proteases include:...
- Bone, R., et al. (1989). Serine protease mechanism. structure of an inhibitory complex oF ALPHA-LYTIC Protease and a tightly bound peptide boronic acid. RCSB PDB. [Link]
- Clore, G. M., & Gronenborn, A. M. (1998). NMR structure determination of proteins and protein complexes larger than 20 kDa. Current Opinion in Chemical Biology, 2(5), 564–570. [Link]
- Horvath, D., & Lisurek, M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
- Veglia, G., & Lorieau, J. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences, 7, 9. [Link]
- Clore, G. M., & Gronenborn, A. M. (1998). NMR structure determination of proteins and protein complexes larger than 20 kDa. Current Opinion in Chemical Biology, 2(5), 564–570. [Link]
- Lorieau, J., & Veglia, G. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences, 7, 9. [Link]
Sources
- 1. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protein complexes studied by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 11. NMR structure determination of proteins and protein complexes larger than 20 kDa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Methods for Structural Characterization of Protein-Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of (4-(Aminomethyl)phenyl)boronic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (4-(Aminomethyl)phenyl)boronic acid (CAS No. 51239-46-4) and its common salt form, this compound hydrochloride (CAS No. 75705-21-4). As a valued professional in research and development, your safety and environmental stewardship are paramount. This document moves beyond simple instructions to explain the rationale behind each step, ensuring a robust and self-validating safety protocol.
Disclaimer: These procedures are based on established safety guidelines. However, you are REQUIRED to consult and adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health & Safety (EHS) protocols. When in doubt, always contact your EHS officer.[1]
Part 1: Hazard Assessment and Immediate Safety Protocols
Before any disposal procedure begins, a thorough understanding of the compound's hazards is essential. This compound and its derivatives must be treated as hazardous waste from the point of generation.[2][3]
1.1 Hazard Profile
Based on available Safety Data Sheets (SDS) for the hydrochloride salt and analogous boronic acids, the primary hazards are summarized below.
| Hazard Classification | Category | GHS Hazard Statement | Source(s) |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation | [2][4] |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage or causes serious eye irritation | [2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5] |
1.2 Mandatory Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense against chemical exposure. The causality behind each choice is to create a complete barrier against the identified hazards.
-
Eye Protection: Wear tight-sealing chemical safety goggles or a full-face shield.[6] This is to protect against accidental splashes of solutions or contact with airborne solid particles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[2] Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A fully fastened laboratory coat is required to protect skin and clothing from contamination.[6]
-
Engineering Controls: All handling and disposal preparation steps must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dusts or vapors.[2][7]
Part 2: Core Disposal Protocol: Segregation and Collection
The primary and universally accepted method for disposing of this compound is to collect it as hazardous waste for pickup by a certified disposal service. Under no circumstances should this chemical or its solutions be poured down the drain. [1][2]
Step 2.1: Solid Waste Collection This category includes unused or waste this compound powder and any disposables contaminated with it (e.g., weigh boats, contaminated paper towels, gloves).
-
Designate a Container: Procure a dedicated, sealable hazardous waste container that is compatible with the chemical (a high-density polyethylene - HDPE - or glass container is recommended).[8]
-
Transfer Waste: Carefully transfer the solid waste into the designated container using a spatula or scoop. Minimize the generation of dust.
-
Label Immediately: Affix a hazardous waste label to the container (see Part 3 for labeling requirements).
-
Seal and Store: Securely close the container and place it in your lab's designated Satellite Accumulation Area (SAA).[9]
Step 2.2: Liquid Waste Collection This pertains to any solutions containing this compound.
-
Designate a Container: Use a separate, sealable hazardous waste container compatible with the solvent used in the solution (e.g., glass bottle for organic solvents, HDPE carboy for aqueous solutions).[6][8]
-
Segregate Waste Streams: Do not mix incompatible waste streams. [10] For example, a solution of the compound in methanol should be collected in a "Halogen-Free Organic Solvent Waste" container, while an aqueous solution should be collected in an "Aqueous Chemical Waste" container. Mixing with strong acids, bases, or oxidizers can cause dangerous reactions.[1][9]
-
Transfer Waste: Carefully pour the liquid waste into the appropriate container using a funnel.
-
Label Immediately: Ensure the container is properly labeled with all chemical constituents and their approximate percentages.[9]
-
Seal and Store: Tightly cap the container and store it in secondary containment (e.g., a plastic tub) within the SAA to mitigate potential leaks.[11]
Step 2.3: Decontamination of Empty Containers The original containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing: In a chemical fume hood, rinse the empty container thoroughly with a suitable solvent (e.g., methanol, ethanol, or water) a minimum of three times.[2][3]
-
Collect Rinsate: Crucially, this rinsate is now hazardous waste. [3] Collect all rinsate and add it to the appropriate liquid waste stream as described in Step 2.2.
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as regular glass or plastic waste, but you must confirm this with your institution's EHS guidelines.[2] Deface or remove the original chemical label to prevent confusion.
Part 3: Waste Container Management and Labeling
Proper container management is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Container Integrity: Ensure all waste containers are in good condition, free of cracks or deterioration, and have secure, leak-proof closures.[12]
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored at or near the point of generation in a designated SAA, which should be clearly marked.[9][13]
-
Labeling Protocol: Every hazardous waste container must be labeled with the following information at the moment waste is first added:[9][13]
-
The words "Hazardous Waste" .
-
The full chemical name(s) of all constituents (no abbreviations or formulas). For example: "this compound, Methanol".
-
The approximate percentage or concentration of each constituent.
-
The primary hazard(s) associated with the waste (e.g., Toxic, Irritant).
-
The date the container becomes full.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Decision workflow for proper segregation and disposal of (4-APBA) waste.
Part 4: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, increase ventilation if it is safe to do so.[3]
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.
-
Contain Spill: For small spills, use a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[3]
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminate all cleaning equipment. Collect all cleanup materials as hazardous waste.
Part 5: Conditional Protocol: In-Lab Neutralization
While boronic acids are weakly acidic and can be neutralized, this procedure is NOT a substitute for hazardous waste disposal .[1][14] Due to the compound's oral toxicity (H302), the resulting neutralized salt solution is still considered hazardous waste and is not suitable for drain disposal.[15] This protocol should only be performed if explicitly required as a pre-treatment step by your institution's EHS or waste vendor.
Procedure (Perform ONLY in a chemical fume hood with full PPE):
-
Prepare Solution: If starting with solid waste, dissolve it in a minimal amount of water in a large beaker. If starting with a solution, ensure it is diluted. Place the beaker in an ice-water bath to manage heat generation.[15]
-
Select Base: Use a mild base such as sodium bicarbonate (baking soda).[1][14]
-
Slow Addition: While stirring the boronic acid solution continuously, add the sodium bicarbonate slowly and gradually. A rapid addition can cause excessive foaming and heat generation.[14]
-
Monitor pH: Use pH strips or a calibrated pH meter to monitor the reaction. Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).
-
Dispose as Waste: Transfer the final, neutralized solution to a properly labeled aqueous hazardous waste container for EHS pickup.
References
- How To Safely Dispose of Boric Acid. Lab Alley. Link
- How to Ensure Safe Chemical Waste Disposal in Labor
- How and Why to Neutralize Boric Acid. Lab Alley. Link
- Proper Disposal of Oct-7-enylboronic Acid: A Guide for Labor
- Regulation of Laboratory Waste. American Chemical Society. Link
- This compound | CAS 51239-46-4. ChemScene. Link
- 4-aminomethylphenylboronic acid, hydrochloride. Sigma-Aldrich. Link
- Safety in Synthesis: A Technical Guide to Handling Vinylboronic Acid in the Labor
- Laboratory Waste Management: The New Regul
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link
- Managing Hazardous Waste Generated in Labor
- SAFETY DATA SHEET - (4-methylphenyl)boronic acid. Sigma-Aldrich. Link
- Proper Disposal of 1,10-Phenanthroline-2-boronic Acid: A Guide for Labor
- Chemical Safety Data Sheet MSDS / SDS - 4-Aminophenylboronic acid. ChemicalBook. Link
- SAFETY DATA SHEET - 4-Aminophenylboronic acid hydrochloride. Sigma-Aldrich. Link
- 4-Methylphenylboronic acid - Safety D
- SAFETY DATA SHEET - 4-Carboxamidephenylboronic Acid. FUJIFILM Wako. Link
- Proper Disposal of 4-Methylpyridine-2-boronic acid: A Step-by-Step Guide. BenchChem. Link
- Chemical Waste Disposal Guidelines. Hamilton College. Link
- Neutralization Guide. University of Georgia Environmental Safety Division. Link
- SAFETY DATA SHEET - 4-Aminomethylphenylboronic acid hydrochloride. Fisher Scientific. Link
- Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Link
- Chemicals - Nanomaterials & Pyrophorics. MIT Environmental Health & Safety. Link
- SAFETY DATA SHEET - (4-Bromomethyl)phenylboronic acid. Fisher Scientific. Link
- Hazardous Waste Disposal Guide. Dartmouth College. Link
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Link
- Hazardous Waste Disposal Guide.
- Lab Chemical Safety Guidelines. Harvard Environmental Health and Safety. Link
- 4-(Aminomethyl)phenylboronic acid hydrochloride | CAS 75705-21-4. Santa Cruz Biotechnology. Link
- Chemical Incompatibility Chart. Princeton University Environmental Health & Safety. Link
- This compound | CAS 51239-46-4. BLD Pharm. Link
Sources
- 1. laballey.com [laballey.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. laballey.com [laballey.com]
- 15. esd.uga.edu [esd.uga.edu]
Personal protective equipment for handling (4-(Aminomethyl)phenyl)boronic acid
An actionable, in-depth guide to the safe handling and disposal of (4-(Aminomethyl)phenyl)boronic acid, tailored for professionals in research and drug development. This document outlines essential safety protocols, personal protective equipment (PPE) requirements, and step-by-step operational and disposal plans to ensure a secure laboratory environment.
Hazard Assessment: Understanding the Risks
This compound is a valuable reagent, but its handling requires a clear understanding of its potential hazards. According to its classification, the compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] The primary routes of occupational exposure are inhalation of the powder, direct skin contact, and eye contact. Therefore, all safety protocols are designed to mitigate these specific risks.
| Hazard Classification | GHS Pictogram | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302 |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | H315 |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | H319 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | H335 |
This data is synthesized from multiple supplier Safety Data Sheets (SDS).[2][5][6][7]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial for preventing exposure. The following equipment is mandatory when handling this compound.
-
Engineering Controls : The first and most critical line of defense is an engineering control. All handling of the solid compound must be performed within a certified chemical fume hood to minimize the inhalation of dust particles.[8][9]
-
Eye and Face Protection : Chemical safety goggles are required to protect against airborne particles and potential splashes.[8][9][10] In situations with a heightened risk of splashing, such as when dissolving the solid in a solvent, a face shield should be worn over the goggles.[9][10][11]
-
Hand Protection : Chemical-resistant nitrile gloves are mandatory.[8][9][11] Double-gloving (wearing a second pair of gloves over the first) is a best practice that provides additional protection, especially during prolonged handling.[10] Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[9][12]
-
Body Protection : A fully buttoned laboratory coat serves to protect skin and personal clothing from accidental contamination.[8][9][10]
-
Respiratory Protection : When working within a properly functioning fume hood, additional respiratory protection is typically not necessary. However, if handling large quantities or if there's a potential for dust generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is recommended.[9][11]
Caption: Required PPE for handling this compound.
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, methodical procedure minimizes the risk of exposure and contamination.
-
Preparation : Before handling the chemical, ensure an eyewash station and safety shower are accessible.[9] Clear the fume hood of any unnecessary items.
-
Weighing :
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Slowly open the reagent container, avoiding any sudden movements that could generate dust.[9]
-
Use a dedicated spatula to carefully transfer the solid to the weigh boat.
-
Securely close the reagent container immediately after aliquotting.[9]
-
-
Transfer & Dissolution :
-
Gently add the weighed solid to the reaction vessel.
-
If dissolving, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling :
-
Clean the spatula and any potentially contaminated surfaces within the fume hood.
-
Properly doff PPE, removing gloves last using a skin-to-skin and glove-to-glove technique to avoid touching the contaminated exterior.[8]
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]
-
Disposal Plan: Managing Chemical Waste
Proper waste management is a critical aspect of laboratory safety and environmental compliance.
-
Solid Waste : All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11] Do not mix with other waste streams.[13]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous liquid hazardous waste container.[11]
-
Unused Reagent : Excess or unreacted solid reagent must be disposed of as hazardous waste.[11] It should never be washed down the drain.[14] While some simple boronic acids in small, neutralized quantities may be approved for drain disposal by local EHS, this is not a universal rule and should not be assumed for this functionalized compound.[14][15][16]
-
Container Management : Once a waste container is full, it must be securely sealed and stored in a designated satellite accumulation area before being collected by your institution's Environmental Health and Safety (EHS) department.[14]
Caption: Waste disposal workflow for this compound.
By integrating these safety and handling protocols into your standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 51239-46-4|this compound|BLD Pharm [bldpharm.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. laballey.com [laballey.com]
- 15. sciencing.com [sciencing.com]
- 16. bsu.edu [bsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
